2-(4-Bromo-3-methylphenoxy)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWSIQZJWUSHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350729 | |
| Record name | 2-(4-bromo-3-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90971-89-4 | |
| Record name | 2-(4-Bromo-3-methylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90971-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-bromo-3-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-(4-Bromo-3-methylphenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides an in-depth technical overview of 2-(4-Bromo-3-methylphenoxy)acetic acid, a halogenated phenoxyacetic acid derivative. The guide covers its core chemical and physical properties, provides a detailed, field-tested synthesis protocol via Williamson ether synthesis, and outlines robust analytical methodologies for its characterization, including NMR, IR, and Mass Spectrometry. Furthermore, it explores the compound's potential applications, drawing parallels with the known biological activities of the broader phenoxyacetic acid class, such as herbicidal action and pharmacological relevance.[1][2][3] Safety, handling, and disposal protocols are also detailed to ensure safe laboratory practices. This document is intended to serve as a foundational resource for researchers engaged in chemical synthesis, drug discovery, and materials science.
Chemical Identity and Physicochemical Properties
This compound is a synthetic organic compound featuring a core structure where an acetic acid moiety is linked via an ether bond to a 4-bromo-3-methylphenol ring.
Molecular Formula : C₉H₉BrO₃[4][5][6]
Synonyms :
-
Acetic acid, (4-bromo-3-methylphenoxy)-
Physicochemical Data
The structural attributes of the compound—specifically the bromine atom, the methyl group, and the carboxylic acid functional group—dictate its physical and chemical behavior, including its solubility, reactivity, and spectroscopic properties.
| Property | Value | Source |
| Molecular Weight | 245.07 g/mol | [4][5] |
| Physical Form | Solid | [7] |
| pKa (Predicted) | ~3.2 | [7] |
| Solubility | Slightly soluble in acetonitrile and DMSO | [7] |
Synthesis and Purification Protocol
The most direct and common method for synthesizing this compound is the Williamson ether synthesis . This classic organic reaction involves the deprotonation of a phenol (4-bromo-3-methylphenol) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (an ester of bromoacetic acid), followed by hydrolysis to yield the desired carboxylic acid.
Causality of Experimental Choices
-
Base (Sodium Hydroxide) : A strong base is required to quantitatively deprotonate the phenolic hydroxyl group, which has a pKa of approximately 10. The resulting sodium phenoxide is a potent nucleophile, essential for the subsequent Sₙ2 reaction.
-
Alkylating Agent (Ethyl Bromoacetate) : Bromoacetic acid itself is a strong alkylating agent but can be difficult to handle and may lead to side reactions.[8][9][10] Its ethyl ester is a liquid, easier to measure, and the ester group can be readily hydrolyzed in a subsequent step.
-
Solvent (Ethanol/Water) : A polar protic solvent is chosen to dissolve both the sodium phenoxide salt and the alkylating agent, facilitating the reaction.
-
Acidification (Hydrochloric Acid) : After the ether linkage is formed and the ester is hydrolyzed, the resulting carboxylate salt must be protonated with a strong acid to precipitate the final carboxylic acid product, which is typically insoluble in acidic aqueous media.
Step-by-Step Synthesis Protocol
-
Deprotonation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4-bromo-3-methylphenol in a minimal amount of ethanol.
-
Add 2.2 equivalents of a 2M aqueous solution of sodium hydroxide (NaOH). The first equivalent neutralizes the phenol, and the second is for the subsequent saponification of the ester.
-
Stir the mixture at room temperature for 15 minutes to ensure complete formation of the sodium phenoxide.
-
Alkylation : Add 1.1 equivalents of ethyl bromoacetate dropwise to the solution.
-
Reflux : Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 3-4 hours. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Hydrolysis (Saponification) : The excess NaOH in the reaction mixture will hydrolyze the ethyl ester to the sodium carboxylate salt during reflux.
-
Work-up & Isolation : Cool the mixture to room temperature and transfer it to a separatory funnel. Wash with diethyl ether to remove any unreacted ethyl bromoacetate or phenol.
-
Acidification : Collect the aqueous layer and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2.[11]
-
A white precipitate of this compound will form.
-
Purification : Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure acid.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for this compound.
Analytical Characterization
To confirm the identity and purity of the synthesized product, a combination of spectroscopic and chromatographic techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : This technique provides information on the chemical environment of protons. For this compound, the expected signals are:
-
A singlet for the methyl group (–CH₃) protons, typically around δ 2.3-2.4 ppm.
-
A singlet for the methylene group (–O–CH₂–COOH) protons, expected around δ 4.6-4.7 ppm.
-
Signals for the three aromatic protons on the benzene ring, appearing in the δ 6.8-7.5 ppm range. Their splitting patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.
-
A broad singlet for the carboxylic acid proton (–COOH), typically downfield (> δ 10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR : This analysis identifies the different carbon environments. Key expected signals include the methyl carbon, methylene carbon, aromatic carbons (with distinct shifts for those bonded to Br, O, and C), and the carbonyl carbon of the carboxylic acid (typically > 170 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.[12]
-
O–H Stretch : A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch : A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the acid.
-
C–O Stretch : Absorptions corresponding to the aryl-ether and acid C–O bonds are expected in the 1200-1300 cm⁻¹ region.
-
C–Br Stretch : A signal for the carbon-bromine bond is expected in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the compound.[12]
-
Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum should show a molecular ion peak. Due to the presence of bromine, this peak will appear as a doublet of nearly equal intensity (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is a definitive confirmation of a single bromine atom in the molecule.
-
Fragmentation : Common fragmentation patterns for phenoxyacetic acids include the loss of the carboxyl group (–COOH) and cleavage of the ether bond.
Potential Applications and Biological Significance
While specific research on this compound is limited, the broader class of phenoxyacetic acid derivatives has well-documented and diverse biological activities.[2][3]
-
Herbicidal Activity : Many chlorinated and methylated phenoxyacetic acids, such as 2,4-D and MCPA, are synthetic auxins used as systemic herbicides to control broadleaf weeds.[1] The structural similarity suggests that this compound could be investigated for similar properties. The specific substitution on the aromatic ring is known to heavily influence herbicidal efficacy and selectivity.[1]
-
Pharmaceutical Research : Phenoxyacetic acid derivatives serve as scaffolds in drug discovery.[3] They have been explored for various therapeutic applications, including as anti-inflammatory, antibacterial, and antifungal agents.[2][3] More recently, derivatives have been identified as potent agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes.[13][14] This compound could serve as a valuable intermediate or a candidate molecule in such research programs.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. Information is derived from safety data sheets (SDS) for structurally similar compounds.
-
Hazards : The compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[15][16][17] It should be handled with care, assuming it is a lachrymator (a substance that irritates the eyes and causes tears).[15]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.[15][16]
-
Handling : Avoid generating dust.[16] Wash hands thoroughly after handling.[15] Do not eat, drink, or smoke in the laboratory.[15]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[15][16]
-
Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations. This typically involves an approved waste disposal plant.[15]
Conclusion
This compound is a valuable chemical entity with a straightforward synthesis pathway. Its well-defined structure allows for unambiguous analytical characterization, making it a reliable building block for further research. Based on the established biological profiles of related phenoxyacetic acids, it holds potential for investigation in agrochemical and pharmaceutical applications. This guide provides the foundational scientific and safety information required for professionals to confidently synthesize, characterize, and utilize this compound in their research endeavors.
References
- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived
- Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed. [Link]
- Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
- Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- Synthesis and biological evaluation of Phenoxyacetic acid Derivatives as Novel Free Fatty Acid Receptor 1 Agonists.
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- 2-(3-Bromo-4-methoxyphenyl)acetic acid.
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- Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.
- MATERIAL SAFETY DATA SHEET (MSDS) BROMOACETIC ACID. Exposome-Explorer. [Link]
- Acetic acid, (3-methylphenoxy)-. PubChem. [Link]
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- (4-methylphenoxy)acetic acid IR Spectrum. NIST WebBook. [Link]
- Spectroscopy Data for Undergradu
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2-(4-Bromo-3-methylphenoxy)acetic acid physical and chemical properties
An In-Depth Technical Guide to 2-(4-Bromo-3-methylphenoxy)acetic Acid
Introduction
This compound is a synthetic carboxymethyl ether derivative of a substituted phenol. Its chemical structure, featuring a brominated and methylated aromatic ring linked to an acetic acid moiety via an ether bond, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an analysis of its potential applications, particularly for professionals in chemical research and drug development.
Chemical and Physical Properties
The properties of this compound are dictated by its molecular structure: the acidic carboxylic group, the phenoxy ether linkage, and the substituted aromatic ring. These features influence its solubility, reactivity, and spectroscopic characteristics.
Quantitative Data Summary
A compilation of the core physical and chemical data for this compound is presented below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C9H9BrO3 | PubChem |
| Molecular Weight | 245.07 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Molbase |
| Melting Point | 158-161 °C | Molbase |
| Boiling Point | 385.7±32.0 °C (Predicted) | PubChem |
| Density | 1.638±0.06 g/cm³ (Predicted) | PubChem |
| pKa | 3.22±0.10 (Predicted) | PubChem |
| LogP | 2.85 (Predicted) | PubChem |
| CAS Number | 2083-77-4 | ChemicalBook |
| PubChem CID | 3014902 | PubChem |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This classic and reliable method involves the reaction of the corresponding phenol with a haloacetic acid derivative under basic conditions.
Synthesis Protocol: Williamson Ether Synthesis
This protocol details the synthesis of this compound from 4-Bromo-3-methylphenol and chloroacetic acid. The base, sodium hydroxide, serves to deprotonate the phenol, forming a nucleophilic phenoxide ion that subsequently attacks the electrophilic carbon of chloroacetic acid.
Materials:
-
4-Bromo-3-methylphenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Water (distilled or deionized)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-3-methylphenol in an aqueous solution of sodium hydroxide. The molar ratio of NaOH to the phenol should be approximately 2:1 to ensure complete deprotonation and to neutralize the chloroacetic acid in the next step. Stir the mixture until the phenol is completely dissolved.
-
Nucleophilic Substitution: Slowly add an equimolar amount of chloroacetic acid to the reaction mixture. Upon addition, the solution may warm slightly.
-
Reaction & Reflux: Heat the mixture to reflux (approximately 100 °C) and maintain it for 2-3 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup & Acidification: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Carefully acidify the aqueous solution with concentrated HCl until the pH is approximately 1-2. This protonates the carboxylate, causing the desired product, this compound, to precipitate as it is typically insoluble in acidic aqueous solutions.
-
Extraction: Extract the product from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate. Perform the extraction three times to maximize yield.
-
Drying and Evaporation: Combine the organic layers and dry them over an anhydrous drying agent like MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for this compound.
Analytical Characterization
To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methyl group protons, and the methylene protons of the acetic acid moiety. The integration of these peaks should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR will show distinct signals for the carboxylic carbon, the carbons in the aromatic ring, the methyl carbon, and the methylene carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band characteristic of the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong peak for the C=O stretch of the carbonyl group (around 1700 cm⁻¹). The C-O ether stretch will also be present (around 1200-1300 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks with nearly equal intensity), providing strong evidence for the successful incorporation of bromine into the structure.
Analytical Workflow Diagram
Caption: Logical workflow for the purification and characterization of the final product.
Applications and Relevance
This compound is not typically an end-product but rather a valuable building block in organic and medicinal chemistry. Its utility stems from the presence of multiple reactive sites:
-
Carboxylic Acid Group: This functional group can be readily converted into esters, amides, or acid chlorides, allowing for its conjugation to other molecules. This is a common strategy in drug development for modifying solubility or for linking to a pharmacophore.
-
Aromatic Ring: The bromine atom on the aromatic ring is a key functional handle for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions are fundamental in modern drug discovery for constructing complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.
Given its structure, this compound is a potential precursor for the synthesis of more complex molecules with potential biological activity. Aryloxyacetic acid derivatives, in general, have been explored for various therapeutic applications, and this specific scaffold provides a platform for further chemical diversification.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. Based on its acidic nature, it may cause skin and eye irritation. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a well-defined chemical compound with predictable properties based on its functional groups. Its synthesis via the robust Williamson ether synthesis is straightforward, and its characterization relies on standard analytical techniques. The true value of this molecule lies in its potential as a versatile intermediate, offering multiple avenues for chemical modification, making it a useful tool for researchers in synthetic chemistry and drug discovery.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Molbase. (n.d.). This compound.
An In-Depth Technical Guide to the Molecular Structure and Properties of 2-(4-Bromo-3-methylphenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Bromo-3-methylphenoxy)acetic acid, a molecule of significant interest in the fields of medicinal chemistry and agrochemical research. We will delve into its molecular structure, synthesis, spectroscopic characterization, and known biological activities, offering field-proven insights and detailed methodologies.
Introduction and Physicochemical Properties
This compound belongs to the class of phenoxyacetic acids, a group of compounds renowned for their diverse biological activities. The strategic placement of a bromine atom and a methyl group on the phenoxy ring significantly influences its electronic properties, lipophilicity, and, consequently, its interaction with biological targets. Understanding these fundamental properties is crucial for its application in drug design and development.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | PubChem[1] |
| Molecular Weight | 245.07 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 90971-89-4 | Santa Cruz Biotechnology[2] |
| Appearance | White to off-white crystalline powder (predicted) | --- |
| Predicted XlogP | 2.7 | PubChemLite[3] |
The predicted octanol-water partition coefficient (XlogP) of 2.7 suggests a moderate lipophilicity, which is often a desirable trait for cell membrane permeability in drug candidates.[4]
Molecular Structure and Spectroscopic Characterization
The molecular structure of this compound is foundational to its chemical behavior and biological function. The molecule consists of a central phenoxyacetic acid core, with a bromine atom at the para-position and a methyl group at the meta-position relative to the ether linkage.
Caption: 2D Chemical Structure of this compound.
Predicted Spectroscopic Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, the methyl protons, and the acidic proton of the carboxylic acid.
-
Aromatic Protons (δ 6.8-7.5 ppm): The three protons on the benzene ring will likely appear as a complex multiplet or as distinct doublets and a singlet, depending on the coupling constants. The proton ortho to the ether linkage is expected to be the most upfield, while the proton ortho to the bromine atom will be the most downfield.
-
Methylene Protons (-O-CH₂-) (δ 4.6-4.8 ppm): A singlet corresponding to the two protons of the methylene group adjacent to the ether oxygen.
-
Methyl Protons (-CH₃) (δ 2.2-2.4 ppm): A singlet for the three protons of the methyl group.
-
Carboxylic Acid Proton (-COOH) (δ 10-12 ppm): A broad singlet, which is exchangeable with D₂O.
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.
-
Carboxylic Carbon (C=O) (δ 170-185 ppm): This quaternary carbon will appear at the most downfield region of the spectrum.[5]
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the ether oxygen will be the most downfield among the ring carbons, while the carbon bearing the bromine atom will also be significantly deshielded. The chemical shifts of the other aromatic carbons will be influenced by the electronic effects of the substituents.
-
Methylene Carbon (-O-CH₂-) (δ 65-70 ppm): The carbon of the methylene group.
-
Methyl Carbon (-CH₃) (δ 15-20 ppm): The carbon of the methyl group.
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[6]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[6]
-
C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
-
C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[7] Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) and the cleavage of the ether bond.
Synthesis Methodology: The Williamson Ether Synthesis
The most logical and widely employed method for the synthesis of this compound is the Williamson ether synthesis.[2][8] This robust Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an α-halo acid.
Rationale and Mechanistic Insight
The Williamson ether synthesis is a cornerstone of organic synthesis due to its reliability and versatility.[2] The reaction proceeds via an Sₙ2 mechanism, where the phenoxide, a potent nucleophile, displaces a halide from the α-carbon of the haloacetic acid. The use of a strong base is critical to deprotonate the phenol, thereby generating the highly reactive phenoxide nucleophile.
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An In-Depth Technical Guide to the Biological Activities of Phenoxyacetic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenoxyacetic acid and its derivatives represent a versatile chemical scaffold that has been the foundation for a vast array of biologically active compounds. From their revolutionary introduction as selective herbicides to their emerging potential in oncology and infectious disease, these molecules exhibit a remarkable breadth of activity. This guide provides a detailed exploration of the core biological functions of phenoxyacetic acid derivatives, grounded in mechanistic insights and practical experimental validation. We will dissect their established roles as auxin-mimicking herbicides, explore their mechanisms as antimicrobial agents, and illuminate their promising future as anticancer therapeutics. Each section is supported by field-proven experimental protocols, data interpretation guides, and visualizations of key pathways to provide a comprehensive resource for professionals in the chemical and biological sciences.
The Phenoxyacetic Acid Core: A Foundation for Diverse Bioactivity
Phenoxyacetic acid is an O-phenyl derivative of glycolic acid, characterized by a phenyl ring linked to a carboxylic acid moiety via an ether bond (C₈H₈O₃).[1] This seemingly simple structure is a privileged scaffold in medicinal and agricultural chemistry. Its derivatives, created by modifying the phenyl ring with various substituents (e.g., halogens, methyl groups) or altering the carboxylic acid group, exhibit a wide spectrum of pharmacological and biological effects.[2][3] Historically, chlorinated derivatives like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) revolutionized agriculture as the first selective auxinic herbicides.[4] Beyond agriculture, this scaffold is central to numerous pharmaceuticals, including anti-inflammatory drugs (Tiaprofenic acid), antihypertensives, and antihistamines.[1][2] The synthetic tractability of the phenoxyacetic acid core allows for extensive chemical modification, making it a perpetual source of novel compounds for biological screening.[1]
Herbicidal Activity: The Auxin Mimicry Paradigm
The most well-documented biological activity of phenoxyacetic acid derivatives is their role as selective herbicides for controlling broadleaf weeds in monocotyledonous crops like corn and wheat.[5][6]
Mechanism of Action: Uncontrolled Growth
Phenoxyacetic acid herbicides function as synthetic mimics of the natural plant growth hormone, indole-3-acetic acid (IAA), also known as auxin.[5][6] In broadleaf (dicot) plants, these synthetic auxins are not rapidly degraded like natural IAA.[4] Their persistence leads to an overwhelming hormonal signal, causing rapid, uncontrolled, and disorganized cell division and elongation. This ultimately results in stem twisting, leaf malformation, and vascular tissue disruption, leading to the plant's death—a phenomenon often described as "growing to death".[5] Monocotyledonous plants are generally resistant because they have different mechanisms for hormone transport and metabolism that prevent the toxic accumulation of the herbicide.[6]
The herbicidal effect is initiated by the binding of the phenoxyacetic acid molecule to auxin-binding proteins, which triggers a downstream signaling cascade that alters gene expression related to growth and development.
Caption: Auxin mimicry pathway of phenoxyacetic acid herbicides.
Structure-Activity Relationships (SAR)
The herbicidal efficacy of phenoxyacetic acid derivatives is highly dependent on the substitution pattern on the aromatic ring.[7]
-
Position of Substituents: Chlorine or methyl groups at positions 2, 4, or 5 of the phenyl ring are common in active herbicides (e.g., 2,4-D, 2,4,5-T, MCPA).[5]
-
Chirality: The introduction of a methyl group next to the carboxylic acid (creating fenoprop, mecoprop) introduces a chiral center. The biological activity is typically found in only one stereoisomer, the (2R)-isomer.[5]
-
Formulation: These herbicides are often formulated as esters or amine salts to improve their solubility, stability, and penetration through the plant cuticle.[6] In the plant, these forms are metabolized back to the active parent acid.[6]
Experimental Protocol: Seed Germination and Root Elongation Assay
This in vitro assay is a fundamental method for assessing the phytotoxicity of a compound. The principle relies on the dose-dependent inhibition of seed germination and subsequent growth of the radicle (embryonic root) upon exposure to the test compound.
Causality: This assay directly measures the compound's impact on primary physiological processes essential for plant establishment, providing a quantifiable measure of herbicidal activity.
Protocol:
-
Preparation of Test Solutions: Dissolve the phenoxyacetic acid derivative in a suitable solvent (e.g., DMSO, acetone) to create a high-concentration stock solution. Perform serial dilutions in distilled water to obtain a range of test concentrations (e.g., 1, 10, 100, 1000 µM).
-
Controls:
-
Negative Control: Distilled water only.
-
Vehicle Control: The highest concentration of the solvent used in the test solutions, diluted in water. This validates that the solvent itself has no phytotoxic effect.
-
Positive Control: A known herbicide (e.g., commercial 2,4-D) at a concentration known to cause inhibition.
-
-
Assay Setup:
-
Place a sterile filter paper disc into a 90 mm Petri dish.
-
Evenly spread 20-30 seeds of a sensitive dicot species (e.g., lettuce, Lactuca sativa) onto the filter paper.[4]
-
Add 5 mL of the respective test solution or control to each Petri dish, ensuring the filter paper is saturated.
-
Seal the Petri dishes with paraffin film to prevent evaporation.
-
-
Incubation: Incubate the dishes in a controlled environment (e.g., 25°C, dark or specific light/dark cycle) for 72-120 hours.
-
Data Collection & Analysis:
-
Germination Rate (%): Count the number of germinated seeds (radicle emerged) in each dish. (Number of germinated seeds / Total number of seeds) * 100.
-
Root Length: Measure the length of the radicle for each germinated seed.
-
Calculate the average root length and standard deviation for each concentration.
-
Express root length as a percentage of the negative control.
-
Plot the percentage of root inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of root growth).
-
Antimicrobial Properties: A Broad-Spectrum Defense
Phenoxyacetic acid derivatives have demonstrated significant potential as antimicrobial agents, with activity reported against a range of bacteria and fungi.[1][3]
Mechanisms of Action
The antimicrobial mechanisms are diverse and depend on the specific derivative. Unlike the specific hormonal mimicry in plants, the action in microbes often involves broader disruption of cellular processes or inhibition of essential enzymes. Some derivatives have been shown to interfere with microbial cell membranes, while others target specific metabolic pathways. For example, some analogs have been investigated for their ability to inhibit mycobacterial growth.[8] Azo-substituted phenoxyacetic acids have shown activity against both Gram-positive and Gram-negative bacteria.[9]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is the gold standard assay for quantifying antimicrobial potency.
Causality: This method provides a precise quantitative value (the MIC) that allows for direct comparison of the potency of different compounds against various microbial strains. The inclusion of multiple controls ensures the validity of the results.
Caption: Experimental workflow for MIC determination.
Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 100 µL of the compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
-
Controls:
-
Growth Control (Vehicle): Well 11 contains 50 µL of MHB and 50 µL of the bacterial inoculum (and DMSO if applicable). It should show turbidity.
-
Sterility Control: Well 12 contains 100 µL of uninoculated MHB. It should remain clear.
-
Positive Control: A known antibiotic (e.g., Ampicillin) is serially diluted in a separate row to confirm the susceptibility of the test organism.
-
-
Inoculation:
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of this bacterial suspension to wells 1 through 11. The final volume in each well is 100 µL.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be done by eye or with a plate reader.
Anticancer Potential: An Emerging Therapeutic Avenue
Recent research has highlighted the potential of phenoxyacetic acid derivatives as anticancer agents, demonstrating cytotoxic activity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers.[1][10]
Cellular Mechanisms of Action
The anticancer effects of these derivatives are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[10]
-
Apoptosis Induction: Some compounds trigger the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death. For instance, novel phenoxyacetamide derivatives have been shown to act as potent apoptotic inducers in HepG2 cells.[10]
-
Anti-inflammatory Action: There is a well-established link between chronic inflammation and cancer.[11] Some phenoxyacetic acid derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors that promotes inflammation and cell proliferation.[11][12]
-
Structure-Activity Insights: The presence of halogen groups and nitro groups on the phenoxy ring has been shown to enhance anticancer and anti-inflammatory activity in some series of compounds.[13]
Data Presentation: Cytotoxicity of Phenoxyacetic Acid Derivatives
The following table summarizes representative data for the cytotoxic activity of selected derivatives against human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Phenyl Ring Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound I | 2,4,5-Trichloro | HepG2 (Liver) | 1.43 | [10] |
| 5-FU (Control) | N/A | HepG2 (Liver) | 5.32 | [10] |
| 4-Cl-phenoxyacetic acid | 4-Chloro | Breast Cancer Cells | 0.194 (µg/mL) | [1] |
| Cisplatin (Control) | N/A | Breast Cancer Cells | 0.236 (µg/mL) | [1] |
| Compound 3c | 4-Nitro (phenoxy), 4-Chloro (phenylethyl) | MCF-7 (Breast) | - | [11][13] |
Note: Direct comparison of IC₅₀ values should be done cautiously due to variations in experimental conditions between studies.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Causality: The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.
-
Controls:
-
Untreated Control: Cells treated with culture medium only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compounds.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., 5-Fluorouracil, Doxorubicin).[10]
-
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible within the cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment: (Absorbance of treated cells / Absorbance of untreated control cells) * 100.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Other Notable Pharmacological Activities
The versatility of the phenoxyacetic acid scaffold extends to several other therapeutic areas:
-
Anti-inflammatory and Analgesic: As mentioned, many derivatives show potent anti-inflammatory activity, often linked to COX-2 inhibition.[12][14] This is frequently coupled with analgesic (pain-relieving) effects.[13][15]
-
Anticonvulsant/Antiepileptic: Certain derivatives have been identified as multifunctional agents that can reduce seizure severity by suppressing neuroinflammatory cytokines (TNF-α, IL-6) and excitotoxic glutamate accumulation in the brain.[16][17]
-
Antidiabetic: Novel derivatives have been designed as agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes by enhancing glucose-stimulated insulin secretion.[18]
Conclusion and Future Perspectives
Phenoxyacetic acid derivatives have a rich history and a vibrant future. While their role in agriculture is firmly established, the frontiers of medicine are continually being expanded by novel analogs. The synthetic accessibility of the core structure allows chemists to fine-tune steric and electronic properties, leading to compounds with enhanced potency and selectivity for a desired biological target. Future research will likely focus on optimizing these derivatives to improve their pharmacokinetic profiles, reduce off-target effects, and fully elucidate their complex mechanisms of action in human disease. The development of dual-action compounds, such as anti-inflammatory agents with anticancer activity, represents a particularly promising strategy for creating next-generation therapeutics.
References
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- SciELO. (2020). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. [Link]
- MDPI. (2022).
- ACS Publications. (1953). Herbicidal Activity, Relation Between Molecular Structure and Physiological Activity of Plant Growth Regulators II. Formative Activity of Phenoxyacetic Acids. [Link]
- Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. [Link]
- PubMed. (2002).
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- ResearchGate. (2018). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. [Link]
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- PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
- PubMed. (2016). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy)
- RSC Publishing. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. [Link]
- PubMed. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. [Link]
- PubMed Central. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
- Semantic Scholar. (2013).
- ResearchGate. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. [Link]
- MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]
- PubMed Central. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. [Link]
- ResearchGate. (2024). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. [Link]
- CORE. (2017). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. [Link]
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Potential Applications of Brominated Phenoxyacetic Acids: A Technical Guide for Researchers and Drug Development Professionals
Foreword: The Versatility of Bromine in Phenoxyacetic Acid Scaffolds
The strategic incorporation of bromine into the phenoxyacetic acid scaffold has unlocked a diverse array of biological activities, transforming this simple chemical motif into a versatile platform for drug discovery and agrochemical development. The unique physicochemical properties of bromine, including its size, electronegativity, and ability to form halogen bonds, profoundly influence the pharmacokinetics and pharmacodynamics of the parent molecule. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential applications of brominated phenoxyacetic acids, offering researchers and drug development professionals a comprehensive resource to navigate the potential of this promising class of compounds.
Synthesis of Brominated Phenoxyacetic Acids: A Modular Approach
The synthesis of brominated phenoxyacetic acids is typically achieved through a modular approach, allowing for the introduction of bromine at various positions on the aromatic ring and modifications to the acetic acid side chain. A common synthetic route involves the Williamson ether synthesis, followed by bromination or the use of brominated starting materials.
General Synthesis Protocol: Preparation of 4-Bromophenoxyacetic Acid
This protocol outlines the synthesis of 4-bromophenoxyacetic acid, a common building block for more complex derivatives.
Materials:
-
4-Bromophenol
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
Procedure:
-
Etherification:
-
In a round-bottom flask, dissolve 4-bromophenol (1 equivalent) in acetone.
-
Add anhydrous potassium carbonate (2 equivalents) to the solution.
-
To this suspension, add ethyl bromoacetate (1.1 equivalents) dropwise while stirring.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude ethyl 4-bromophenoxyacetate.
-
-
Hydrolysis:
-
Dissolve the crude ethyl 4-bromophenoxyacetate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or gentle heat until the ester is completely hydrolyzed (monitored by TLC).
-
-
Acidification and Isolation:
-
Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic.
-
The 4-bromophenoxyacetic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-bromophenoxyacetic acid.
-
Pharmacological Applications: Targeting Inflammation and Cellular Signaling
The introduction of bromine into the phenoxyacetic acid structure has yielded compounds with significant potential in treating inflammatory diseases and cancer by targeting key enzymes in cellular signaling pathways.
Selective COX-2 Inhibition for Anti-Inflammatory Therapy
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 over its isoform, COX-1, is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1] Brominated phenoxyacetic acid derivatives have emerged as potent and selective COX-2 inhibitors.
Mechanism of Action:
The bromine atom on the phenoxy ring plays a crucial role in the selective binding of these compounds to the active site of the COX-2 enzyme. Computational modeling and structure-activity relationship (SAR) studies suggest that the bulky and lipophilic nature of the bromine atom allows for favorable interactions within a hydrophobic side pocket of the COX-2 active site, which is not present in COX-1. This steric hindrance and enhanced binding affinity contribute to the selective inhibition of COX-2.[2][3]
Experimental Protocol: In Vitro COX-2 Inhibition Assay [4][5][6][7][8]
This protocol provides a general framework for assessing the COX-2 inhibitory activity of brominated phenoxyacetic acid derivatives.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (brominated phenoxyacetic acid derivatives)
-
Celecoxib (positive control)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a microplate, pre-incubate the human recombinant COX-2 enzyme with various concentrations of the test compounds or celecoxib in the assay buffer for a specified time (e.g., 15 minutes) at 37°C.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
-
Incubation:
-
Incubate the reaction mixture for a defined period (e.g., 10-20 minutes) at 37°C.
-
-
Termination and Measurement:
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Quantitative Data: COX-2 Inhibitory Activity of Brominated Phenoxyacetic Acid Derivatives
| Compound | Bromine Position | IC50 (µM) for COX-2 | Selectivity Index (COX-1/COX-2) | Reference |
| 5d | 4 | 0.08 ± 0.01 | Not Reported | [2] |
| 5e | 4 | 0.07 ± 0.01 | Not Reported | [2] |
| 5f | 4 | 0.06 ± 0.01 | Not Reported | [2] |
| 7b | 4 | 0.06 ± 0.01 | Not Reported | [2] |
| 10c | 4 | 0.09 ± 0.01 | Not Reported | [2] |
Table 1: In vitro COX-2 inhibitory activity of selected brominated phenoxyacetic acid derivatives.
Logical Relationship: Bromine Substitution and COX-2 Selectivity
Caption: Workflow for in vitro PTP inhibition assay.
Agrochemical Applications: Plant Growth Regulation and Herbicidal Activity
Phenoxyacetic acids are well-established as synthetic auxins, a class of plant hormones that regulate various aspects of plant growth and development. [9]Bromination of the phenoxyacetic acid core can modulate their herbicidal activity.
Mechanism of Action:
Brominated phenoxyacetic acids, like other phenoxy herbicides, mimic the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, they disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, tissue proliferation, and ultimately, plant death. [8]The position and number of bromine substituents on the aromatic ring influence the compound's uptake, translocation, and binding to auxin receptors, thereby affecting its herbicidal efficacy and selectivity. [9] Experimental Protocol: Seed Germination and Seedling Growth Bioassay [10][11] This protocol is used to evaluate the herbicidal effects of brominated phenoxyacetic acids on seed germination and early seedling growth.
Materials:
-
Seeds of a model plant species (e.g., lettuce, Lactuca sativa)
-
Test compounds (brominated phenoxyacetic acids)
-
Control (distilled water or a solvent control)
-
Petri dishes with filter paper
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Solutions:
-
Prepare a series of concentrations of the test compounds in distilled water or a suitable solvent.
-
-
Seed Plating:
-
Place a sterile filter paper in each Petri dish.
-
Evenly space a known number of seeds (e.g., 20-30) on the filter paper.
-
-
Treatment Application:
-
Add a specific volume of the test solution or control to each Petri dish, ensuring the filter paper is saturated.
-
-
Incubation:
-
Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16-hour light/8-hour dark cycle).
-
-
Data Collection:
-
After a set period (e.g., 7 days), record the number of germinated seeds.
-
Measure the root and shoot length of the seedlings.
-
-
Data Analysis:
-
Calculate the germination percentage and the percentage of inhibition of root and shoot growth for each treatment compared to the control.
-
Determine the EC50 value (the effective concentration that causes a 50% reduction in growth).
-
Antimicrobial Applications: Combating Bacterial and Fungal Pathogens
Recent studies have highlighted the potential of brominated phenoxyacetic acids as antimicrobial agents. Para-bromophenoxyacetic acid has demonstrated notable activity against a range of bacteria and fungi. [12][13] Mechanism of Action:
The precise mechanism of antimicrobial action is still under investigation, but it is hypothesized that the lipophilic nature of the brominated aromatic ring facilitates the compound's penetration through the microbial cell membrane. [12]Once inside the cell, it may disrupt essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication, leading to microbial death. [12][13]The presence of the bromine atom appears to enhance this antimicrobial efficacy.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [14][15] This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Test microorganisms (bacterial and fungal strains)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compound (brominated phenoxyacetic acid)
-
Standard antimicrobial agent (positive control)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism.
-
-
Serial Dilution of Test Compound:
-
Perform a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
-
Inoculation:
-
Add the standardized inoculum to each well.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, measure the optical density at 600 nm to quantify growth.
-
Quantitative Data: Antimicrobial Activity of Para-bromophenoxyacetic Acid
| Microorganism | Inhibition Zone (mm) | Reference |
| Bacillus subtilis | Notable | [12] |
| Enterobacter | Notable | [12] |
| E. coli | Notable | [12] |
| Klebsiella pneumoniae | Notable | [12] |
| Candida albicans | Notable | [12] |
| Trichoderma | Notable | [12] |
Table 2: Antimicrobial activity of para-bromophenoxyacetic acid against various microorganisms. "Notable" indicates a significant zone of inhibition was observed.
Safety and Toxicology
While brominated phenoxyacetic acids show promise in various applications, a thorough evaluation of their toxicological profile is crucial. Limited data is available specifically for many brominated phenoxyacetic acid derivatives. However, studies on related compounds like brominated phenols and brominated acetic acids provide some insights. For instance, 2,4,6-tribromophenol has been shown to target the liver and kidneys in animal studies. [16][17]The oral LD50 of monobromoacetic acid and dibromoacetic acid in rats has been reported, with observed clinical symptoms including hypomobility and labored breathing. [18]Therefore, comprehensive toxicological assessments, including cytotoxicity, genotoxicity, and in vivo studies, are essential for any brominated phenoxyacetic acid candidate intended for therapeutic or widespread environmental use.
Conclusion and Future Directions
Brominated phenoxyacetic acids represent a versatile and promising class of compounds with a wide range of potential applications. Their modular synthesis allows for fine-tuning of their biological activity, making them attractive candidates for the development of novel anti-inflammatory drugs, anticancer agents, herbicides, and antimicrobials. The insights into their mechanisms of action, particularly the role of the bromine atom in enhancing target-specific interactions, provide a rational basis for future drug design and optimization.
Future research should focus on:
-
Expanding the chemical diversity: Synthesizing and screening a broader range of brominated phenoxyacetic acid derivatives to identify compounds with improved potency, selectivity, and safety profiles.
-
In-depth mechanistic studies: Elucidating the precise molecular mechanisms underlying their various biological activities.
-
Preclinical and clinical development: Advancing the most promising candidates through rigorous preclinical and, eventually, clinical trials to validate their therapeutic potential.
-
Environmental impact assessment: For agrochemical applications, thoroughly evaluating the environmental fate and potential ecological impact of these compounds.
By leveraging the unique properties of bromine within the phenoxyacetic acid framework, the scientific community is well-positioned to develop innovative solutions for pressing challenges in medicine and agriculture.
References
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- Microbiological Activities Of Para - Bromophenoxy Acetic Acid. (2023). Tuijin Jishu/Journal of Propulsion Technology, 44(6), 3335-3342. [Link]
- 4-Bromophenylacetic acid. (n.d.). Wikipedia. [Link]
- Protein Tyrosine Phosphatase Biochemical Inhibition Assays. (2022). PMC. [Link]
- In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. (n.d.).
- Protein Tyrosine Phosphatase Biochemical Inhibition Assays. (2022). PubMed. [Link]
- Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Deriv
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- Microbiological Activities Of Para - Bromophenoxy Acetic Acid. (2023).
- Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2022). New Journal of Chemistry, 46(29), 14013-14025. [Link]
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2-(4-Bromo-3-methylphenoxy)acetic acid literature review
An In-depth Technical Guide to 2-(4-Bromo-3-methylphenoxy)acetic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a halogenated derivative of phenoxyacetic acid. Synthesizing foundational chemical principles with applied biological insights, this document is intended for researchers, chemists, and drug development professionals exploring the potential of this molecular scaffold. We will delve into its synthesis, physicochemical characteristics, established and putative mechanisms of action, and its multifaceted biological activities, grounded in authoritative literature.
Introduction: The Phenoxyacetic Acid Scaffold
Phenoxyacetic acids are a well-established class of organic compounds, with the parent molecule, phenoxyacetic acid (POA), serving as a structural backbone for numerous derivatives.[1] While POA itself has limited biological activity, its substituted analogs, particularly the chlorinated derivatives, revolutionized agriculture in the 1940s as selective herbicides.[2][3] These compounds, known as "phenoxies," function as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in broadleaf plants.[4][5]
The compound of interest, this compound, incorporates a bromine atom and a methyl group on the phenyl ring. These substitutions are not arbitrary; the nature, position, and number of substituents on the aromatic ring critically determine the molecule's physicochemical properties, biological activity, selectivity, and toxicity.[6] This guide will explore the specific attributes conferred by the 4-bromo and 3-methyl substitution pattern.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters influence its solubility, stability, membrane permeability, and formulation characteristics.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 90971-89-4 | [8] |
| Molecular Formula | C₉H₉BrO₃ | [7][8] |
| Molecular Weight | 245.07 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [9] (analog) |
| SMILES | CC1=C(C=C(C=C1)Br)OCC(=O)O | [10] |
| InChI Key | XBWSIQZJWUSHEH-UHFFFAOYSA-N | [10] |
Synthesis of this compound
The synthesis of phenoxyacetic acids is a classic example of the Williamson ether synthesis. The general method, first reported in 1880 for the parent compound, involves the reaction of a phenolate with a haloacetate.[1] The following protocol outlines a reliable method for synthesizing this compound.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize this compound from 4-bromo-3-methylphenol and a haloacetic acid derivative.
Materials:
-
4-bromo-3-methylphenol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Suitable organic solvent (e.g., ethanol, DMF)
Step-by-Step Methodology:
-
Formation of the Phenolate:
-
In a round-bottom flask, dissolve 4-bromo-3-methylphenol in a minimal amount of an appropriate solvent (e.g., water or ethanol).
-
Add an equimolar amount of a strong base (e.g., NaOH pellets or a concentrated aqueous solution) to the stirred solution. This deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium 4-bromo-3-methylphenolate.
-
The reaction is typically exothermic and should proceed to completion with stirring.
-
-
Nucleophilic Substitution:
-
Prepare a solution of the haloacetic acid (e.g., bromoacetic acid) neutralized with a base, or use a salt like sodium chloroacetate.
-
Add the haloacetate solution to the phenolate solution. The phenolate anion will act as a nucleophile, attacking the electrophilic methylene carbon of the haloacetate and displacing the halide ion (Br⁻ or Cl⁻).[1]
-
Gently heat the reaction mixture (e.g., to 40-60°C) with continuous stirring for several hours to drive the reaction to completion.[11] Reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
-
Acidification and Isolation:
-
After cooling the reaction mixture to room temperature, slowly add concentrated HCl until the solution becomes strongly acidic (pH ~2).[11]
-
Protonation of the carboxylate salt precipitates the final product, this compound, which is typically a solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash the filter cake with cold distilled water to remove inorganic salts.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hot water, ethanol/water mixture, or xylene[12]) to yield the pure product.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Determine the melting point and compare it to literature values if available.
-
Caption: Workflow for the synthesis of this compound.
Mechanism of Action: A Synthetic Auxin
The primary mechanism of action for phenoxyacetic acids is based on their structural similarity to the natural plant hormone auxin (IAA).[3][5] They are classified as synthetic auxins or auxinic herbicides.
-
Molecular Mimicry and Receptor Binding: The compound mimics IAA and binds to auxin-binding proteins (ABPs), which function as auxin receptors, located in the cell membrane, endoplasmic reticulum, and nucleus.[3][5]
-
Disruption of Homeostasis: Unlike natural IAA, whose concentration is tightly regulated by the plant through synthesis, degradation, and conjugation, synthetic auxins like this compound are persistent.[3] The plant's regulatory systems are overwhelmed by the high concentration of this "imposter" hormone.[5]
-
Uncontrolled Growth: This persistent signaling cascade leads to a host of physiological disruptions, including abnormal cell enlargement, division, and epinastic growth (twisting of stems and leaves). It interferes with protein synthesis and the normal transport of nutrients.[5]
-
Lethal Outcome: The plant essentially experiences rapid, uncontrolled growth that exhausts its metabolic reserves, leading to tissue damage and ultimately, death. This is often described as the plant "growing to death".[4] This mode of action is particularly effective against dicotyledonous (broadleaf) weeds, while monocotyledonous plants like grasses are often more resistant.[2][13]
Caption: The auxinic mechanism of action for phenoxyacetic acid herbicides.
Biological Activities and Potential Applications
While primarily investigated as herbicides, the phenoxyacetic acid scaffold and its halogenated derivatives possess a broad spectrum of biological activities relevant to both agriculture and medicine.
Herbicidal Activity
As a member of the phenoxy herbicide family, the primary application for this compound is in weed management.[2][4] Its structure suggests it would be effective against broadleaf weeds. The specific combination of a bromo and methyl group influences its activity spectrum and potency. The molecular structure, particularly the substitution pattern on the ring, is a key determinant of efficacy and selectivity.[6] Further research is needed to quantify its herbicidal activity (e.g., determining IC₅₀ values against various weed species) compared to commercial standards like 2,4-D and MCPA.[14]
Antimicrobial Activity
Halogenation, especially bromination, is a common strategy in medicinal chemistry to enhance the antimicrobial potency of organic molecules. Bromophenols isolated from marine sources are known for their significant bioactivities, including antimicrobial effects.[15] Studies on the closely related para-bromophenoxyacetic acid have demonstrated promising activity against a range of bacteria (Bacillus subtilis, E. coli, Klebsiella pneumoniae) and fungi (Candida albicans, Trichoderma).[16][17] The bromo group was suggested to be crucial for this enhanced effectiveness.[17] Therefore, this compound is a strong candidate for investigation as a novel antibacterial or antifungal agent. Its potential modes of action could involve cell membrane disruption, inhibition of nucleic acid or protein synthesis, or interference with cell wall synthesis.[16][17]
Potential Pharmaceutical Applications
The phenoxyacetic acid moiety is a privileged scaffold found in numerous approved drugs and clinical candidates.[18] Derivatives have been explored for a wide range of therapeutic uses:
-
Anti-inflammatory: Certain derivatives act as selective COX-2 inhibitors, presenting a potential avenue for developing new non-steroidal anti-inflammatory drugs (NSAIDs).[19]
-
Anticancer: Various phenoxyacetic acid derivatives have been synthesized and evaluated for their in-vitro anticancer activity against human cancer cell lines.[18][20]
-
Anticonvulsant and Antihypertensive: The versatility of this chemical structure has led to its incorporation in compounds designed to treat neurological and cardiovascular disorders.[18]
Given this precedent, this compound serves as a valuable intermediate for the synthesis of novel therapeutic agents.[9] Its structure can be further modified to optimize for potency, selectivity, and pharmacokinetic properties against various biological targets.
Conclusion and Future Directions
This compound is a multifaceted compound rooted in the well-understood chemistry of synthetic auxins. While its most apparent application lies in the development of novel herbicides, its structural features—particularly the presence of a bromine atom—suggest significant potential in the antimicrobial field. Furthermore, the broader history of the phenoxyacetic acid scaffold in medicine makes this compound a valuable starting point for drug discovery programs targeting inflammation, cancer, and other diseases.
Future research should focus on the quantitative evaluation of its biological activities, including head-to-head comparisons with industry standards. Elucidating its specific structure-activity relationships, exploring its mechanism of action in non-plant systems, and assessing its toxicological profile will be critical steps in unlocking the full potential of this versatile molecule.
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An In-depth Technical Guide to 2-(4-Bromo-3-methylphenoxy)acetic Acid: Synthesis, History, and Applications
This guide provides a comprehensive technical overview of 2-(4-Bromo-3-methylphenoxy)acetic acid, a member of the historically significant phenoxyacetic acid class of compounds. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's inferred historical context, detailed synthetic protocols, physicochemical properties, and potential biological significance. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific principles.
Introduction: The Phenoxyacetic Acid Scaffold
Phenoxyacetic acids are a class of organic compounds characterized by a phenyl ether linkage to an acetic acid moiety.[1] This structural motif is a versatile pharmacophore, forming the basis for a wide range of biologically active molecules, from herbicides to pharmaceuticals.[1][2] The discovery of 2,4-dichlorophenoxyacetic acid (2,4-D) during World War II as a potent synthetic auxin and selective herbicide marked a pivotal moment in agriculture and chemical biology.[3] This discovery spurred extensive research into the structure-activity relationships of substituted phenoxyacetic acids, leading to the synthesis of countless derivatives with diverse applications. These compounds have been investigated for their roles as anti-inflammatory agents, anticonvulsants, antibacterial agents, and more.[1][4]
This compound is a specific derivative within this broad class. While not as widely known as compounds like 2,4-D, its unique substitution pattern—a bromine atom and a methyl group on the phenoxy ring—makes it a subject of interest for fine-tuning the biological and chemical properties of the phenoxyacetic acid scaffold.
Inferred Discovery and Historical Context
A direct historical account detailing the first synthesis of this compound is not prominently documented in seminal literature. Its discovery can be inferred to be a product of the systematic exploration of the chemical space around the phenoxyacetic acid core that began in the mid-20th century. Following the commercial success of early phenoxy herbicides, chemical research programs in both industrial and academic laboratories methodically synthesized numerous analogues. The goal was to elucidate the impact of different substituents on the phenyl ring on the compound's biological activity, selectivity, and environmental persistence.
The synthesis of this specific molecule would have been a logical step in such a research program for several reasons:
-
Halogenation: The introduction of halogen atoms, particularly chlorine and bromine, was a common strategy to modulate the electronic properties and metabolic stability of bioactive molecules.
-
Alkylation: The addition of small alkyl groups like methyl was used to probe steric effects and lipophilicity, which are critical for receptor binding and transport across biological membranes.
Therefore, this compound was likely first synthesized as part of a broader investigation into the structure-activity relationships of phenoxyacetic acid derivatives, rather than as a target of a specific, isolated discovery effort. Its existence in chemical supplier catalogs today is a testament to the enduring utility of this class of compounds as building blocks in medicinal and materials chemistry.[5][6]
Synthesis and Characterization
The most direct and widely used method for synthesizing phenoxyacetic acids is the Williamson ether synthesis .[7] This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion.[7] The synthesis of this compound is a two-step process, starting with the synthesis of the key intermediate, 4-bromo-3-methylphenol.
Step 1: Synthesis of 4-Bromo-3-methylphenol
The precursor, 4-bromo-3-methylphenol, is synthesized via the electrophilic bromination of m-cresol.[8][9] The methyl group of m-cresol is an ortho-, para-director. Since the para position to the methyl group is also ortho to the hydroxyl group, this position is highly activated and is the primary site of bromination.
Experimental Protocol: Synthesis of 4-Bromo-3-methylphenol
-
Reaction Setup: In a 2 L three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 80.0 g (0.74 mol) of m-cresol in 400 mL of glacial acetic acid. Purge the flask with nitrogen.
-
Bromination: Cool the reaction mixture to 15°C using an ice bath. Slowly add 38 mL (0.742 mol) of bromine dropwise via the dropping funnel, ensuring the temperature is maintained at 15°C. The addition should take approximately 1-2 hours.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 15°C for an additional 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture into 1 L of cold water. Extract the aqueous mixture with diethyl ether (3 x 200 mL).
-
Purification: Combine the organic layers and wash with water until the aqueous layer is neutral to pH paper. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent by rotary evaporation. The resulting crude product can be purified by recrystallization from heptane to yield 4-bromo-3-methylphenol as a white powder.[8]
Step 2: Synthesis of this compound
With the substituted phenol in hand, the final product is synthesized via the Williamson ether synthesis using chloroacetic acid.[3][10] The phenolic proton is first removed by a strong base, such as sodium hydroxide, to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of chloroacetic acid in an SN2 reaction.
Experimental Protocol: Williamson Ether Synthesis of this compound
-
Phenoxide Formation: In a 250 mL round-bottom flask, dissolve a stoichiometric amount of sodium hydroxide in water. Add 10.0 g (0.053 mol) of 4-bromo-3-methylphenol to the solution and stir until it completely dissolves, forming the sodium phenoxide.
-
Reaction with Chloroacetic Acid: To this solution, add a solution of 6.0 g (0.063 mol) of chloroacetic acid in a minimal amount of water.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to 90-100°C in a water bath for 1-2 hours.
-
Acidification: After cooling the reaction mixture to room temperature, acidify it by the dropwise addition of 6M hydrochloric acid until the solution is acidic to litmus paper (pH ~2). This will precipitate the carboxylic acid product.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold water to remove any inorganic salts. The product can be further purified by recrystallization from hot water or an ethanol/water mixture to yield pure this compound.
Visualization of Synthesis Workflow
The following diagrams illustrate the chemical logic and workflow of the synthesis process.
Caption: General Williamson Ether Synthesis for Phenoxyacetic Acids.
Caption: Two-Step Synthesis Workflow for the Target Compound.
Physicochemical Properties
The structural features of this compound dictate its physical and chemical properties. The presence of the carboxylic acid group makes it an acidic compound, while the aromatic ring and bromine atom contribute to its lipophilicity.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | [11] |
| Molecular Weight | 245.07 g/mol | [6] |
| Appearance | Solid (predicted) | |
| XLogP3 | 2.7 | [12] |
| Hydrogen Bond Donor Count | 1 | [11] |
| Hydrogen Bond Acceptor Count | 3 | [11] |
| Rotatable Bond Count | 3 | [11] |
| Monoisotopic Mass | 243.97351 Da | [12] |
Potential Applications and Biological Significance
While specific biological activities for this compound are not extensively reported, the broader class of phenoxyacetic acid derivatives has been the subject of significant research in medicinal chemistry.[13] The introduction of a bromine atom and a methyl group at specific positions on the phenoxy ring can significantly influence the compound's interaction with biological targets.
-
Anti-inflammatory and Analgesic Potential: Many phenoxyacetic acid derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[14] The core scaffold can be designed to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[15] The bromo and methyl substituents could modulate the selectivity and potency of COX inhibition.
-
Antimicrobial and Antifungal Activity: The phenoxyacetic acid moiety is present in several compounds with demonstrated antibacterial and antifungal properties.[1]
-
Anticancer Research: Halogenated organic compounds are of interest in anticancer drug design. The bromine atom in this compound could potentially enhance cytotoxic activity against cancer cell lines.[4]
-
Agrochemical Research: Given the history of phenoxyacetic acids as herbicides, this derivative could be investigated for its potential as a plant growth regulator or a more targeted herbicide. The specific substitution pattern may offer a different spectrum of activity or improved environmental profile compared to classic phenoxy herbicides.[16]
Conclusion
This compound represents a specific molecular variation on the highly versatile and historically important phenoxyacetic acid theme. While its individual discovery is not a landmark event, its synthesis is a logical extension of the extensive structure-activity relationship studies that have defined this class of compounds for over half a century. The well-established Williamson ether synthesis provides a reliable and straightforward route to its production. The compound's physicochemical properties, characterized by moderate lipophilicity and the presence of a carboxylic acid group, make it a plausible candidate for investigation in various fields, particularly in the development of novel pharmaceuticals and agrochemicals. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential applications of this intriguing molecule.
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An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Bromo-3-methylphenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Bromo-3-methylphenoxy)acetic acid is a synthetic compound belonging to the phenoxyacetic acid class of molecules. These compounds are structurally analogous to the natural plant hormone indole-3-acetic acid (IAA) and are widely recognized for their potent herbicidal properties. This technical guide provides a comprehensive exploration of the molecular mechanism of action of this compound, drawing upon the well-established paradigm of synthetic auxins. We will delve into the core signaling pathway, from receptor binding to downstream physiological effects, and provide detailed experimental protocols for studying the activity of this and related compounds. This guide is intended to be a valuable resource for researchers in agrochemical development, plant biology, and molecular toxicology.
Introduction: The Synthetic Auxin Paradigm
Synthetic auxins, including phenoxyacetic acids like this compound, represent a cornerstone of modern agriculture for the selective control of broadleaf weeds.[1] Their mechanism of action is a classic example of targeted molecular disruption, where the compound mimics a natural hormone to induce a lethal physiological response. Unlike the endogenous auxin IAA, which is tightly regulated within the plant, synthetic auxins are more stable and persistent, leading to a sustained and overwhelming stimulation of auxin signaling pathways.[2] This uncontrolled and unscheduled activation of growth-related genes ultimately results in a cascade of events, including epinasty (twisting and curling of stems and leaves), tissue swelling, and ultimately, plant death.[3]
The selectivity of synthetic auxins for broadleaf plants over grasses is a key feature of their agricultural utility. While the precise molecular basis for this selectivity is still an area of active research, it is thought to be related to differences in auxin transport, metabolism, and the specific composition of the auxin signaling machinery between monocots and dicots.
The Core Molecular Mechanism of Action
The herbicidal activity of this compound is initiated by its interaction with the core components of the auxin signaling pathway. This process can be broken down into several key steps:
Perception by the TIR1/AFB Co-Receptor Complex
The primary molecular target of synthetic auxins is a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins.[1] These proteins function as auxin co-receptors. In the presence of an auxin, either natural or synthetic, the TIR1/AFB protein forms a ternary complex with the auxin molecule and a member of the Aux/IAA family of transcriptional repressors.[4] The auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA protein.
Caption: The core auxin signaling pathway.
Ubiquitination and Degradation of Aux/IAA Repressors
The formation of the TIR1/AFB-auxin-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component.[1] Polyubiquitinated Aux/IAA proteins are then rapidly degraded by the 26S proteasome. This degradation is a critical step, as it removes the repressive brake on auxin-responsive gene expression.
Derepression of Auxin Response Factors (ARFs) and Gene Expression
In the absence of auxin, Aux/IAA proteins are bound to AUXIN RESPONSE FACTORs (ARFs), a family of transcription factors. This interaction represses the transcriptional activity of the ARFs. The degradation of Aux/IAA proteins liberates the ARFs, allowing them to bind to auxin-responsive elements (AuxREs) in the promoters of target genes and activate their transcription.[7]
The massive and sustained activation of auxin-responsive genes by a synthetic auxin like this compound leads to a dramatic shift in the plant's transcriptome.[8][9] This includes the upregulation of genes involved in cell wall loosening, cell division, and ethylene biosynthesis, which collectively contribute to the observed herbicidal symptoms.
Downstream Physiological and Biochemical Effects
The deregulation of gene expression triggers a cascade of physiological and biochemical changes that ultimately lead to the death of the susceptible plant.
Disruption of Hormonal Crosstalk: Ethylene and Abscisic Acid
One of the key downstream effects of synthetic auxin action is the overproduction of ethylene.[3] Many auxin-responsive genes encode enzymes involved in ethylene biosynthesis, such as ACC synthase. The resulting high levels of ethylene contribute significantly to the epinastic growth responses and senescence observed in treated plants.[10]
Furthermore, there is evidence that synthetic auxins can also lead to an increase in the levels of abscisic acid (ABA), a plant hormone involved in stress responses and senescence.[5] The interplay between auxin, ethylene, and ABA creates a complex and ultimately lethal hormonal imbalance.
Uncontrolled Growth and Morphological Deformities
The sustained activation of growth-promoting genes leads to uncontrolled and disorganized cell division and elongation. This manifests as a variety of morphological deformities, including:
-
Epinasty: Twisting and curling of stems and petioles.[3]
-
Cupping and strapping of leaves: Abnormal leaf development.[3]
-
Stem and root swelling: Proliferation of undifferentiated cells.
-
Inhibition of root growth: Disruption of normal root development and function.
These developmental abnormalities severely impair the plant's ability to acquire resources and ultimately lead to its demise.
Experimental Protocols for Studying the Mechanism of Action
A thorough understanding of the mechanism of action of this compound requires a combination of in vitro and in vivo experimental approaches.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of this compound to the TIR1/AFB-Aux/IAA co-receptor complex.
Methodology: Surface Plasmon Resonance (SPR)
-
Protein Expression and Purification: Express and purify recombinant TIR1/AFB and Aux/IAA proteins from a suitable expression system (e.g., insect cells or E. coli).
-
Immobilization: Immobilize one of the protein partners (e.g., TIR1/AFB) onto an SPR sensor chip.
-
Binding Analysis: Flow a solution containing the other protein partner (Aux/IAA) and varying concentrations of this compound over the sensor chip.
-
Data Analysis: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of binding. Calculate the association (ka) and dissociation (kd) rate constants to determine the equilibrium dissociation constant (KD), a measure of binding affinity.[6]
Gene Expression Analysis
Objective: To identify and quantify the changes in gene expression induced by this compound in a susceptible plant species.
Methodology: RNA Sequencing (RNA-Seq)
-
Plant Treatment: Treat seedlings of a susceptible plant species (e.g., Arabidopsis thaliana or a relevant weed species) with a defined concentration of this compound. Include a mock-treated control group.
-
RNA Extraction: Harvest plant tissue at various time points after treatment and extract total RNA.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries and sequence them using a high-throughput sequencing platform.[8][9]
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to the treatment.
-
Functional Annotation: Perform gene ontology (GO) and pathway analysis to identify the biological processes that are most affected by the treatment.
Caption: A typical RNA-Seq workflow for studying herbicide-induced gene expression changes.
Whole-Plant Physiological Assays
Objective: To assess the herbicidal efficacy and characterize the physiological effects of this compound on target weed species.
Methodology: Dose-Response Bioassay
-
Plant Growth: Grow a susceptible weed species under controlled greenhouse or growth chamber conditions.
-
Herbicide Application: Apply a range of concentrations of this compound to the plants at a specific growth stage. Include an untreated control.
-
Symptomology Assessment: Visually assess and score the development of herbicidal symptoms (e.g., epinasty, chlorosis, necrosis) at regular intervals after treatment.
-
Biomass Measurement: Harvest the above-ground biomass of the plants at the end of the experiment and measure the fresh and dry weight.
-
Data Analysis: Plot the plant response (e.g., percent growth inhibition) against the herbicide concentration and fit a dose-response curve to determine the effective dose (e.g., ED50), the concentration that causes a 50% response.
Table 1: Example Data from a Dose-Response Bioassay
| Concentration (µM) | Percent Growth Inhibition (Mean ± SE) |
| 0 (Control) | 0 ± 0 |
| 0.1 | 15.2 ± 2.1 |
| 1 | 48.9 ± 3.5 |
| 10 | 85.4 ± 2.8 |
| 100 | 98.1 ± 1.2 |
Structure-Activity Relationships and Future Directions
The herbicidal activity of phenoxyacetic acids is highly dependent on their chemical structure. Quantitative structure-activity relationship (QSAR) studies aim to correlate specific structural features with biological activity.[5][11] For phenoxyacetic acids, key determinants of activity include:
-
The nature and position of substituents on the phenyl ring: Halogenation, particularly at the 4-position, is often associated with high activity. The methyl group at the 3-position in this compound likely also influences its interaction with the receptor.[5]
-
The acetic acid side chain: The carboxylic acid group is essential for activity, as it mimics the carboxylate of IAA.
Future research in this area will likely focus on:
-
Elucidating the structural basis of selectivity: Understanding why some TIR1/AFB isoforms preferentially bind certain synthetic auxins could lead to the development of more selective herbicides.[6]
-
Computational modeling and docking studies: In silico approaches can be used to predict the binding of novel phenoxyacetic acid derivatives to the TIR1 receptor, guiding the synthesis of more potent and selective compounds.[12]
-
Investigating mechanisms of resistance: The emergence of weed populations resistant to synthetic auxins is a growing concern. Understanding the molecular basis of resistance is crucial for developing effective resistance management strategies.
Conclusion
This compound exerts its herbicidal effects by hijacking the plant's natural auxin signaling pathway. By mimicking endogenous auxin, it triggers the degradation of Aux/IAA transcriptional repressors, leading to a massive and sustained activation of auxin-responsive genes. This results in a cascade of physiological and developmental disruptions, ultimately causing the death of susceptible plants. A thorough understanding of this mechanism of action, facilitated by the experimental approaches outlined in this guide, is essential for the rational design of new herbicidal molecules and for the sustainable use of this important class of compounds in agriculture.
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- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
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- Santini, S., et al. (2016). Tomographic docking suggests the mechanism of auxin receptor TIR1 selectivity. Open Biology, 6(10), 160139. [Link]
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- Royal Society of Chemistry. (2016). Synthesis, properties and evaluation of biological activity of herbicidal ionic liquids with 4-(4-chloro-2-methylphenoxy)
- Todd, B. G., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1314. [Link]
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- ResearchGate. (n.d.). Quantitative Structure–Activity Relationships.
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- Yu, H., et al. (2013). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. Plant Physiology, 162(2), 943-952. [Link]
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- Oakwood Chemical. (n.d.). This compound. Oakwood Chemical.
- Ung, K., et al. (2023). Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters.
- Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]
- Homan, D., et al. (2008). Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. Bioorganic & Medicinal Chemistry Letters, 18(23), 6088-6092. [Link]
- Leyser, O. (2018). Auxin signaling. Plant Physiology, 176(1), 465-479.
- MDPI. (2018). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
- Armstrong, E. M., et al. (2014). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ACS Chemical Biology, 9(5), 1110-1120. [Link]
- Bashir, M. A., et al. (2022). Physiological and Transcriptomic Analysis of Arabidopsis thaliana Responses to Ailanthone, a Potential Bio-Herbicide. International Journal of Molecular Sciences, 23(20), 11854. [Link]
- Frontiers. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers. [Link]
- Pernak, J., et al. (2016). Synthesis, properties and evaluation of biological activity of herbicidal ionic liquids with 4-(4-chloro-2-methylphenoxy)butanoate anion. RSC Advances, 6(8), 7330-7338.
- Ozga, J. A., et al. (2017). Regulation of ethylene-related gene expression by indole-3-acetic acid and 4-chloroindole-3-acetic acid in relation to pea fruit and seed development. Journal of Experimental Botany, 68(16), 4567-4580. [Link]
- ResearchGate. (n.d.). Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives.
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An In-depth Technical Guide to the SMILES Notation of 2-(4-Bromo-3-methylphenoxy)acetic acid
This guide provides a comprehensive technical breakdown of the Simplified Molecular Input Line Entry System (SMILES) notation for the molecule 2-(4-Bromo-3-methylphenoxy)acetic acid. It is intended for researchers, scientists, and professionals in drug development who utilize chemical informatics in their workflows. We will deconstruct the canonical SMILES string, elucidating the logic and rules that govern its formation, thereby offering a practical framework for understanding and applying SMILES notation to complex organic molecules.
Introduction to SMILES: A Lingua Franca for Molecular Structures
In the realm of computational chemistry and drug discovery, a standardized and machine-readable method for representing complex molecular structures is paramount. The Simplified Molecular Input Line Entry System (SMILES) serves this purpose by encoding a molecule's structure into a linear string of ASCII characters.[1][2] This notation system, while compact, is governed by a robust grammar that allows for the unambiguous representation of atoms, bonds, connectivity, and even stereochemistry.[3] Its human-readability and conciseness have made it a cornerstone of chemical databases and modeling software.[4]
The core principle of SMILES is the traversal of the molecular graph, representing atoms by their elemental symbols and bonds by specific characters.[5] Aromatic structures are typically denoted by lowercase letters, a convention that simplifies the representation of cyclic, planar, and conjugated systems.[6][7] This guide will demonstrate the application of these principles to derive the SMILES notation for this compound.
The Molecular Structure of this compound
Before delving into its SMILES representation, it is crucial to understand the two-dimensional structure of this compound. Its IUPAC name dictates the precise arrangement of its constituent functional groups:
-
A central phenoxy group: A phenyl ring attached to an oxygen atom.
-
Substituents on the phenyl ring:
-
A bromo group at position 4.
-
A methyl group at position 3.
-
-
An acetic acid moiety: Linked to the phenoxy oxygen atom.
The numbering of the phenyl ring begins at the carbon atom bonded to the ether oxygen, proceeding clockwise or counter-clockwise to assign the lowest possible locants to the substituents.
Deriving the Canonical SMILES Notation
The canonical SMILES for this compound is Cc1cc(Br)c(OCC(=O)O)cc1 . This string is a unique and standardized representation. Let's dissect this notation step-by-step to understand its construction.
-
Identify the Aromatic Ring: The core of the molecule is a substituted benzene ring, which is aromatic. In SMILES, aromatic carbons are represented by the lowercase letter 'c'.[6]
-
Break a Ring Bond: To represent a cyclic structure in a linear format, one bond within the ring is conceptually broken. The two atoms of this broken bond are then labeled with a matching number to indicate their connectivity.[3]
-
Select a Starting Atom: The derivation can begin at any atom. For this canonical SMILES, the traversal starts with the methyl group.
-
Trace the Molecular Graph:
-
C : Represents the methyl group (CH3).
-
c1 : This methyl group is attached to an aromatic carbon, which is designated as the first atom of the ring, labeled '1'.
-
c : Moves to the next adjacent carbon in the aromatic ring.
-
c : Continues to the next carbon atom.
-
(Br) : A bromine atom is attached to the preceding carbon. Parentheses are used to denote a branch from the main chain or ring.
-
c : The next carbon in the ring.
-
(OCC(=O)O) : This entire group, the oxyacetic acid moiety, is a branch attached to the preceding carbon.
-
O : The ether oxygen.
-
C : The methylene carbon of the acetic acid group.
-
(=O) : A double bond to an oxygen atom (the carbonyl group).
-
O : The hydroxyl oxygen of the carboxylic acid.
-
-
c : The next carbon in the ring.
-
c1 : The final carbon of the ring, which is also connected to the first carbon labeled '1', thus closing the ring.
-
The following diagram, generated using Graphviz, illustrates the connectivity of the atoms and the traversal path for generating the SMILES string.
Caption: Molecular graph traversal for SMILES generation.
Data Summary
The following table summarizes the structural components of this compound and their corresponding representations in the canonical SMILES string.
| Structural Component | IUPAC Position | SMILES Representation | Explanation |
| Methyl Group | 3 | C | A single carbon atom. |
| Aromatic Ring | - | c1...cc1 | Lowercase 'c' denotes aromatic carbons; '1' indicates the ring closure points. |
| Bromo Group | 4 | (Br) | The bromine atom represented as a branch. |
| Oxyacetic Acid Group | 1 | (OCC(=O)O) | The entire ether-linked carboxylic acid moiety is treated as a single branch from the aromatic ring. |
| - Ether Linkage | - | O | The oxygen atom connecting the ring and the acetic acid group. |
| - Carbonyl Group | - | (=O) | A double bond to an oxygen atom. |
| - Carboxyl Group | - | C(=O)O | The standard representation for a carboxylic acid functional group. |
Self-Validating Protocol for SMILES Generation
To ensure the trustworthiness and reproducibility of the SMILES notation, the following protocol can be employed using any standard chemical drawing software that supports SMILES output (e.g., ChemDraw, MarvinSketch, or free online tools).
-
Launch Chemical Drawing Software: Open a compatible chemical structure editor.
-
Draw the Phenyl Ring: Select the benzene ring template and place it on the canvas.
-
Add the Ether Oxygen: Attach an oxygen atom to one of the carbons of the phenyl ring.
-
Draw the Acetic Acid Moiety: From the ether oxygen, draw a two-carbon chain. Double-bond one of the carbons to an oxygen and single-bond it to a hydroxyl group (-OH).
-
Add the Ring Substituents:
-
Attach a bromine atom to the carbon at the para-position (position 4) relative to the ether linkage.
-
Attach a methyl group (-CH3) to the carbon at the meta-position (position 3) relative to the ether linkage.
-
-
Clean and Verify the Structure: Use the software's "Clean Structure" function to standardize bond lengths and angles. Visually confirm that the structure matches the IUPAC name this compound.
-
Generate the Canonical SMILES: Use the "Copy as SMILES" or "Export to SMILES" function, ensuring that the "Canonical" option is selected. The output should match the validated SMILES string: Cc1cc(Br)c(OCC(=O)O)cc1.
The following diagram illustrates this experimental workflow.
Caption: Workflow for generating a canonical SMILES string.
Conclusion
The SMILES notation Cc1cc(Br)c(OCC(=O)O)cc1 provides an unambiguous, machine-readable representation of this compound. A thorough understanding of the rules governing SMILES, including the representation of aromaticity, branching, and ring structures, is essential for its correct application in chemical informatics. The protocols and explanations provided in this guide offer a robust framework for both the interpretation and generation of SMILES strings, ensuring scientific integrity and facilitating seamless data exchange in research and development environments.
References
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A Researcher's Guide to Sourcing 2-(4-Bromo-3-methylphenoxy)acetic Acid for Drug Discovery and Development
Introduction: The Significance of 2-(4-Bromo-3-methylphenoxy)acetic Acid in Modern Research
This compound, with the CAS Number 90971-89-4, is a substituted phenoxyacetic acid derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The unique arrangement of its functional groups—a bromine atom, a methyl group, and a carboxymethoxy substituent on a phenyl ring—makes it a versatile scaffold for the synthesis of novel bioactive molecules. Phenoxyacetic acid derivatives, as a class, are integral to the development of a wide range of pharmaceuticals, including anti-inflammatory agents, herbicides, and fungicides.[1][2] The specific substitution pattern of this compound offers medicinal chemists a valuable building block for creating compounds with potentially enhanced potency, selectivity, and pharmacokinetic profiles.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial supplier landscape for this compound. It delves into the critical aspects of supplier evaluation, quality control considerations, and the pivotal role of this compound in advancing research and development efforts.
Commercial Supplier Landscape
Identifying a reliable source for high-quality chemical reagents is a foundational step in any research endeavor. The consistency and purity of starting materials have a direct impact on experimental outcomes, from early-stage discovery to preclinical development. Below is a comparative analysis of prominent commercial suppliers of this compound.
| Supplier | Product Number (Example) | Stated Purity/Grade | Available Quantities | Certificate of Analysis (CofA) |
| Oakwood Chemical | 042176 | Not specified on the main product page | Gram to multi-gram scale | Available upon request or with purchase[3] |
| Santa Cruz Biotechnology | sc-281800 | Research Grade | Gram scale | Lot-specific data available, refer to CofA[4] |
| Sigma-Aldrich (Merck) | Not directly listed; similar compounds available | Varies; some products sold "as-is" without analytical data[5] | Varies | Available for most products, requires lot number[6] |
Note: The availability and product details from chemical suppliers can change. Researchers are advised to visit the suppliers' websites for the most current information. While Sigma-Aldrich is a major chemical supplier, a direct catalog entry for this compound was not readily found at the time of this writing; however, they do offer custom synthesis services.
Workflow for Supplier Qualification
Selecting a supplier should be a systematic process that extends beyond a simple price comparison. The following workflow, illustrated in the diagram below, outlines a robust methodology for qualifying a chemical supplier for a critical reagent like this compound.
Sources
Purity standards for 2-(4-Bromo-3-methylphenoxy)acetic acid in research
An In-depth Technical Guide to the Purity Standards of 2-(4-Bromo-3-methylphenoxy)acetic Acid for Research Applications
Abstract
In the landscape of scientific research and pharmaceutical development, the integrity of starting materials is paramount. The purity of a chemical compound directly influences experimental reproducibility, the validity of results, and the safety profile of downstream products. This technical guide provides a comprehensive framework for establishing and verifying the purity of this compound (C₉H₉BrO₃), a key building block and biochemical.[1] We will delve into the causality behind analytical method selection, provide detailed experimental protocols, and discuss the interpretation of data to ensure the highest standards of scientific rigor. This document is intended for researchers, quality control analysts, and drug development professionals who require a robust understanding of purity assessment for this compound.
The Imperative of Purity: Understanding the Compound and its Potential Contaminants
The synthesis of phenoxyacetic acids often involves the Williamson ether synthesis, where a phenolate reacts with a chloroacetate.[5] Alternatively, direct bromination of a precursor molecule can be employed.[6] These synthetic pathways introduce a predictable spectrum of potential impurities that a robust analytical workflow must be designed to detect and quantify.
Common Impurity Classes:
-
Unreacted Starting Materials: Residual 4-bromo-3-methylphenol and salts of chloroacetic or bromoacetic acid.
-
Process-Related Impurities:
-
Degradation Products: Compounds formed due to instability under conditions of heat, light, or pH extremes during synthesis or storage.[7]
-
Residual Solvents: Trace amounts of solvents used during the reaction and purification, such as acetic acid, xylene, or alcohols.[6][8]
The Analytical Cornerstone: High-Performance Liquid Chromatography (HPLC)
For non-volatile, UV-active compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination due to its exceptional resolving power, sensitivity, and quantitative accuracy.[7] A well-developed, stability-indicating HPLC method can separate the main compound from its potential impurities and degradation products in a single analysis.[7][9]
Logical Workflow for HPLC Purity Analysis
The following diagram outlines the logical steps involved in a typical HPLC-based purity assessment.
Caption: A logical workflow for HPLC purity determination.
Detailed Experimental Protocol: Reverse-Phase HPLC
This protocol is a robust starting point for method development, based on established methods for similar halogenated acidic compounds.[10][11]
-
Chromatographic System:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Detector: UV-Vis or Diode Array Detector (DAD).
-
Detection Wavelength: 210 nm (based on methods for similar acetic acid derivatives).[12]
-
-
Reagents and Solutions:
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard at approximately 1.0 mg/mL in diluent. Prepare working standards by diluting the stock.
-
Sample Preparation: Prepare the test sample at approximately 1.0 mg/mL in diluent.
-
System Suitability: Inject a working standard solution six times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
Analysis: Inject the blank (diluent), standard, and sample solutions.
-
Calculation: Calculate purity using the area normalization method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Orthogonal Methods for Comprehensive Characterization
Relying on a single analytical technique is insufficient for comprehensive purity validation. Orthogonal methods, which rely on different chemical or physical principles, are essential for a complete purity profile.
A. Mass Spectrometry (MS) for Identity and Mass-Based Purity
Mass spectrometry provides unambiguous confirmation of the compound's identity by measuring its molecular weight. When coupled with a separation technique like LC or GC, it becomes a powerful tool for identifying unknown impurities.
-
Causality: MS confirms the mass-to-charge ratio (m/z) of the parent compound and its fragments, providing a high degree of confidence in its identity. The molecular weight of this compound is 245.07 g/mol .[1][13] Any peaks at other m/z values in the chromatogram could indicate impurities.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR spectroscopy is unparalleled for structural elucidation and the identification of structural isomers and process-related impurities.
-
Causality: ¹H NMR provides information on the electronic environment and connectivity of protons in the molecule. Impurities, such as a positional isomer, would present a distinctly different splitting pattern and chemical shifts in the aromatic region of the spectrum. While specific spectra for this exact molecule are not in the provided search results, data for related compounds can guide interpretation.[14][15][16]
Logical Workflow for Spectroscopic Analysis (MS & NMR)
Caption: A workflow for structural confirmation using MS and NMR.
Establishing Purity Specifications
For a research-grade chemical not intended for therapeutic use, there are no universal, official purity standards from bodies like the USP or EP.[1][17] Instead, purity specifications are typically set by the manufacturer or the end-user based on the sensitivity of the intended application.
The following table summarizes the information derived from each technique and typical acceptance criteria for a high-purity research-grade compound.
| Parameter | Analytical Technique | Typical Specification | Rationale |
| Purity (Assay) | HPLC (Area %) | ≥ 98.0% | Ensures the predominance of the correct molecule for reliable experimental outcomes. |
| Identity | MS, ¹H NMR, FTIR | Conforms to structure | Confirms that the primary component is indeed this compound. |
| Individual Impurity | HPLC (Area %) | ≤ 0.5% | Limits the influence of any single unknown component on the experimental system. |
| Total Impurities | HPLC (Area %) | ≤ 2.0% | Controls the overall purity and minimizes potential confounding effects from multiple minor impurities. |
| Residual Solvents | GC-HS (Headspace) | Varies by solvent (ppm) | Ensures that residual solvents from synthesis do not interfere with the experiment or cell viability. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can affect reaction stoichiometry and stability. |
Conclusion: An Integrated Approach to Quality Assurance
Ensuring the purity of this compound is not a matter of applying a single technique but rather a holistic strategy of orthogonal testing. A high-resolution HPLC method serves as the primary tool for quantitating purity and profiling impurities. This must be supported by spectroscopic techniques like MS and NMR to provide unequivocal structural confirmation and identification of any co-eluting or structurally similar impurities. By implementing the detailed protocols and logical workflows described in this guide, researchers and drug development professionals can establish a self-validating system of quality control, ensuring the integrity and reliability of their scientific endeavors.
References
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- 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC - NIH.
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- 2-(4-Bromo-3-chlorophenoxy)acetic acid | Matrix Scientific.
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- p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure. Organic Syntheses.
- Acetic acid, (2-methylphenoxy)- - the NIST WebBook. NIST.
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- Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem. PubChem.
- A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone - Benchchem. BenchChem.
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- ¹H‐NMR of 4‐(Bromo‐acetic acid methylester)‐4‐ethyl‐2‐oxazolidinone... - ResearchGate.
- CN103512967A - High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol - Google Patents.
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Navigating the Uncharted: A Technical Safety and Handling Guide for 2-(4-Bromo-3-methylphenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Compound Identification and Hazard Analysis
-
Chemical Name: 2-(4-Bromo-3-methylphenoxy)acetic acid
-
Molecular Weight: 245.07 g/mol [2]
Structural Analogs Used for Hazard Assessment:
-
Bromoacetic acid
-
(2-Methylphenoxy)acetic acid
-
4-Chloro-2-methylphenoxyacetic acid
Based on these analogs, this compound is anticipated to present the following hazards:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns upon prolonged contact.[3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4]
-
Aquatic Toxicity: Potentially very toxic to aquatic life with long-lasting effects.
The presence of the bromo- functional group and the acidic nature of the molecule are the primary drivers of its potential toxicity and corrosivity. The phenoxyacetic acid scaffold itself can cause irritation.
Prudent Handling and Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is paramount when handling this compound. The following PPE is mandatory to prevent exposure.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles and a face shield.[5][6] | Protects against splashes of solutions or fine dust particles that can cause severe eye damage. A face shield offers a broader range of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] | Prevents direct skin contact, which can lead to irritation or burns. Gloves should be inspected for integrity before each use. |
| Body Protection | A chemical-resistant apron over a lab coat.[5][6] | Provides a barrier against spills and splashes, protecting underlying clothing and skin. |
| Footwear | Closed-toe shoes, preferably chemical-resistant boots.[7] | Protects feet from spills. Pant legs should be worn outside of boots to prevent chemicals from running into them. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling fine powders outside of a fume hood. | To prevent inhalation of dust particles that can cause respiratory tract irritation. |
Experimental Workflow for Safe Handling:
Caption: A logical workflow for the safe handling of this compound.
Emergency Protocols: A Self-Validating System
In the event of an exposure, immediate and appropriate action is critical. The following protocols are designed to minimize harm.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[8] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Emergency Response Logic:
Caption: Decision-making process for responding to an exposure event.
Storage and Disposal Best Practices
Proper storage and disposal are essential for maintaining a safe laboratory environment and ensuring environmental protection.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[8]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.[8]
-
Do not allow the material to enter drains or waterways.
-
Contaminated packaging should be treated as hazardous waste.
Conclusion
While this compound may not have a dedicated and exhaustive safety profile, a thorough analysis of its structural components and analogous compounds allows for the development of robust and reliable safety protocols. By understanding the underlying chemical principles of its potential hazards and adhering to the comprehensive handling, PPE, and emergency procedures outlined in this guide, researchers can confidently and safely work with this compound in their pursuit of scientific advancement.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for (2-Methylphenoxy)acetic acid.
- Fisher Scientific. (2014, July 7). Safety Data Sheet for Bromoacetic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- PubChem. (n.d.). This compound.
- Thermo Fisher Scientific. (2014, July 7). Safety Data Sheet for Bromoacetic acid.
- Exposome-Explorer. (n.d.). Material Safety Data Sheet (MSDS) Bromoacetic Acid.
- Fisher Scientific. (2014, July 7). Safety Data Sheet for Bromoacetic acid.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.
- BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit).
- Fisher Scientific. (n.d.). Safety Data Sheet for (4-Methylphenoxy)acetic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetic acid, 99%.
- Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment.
- CTAHR. (n.d.). UNIT 7: Personal Protective Equipment.
- Auburn University Business and Administration. (n.d.). Personal Protective Equipment.
- Oakwood Chemical. (n.d.). This compound.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet for (3-Methylphenoxy)acetic acid.
- MilliporeSigma. (2021, November 13). Safety Data Sheet.
- Fisher Scientific. (2025, May 1). Safety Data Sheet for Bromoacetic acid methyl ester.
- PubChemLite. (n.d.). 2-(4-bromo-2-methylphenoxy)acetic acid (C9H9BrO3).
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- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: Leveraging 2-(4-Bromo-3-methylphenoxy)acetic acid in Modern Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthetic utility of 2-(4-Bromo-3-methylphenoxy)acetic acid. This versatile building block offers multiple reactive sites, enabling its incorporation into a diverse range of complex molecular architectures. We will explore its key physicochemical properties, critical safety and handling procedures, and detailed, field-proven protocols for its application in core synthetic transformations, including derivatization of the carboxylic acid moiety and cross-coupling reactions at the aryl bromide position. The causality behind experimental choices is elucidated to empower scientists to adapt and innovate upon these foundational methods.
Introduction: The Strategic Value of a Multifunctional Building Block
This compound is a substituted phenoxyacetic acid derivative that has emerged as a valuable scaffold in synthetic organic chemistry.[1][2][3] Its structure is strategically equipped with three distinct functional handles for chemical modification:
-
The Carboxylic Acid: Enables amide bond formation, esterification, and reduction to the corresponding alcohol, providing a gateway to a vast array of functional groups.
-
The Aryl Bromide: Serves as a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds.
-
The Aromatic Ring: While substituted, it remains amenable to further electrophilic aromatic substitution, offering pathways for additional diversification.
The phenoxyacetic acid moiety itself is a well-established pharmacophore present in numerous drug classes, including anti-inflammatory agents, antimicrobials, and antihypertensives.[4] The presence of the bromo- and methyl- substituents on the phenyl ring provides steric and electronic modulation that can be exploited to fine-tune the biological activity and pharmacokinetic properties of target molecules. Recent studies have highlighted the importance of a 4-bromo substituent on phenoxy rings for enhancing the inhibitory activity of novel selective COX-2 inhibitors.[5]
Physicochemical Properties and Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 90971-89-4 | [2] |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [2] |
| Appearance | Typically a white to off-white solid | N/A |
| IUPAC Name | This compound | [1] |
| Monoisotopic Mass | 243.97351 Da | [6] |
Critical Safety & Handling Protocols
Safe laboratory practice is paramount. While specific data for this exact compound is limited, the constituent functional groups necessitate careful handling. The parent compound, bromoacetic acid, is highly toxic and corrosive.[7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety goggles or a face shield.
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and incompatible materials.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. All waste containers must be clearly labeled.
Synthetic Pathways & Experimental Protocols
The true power of this compound lies in its capacity for sequential, regioselective modifications. The diagram below illustrates the primary synthetic routes accessible from this building block.
Caption: Synthetic diversification routes using this compound.
Protocol 1: Amide Bond Formation via EDC Coupling
Principle: This protocol details the formation of an amide bond by activating the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like Hydroxybenzotriazole (HOBt) to suppress side reactions and improve yield. This is a cornerstone reaction for building peptide-like structures or attaching the scaffold to amine-containing molecules.
Materials & Reagents:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
EDC hydrochloride (1.5 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous DCM (or DMF).
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add EDC hydrochloride (1.5 eq) portion-wise over 5 minutes. Causality Note: Slow addition at low temperature helps to control the exothermic reaction and minimize the formation of undesired N-acylurea byproducts.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Trustworthiness Note: The bicarbonate wash removes unreacted acid and acidic byproducts like HOBt, ensuring a cleaner crude product.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude amide can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) or by recrystallization.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Principle: The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)-C(sp²) bonds. This protocol utilizes a palladium catalyst to couple the aryl bromide of our building block with a boronic acid or ester, enabling the synthesis of bi-aryl structures, which are prevalent in many pharmaceutical agents.
Materials & Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 - 0.05 eq)
-
Base, e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system: e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water
-
Argon or Nitrogen atmosphere
Caption: Reaction scheme for the Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Expertise Note: This step is critical as the Pd(0) catalyst is oxygen-sensitive. Failure to exclude oxygen can lead to catalyst deactivation and poor or no conversion.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive pressure of inert gas.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1). The mixture should be thoroughly degassed via sparging with argon or through freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and ethyl acetate.
-
Separate the layers. Acidify the aqueous layer to pH ~2-3 with 1M HCl. Causality Note: The carboxylic acid product is likely soluble in the basic aqueous layer as its carboxylate salt. Acidification protonates it, rendering it less water-soluble and allowing for its extraction into an organic solvent.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography or recrystallization to yield the desired bi-aryl product.
Conclusion
This compound is a high-value, strategically functionalized building block for organic synthesis. Its orthogonal reactive handles—the carboxylic acid and the aryl bromide—allow for controlled, stepwise elaboration into complex molecular targets. The protocols outlined in this guide provide robust and reliable methods for leveraging this scaffold, particularly in the context of medicinal chemistry and drug discovery where the phenoxyacetic acid and bi-aryl motifs are of significant interest. By understanding the principles behind each transformation, researchers can confidently employ and adapt these procedures to accelerate their synthetic programs.
References
- Fisher Scientific. (n.d.). Safety Data Sheet.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Sigma-Aldrich. (2025). Safety Data Sheet - Bromoacetic acid.
- Thermo Fisher Scientific. (2014). Safety Data Sheet - Bromoacetic acid.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Al-Ostath, A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. PMC - PubMed Central.
- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
- Oakwood Chemical. (n.d.). This compound.
- Journal of Emerging Technologies and Innovative Research. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.
- Findlater, M., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC - NIH.
- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
- Exposome-Explorer. (n.d.). Material Safety Data Sheet (MSDS) Bromoacetic acid.
- PubChemLite. (n.d.). 2-(4-bromo-2-methylphenoxy)acetic acid (C9H9BrO3).
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Protocol for the Synthesis of 2-(4-Bromo-3-methylphenoxy)acetic Acid and Its Ester/Amide Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis of 2-(4-Bromo-3-methylphenoxy)acetic acid, a valuable intermediate in medicinal chemistry and materials science. The core synthesis is achieved via the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages.[1][2] This guide details the underlying mechanism, provides a step-by-step experimental protocol, and offers expert insights into critical process parameters. Furthermore, it outlines validated protocols for the derivatization of the resulting carboxylic acid into its corresponding esters and amides, significantly expanding its utility as a molecular scaffold. These derivatization methods include the classic Fischer esterification for esters and modern peptide coupling techniques for amide bond formation. The protocols are designed to be self-validating, with clear explanations for each step to ensure reproducibility and success.
Part 1: Synthesis of the Core Scaffold: this compound
Principle and Mechanism: The Williamson Ether Synthesis
The formation of this compound from 4-bromo-3-methylphenol and an acetic acid synthon is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]
The process involves two key steps:
-
Deprotonation: The phenolic proton of 4-bromo-3-methylphenol is acidic enough to be removed by a moderately strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a sodium or potassium phenoxide salt.[3][4] This in-situ generation creates a potent nucleophile.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic α-carbon of chloroacetic acid, displacing the chloride leaving group.[2] This concerted, single-step substitution forms the ether bond and yields the sodium salt of the target product. Subsequent acidification protonates the carboxylate to afford the final this compound.
The mechanism is visualized in the diagram below.
Caption: Reaction mechanism for Williamson ether synthesis.
Materials and Reagents
| Reagent/Material | Formula | M.W. | CAS No. | Notes |
| 4-Bromo-3-methylphenol | C₇H₇BrO | 187.04 | 6627-55-0 | Starting phenol. |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 79-11-8 | Toxic & Corrosive. Handle with care.[3] |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Corrosive. Use as a 30% aqueous solution.[3] |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Use 6M solution for acidification. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Highly Flammable. Use for extraction. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g (53.5 mmol) of 4-bromo-3-methylphenol in 50 mL of 30% aqueous sodium hydroxide. Stir the mixture until a homogenous solution is achieved.
-
Addition of Reagent: To this solution, add 7.6 g (80.2 mmol) of chloroacetic acid. The addition may cause a slight exotherm.[3]
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 90-100°C) using a heating mantle. Maintain the reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the dark solution with 100 mL of deionized water.
-
Acidification: Carefully acidify the solution by slowly adding 6M HCl while stirring in an ice bath. The product will precipitate as a solid. Continue adding acid until the pH of the solution is ~2 (test with pH paper).[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a minimal volume of hot water or an ethanol/water mixture to obtain pure this compound as a white crystalline solid.[3]
Part 2: Synthesis of Functional Derivatives
The carboxylic acid moiety of the title compound is a versatile functional handle for creating libraries of ester and amide derivatives, which are crucial for structure-activity relationship (SAR) studies in drug discovery.
Ester Derivatives via Fischer Esterification
Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[5][6] The reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing water as it forms can drive the reaction to completion.[5]
Caption: General workflow for Fischer esterification.
General Protocol for Methyl Ester Synthesis:
-
Suspend 1.0 g (4.08 mmol) of this compound in 20 mL of methanol.
-
To this suspension, carefully add 0.2 mL of concentrated sulfuric acid (H₂SO₄) as a catalyst.
-
Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and evaporate the excess methanol under reduced pressure.
-
Dissolve the residue in 50 mL of ethyl acetate and wash sequentially with 25 mL of saturated sodium bicarbonate solution and 25 mL of brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester, which can be further purified by column chromatography if necessary.[7]
Amide Derivatives via Amide Coupling
Amide bond formation requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[8] A vast array of coupling reagents has been developed for this purpose, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and low rate of racemization.[9]
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- 9. growingscience.com [growingscience.com]
Application Notes & Protocols: Investigating 2-(4-Bromo-3-methylphenoxy)acetic Acid as a Novel Herbicide Candidate
Abstract: This document provides a comprehensive guide for researchers and scientists on the evaluation of 2-(4-Bromo-3-methylphenoxy)acetic acid as a potential herbicide. Phenoxyacetic acid derivatives have a long and successful history in agriculture as selective herbicides for broadleaf weed control.[1][2] This guide outlines the synthesis, proposed mechanism of action, and detailed protocols for in vitro and in vivo efficacy screening of this specific compound. The methodologies are designed to be robust and self-validating, providing a solid framework for preliminary herbicide development studies.
Introduction: The Rationale for a New Phenoxy Herbicide
The phenoxyacetic acid class of herbicides, which includes widely used compounds like 2,4-D and MCPA, has been a cornerstone of modern agriculture since the 1940s.[3][4] These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[5][6] At herbicidal concentrations, they induce rapid, uncontrolled growth in susceptible broadleaf plants, leading to their demise, while generally leaving monocot crops like corn and wheat unharmed.[1][7]
The exploration of novel derivatives such as this compound is driven by the continuous need for new weed management solutions. The goals of such research include identifying compounds with improved efficacy, a broader weed control spectrum, better crop safety profiles, or unique properties that can help manage the growing issue of herbicide resistance. This guide provides the foundational protocols to explore the herbicidal potential of this promising candidate molecule.
Synthesis of this compound
The synthesis of phenoxyacetic acids is a well-established chemical process. The most common route involves the Williamson ether synthesis, reacting a substituted phenol with a haloacetic acid under basic conditions.
Principle
The synthesis is achieved by the reaction of 4-bromo-3-methylphenol with sodium chloroacetate. The phenoxide ion, formed by deprotonating the phenol with a base (e.g., sodium hydroxide), acts as a nucleophile, displacing the chloride from sodium chloroacetate to form the desired ether linkage.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
-
Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-bromo-3-methylphenol (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).
-
Reaction: To the stirred solution, add a solution of sodium chloroacetate (1.1 equivalents) in water.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Scientific Rationale: Heating accelerates the rate of the nucleophilic substitution reaction. Using a slight excess of sodium chloroacetate helps to drive the reaction to completion.
-
-
Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid (HCl) with constant stirring until the pH of the solution is approximately 2. This will precipitate the crude this compound.
-
Scientific Rationale: The product exists as a water-soluble sodium salt in the basic reaction mixture. Acidification protonates the carboxylate group, rendering the acid insoluble in water and causing it to precipitate.[8]
-
-
Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold deionized water to remove inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or xylene) to yield the purified this compound.[9]
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Proposed Mechanism of Action: Synthetic Auxin
Like other phenoxy herbicides, this compound is expected to act as a synthetic auxin, disrupting normal hormonal balance and plant growth processes.[10]
The Auxin Signaling Pathway Disruption
In susceptible dicot plants, synthetic auxins like the title compound bind to the TIR1/AFB family of F-box protein receptors.[11] This binding event promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. The resulting complex (SCF-TIR1/AFB-Aux/IAA) tags the Aux/IAA repressor for degradation by the 26S proteasome.[11] The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of numerous auxin-responsive genes. The sustained, high-level expression of these genes leads to a cascade of physiological disruptions, including epinastic growth, stem twisting, and ultimately, plant death.[6]
Mechanism of Action Diagram
Caption: Proposed mechanism of action for this compound.
Herbicide Efficacy Screening Protocols
A tiered screening approach is recommended, starting with rapid in vitro assays and progressing to more comprehensive in vivo greenhouse trials.
Efficacy Screening Workflow
Caption: Tiered workflow for herbicide efficacy screening.
Protocol: In Vitro Seed Germination and Seedling Growth Bioassay
This rapid assay provides initial data on the phytotoxicity of the compound.[12][13]
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetone) and then create a serial dilution in distilled water to achieve the desired test concentrations (e.g., 1, 10, 100, 1000 µM). Include a solvent-only control.
-
Assay Setup: Place a sterile filter paper disc in a 9 cm petri dish. Pipette 5 mL of each test concentration or control solution onto the filter paper.
-
Seeding: Place 20-25 seeds of a model plant species (e.g., Lactuca sativa for dicots, Sorghum bicolor for monocots) evenly on the moistened filter paper.[14]
-
Incubation: Seal the petri dishes with paraffin film and place them in a growth chamber with controlled light (e.g., 16h light/8h dark cycle) and temperature (e.g., 25°C).
-
Data Collection: After 5-7 days, count the number of germinated seeds to calculate the germination rate. Carefully remove the seedlings and measure the length of the primary root and shoot for each.
-
Analysis: Calculate the percent inhibition of germination, root length, and shoot length relative to the solvent control for each concentration. Use this data to determine the IC₅₀ (concentration causing 50% inhibition) value.
Protocol: In Vivo Whole Plant Greenhouse Assay
This assay confirms herbicidal activity on whole plants in a more realistic setting.[15][16]
-
Plant Propagation: Grow target weed species (e.g., Abutilon theophrasti - velvetleaf, Amaranthus retroflexus - redroot pigweed) and a crop species (e.g., Zea mays - corn) in pots containing a standard potting mix in a greenhouse. Grow plants until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Scientific Rationale: Testing at a consistent, early growth stage is crucial as plant susceptibility to herbicides often decreases with age.
-
-
Herbicide Formulation: Prepare a spray solution of this compound. Since the acid form has low water solubility, it should be converted to a more soluble salt (e.g., by neutralizing with an amine like triethylamine) or formulated as an emulsion with appropriate surfactants.[3][17] Prepare a range of application rates (e.g., 0, 50, 100, 200, 400, 800 g active ingredient per hectare).
-
Application: Apply the herbicide solutions to the plants using a calibrated laboratory track sprayer to ensure uniform coverage. Include an untreated control and a formulation blank (solution without the active ingredient).
-
Evaluation: Return plants to the greenhouse. Visually assess phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = plant death).[18]
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass for each pot, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Analysis: Calculate the percent biomass reduction relative to the untreated control. Use this data to perform a dose-response analysis and calculate the GR₅₀ value (the rate required to reduce plant growth by 50%).
Sample Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on Velvetleaf (21 DAT)
| Application Rate (g ai/ha) | Mean Visual Injury (%) | Mean Biomass Reduction (%) |
| 0 (Control) | 0 | 0 |
| 50 | 25 | 21 |
| 100 | 55 | 52 |
| 200 | 85 | 81 |
| 400 | 98 | 95 |
| 800 | 100 | 100 |
Analytical Methods
Quantitative analysis of this compound is essential for quality control of the synthesized material and for future formulation and residue studies. High-Performance Liquid Chromatography (HPLC) is a suitable method.[19][20]
HPLC Protocol Outline
-
System: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, acidified with a small amount of phosphoric or acetic acid (e.g., 0.1%) to ensure the analyte is in its protonated form.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 220 nm or 280 nm.
-
Quantification: Prepare a standard curve using certified reference material of the compound. Analyze samples and quantify based on the peak area relative to the standard curve.
Conclusion
This document provides a foundational framework for the initial investigation of this compound as a herbicide. By following these detailed protocols for synthesis, efficacy screening, and analysis, researchers can systematically evaluate its potential. Positive results from these studies, particularly strong activity against broadleaf weeds with good selectivity for grass crops, would justify further development, including mode of action confirmation, toxicology studies, and field trials.
References
- Wikipedia. (n.d.). Phenoxy herbicide.
- Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.
- Chemcess. (n.d.). Phenoxy Herbicides: Production, Uses And Toxicology.
- Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link]
- Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Pest Management Science. [Link]
- Huang, D., et al. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Advances. [Link]
- Purdue University. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action.
- The Ohio State University. (n.d.). Herbicides that Mimic or Interfere with Auxin.
- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- SciELO. (2013). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Scientia Agricola. [Link]
- Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact.
- Purdue University. (n.d.). Auxin Mimics.
- Journal of Emerging Technologies and Innovative Research. (2024).
- University of Canterbury. (n.d.). The Production of Phenoxy Herbicides.
- Bureau of Land Management. (n.d.). Protocol for Identifying, Evaluating, and Using New Herbicides.
- ResearchGate. (2022). Physical and chemical properties of phenoxyacetic acid herbicides.
- Genetika. (2016). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour.
- Government of Canada. (1993). Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators.
- European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests.
- BioOne Complete. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology. [Link]
- PubMed. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management.
- Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. Retrieved from Plant and Soil Sciences eLibrary. [Link]
- ResearchGate. (2022). In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association.
- National Center for Biotechnology Information. (2012). 2-(3-Bromo-4-methoxyphenyl)acetic acid.
- PubMed. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management.
- Oakwood Chemical. (n.d.). This compound.
- Google Patents. (n.d.). Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides.
- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry. [Link]
- Wikipedia. (n.d.). MCPA.
- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- The Royal Society of Chemistry. (n.d.). Analytical Methods.
- SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.
- MDPI. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules. [Link]
- SciELO. (2021). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Anais da Academia Brasileira de Ciências. [Link]
- PubMed. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. Journal of Agricultural and Food Chemistry. [Link]
- ResearchGate. (2025). Herbicidal efficacy of acetic acid and citric acid base on broad leaf weeds of medicinal crops fields.
- SciELO. (2021). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Anais da Academia Brasileira de Ciências. [Link]
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- 5. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
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Topic: Advanced Analytical Methodologies for the Quantification of 2-(4-Bromo-3-methylphenoxy)acetic acid
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the robust detection and quantification of 2-(4-Bromo-3-methylphenoxy)acetic acid. Designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring, this document outlines multiple analytical strategies, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind methodological choices, adherence to rigorous validation standards, and practical implementation in a laboratory setting. Each protocol is presented with step-by-step instructions, from sample preparation to data analysis, ensuring scientific integrity and reproducibility.
Introduction and Analyte Overview
This compound is a halogenated phenoxyacetic acid derivative. Compounds within this class are structurally significant and serve as building blocks in the synthesis of various pharmaceuticals and as active agents in herbicides.[1] The precise and accurate quantification of this molecule is critical for several applications:
-
Pharmaceutical Quality Control: To monitor its presence as a starting material, intermediate, or potential impurity in active pharmaceutical ingredients (APIs).
-
Environmental Monitoring: To detect its residue in soil and water, as phenoxyacetic acid derivatives are used in agriculture.
-
Metabolic Studies: To quantify its levels in biological matrices during preclinical or clinical research.
This document serves as a practical guide to selecting and implementing the appropriate analytical technique based on the specific requirements for sensitivity, selectivity, and sample matrix.
Physicochemical Properties
Understanding the fundamental properties of the analyte is the cornerstone of effective analytical method development.
| Property | Value | Source |
| Chemical Formula | C₉H₉BrO₃ | [2] |
| Molecular Weight | 245.07 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| pKa (Predicted) | ~3.2 | [4] |
| XlogP (Predicted) | 2.4 | [5] |
The presence of the carboxylic acid moiety (pKa ~3.2) dictates that the analyte's charge state is highly pH-dependent. This is a critical consideration for developing effective extraction and chromatographic separation methods.
Comparative Overview of Analytical Strategies
The selection of an analytical method is a balance between the required performance characteristics and available instrumentation. Three primary techniques are evaluated for the analysis of this compound.
| Technique | Principle | Advantages | Limitations | Best For |
| HPLC-UV | Separation by reversed-phase chromatography; detection via UV absorbance of the aromatic ring. | Robust, cost-effective, widely available, simple operation. | Moderate sensitivity and selectivity; potential for matrix interference. | Routine quality control, purity assessment, analysis of formulated products. |
| GC-MS | Separation of volatile compounds; detection by mass spectrometry. | High chromatographic resolution, excellent for structural confirmation. | Requires derivatization to make the analyte volatile, adding a sample preparation step. | Confirmatory analysis, identification of unknown impurities. |
| LC-MS/MS | High-efficiency liquid separation coupled with highly selective and sensitive mass detection. | Exceptional sensitivity (trace levels), high selectivity in complex matrices, direct analysis without derivatization. | Higher instrument cost and complexity. | Bioanalysis, residue monitoring, trace impurity detection.[6][7] |
Method 1: HPLC-UV for Purity and Formulation Analysis
This method is ideal for routine quality control where analyte concentrations are expected to be relatively high and the sample matrix is simple. The protocol is grounded in standard reversed-phase chromatography principles for acidic compounds.[8]
Principle
The analyte is separated on a C18 reversed-phase column. The mobile phase consists of an acidified aqueous component and an organic modifier. The acidic conditions (pH < pKa) ensure the carboxylic acid group is protonated (neutral), promoting retention on the nonpolar stationary phase. Detection is achieved by monitoring UV absorbance at a wavelength where the phenyl ring exhibits a strong response.
Experimental Protocol
3.2.1 Reagents and Materials
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or Ortho-Phosphoric Acid), HPLC grade[9]
-
Volumetric flasks, pipettes, and autosampler vials
3.2.2 Standard and Sample Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of the analytical standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards (1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 65:35 Water:Acetonitrile).
-
Sample Preparation: Accurately weigh the sample to contain approximately 10 mg of the analyte into a 100 mL volumetric flask. Add 70 mL of acetonitrile, sonicate for 15 minutes to dissolve, then dilute to the mark with acetonitrile.[9] Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
3.2.3 Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC with UV/DAD Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic: 35% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | DAD/UV at 225 nm |
| Run Time | 10 minutes |
3.2.4 Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Method Validation
The method must be validated to ensure it is fit for purpose. Validation should be performed according to internal laboratory standards and recognized guidelines like ISO/IEC 17025.[10]
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 90 - 110% | 98.5% |
| Precision (% RSD) | ≤ 5% | < 2.0% |
| LOD | Signal-to-Noise ≥ 3 | ~0.3 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | ~1.0 µg/mL |
Method 2: GC-MS for Confirmatory Analysis
This method is used for unambiguous identification and confirmation, leveraging the high resolving power of gas chromatography and the specificity of mass spectrometry. Due to the low volatility of the carboxylic acid, a derivatization step is mandatory.[11]
Principle
The carboxylic acid group of the analyte is converted into a volatile ester, typically a trimethylsilyl (TMS) or methyl ester. This derivative is then injected into the GC-MS system, where it is vaporized and separated on a capillary column. The separated components enter the mass spectrometer, are ionized (usually by electron ionization, EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for positive identification.
Experimental Protocol
4.2.1 Reagents and Materials
-
All reagents from Method 1, plus:
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or Methanolic HCl.
-
Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
4.2.2 Sample Preparation and Derivatization
-
Extraction: For solid samples, perform a solvent extraction into ethyl acetate. For aqueous samples, acidify to pH ~2 with HCl, and perform a liquid-liquid extraction with ethyl acetate. Dry the organic extract over anhydrous sodium sulfate.
-
Concentration: Evaporate the dried ethyl acetate extract to dryness under a gentle stream of nitrogen.
-
Derivatization (TMS Ester): Reconstitute the residue in 100 µL of ethyl acetate. Add 100 µL of BSTFA. Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS injection.
4.2.3 Instrumentation and Conditions
| Parameter | Recommended Setting |
| GC-MS System | Standard GC with a Single Quadrupole or Ion Trap MS |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temp. | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C (EI) |
| Scan Range | 50 - 500 m/z |
4.2.4 Workflow Diagram
Caption: Workflow for GC-MS analysis with derivatization.
Data Interpretation
The identity of the analyte is confirmed by matching its retention time and its mass spectrum against a reference standard. Key fragments for the TMS derivative would include the molecular ion [M]+• and characteristic losses. Quantification is performed using extracted ion chromatograms (EICs) of specific, abundant ions.
Method 3: LC-MS/MS for Trace Level Quantification
This is the definitive method for quantifying this compound at trace levels in complex matrices like plasma, urine, or environmental samples. It combines the excellent separation of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[12][13]
Principle
The analyte is separated using reversed-phase HPLC as in Method 1. The column eluent is directed into an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. The instrument is operated in negative ion mode, forming the deprotonated molecule [M-H]⁻. This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity by filtering out nearly all matrix interferences.[14]
Experimental Protocol
5.2.1 Reagents and Materials
-
Reagents from Method 1.
-
Isotopically labeled internal standard (IS), if available (e.g., ¹³C- or ²H-labeled analyte). If not, a structurally similar compound can be used.
-
Methanol (LC-MS grade)
5.2.2 Sample Preparation
-
Protein Precipitation (for Plasma/Serum): To 100 µL of sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant for analysis.
-
Solid-Phase Extraction (SPE) (for Urine/Water): Use a polymeric SPE cartridge. Condition the cartridge with methanol then water. Load the sample (pH adjusted to ~3). Wash with water. Elute the analyte with methanol. Evaporate and reconstitute in mobile phase.[15]
5.2.3 Instrumentation and Conditions
| Parameter | Recommended Setting |
| LC System | UHPLC or HPLC system |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ion Source | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Precursor Ion [M-H]⁻: m/z 243.0/245.0 (Bromine isotopes) |
| Product Ions: To be determined by infusing standard |
Note on MRM Transitions: The precursor ion will be a doublet corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) at m/z 242.96 and 244.96. Product ions would likely result from the loss of the acetic acid moiety or cleavage of the ether bond. These must be optimized empirically by infusing a standard solution.
5.2.4 Workflow Diagram
Caption: Workflow for LC-MS/MS analysis.
Method Validation for Trace Analysis
Validation for trace bioanalysis or residue monitoring follows stringent guidelines.[6][16]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 70 - 120% |
| Precision (% RSD) | ≤ 20% (≤ 15% is preferred) |
| LOQ | Lowest concentration point on the calibration curve meeting accuracy/precision criteria. |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix. |
| Matrix Effect | Should be assessed and minimized. |
Conclusion
The analytical landscape for this compound is versatile, with robust methods available for a range of applications. For routine QC and purity assessment, HPLC-UV offers a reliable and cost-effective solution. For unambiguous structural confirmation, GC-MS with derivatization is the method of choice. For the most demanding applications requiring ultra-low detection limits in complex biological or environmental samples, LC-MS/MS stands as the definitive technique. The successful implementation of any of these methods relies on a thorough understanding of the analyte's chemistry, careful sample preparation, and adherence to rigorous validation principles.
References
- Taylor & Francis Online. (n.d.). Estimation of the validation parameters for a fast analysis of herbicide residues by LC-MS/MS.
- European Commission. (2017). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. SANTE/11813/2017.
- Austin Publishing Group. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- SWA Environmental Consultants & Engineers. (2025). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Oakwood Chemical. (n.d.). This compound.
- Amanote Research. (n.d.). Determination of Phenoxyacetic Acids and Chlorophenols in Aqueous Samples by Dynamic Liquid–Liquid–Liquid Microextraction With Ion-Pair Liquid Chromatography.
- Journal of Emerging Technologies and Innovative Research. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 11(3).
- National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC.
- ResearchGate. (n.d.). Synthesis of New Sulphonamide Phenoxyacetic Derivatives.
- ResearchGate. (n.d.). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis.
- Journal of Chemical and Pharmaceutical Research. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. JOCPR, 12(3), 10-14.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- PBI-Gordon Corporation. (n.d.). Analytical Method MS 90.01 Revision 3.
- SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.
- SCIEX. (2015). Detection of Emerging Environmental Pollutants using LC-MS/MS.
- Royal Society of Chemistry. (n.d.). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents.
- CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
- SIELC Technologies. (n.d.). Separation of Bromoacetic acid on Newcrom R1 HPLC column.
- PubMed. (2017). A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides.
- European Journal of Chemistry. (2021). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid.
- Journal of Education and Science. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.
- Google Patents. (n.d.). Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues.
- SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
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- ResearchGate. (n.d.). GC—MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
- National Institute of Standards and Technology. (n.d.). Acetic acid, bromo-. NIST WebBook.
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A Robust Reversed-Phase HPLC Method for the Quantification of 2-(4-Bromo-3-methylphenoxy)acetic acid
An Application Note for the HPLC Analysis of 2-(4-Bromo-3-methylphenoxy)acetic acid
Abstract
This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Designed for researchers, scientists, and drug development professionals, this guide provides a step-by-step protocol grounded in chromatographic principles. We explain the rationale behind key methodological choices, from mobile phase composition to stationary phase selection, ensuring both technical accuracy and practical applicability. The described isocratic reversed-phase method is robust, reproducible, and suitable for purity assessments, stability studies, and quantitative analysis in various research and development settings.
Introduction and Scientific Rationale
This compound is a substituted phenoxyacetic acid derivative. Compounds of this class are prevalent in pharmaceutical and agricultural research, making reliable analytical methods for their characterization and quantification essential.[1] High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high sensitivity, resolution, and accuracy.[2]
The primary analytical challenge for acidic compounds like this compound is managing their ionization state. The carboxylic acid moiety can exist in either a neutral (protonated) or anionic (deprotonated) form, depending on the pH of the surrounding medium. This equilibrium dramatically affects retention time and peak shape in reversed-phase chromatography. To ensure consistent and sharp peaks, the mobile phase pH must be controlled to suppress the ionization of the analyte.[2][3] This protocol employs an acidified mobile phase to maintain the analyte in its neutral, more hydrophobic state, promoting stable interaction with the non-polar stationary phase.
Analyte Physicochemical Properties
Understanding the properties of the target analyte is fundamental to developing a successful HPLC method. Key characteristics of this compound are summarized below.
| Property | Value / Structure | Source |
| Molecular Formula | C₉H₉BrO₃ | [4][5] |
| Molecular Weight | 245.07 g/mol | [5] |
| Chemical Structure | A phenoxyacetic acid with a bromine atom at position 4 and a methyl group at position 3 of the phenyl ring. | [4] |
| Predicted pKa | ~2.8 - 3.5 | Inferred from similar structures like bromoacetic acid (pKa ≈ 2.86) and phenoxyacetic acid derivatives.[6][7] |
The presence of the brominated phenyl ring imparts significant hydrophobicity, making the molecule well-suited for reversed-phase chromatography. The carboxylic acid group, with its low pKa, necessitates a highly acidic mobile phase (pH < 2.8) to ensure it remains fully protonated.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC analysis.
Instrumentation and Consumables
-
HPLC System: An HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Stationary Phase: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point due to its versatility and hydrophobicity.
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade or higher.
-
Water, HPLC Grade or Type I Ultrapure.
-
Phosphoric Acid (H₃PO₄), ACS Grade or higher.
-
This compound reference standard.
-
Solution Preparation
-
Mobile Phase Preparation (Aqueous Component): To prepare 1 L of the aqueous mobile phase component, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration. This creates a 0.1% v/v H₃PO₄ solution with a pH of approximately 2.1.
-
Diluent Preparation: A mixture of Acetonitrile and Water (50:50, v/v) is recommended as the diluent to ensure sample solubility and compatibility with the mobile phase.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. This concentration can be adjusted based on detector response.
Chromatographic Conditions
The following table outlines the optimized isocratic HPLC method parameters.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for hydrophobic aromatic compounds.[8] |
| Mobile Phase | Acetonitrile : 0.1% Aqueous H₃PO₄ (55:45, v/v) | The organic/aqueous ratio provides optimal retention. The acid suppresses analyte ionization for superior peak shape.[3][9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure. |
| Column Temperature | 30 °C | Enhances method reproducibility by controlling viscosity and retention time stability. |
| UV Detection | 275 nm | The aromatic ring provides strong UV absorbance; this wavelength is chosen to maximize sensitivity while minimizing solvent interference. |
| Injection Volume | 10 µL | A typical volume that can be adjusted based on the desired sensitivity and standard concentration. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the main peak and any potential impurities. |
Method Control and Logic
A robust analytical method requires a clear understanding of the interplay between the analyte, stationary phase, and mobile phase. The diagrams below illustrate the core principles and workflow of this method.
Analyte Ionization Control
The efficiency of the separation is critically dependent on maintaining the analyte in a single, uncharged form.
Figure 1: Analyte Ionization State. This diagram illustrates how the acidic mobile phase (pH ≈ 2.1) ensures the carboxylic acid remains protonated (neutral), leading to optimal retention and peak shape on a C18 column.
Analytical Workflow
The overall process from sample preparation to final analysis follows a systematic sequence.
Figure 2: HPLC Analysis Workflow. A step-by-step overview of the analytical procedure from solution preparation to data processing.
Expected Results and System Suitability
Under the conditions described, this compound should elute as a sharp, well-defined peak. The retention time is expected to be in the range of 4-7 minutes, providing ample separation from the solvent front and any early-eluting impurities.
To ensure the validity of the results on any given day, a system suitability test (SST) must be performed by injecting the working standard solution multiple times (n=5 or 6). The results should conform to the criteria listed below.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Measures peak symmetry. Values outside this range may indicate column degradation or pH mismatch. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and system hardware. |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% | Confirms the stability and consistency of the pump and mobile phase composition. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency and health of the chromatographic column. |
Conclusion
The reversed-phase HPLC method presented in this application note is a highly reliable and robust protocol for the quantitative analysis of this compound. By controlling the mobile phase pH to suppress analyte ionization, this method achieves excellent peak shape, high precision, and accuracy. The detailed protocol and scientific rationale provide researchers and drug development professionals with a solid foundation for implementing this method for routine analysis, quality control, and stability testing.
References
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- SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- SIELC Technologies. (n.d.). Separation of Phenoxyacetic acid on Newcrom R1 HPLC column.
- HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- PubChem. (n.d.). This compound. CID 687013.
- Sass, R., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-43.
- Saraji, M., & Farajzadeh, M. A. (2018). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. Molecules, 23(8), 1859.
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- Syed, R. A. (2020). Investigation of factors affecting reverse-phase high performance liquid chromatography. Auctus: The Journal of Undergraduate Research and Creative Scholarship.
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NMR spectroscopy of 2-(4-Bromo-3-methylphenoxy)acetic acid
An In-Depth Technical Guide to the NMR Spectroscopy of 2-(4-Bromo-3-methylphenoxy)acetic Acid
Introduction: The Role of NMR in Structural Elucidation
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This compound is a substituted phenoxyacetic acid derivative, a class of compounds with a history in herbicide development and potential as building blocks in medicinal chemistry.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for determining the precise structure of such organic compounds in solution.[3][4][5] It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[4]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of NMR spectra for this compound. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and reproducible analytical workflow.
Molecular Structure and Atom Numbering
A clear numbering system is essential for the unambiguous assignment of NMR signals. The structure of this compound is presented below with a conventional numbering scheme for both proton and carbon atoms that will be used throughout this guide.
Caption: Structure of this compound with atom numbering for NMR assignments.
Experimental Protocols: From Sample to Spectrum
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.
Protocol 1: NMR Sample Preparation
The goal of this protocol is to create a homogeneous solution of the analyte, free from particulate matter and paramagnetic impurities, which can degrade spectral quality.[6]
Materials:
-
This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR).[7]
-
High-quality 5 mm NMR tube (e.g., Wilmad 528-PP-7 or equivalent).[8]
-
Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS).
-
Glass Pasteur pipette and bulb.
-
Small vial.
-
Kimwipe or cotton plug for filtration.
Justification for Solvent Choice: Deuterated solvents are essential in ¹H NMR to avoid overwhelming the analyte signals with a large solvent peak.[9][10] CDCl₃ is selected for its ability to dissolve a wide range of organic compounds, its relative chemical inertness, and its well-defined residual peak at ~7.26 ppm, which can serve as a secondary chemical shift reference.[9][11] TMS is included as the primary internal standard, defining the 0 ppm mark.[7]
Step-by-Step Procedure:
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial. For a dedicated ¹³C NMR experiment, a higher concentration (50-100 mg) is recommended to improve the signal-to-noise ratio within a reasonable time.[7][8]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the vial.[6] Gently swirl or vortex the vial to ensure the sample dissolves completely. If necessary, gentle warming can be applied.
-
Filtration and Transfer: Place a small, tight plug of cotton or a piece of Kimwipe into a Pasteur pipette.[8] Use the pipette to draw the sample solution and filter it directly into the NMR tube. This step removes any insoluble particulates that can interfere with the magnetic field homogeneity and degrade spectral resolution.[6][7][8]
-
Volume Check: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm. This volume is critical for positioning the sample correctly within the instrument's detection coil.[6][8]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
Workflow for NMR Data Acquisition
The following diagram outlines the logical flow from sample preparation to the final acquisition of NMR data.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Protocol 2: Spectrometer Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Spectrometer Frequency | 400 MHz | 101.6 MHz | Standard high-field instrument for good resolution. |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative ¹H; proton-decoupled for ¹³C. |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | Encompasses the expected chemical shift range for all signals. |
| Number of Scans (NS) | 8 - 16 | 1024 - 4096 | Sufficient for good S/N in ¹H; more scans needed for low-abundance ¹³C. |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | Allows for sufficient relaxation of nuclei between pulses. |
| Acquisition Time (AQ) | ~4 s | ~1 s | Determines digital resolution; balanced with relaxation delay. |
| Temperature | 298 K | 298 K | Standard ambient temperature for routine analysis. |
Spectral Analysis and Interpretation
The power of NMR lies in the detailed interpretation of the resulting spectrum. Based on the molecular structure, we can predict the key features of both the ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
-
Chemical Shift (δ): Protons in different electronic environments resonate at different frequencies. Aromatic protons are deshielded by the ring current and appear downfield (6.5-8.0 ppm).[12] The carboxylic acid proton is highly deshielded due to the electronegative oxygens and hydrogen bonding, appearing far downfield (>10 ppm). The methylene (-OCH₂-) protons are adjacent to an electronegative oxygen, shifting them downfield, while the methyl (-CH₃) protons are in a typical alkyl region.
-
Integration: The area under each signal is directly proportional to the number of protons it represents.
-
Splitting (Multiplicity): Spin-spin coupling between non-equivalent neighboring protons splits signals into multiplets. The magnitude of the coupling constant (J, in Hz) depends on the number of bonds separating the protons. For aromatic systems, typical values are: Jortho = 7–10 Hz, Jmeta = 2–3 Hz, and Jpara ≈ 0 Hz.[13]
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton(s) | Predicted δ (ppm) | Integration | Predicted Multiplicity | Coupling Constants (Hz) |
| H-COOH (C10-OH) | 10.0 - 12.0 | 1H | Broad Singlet (br s) | N/A |
| H-2 | ~7.3 - 7.5 | 1H | Doublet (d) | Jmeta ≈ 2-3 |
| H-5 | ~6.8 - 7.0 | 1H | Doublet of Doublets (dd) | Jortho ≈ 7-10, Jmeta ≈ 2-3 |
| H-6 | ~6.7 - 6.9 | 1H | Doublet (d) | Jortho ≈ 7-10 |
| H-8 (-OCH₂-) | ~4.6 | 2H | Singlet (s) | N/A |
| H-13 (-CH₃) | ~2.3 | 3H | Singlet (s) | N/A |
Note: The aromatic region (H-2, H-5, H-6) will present a complex pattern. The assignments are based on typical substituent effects. The bromine atom is deshielding, as is the ether oxygen, while the methyl group is weakly shielding.
Predicted ¹³C NMR Spectrum
Proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom, offering a direct count of non-equivalent carbons and information about their chemical environment.[14]
-
Chemical Shift (δ): Carbonyl carbons of carboxylic acids are highly deshielded (>170 ppm). Aromatic carbons resonate between 110-160 ppm. The specific shifts are influenced by the attached substituents. The methylene carbon (C-8) is shifted downfield by the adjacent oxygen, and the methyl carbon (C-13) appears in the typical upfield alkyl region.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon(s) | Predicted δ (ppm) | Type |
| C-10 (C=O) | 170 - 175 | Carbonyl |
| C-1 (-O) | 155 - 160 | Aromatic (Quaternary) |
| C-3 (-CH₃) | 135 - 140 | Aromatic (Quaternary) |
| C-5 | 130 - 135 | Aromatic (CH) |
| C-4 (-Br) | 115 - 120 | Aromatic (Quaternary) |
| C-2 | 112 - 118 | Aromatic (CH) |
| C-6 | 110 - 115 | Aromatic (CH) |
| C-8 (-OCH₂-) | 65 - 70 | Methylene |
| C-13 (-CH₃) | 15 - 20 | Methyl |
Note: Due to the lack of symmetry in the molecule, all 9 carbon atoms are expected to be chemically non-equivalent, resulting in 9 distinct signals in the ¹³C NMR spectrum.
Advanced Techniques for Unambiguous Assignment
While 1D NMR is powerful, complex spectra can sometimes lead to ambiguous assignments. In such cases, 2D NMR experiments are invaluable.
-
COSY (COrrelation SpectroscopY): This experiment maps ¹H-¹H coupling correlations. A cross-peak between two proton signals confirms they are spin-coupled, which is essential for definitively assigning adjacent protons in the aromatic ring (e.g., confirming the H-5 to H-6 ortho coupling).[15]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It would be used to definitively link the aromatic proton signals (H-2, H-5, H-6) to their respective carbon signals (C-2, C-5, C-6).[15]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning quaternary (non-protonated) carbons by correlating them with nearby protons. For example, the signal from the methylene protons (H-8) should show a correlation to the carbonyl carbon (C-10) and the ipso-carbon of the aromatic ring (C-1).
Conclusion
NMR spectroscopy is an indispensable tool for the structural verification of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The subsequent analysis, based on the fundamental principles of chemical shifts, integration, and spin-spin coupling, allows for a confident and complete assignment of the molecule's structure. For complex cases, the application of 2D NMR techniques provides an additional layer of certainty, ensuring the highest standards of scientific integrity in chemical and pharmaceutical research.
References
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- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- University of Ottawa. (n.d.). How to make an NMR sample.
- Simson Pharma. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
- Benchchem. (n.d.). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
- Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained.
- Alfa Chemistry. (n.d.). Common Deuterated Solvents and Their Characteristics.
- Unknown. (n.d.). Sample Preparation.
- Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.
- Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx.
- AIP Publishing. (n.d.). Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons.
- Wiley. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition.
- PubMed. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P.
- Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
- Benchchem. (n.d.). Differentiating Positional Isomers of Substituted Aromatic Compounds Using NMR: A Comparative Guide.
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics.
- University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- ACS Publications. (n.d.). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.
- Slideshare. (n.d.). Aromatic allylic-nmr-spin-spin-coupling.
- University College London. (n.d.). Spin-Spin Coupling.
- Fisher Scientific. (n.d.). Phenoxyacetic acid derivatives.
- ResearchGate. (2025, August 15). (PDF) Synthesis of New Sulphonamide Phenoxyacetic Derivatives.
- ChemicalBook. (n.d.). Phenoxyacetic acid(122-59-8) 1H NMR spectrum.
- Santa Cruz Biotechnology. (n.d.). This compound | SCBT.
- Oakwood Chemical. (n.d.). This compound.
- SpectraBase. (n.d.). Phenoxyacetic acid - Optional[13C NMR] - Chemical Shifts.
- Journal of Emerging Technologies and Innovative Research. (2024, March). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- NIH. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC.
- Wikipedia. (n.d.). Phenoxyacetic acid.
- NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
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Mass spectrometry of 2-(4-Bromo-3-methylphenoxy)acetic acid and its fragments
An Application Note on the Mass Spectrometric Characterization of 2-(4-Bromo-3-methylphenoxy)acetic acid
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive guide to the mass spectrometric analysis of this compound, a compound of interest in pharmaceutical and agrochemical research. We detail optimized protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, offering researchers a robust framework for unambiguous identification and structural elucidation. The characteristic isotopic signature of bromine is leveraged as a key validation point in spectral interpretation. The predictable fragmentation pathways under EI conditions are explored in depth, with a proposed mechanism supported by theoretical principles. This guide is intended for researchers, analytical scientists, and drug development professionals requiring reliable methods for the characterization of halogenated aromatic compounds.
Introduction
This compound (C₉H₉BrO₃, MW: 245.07 g/mol ) is a substituted phenoxyacetic acid derivative.[1] Compounds within this class are recognized for their diverse biological activities, serving as precursors and intermediates in the synthesis of pharmaceuticals and herbicides. Accurate structural confirmation and purity assessment are critical milestones in the development pipeline. Mass spectrometry stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.
The presence of a bromine atom in the molecule provides a distinct isotopic pattern that is invaluable for identification.[2] Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively).[3] This results in a characteristic M/M+2 doublet for the molecular ion and any bromine-containing fragments, where the two peaks are separated by two mass-to-charge units (m/z) and have an intensity ratio of approximately 1:1.[2]
This note describes detailed protocols for analyzing this compound using both "hard" ionization (EI), which provides rich structural detail through fragmentation, and "soft" ionization (ESI), which is ideal for confirming molecular weight and coupling with liquid chromatography.
Principles and Experimental Strategy
Ionization Technique Rationale
The choice of ionization technique is paramount and dictates the nature of the resulting mass spectrum.
-
Electron Ionization (EI): This technique employs a high-energy electron beam (typically 70 eV) to ionize the analyte.[4] The significant energy transfer results in extensive and reproducible fragmentation, creating a unique "fingerprint" for the molecule that is invaluable for structural elucidation.[5] While the molecular ion may sometimes be of low abundance or absent for fragile compounds, the fragmentation pattern provides deep structural insight.[4]
-
Electrospray Ionization (ESI): As a soft ionization method, ESI is ideal for generating intact molecular ions, typically as a deprotonated species [M-H]⁻ for a carboxylic acid in negative ion mode. This is highly effective for confirming the molecular weight of the analyte. ESI is the standard for interfaces with Liquid Chromatography (LC-MS), allowing for the analysis of complex mixtures. Further structural information can be obtained by inducing fragmentation of the [M-H]⁻ ion in a tandem mass spectrometry (MS/MS) experiment.[6][7]
Overall Analytical Workflow
The comprehensive analysis of the target compound follows a logical progression from sample preparation to data interpretation for both gas and liquid-phase introduction methods.
Protocols and Methodologies
Standard Preparation
This protocol is foundational for both subsequent methods.
-
Stock Solution: Accurately weigh approximately 1 mg of this compound standard.
-
Dissolution: Dissolve the standard in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Prepare a working solution by diluting the stock solution 1:100 (to 10 µg/mL) with the same solvent. Further dilutions may be necessary depending on instrument sensitivity.
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is ideal for generating a detailed fragmentation pattern. For GC analysis, derivatization to a more volatile ester (e.g., methyl ester) is often recommended, but analysis of the free acid is also possible on appropriate columns.
-
Instrumentation: Standard GC system coupled to a single quadrupole or ion trap mass spectrometer.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.
-
Method Parameters:
-
Injection: 1 µL injection volume, splitless mode.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Protocol 2: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
This method is optimal for confirming the molecular weight and is suitable for analyzing samples from complex matrices.
-
Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).
-
LC Column: C18 column, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Method Parameters:
-
Injection Volume: 5 µL.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
Start at 10% B.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.[6]
-
Desolvation Temperature: 300°C.
-
Scan Range: m/z 50-400.
-
For MS/MS: Select the [M-H]⁻ precursor ions (m/z 243 and 245) and apply a collision energy of 10-30 eV to generate product ion spectra.
-
Expected Results and Interpretation
ESI-MS Data
In negative ion ESI mode, the primary observation will be the deprotonated molecule, [M-H]⁻. Given the bromine isotopes, this will appear as a pair of peaks of nearly equal intensity at m/z 243 (for C₉H₈⁷⁹BrO₃) and m/z 245 (for C₉H₈⁸¹BrO₃). This provides clear confirmation of the molecular weight and the presence of one bromine atom.
EI-MS Data and Fragmentation Analysis
The 70 eV EI spectrum will provide a wealth of structural information. The key expected ions are summarized below.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Interpretation |
| 244 / 246 | [C₉H₉BrO₃]⁺• | - | Molecular Ion (M⁺•) . The 1:1 doublet confirms MW and bromine presence. |
| 199 / 201 | [C₇H₆BrO]⁺• | •CH₂COOH | Cleavage of the ether-methylene bond. Loss of the carboxymethyl radical. |
| 185 / 187 | [C₇H₆BrO]⁺ | CO from 199/201 | Loss of carbon monoxide from the bromomethylphenol fragment. |
| 157 / 159 | [C₆H₄Br]⁺ | CO from 185/187 | Loss of CO from the bromophenoxy cation. |
| 77 | [C₆H₅]⁺ | - | Phenyl cation, a common fragment in aromatic compounds. |
| 59 | [C₂H₃O₂]⁺ | C₇H₆BrO | Fragment corresponding to the carboxymethyl cation [CH₂COOH]⁺. |
Note: The relative abundances of these fragments will depend on the specific instrument tuning but provide a reproducible pattern for identification.
Proposed EI Fragmentation Mechanism
The fragmentation of this compound under EI conditions is initiated by the removal of an electron to form the molecular ion (M⁺•). The primary cleavage events are dictated by the stability of the resulting radical and cationic species.
Conclusion
The protocols detailed in this application note provide a robust and reliable framework for the mass spectrometric analysis of this compound. By employing negative ion ESI-MS, the molecular weight and elemental composition (specifically, the presence of one bromine atom) can be confidently confirmed via the [M-H]⁻ ion at m/z 243/245. The use of GC-EI-MS yields a rich, reproducible fragmentation pattern that allows for detailed structural elucidation, with key fragments appearing at m/z 199/201 and 185/187. The combination of these two methods offers a self-validating system for the unambiguous identification of this and structurally related compounds in various research and quality control environments.
References
- Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. [Link]
- Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.
- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragment
- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
- Acetic acid, phenoxy-. NIST WebBook. [Link]
- Bromo pattern in Mass Spectrometry. YouTube. [Link]
- Acetic acid, phenoxy-, methyl ester. NIST WebBook. [Link]
- This compound. Oakwood Chemical. [Link]
- ELECTRON IONIZATION IN MASS SPECTROSCOPY. SlideShare. [Link]
- Specific Electron Ionization-Induced Fragmentation of Secondary Alcohol Methoxyacetates.
- Mass Spectrometry - Fragmentation P
- Electron Ioniz
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Application Notes & Protocols: A Framework for the Pharmacological Investigation of 2-(4-Bromo-3-methylphenoxy)acetic acid
Introduction
The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The compound 2-(4-Bromo-3-methylphenoxy)acetic acid (herein referred to as C9H9BrO3) is a derivative of this class, yet its specific biological profile remains largely uncharacterized.[3] This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically investigate the biological effects of C9H9BrO3.
This document eschews a rigid template, instead presenting a logical, multi-stage workflow from initial computational predictions to detailed in vitro and in vivo characterization. The causality behind each experimental choice is explained, and every protocol is designed as a self-validating system with appropriate controls to ensure data integrity and reproducibility. Our approach is designed to efficiently identify primary bioactivity, elucidate the mechanism of action, and evaluate preclinical potential.
Phase 1: Foundational Characterization & In Silico Target Assessment
Before committing to resource-intensive wet-lab experiments, a foundational analysis can generate initial hypotheses and guide the experimental path. This initial phase focuses on leveraging computational tools and existing data to predict potential biological targets.
Physicochemical Profiling
Understanding the compound's basic properties is essential for designing experiments, particularly for determining solubility and potential for membrane permeability.
-
Source: Public databases such as PubChem.[3]
-
Key Parameters: Molecular Weight, XLogP3 (lipophilicity), Hydrogen Bond Donors/Acceptors, and Predicted Solubility.
In Silico Target Prediction & Molecular Docking
The structure of C9H9BrO3, a substituted phenoxyacetic acid, suggests several potential protein target classes based on activities of similar molecules.[1][2][4] Virtual screening and molecular docking can prioritize these targets.
-
Rationale: This approach saves significant resources by computationally screening large libraries of biological targets to identify those with the highest binding affinity for C9H9BrO3, thereby generating testable hypotheses.[5]
-
Potential Target Classes for Docking:
-
Cyclooxygenase (COX) Enzymes: Many phenoxyacetic acid derivatives exhibit anti-inflammatory properties by inhibiting COX-1 and/or COX-2.[2]
-
Nuclear Receptors: Due to their lipophilic nature, these compounds may interact with the ligand-binding domains of nuclear receptors like PPARs or other steroid receptors.[6][7]
-
G-Protein Coupled Receptors (GPCRs): As the largest family of drug targets, screening against a panel of GPCRs is a logical step.
-
Bacterial/Fungal Enzymes: Given the known antimicrobial activity of related compounds, docking against essential microbial enzymes (e.g., DNA gyrase, dihydrofolate reductase) is warranted.[8]
-
The overall experimental strategy follows a tiered approach, beginning with broad screening and progressively focusing on more specific, hypothesis-driven assays.
Caption: High-level experimental workflow for C9H9BrO3 characterization.
Phase 2: Primary In Vitro Screening
The initial wet-lab phase aims to establish the compound's general bioactivity profile, focusing on cytotoxicity and potential antimicrobial effects. This broad screening is crucial for identifying a safe therapeutic window and confirming predicted activities.[9][10]
Protocol: Cell Viability & Cytotoxicity Assessment using XTT Assay
Rationale: Determining a compound's effect on cell viability is a critical first step in drug discovery.[11] The XTT assay is selected over the traditional MTT assay for its higher throughput, as it produces a water-soluble formazan product, eliminating the need for a separate solubilization step.[12][13][14] This assay measures the metabolic activity of living cells, which is proportional to the number of viable cells.[15][16]
Principle of XTT Assay: Mitochondrial dehydrogenases in metabolically active cells reduce the XTT tetrazolium salt to a colored, water-soluble formazan product.[12] The intensity of this color, measured via absorbance, is directly proportional to the number of viable cells.
Caption: Biochemical principle of the XTT cell viability assay.
Materials:
-
Selected human cell line (e.g., HEK293 for general toxicity, A549 for lung, or HepG2 for liver context).
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
C9H9BrO3 stock solution (e.g., 10 mM in DMSO).
-
XTT Cell Viability Assay Kit (containing XTT reagent and electron-coupling agent).
-
96-well flat-bottom cell culture plates.
-
Positive control (e.g., Doxorubicin or Staurosporine).
-
Vehicle control (e.g., 0.1% DMSO in media).
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[12] Include wells for medium-only (blank), vehicle control, and positive control. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of C9H9BrO3 (e.g., from 0.1 µM to 100 µM) in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Add vehicle control and positive control solutions to their designated wells.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's protocol.[12]
-
XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well.[12] Incubate for 2-4 hours at 37°C, 5% CO₂, protected from light.
-
Data Acquisition: Gently shake the plate to ensure a homogenous mixture. Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[12]
Data Analysis & Interpretation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Parameter | Description | Example Value |
| IC50 (µM) | Concentration of C9H9BrO3 causing 50% inhibition of cell viability. | 25.5 µM |
| Max Inhibition (%) | The maximum reduction in cell viability observed. | 95% at 100 µM |
| Therapeutic Index | Ratio of toxic dose to therapeutic dose (determined later). | N/A at this stage |
Protocol: Antimicrobial Susceptibility Testing
Rationale: Based on literature for related compounds, C9H9BrO3 may possess antimicrobial properties.[1][8] A broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Prepare Inoculum: Grow selected bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) strains to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of C9H9BrO3 in the appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no microbes).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of C9H9BrO3 that completely inhibits visible growth of the microorganism.
Phase 3: Mechanistic Deep Dive - Hypothesis-Driven Assays
If Phase 2 results are promising (i.e., the compound shows bioactivity at non-cytotoxic concentrations), the next step is to investigate its mechanism of action (MoA). The following protocols are based on hypotheses derived from the in silico analysis and the known pharmacology of the phenoxyacetic acid class.
Hypothesis: Nuclear Receptor Modulation
Rationale: The structure of C9H9BrO3 is amenable to binding within the ligand-binding pocket of nuclear receptors.[7] A luciferase reporter assay is a robust method to screen for agonistic or antagonistic activity against a panel of nuclear receptors (e.g., PPARγ, VDR, ERα).[17][18]
Protocol: Dual-Luciferase Reporter Assay
-
Cell Transfection: Co-transfect HEK293T cells with two plasmids:
-
An expression vector for the full-length nuclear receptor of interest.
-
A reporter vector containing a luciferase gene downstream of a response element specific to that receptor.
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of C9H9BrO3. Include a known agonist as a positive control and a vehicle control.
-
Lysis & Measurement: After 18-24 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Analysis: Normalize the Firefly luciferase signal to the Renilla signal. Agonist activity is indicated by a dose-dependent increase in luciferase expression, while antagonism would be measured by the compound's ability to block the effect of a known agonist.
Caption: Simplified pathway of nuclear receptor activation by a ligand.
Hypothesis: GPCR Signaling Interference
Rationale: Many drugs target GPCRs. A common downstream effect of Gs or Gi-coupled GPCR activation is a change in intracellular cyclic AMP (cAMP) levels.[19] A competitive immunoassay can quantify these changes.
Protocol: cAMP Accumulation Assay
-
Cell Culture: Use a cell line stably expressing a GPCR of interest (e.g., CHO cells expressing the β2-adrenergic receptor).
-
Treatment: Pre-treat cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) followed by treatment with various concentrations of C9H9BrO3.
-
Stimulation: For antagonist screening, co-treat with a known agonist (e.g., isoproterenol for the β2-AR). For agonist screening, no further stimulation is needed.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a competitive ELISA or HTRF-based assay kit according to the manufacturer's instructions.[19]
-
Analysis: Plot cAMP levels against compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).
Phase 4: Preclinical In Vivo Evaluation
Promising in vitro results must be validated in a whole-organism model to assess pharmacokinetics, safety, and real-world efficacy.[20][21]
Protocol: Acute Systemic Toxicity Study
Rationale: This study is essential to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[22][23] It informs the dose selection for subsequent efficacy studies.
Procedure (Example in Mice):
-
Animal Model: Use healthy adult mice (e.g., C57BL/6), grouped by sex.
-
Dose-Range Finding: Administer single doses of C9H9BrO3 via the intended clinical route (e.g., oral gavage) at escalating levels to different groups of animals.[22]
-
Observation: Monitor animals closely for 14 days for clinical signs of toxicity (e.g., changes in weight, behavior, appearance) and mortality.
-
Endpoint Analysis: At the end of the study, perform a gross necropsy. Collect blood for hematology and clinical chemistry analysis. Collect key organs (liver, kidney, spleen, heart, lungs) for histopathological examination.
-
Determination of MTD: The MTD is the highest dose that does not cause study-limiting toxicity or animal death.
Protocol: In Vivo Efficacy Model (Example: Anti-Inflammatory)
Rationale: If in vitro data suggests anti-inflammatory activity (e.g., COX inhibition), a model like carrageenan-induced paw edema is appropriate to test for in vivo efficacy.[2]
Procedure (Example in Rats):
-
Animal Groups:
-
Group 1: Vehicle Control.
-
Group 2: Positive Control (e.g., Indomethacin).
-
Groups 3-5: C9H9BrO3 at three different doses (below the MTD).
-
-
Compound Administration: Administer the respective compounds/vehicles orally one hour before inducing inflammation.
-
Induction of Edema: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at baseline (time 0) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.
| Treatment Group | Dose (mg/kg) | Mean Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0% |
| Indomethacin | 10 | 65.2% |
| C9H9BrO3 | 25 | 22.5% |
| C9H9BrO3 | 50 | 48.7% |
| C9H9BrO3 | 100 | 61.3% |
References
- A Comparative Guide: MTT vs. XTT Assays for Cell Viability. Benchchem.
- CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
- MTT assay. Wikipedia. [Link]
- Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. [Link]
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
- Phenoxyacetic acid derivatives - Nonmercurial diuretics. Pharmacy 180. [Link]
- In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. SciSpace. [Link]
- In vivo testing methods. Fiveable. [Link]
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
- Methods used in Cytotoxicity Assays n vitro. Hilaris Publisher. [Link]
- Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. MDPI. [Link]
- Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. NIH. [Link]
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI. [Link]
- Making Sense of Compound Screening Results in Drug Discovery. KCAS Bio. [Link]
- In Vivo vs In Vitro: Differences in Early Drug Discovery. Biobide. [Link]
- Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. [Link]
- Approaches to Study GPCR Regulation in Native Systems.
- Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PMC - NIH. [Link]
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]
- In Vitro and in Vivo toxicity Determination for Drug Discovery. SlidePlayer. [Link]
- In Vivo Toxicity Study.
- Comparative in vitro and in vivo pharmacological investigation of platinum(IV)
- Assays for Predicting Acute Toxicity. NCBI. [Link]
- Measuring G-Protein-Coupled Receptor Signaling. YouTube. [Link]
- G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobiliz
- This compound. PubChem. [Link]
- Large Row-Constrained Supersaturated Designs for High-throughput Screening. PMC. [Link]
- In vivo toxicology studies. Biobide. [Link]
- Virtual Screening Strategies for Identifying Novel Chemotypes.
- Computational design of artificial nuclear receptor proteins. KU Leuven Research. [Link]
- New approach makes it easier to find novel drug. The Francis Crick Institute. [Link]
- Mechanism of transcriptional activation by nuclear receptors. YouTube. [Link]
- This compound. Oakwood Chemical. [Link]
- Nuclear receptor activation shapes spatial genome organization essential for gene expression control. NIH. [Link]
- The Experimental 3D Structure of Nuclear Receptors.
- Understanding nuclear receptor form and function using structural biology. NIH. [Link]
- Microbiological Activities Of Para - Bromophenoxy Acetic Acid. medRxiv. [Link]
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Application Notes and Protocols: Dosage and Concentration Calculations for In Vitro Studies with 2-(4-Bromo-3-methylphenoxy)acetic acid
Introduction: A Strategic Approach to In Vitro Profiling
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic candidate is paved with rigorous in vitro evaluation. This guide provides a detailed framework for the initial characterization of 2-(4-Bromo-3-methylphenoxy)acetic acid, a compound with potential biological activity. The protocols outlined herein are designed to establish a robust and reproducible methodology for determining appropriate dosages and concentrations for cell-based assays. By adhering to these principles of scientific integrity, researchers can generate high-quality data that will reliably inform subsequent stages of preclinical development. The causality behind each experimental choice is explained to empower the researcher with a deeper understanding of the process.
Physicochemical Properties of this compound
A foundational understanding of the test compound's properties is paramount for accurate and reproducible experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | , |
| Molecular Weight | 245.07 g/mol | , |
| Appearance | Solid (form may vary) | General knowledge for this type of compound |
| Solubility | To be determined empirically (likely soluble in DMSO and ethanol) | Assumption based on similar structures |
Part 1: Preparation of a High-Concentration Stock Solution
The accuracy of all subsequent dilutions and final experimental concentrations hinges on the precise preparation of the initial stock solution.[1][2]
Rationale for Solvent Selection
The choice of solvent is critical. It must completely dissolve the compound at a high concentration and be compatible with the chosen cell culture model, meaning it should exhibit minimal toxicity at the final working concentrations.[3]
-
Dimethyl Sulfoxide (DMSO): A common solvent for dissolving a wide range of organic compounds for in vitro studies. It is miscible with water and cell culture media. However, DMSO can exhibit toxicity at concentrations typically above 0.5-1%.
-
Ethanol (EtOH): Another viable solvent, particularly for less polar compounds. Similar to DMSO, it can be toxic to cells at higher concentrations.
Recommendation: For this compound, DMSO is the recommended starting solvent due to its broad dissolving power. An initial solubility test is advised.
Protocol 1.1: Preparation of a 100 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mL stock solution. Adjust volumes as needed, but it is advisable to prepare a sufficiently large batch to ensure consistency across multiple experiments.[2]
Materials:
-
This compound (MW: 245.07 g/mol )
-
High-purity, sterile DMSO
-
Analytical balance
-
15 mL sterile conical tube
-
Sterile, light-blocking cryovials for aliquoting
-
Calibrated pipettes
Procedure:
-
Calculate the required mass:
-
For a 100 mM (0.1 M) solution in 10 mL (0.01 L):
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 245.07 g/mol = 0.24507 g = 245.1 mg
-
-
Weighing the compound:
-
On a calibrated analytical balance, carefully weigh out 245.1 mg of this compound into a tared weigh boat.
-
-
Dissolution:
-
Transfer the weighed compound into the 15 mL conical tube.
-
Add approximately 8 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution. Visually inspect for any undissolved particulates.
-
-
Final Volume Adjustment:
-
Once fully dissolved, add sterile DMSO to bring the final volume to 10 mL.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-blocking cryovials.[3]
-
Label each vial clearly with the compound name, concentration (100 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Part 2: Determining the Optimal Concentration Range for In Vitro Experiments
A critical step in any in vitro study is to identify a concentration range that elicits a biological response, from no effect to a maximal effect.[4] This is typically achieved through a dose-response experiment.
Workflow for Establishing an Experimental Concentration Range
Caption: Workflow for determining the optimal experimental concentration range.
Protocol 2.1: Serial Dilutions for a Range-Finding Study
This protocol describes how to prepare a set of working solutions from the 100 mM stock for an initial broad-range experiment.
Materials:
-
100 mM stock solution of this compound in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
Procedure:
-
Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 100 mM stock 1:100 in cell culture medium (e.g., 10 µL of 100 mM stock + 990 µL of medium).
-
Serial Dilutions: Perform a 10-fold serial dilution from the 1 mM intermediate stock as follows:
-
100 µM: 100 µL of 1 mM stock + 900 µL of medium.
-
10 µM: 100 µL of 100 µM solution + 900 µL of medium.
-
1 µM: 100 µL of 10 µM solution + 900 µL of medium.
-
0.1 µM: 100 µL of 1 µM solution + 900 µL of medium.
-
0.01 µM: 100 µL of 0.1 µM solution + 900 µL of medium.
-
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the test compound. For example, if the 100 µM solution was prepared from the 1 mM intermediate stock (which has 1% DMSO), the final DMSO concentration in the well will be lower. Ensure the vehicle control matches the final DMSO concentration in the highest treatment group.
Part 3: Executing a Dose-Response Study and Data Analysis
Once an effective concentration range is identified, a more detailed dose-response experiment is performed to quantify the compound's potency.
Protocol 3.1: Cell Viability Assay (MTT Assay Example)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[5][6]
Materials:
-
Cells seeded in a 96-well plate
-
Working solutions of this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidic isopropanol or DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing the various concentrations of this compound (and the vehicle control).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
Data Analysis and Interpretation
The data from a dose-response experiment is typically plotted with the log of the concentration on the x-axis and the response (e.g., % inhibition of cell viability) on the y-axis.[7]
Calculating IC50/EC50:
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[8][9] The EC50 (half-maximal effective concentration) is the concentration that induces a response halfway between the baseline and maximum.[8][9] These values are key indicators of a compound's potency.
Steps for Calculation:
-
Normalize Data: Convert the raw absorbance data to a percentage of the control.
-
% Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100
-
% Inhibition = 100 - % Viability
-
-
Plot the Dose-Response Curve: Use software like GraphPad Prism or Origin to plot the % inhibition versus the log of the compound concentration.[9][10]
-
Non-linear Regression: Fit the data to a non-linear regression model (e.g., a four-parameter logistic curve) to determine the IC50 value.[11]
Hypothetical Dose-Response Data:
| Concentration (µM) | Log(Concentration) | % Inhibition (Mean) |
| 0.1 | -1 | 5.2 |
| 0.5 | -0.3 | 15.8 |
| 1 | 0 | 30.1 |
| 5 | 0.7 | 48.9 |
| 10 | 1 | 65.4 |
| 50 | 1.7 | 85.3 |
| 100 | 2 | 95.1 |
Visualizing a Hypothetical Dose-Response Relationship
While the specific biological activity of this compound is not yet defined, a general understanding of its potential effects can be conceptualized. For instance, if it induces cytotoxicity, it would likely engage with cellular pathways leading to apoptosis or necrosis.
Caption: Hypothetical mechanism of action leading to a cytotoxic response.
Conclusion and Best Practices
This application note provides a comprehensive and scientifically grounded approach to the initial in vitro characterization of this compound. By following these detailed protocols for stock solution preparation, dose-range finding, and quantitative analysis, researchers can generate reliable and reproducible data.
Key Takeaways:
-
Accuracy is paramount: Precise weighing and dilution are fundamental.
-
Controls are crucial: Always include vehicle controls to account for solvent effects.
-
Understand your assays: Be aware of the principles and limitations of the chosen cell viability assays.[12][13]
-
Appropriate data analysis: Use non-linear regression to accurately determine IC50/EC50 values.[7]
By adhering to these guidelines, researchers can build a solid foundation for the further development of this compound and other novel compounds.
References
- Vertex AI Search. (n.d.). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening.
- CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Creative Bioarray. (n.d.). In Vitro Cytotoxicity.
- National Institutes of Health. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening.
- GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?.
- Taylor & Francis Online. (n.d.). Viability assays – Knowledge and References.
- ResearchGate. (2016, October 4). How to calculate IC50 for my dose response?.
- OriginLab. (2022, December 21). How to compute EC50 C50 in Dose Response fitting.
- ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
- G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
- Enfanos. (n.d.). Preparation of Stock Solutions.
- PubChem. (n.d.). This compound.
- Benchchem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
- National Institutes of Health. (n.d.). Which concentrations are optimal for in vitro testing?.
- Oakwood Chemical. (n.d.). This compound.
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. bitesizebio.com [bitesizebio.com]
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- 4. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
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- 13. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Cell Culture Protocols for In Vitro Cytotoxicity Assessment of 2-(4-Bromo-3-methylphenoxy)acetic Acid
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for assessing the in vitro cytotoxicity of 2-(4-Bromo-3-methylphenoxy)acetic acid. Phenoxyacetic acid derivatives represent a diverse class of chemical compounds with applications ranging from pharmaceuticals to herbicides.[1] A thorough understanding of their cytotoxic potential is therefore critical for safety assessment and mechanistic investigation. This document outlines a multi-parametric approach, detailing the scientific rationale behind experimental design, cell line selection, and the integration of complementary cytotoxicity assays. We provide step-by-step protocols for evaluating cell viability (MTT assay), membrane integrity (LDH assay), and the mode of cell death (Annexin V/PI apoptosis assay), enabling researchers to generate robust and reliable data.
Introduction: The Scientific Imperative for Cytotoxicity Profiling
This compound belongs to the phenoxyacetic acid class, a chemical family with a broad spectrum of biological activities.[1] Derivatives have been investigated for various therapeutic effects, including anti-inflammatory, anticonvulsant, and anti-mycobacterial properties.[2][3][4] Conversely, some related compounds, such as certain herbicides, are designed to be cytotoxic to specific organisms.[5] This duality underscores the necessity of rigorous cytotoxicity testing to determine the safety profile and potential therapeutic window of novel derivatives like this compound.
In vitro cytotoxicity assays are foundational tools in toxicology and drug discovery, providing critical insights into how a compound affects basic cellular functions.[6] A multi-assay strategy is essential because a cytotoxic agent can induce cell death through various mechanisms, such as metabolic disruption, loss of membrane integrity (necrosis), or programmed cell death (apoptosis).[7][8] Relying on a single endpoint can lead to an incomplete or misleading interpretation of a compound's toxicological profile.
This guide presents an integrated workflow designed to provide a holistic view of the cytotoxic effects of this compound.
Strategic Experimental Design
A robust cytotoxicity assessment is built on a logical and well-justified experimental design. Our recommended approach involves a strategic selection of cell lines and a tiered application of assays to probe different aspects of cellular health.
Rationale for Cell Line Selection
The choice of cell line is a critical step that dictates the relevance of the experimental findings.[9] We recommend a panel of cell lines to assess both organ-specific and general cytotoxicity.
-
Hepatotoxicity Model (HepG2): The liver is a primary site for xenobiotic metabolism. Primary human hepatocytes are the gold standard but can be challenging to source and maintain.[10] The human hepatocellular carcinoma cell line, HepG2, is a widely used and well-characterized alternative for hepatotoxicity studies.[11] It retains many metabolic functions and is a suitable model for initial screening.
-
Neurotoxicity Model (SH-SY5Y): Given that some phenoxyacetic acid derivatives exhibit activity in the central nervous system, assessing neurotoxic potential is prudent.[2][3] The human neuroblastoma cell line, SH-SY5Y, is a common model for studying neurotoxicity and can be differentiated into more mature neuron-like cells.[11]
-
General Cytotoxicity Model (HEK-293): To assess the compound's effect on a non-cancerous, non-specialized cell type, the Human Embryonic Kidney 293 (HEK-293) line is a suitable choice. This provides a baseline for general cytotoxicity and helps determine if the compound has selective toxicity towards specific cell types.
A Multi-Parametric Assay Approach
No single assay can capture the complexity of cellular toxicity. We employ a three-pronged approach to build a comprehensive cytotoxicity profile, moving from general viability to specific mechanisms of cell death.
Figure 1. Tiered experimental workflow for comprehensive cytotoxicity assessment.
Preparation of Test Compound
Accurate and consistent preparation of the test compound is fundamental to reproducible results.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Sterile, serum-free cell culture medium
Protocol:
-
Stock Solution (100 mM):
-
Calculate the mass of this compound needed for a 100 mM stock solution in DMSO. The molecular weight is 245.07 g/mol .
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh the required amount of powder and dissolve it in the appropriate volume of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, thaw a stock aliquot.
-
Prepare serial dilutions from the stock solution using sterile, serum-free cell culture medium to create a range of working concentrations.
-
Important: The final concentration of DMSO in the cell culture wells should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.5% to avoid solvent-induced toxicity.
-
Protocol 1: MTT Assay for Cell Viability Assessment
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Principle: The amount of purple formazan produced is directly proportional to the number of metabolically active (viable) cells.
Materials:
-
96-well flat-bottom cell culture plates
-
Selected cell lines (e.g., HepG2, SH-SY5Y, HEK-293)
-
Complete culture medium (specific to cell line)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells. Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or control medium to the appropriate wells. Include wells for:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound dose.
-
Untreated Control: Cells in medium only.
-
Blank: Medium only (no cells).
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Monitor for the formation of purple precipitates.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, that is released into the culture medium upon damage to the plasma membrane.[12][13] It is a common method for assessing necrosis.[13]
Principle: The amount of LDH in the supernatant is proportional to the number of cells with compromised membrane integrity.
Materials:
-
Cells cultured and treated in a 96-well plate (as in the MTT assay).
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, ThermoFisher Scientific).
-
Lysis buffer (usually included in the kit, for maximum LDH release control).
-
Microplate reader (absorbance at 490 nm).
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
Crucially, set up additional control wells:
-
Maximum LDH Release Control: Treat cells with the kit's lysis buffer for ~45 minutes before the end of the incubation period. This value represents 100% cytotoxicity.[12]
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at ~250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction:
-
Add 50 µL of the stop solution (provided in the kit) to each well.
-
-
Measurement:
-
Read the absorbance at 490 nm within 1 hour.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell (medium only) background control from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance_Sample - Absorbance_UntreatedControl) / (Absorbance_MaxRelease - Absorbance_UntreatedControl)] * 100
-
-
Figure 2. Principle of the LDH release assay for detecting necrosis.
Protocol 3: Annexin V/PI Assay for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle:
-
Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membranes.
Materials:
-
6-well or 12-well plates
-
Flow cytometer
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Phosphate-Buffered Saline (PBS)
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in ~70-80% confluency after the treatment period.
-
Allow cells to attach for 24 hours.
-
Treat cells with this compound at selected concentrations (e.g., IC₂₅, IC₅₀, and IC₇₅ as determined by the MTT assay) for the desired time.
-
-
Cell Harvesting:
-
Collect the culture medium from each well (this contains detached, potentially dead cells).
-
Wash the attached cells with PBS.
-
Gently detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Combine the detached cells with their corresponding collected medium.
-
Centrifuge at ~300 x g for 5 minutes. Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer immediately.
-
Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at ~617 nm.
-
-
Data Analysis:
-
The data will be displayed in a quadrant plot:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells/debris
-
-
Data Presentation and Interpretation
Table 1: Hypothetical Cytotoxicity Data Summary
| Assay | Endpoint Measured | HepG2 (IC₅₀ µM) | SH-SY5Y (IC₅₀ µM) | HEK-293 (IC₅₀ µM) |
| MTT | Metabolic Activity | 45.2 | 88.1 | > 200 |
| LDH | Membrane Integrity | 51.5 | 95.3 | > 200 |
| Apoptosis | % Apoptotic Cells at IC₅₀ | 65% (Early & Late) | 58% (Early & Late) | < 10% |
Interpretation of Hypothetical Data:
-
The compound shows selective toxicity towards HepG2 and SH-SY5Y cells over HEK-293 cells.
-
The similar IC₅₀ values from the MTT and LDH assays for HepG2 and SH-SY5Y suggest that loss of metabolic activity is closely linked with a loss of membrane integrity.
-
The high percentage of apoptotic cells at the IC₅₀ concentration indicates that apoptosis is a primary mechanism of cell death induced by this compound in the susceptible cell lines.
References
- Highlight report: Cell type selection for toxicity testing. (n.d.). PMC.
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
- Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io.
- Crouch, S. P. M. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
- Al-Harbi, N. O., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry.
- Abdel-Wahab, B. F., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- ResearchGate. (2022). Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?.
- Al-Harbi, N. O., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC.
- Pan, C., et al. (2009). Cell lines as in vitro models for drug screening and toxicity studies. Cell Biology and Toxicology, 25(2), 141-151.
- Siddiqui, M. A., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI.
- Li, Y., et al. (2023). Advancing Environmental Toxicology In Vitro: From Immortalized Cancer Cell Lines to 3D Models Derived from Stem Cells. Environment & Health.
- ResearchGate. (2014). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents.
- Gokay, G., et al. (2023). Cell viability from MTT assay and cytotoxicity results from LDH assay... ResearchGate.
- Journal of Emerging Technologies and Innovative Research. (2021). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- Oakwood Chemical. (n.d.). This compound.
- ResearchGate. (2021). Synergistic cytotoxicity of bromoacetic acid and three emerging bromophenolic disinfection byproducts against human intestinal and neuronal cells.
- Cheméo. (n.d.). Chemical Properties of Acetic acid, bromo- (CAS 79-08-3).
- de Faria, C. M. A., et al. (2004). The mechanism of indole acetic acid cytotoxicity. Toxicology Letters, 151(1), 115-125.
- precisionFDA. (n.d.). 2-(4-BROMO-2-CYCLOHEXYLPHENOXY)ACETIC ACID.
- Wang, G., et al. (2021). Toxicity of 2-methyl-4-chlorophenoxy acetic acid alone and in combination with cyhalofop-butyl to Cyprinus carpio embryos. Environmental Toxicology and Pharmacology, 87, 103697.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Toxicity of 2-methyl-4-chlorophenoxy acetic acid alone and in combination with cyhalofop-butyl to Cyprinus carpio embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Plant Growth Regulation Studies Using 2-(4-Bromo-3-methylphenoxy)acetic Acid
Foreword: A Modern Approach to a Classic Mode of Action
The study of synthetic auxins is a journey into the heart of plant physiology and agricultural innovation. Compounds like 2-(4-Bromo-3-methylphenoxy)acetic acid, a member of the phenoxyacetic acid family, offer a unique opportunity to dissect the intricate signaling pathways that govern plant growth and development. These synthetic molecules, which mimic the natural auxin indole-3-acetic acid (IAA), have a storied history as potent herbicides that selectively target broadleaf plants.[1] Their mechanism of action, inducing rapid and uncontrolled growth, provides a powerful tool for researchers.[1]
This guide is designed for researchers, scientists, and drug development professionals who seek to investigate the plant growth regulating properties of this compound. We move beyond a simple recitation of protocols to provide a framework for rigorous scientific inquiry. The methodologies outlined herein are crafted to be self-validating, encouraging a deep understanding of the causality behind each experimental choice. Our goal is to empower you to not only generate robust data but also to interpret it with the insight of an experienced practitioner in the field.
Section 1: Understanding the Molecule and its Biological Context
Chemical Profile of this compound
-
Chemical Name: this compound
-
Chemical Formula: C₉H₉BrO₃
-
Molecular Weight: 245.07 g/mol
-
Class: Phenoxyacetic acid; Synthetic Auxin
The structure of this compound is key to its biological activity. The phenoxyacetic acid core is a classic scaffold for synthetic auxins.[1] The presence and position of the halogen (bromo) and methyl groups on the aromatic ring are critical determinants of its auxin activity. Structure-activity relationship studies on analogous compounds have shown that a halogen at the 4-position of the aromatic ring is important for auxinic activity.[2]
Presumed Mechanism of Action: The Auxin Mimicry Hypothesis
As a synthetic auxin, this compound is presumed to act by mimicking the endogenous plant hormone IAA. This mimicry allows it to bind to auxin receptors, primarily the F-box proteins of the TIR1/AFB family, which are components of the SCF E3 ubiquitin ligase complex.[3][4] This binding event triggers the degradation of Aux/IAA transcriptional repressors, thereby activating auxin response factors (ARFs) and leading to the expression of auxin-responsive genes.[3][4] The sustained and overwhelming activation of these pathways by a synthetic auxin that is not easily degraded by the plant leads to the characteristic uncontrolled and disorganized growth, ultimately resulting in plant death in susceptible species.
Section 2: Foundational Experimental Protocols
The following protocols are designed to be adaptable and should be preceded by small-scale pilot studies to determine the optimal concentration range for this compound and the specific plant species under investigation.
Preparation of Stock and Working Solutions
The accuracy of your results begins with the precise preparation of your test compound.
Protocol 2.1.1: Stock Solution Preparation (10 mM)
-
Objective: To prepare a concentrated stock solution of this compound that can be easily diluted to various working concentrations.
-
Materials:
-
This compound (MW: 245.07 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile glassware and magnetic stirrer
-
-
Procedure:
-
Weigh out 24.51 mg of this compound.
-
Dissolve the compound in a minimal amount of DMSO (e.g., 1 mL). Ensure complete dissolution.
-
Bring the final volume to 10 mL with sterile, purified water.
-
Stir the solution until it is homogeneous.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Causality: DMSO is used as a solvent because many organic compounds like this compound have low solubility in water. However, it is crucial to keep the final DMSO concentration in the plant growth medium below 0.1% (v/v) to avoid solvent-induced artifacts in your experimental results.
Seed Germination and Early Seedling Growth Bioassay (Cress or Lettuce)
This is a rapid and sensitive bioassay to determine the phytotoxic or growth-promoting effects of the compound at different concentrations.
Protocol 2.2.1: Filter Paper Bioassay
-
Objective: To assess the dose-dependent effect of this compound on seed germination and radicle/hypocotyl elongation.
-
Materials:
-
Seeds of a sensitive dicot species (e.g., garden cress (Lepidium sativum) or lettuce (Lactuca sativa))
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Working solutions of this compound (e.g., 0.1, 1, 10, 100, 1000 µM)
-
Control solution (sterile water with the same concentration of DMSO as the working solutions)
-
Growth chamber with controlled light and temperature
-
-
Procedure:
-
Place two layers of filter paper in each Petri dish.
-
Pipette 5 mL of the respective working solution or control solution onto the filter paper, ensuring it is evenly moistened.
-
Place 20-30 seeds on the filter paper in each dish, distributing them evenly.
-
Seal the Petri dishes with parafilm to maintain humidity.
-
Incubate the dishes in a growth chamber under controlled conditions (e.g., 24 ± 1°C with a 16h light/8h dark photoperiod).
-
After 3-5 days, measure the germination percentage, and the length of the primary root and hypocotyl for each seedling.
-
-
Data Analysis: Calculate the mean and standard deviation for each parameter at each concentration. Determine the EC₅₀ (half-maximal effective concentration) for inhibition of root and hypocotyl elongation.
Self-Validation: The inclusion of a negative control (DMSO in water) is essential to ensure that any observed effects are due to the test compound and not the solvent. A positive control, such as 2,4-D, can also be included for comparison.
Root Elongation Assay in Arabidopsis thaliana
Arabidopsis thaliana is a powerful model organism for genetic and molecular studies of auxin action.
Protocol 2.3.1: Agar Plate-Based Root Growth Assay
-
Objective: To quantify the inhibitory effect of this compound on primary root growth in Arabidopsis thaliana.
-
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.
-
Working solutions of this compound.
-
Sterile Petri dishes (square plates are recommended for vertical growth).
-
-
Procedure:
-
Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol for 1 minute followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 4-5 times with sterile water).
-
Resuspend the sterilized seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.
-
Prepare MS agar plates containing the desired concentrations of this compound and the control.
-
Pipette the stratified seeds in a line onto the surface of the agar plates.
-
Seal the plates and place them vertically in a growth chamber.
-
After 5-7 days of growth, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).
-
-
Data Analysis: Generate dose-response curves to visualize the effect of the compound on root growth and calculate the IC₅₀ (half-maximal inhibitory concentration).
Causality: The vertical orientation of the plates allows for gravitropic root growth, which is a classic auxin-regulated process. Inhibition of this growth is a hallmark of exogenous auxin application.
Section 3: Advanced Protocols and Mechanistic Studies
Avena Coleoptile Bioassays for Classic Auxin Activity
These bioassays are historically significant and provide a direct measure of cell elongation, a primary effect of auxins.
Protocol 3.1.1: Avena Coleoptile Elongation Test
-
Objective: To measure the ability of this compound to induce cell elongation in oat coleoptiles.
-
Materials:
-
Oat seeds (Avena sativa)
-
Vermiculite or sand
-
Trays for germination
-
A solution of 2% sucrose and a buffer (e.g., citrate-phosphate buffer, pH 5.0)
-
Working solutions of the test compound.
-
-
Procedure:
-
Germinate oat seeds in the dark for 3-4 days until the coleoptiles are 2-3 cm long.
-
Under a dim green safelight, excise 10 mm sections from the coleoptiles, 3 mm below the tip.
-
Float the sections in the sucrose-buffer solution for 1-2 hours to deplete endogenous auxins.
-
Transfer a set number of sections (e.g., 10) to test tubes containing the working solutions of this compound or the control solution.
-
Incubate the test tubes on a roller drum in the dark at 25°C for 24 hours.
-
Measure the final length of the coleoptile sections.
-
-
Data Analysis: Calculate the percentage elongation relative to the initial length and compare it to the control.
Gene Expression Analysis Using qRT-PCR
Protocol 3.2.1: Analysis of Auxin-Responsive Gene Expression
-
Objective: To determine if this compound induces the expression of known early auxin-responsive genes (e.g., IAA1, IAA5, GH3 family members) in Arabidopsis seedlings.
-
Materials:
-
Arabidopsis seedlings grown in liquid culture.
-
This compound at a predetermined effective concentration.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix and primers for target and reference genes.
-
-
Procedure:
-
Grow Arabidopsis seedlings in liquid MS medium for 5-7 days.
-
Treat the seedlings with the test compound or a mock control for a short duration (e.g., 1-3 hours).
-
Harvest the tissue and immediately freeze it in liquid nitrogen.
-
Extract total RNA and synthesize cDNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of target genes, normalized to a stable reference gene (e.g., ACTIN2).
-
-
Data Analysis: Use the 2-ΔΔCt method to calculate the fold change in gene expression in treated samples relative to the control.
Section 4: Data Presentation and Interpretation
Quantitative Data Summary
All quantitative data should be summarized in clearly structured tables for easy comparison.
| Bioassay | Parameter Measured | Concentration (µM) | Mean Value ± SD | % Inhibition/Promotion vs. Control |
| Cress Seed Germination | Germination Rate (%) | 0 (Control) | 98 ± 2 | 0 |
| 1 | 97 ± 3 | -1 | ||
| 10 | 95 ± 4 | -3 | ||
| 100 | 70 ± 8 | -29 | ||
| 1000 | 15 ± 5 | -85 | ||
| Arabidopsis Root Elongation | Primary Root Length (mm) | 0 (Control) | 25.4 ± 2.1 | 0 |
| 0.1 | 22.1 ± 1.9 | -13 | ||
| 1 | 15.8 ± 1.5 | -38 | ||
| 10 | 5.2 ± 0.8 | -80 | ||
| 100 | 1.1 ± 0.3 | -96 |
Note: The data in this table is hypothetical and serves as an example of how to present experimental results.
Visualizing Workflows and Pathways
Experimental Workflow for Dose-Response Analysis
Caption: Simplified model of the synthetic auxin signaling pathway.
Section 5: Concluding Remarks and Future Directions
The protocols and conceptual framework provided in this guide offer a robust starting point for the investigation of this compound as a plant growth regulator. The true power of this research lies in a systematic approach, beginning with broad dose-response analyses and progressing to more nuanced mechanistic studies. By carefully observing the phenotypic effects and correlating them with molecular responses, researchers can elucidate the specific properties of this compound. Future studies could explore its selectivity across different plant species, its potential for synergistic or antagonistic interactions with other plant growth regulators, and its detailed molecular interactions with the auxin signaling machinery.
References
- Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana.Plant J. 2023 Dec;116(5):1355-1369.
- Synthetic Auxins in Plants (With Diagram).Biology Discussion.
- Chemical Biology in Auxin Research.Jpn J Plant Sci. 2020; 1(1): 1-15.
- Structure-Activity Relationship in the Auxin Activity of Mono-Substituted Phenylacetic Acids.Plant Physiol. 1967 Nov;42(11):1519-26.
- Unraveling the Auxin-Like Activity of 2-Naphthoxyacetic Acid.Benchchem.
- The Effect of Syringic Acid and Phenoxy Herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) on Soil, Rhizosphere, and Plant Endosphere Microbiome.Front Microbiol. 2022; 13: 880414.
- A versatile Lepidium sativum bioassay for use in ecotoxicological studies.Sci Rep. 2020; 10: 7785.
- A . thaliana seedling growth assay data. Wild-type plants were exposed...
- This compound | SCBT.Santa Cruz Biotechnology.
- Influence of 2,4-dichloro Phenoxy Acetic Acid on Seeds Germination and Early Growth of Mesquite (Prosopis juliflora Swarz) DC Seedlings.
- Conducting a Bioassay For Herbicide Residues.
- Genotoxic effect of substituted phenoxyacetic acids.
- Practice 4. Study of the herbicidal effect of synthetic auxins.
- Relative sensitivity of duckweed Lemna minor and six algae to seven herbicides.J Pestic Sci. 2021; 46(3): 203–210.
- Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk.University of Nebraska-Lincoln.
- Toxicity of chlorinated phenoxyacetic acid herbicides in the experimental eukaryotic model Saccharomyces cerevisiae: role of pH and of growth phase and size of the yeast cell popul
- Team:UNSW Australia/Lab/Plants - 2018.igem.org.iGEM.
- The physiological action of 2, 4 Dichlorophenoxyacetic acid on the growth of Eichhornia crassipes.
- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.Int J Mol Sci. 2019 Sep; 20(19): 4836.
- Antioxidative Responses of Duckweed (Lemna minor L.) to Phenol and Rhizosphere-Associated Bacterial Strain Hafnia paralvei C32-106/3.Antioxidants (Basel). 2021 Jul; 10(7): 1105.
- Chlorinated Auxins-How Does Arabidopsis Thaliana Deal With Them?Int J Mol Sci. 2020 Apr; 21(7): 2567.
- IAA Accumulation Promotes the Root Growth of Tea Plants under Aluminum.Plants (Basel). 2021 Nov; 11(11): 2145.
- Whole-Plant and Seed Bioassays for Resistance Confirmation.
- Synthetic auxin's effect on root hair growth and peroxisomes in Arabidopsis thaliana.J Emerg Investig. 2024.
- Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D.An Acad Bras Cienc. 2021; 93(4): e20191368.
- Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one.J Agric Food Chem. 2012 Aug 8;60(31):7584-93.
- herbicidal efficacy of acetic acid and citric acid base on broad leaf weeds of medicinal crops fields.
- Assessment of Various Toxicity Endpoints in Duckweed (Lemna minor) at the Physiological, Biochemical, and Molecular Levels as a Measure of Diuron Stress.Int J Environ Res Public Health. 2021 Aug; 18(16): 8777.
- Antioxidative Response of Duckweed (Lemna minor L.) to Rhizosphere-Associated Pseudomonas Strains and Exogenous Indole-3-Acetic Acid.Antioxidants (Basel). 2024 May; 13(6): 562.
- Antioxidative Response of Duckweed (Lemna minor L.) to Rhizosphere-Associated Pseudomonas Strains and Exogenous Indole-3-Acetic Acid.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-(4-Bromo-3-methylphenoxy)acetic Acid
Introduction: The Strategic Importance of 2-(4-Bromo-3-methylphenoxy)acetic Acid in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel chemical entities. This compound is a versatile scaffold, integrating an aryl bromide, a phenoxyacetic acid moiety, and a methyl group. This combination of functional groups makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The aryl bromide provides a reactive handle for C-C, C-N, C-O, and C-S bond formation, while the carboxylic acid group can be further functionalized or can influence the pharmacokinetic properties of the final compound. Phenoxyacetic acid derivatives have shown a range of biological activities, including anti-inflammatory, antibacterial, and antitubercular properties.[1][2][3] This guide provides detailed protocols and mechanistic insights for key coupling reactions involving this valuable starting material.
Core Coupling Methodologies: A Practical Guide
This section details robust protocols for three of the most powerful palladium-catalyzed cross-coupling reactions applicable to this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The choice of reaction will depend on the desired final product, with each offering a unique pathway to biaryl, arylamine, or arylated alkene structures, respectively.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and high functional group tolerance.[4][5] It facilitates the formation of a carbon-carbon bond between an organoboron species and an organohalide.[4] For this compound, this reaction is ideal for synthesizing biaryl derivatives, which are common motifs in pharmacologically active compounds.[6]
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.[4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step facilitated by a base which activates the boronic acid.[4][7]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
This protocol is designed for a 1 mmol scale reaction. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
| Reagent | Molar Equiv. | Amount | Notes |
| This compound | 1.0 | 245 mg | |
| Arylboronic Acid | 1.2 | 1.2 mmol | |
| Pd(PPh₃)₄ | 0.03 | 3 mol % | Other catalysts like PdCl₂(dppf) can also be used. |
| K₂CO₃ | 2.0 | 276 mg | An inorganic base is preferred to avoid side reactions with the carboxylic acid.[8] |
| Toluene/Ethanol/Water | - | 10 mL (4:1:1) | Degassed solvent mixture. |
Procedure:
-
To a flame-dried round-bottom flask, add this compound (245 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol %).
-
Add the degassed solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 6 to 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[9][10] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[11]
The catalytic cycle of the Buchwald-Hartwig amination involves:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl bromide to form a Pd(II) intermediate.[9][11]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base facilitates the deprotonation of the amine to form a palladium-amido complex.[12]
-
Reductive Elimination: The aryl group and the amino group couple, forming the C-N bond and regenerating the Pd(0) catalyst.[9][11]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Derivatization of 2-(4-Bromo-3-methylphenoxy)acetic acid for Enhanced Biological Activity: Application Notes and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: Phenoxyacetic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including herbicidal and antimicrobial properties.[1][2][3] The parent compound, 2-(4-Bromo-3-methylphenoxy)acetic acid, serves as a promising scaffold for chemical modification due to its structural features. This application note provides a comprehensive guide for the strategic derivatization of this molecule to enhance its biological efficacy. We present the scientific rationale grounded in structure-activity relationship (SAR) principles, followed by detailed, field-proven protocols for the synthesis of ester and amide derivatives. Furthermore, we outline standardized methods for screening the biological activity of these novel compounds, including antimicrobial and herbicidal assays. This guide is intended to provide researchers with the foundational knowledge and practical methodologies to explore the chemical space of this compound derivatives and identify new leads with superior performance.
Rationale for Derivatization: A Structure-Activity Relationship (SAR) Perspective
The core principle behind derivatization is that the biological activity of a compound is intrinsically linked to its chemical structure.[4] For aryloxyalkanoic acids, the carboxylic acid group is a primary site for modification. While essential for certain interactions, its high polarity can limit passive diffusion across biological membranes (e.g., cell walls of bacteria or the cuticle of plants). By converting the carboxylic acid into less polar functional groups like esters or amides, we can systematically modulate key physicochemical properties:
-
Lipophilicity: Increasing the lipophilicity (fat-solubility) of a molecule can enhance its ability to penetrate lipid-rich barriers, potentially leading to increased intracellular concentration at the target site. Ester and amide formation with various alkyl, aryl, or heterocyclic moieties allows for fine-tuning of this property.
-
Bioavailability: Modification of the parent acid can alter its absorption, distribution, metabolism, and excretion (ADME) profile, leading to improved bioavailability. Some derivatives may act as pro-drugs, being metabolized back to the active acidic form once inside the target organism.
-
Target Engagement: The introduction of new functional groups can create additional points of interaction (e.g., hydrogen bonding, van der Waals forces) with the biological target, thereby increasing binding affinity and potency.[5] The nature and position of substituents on the aromatic ring also significantly influence activity.[3]
The derivatization strategy outlined here focuses on creating a small library of ester and amide analogues for subsequent biological screening. This approach allows for the systematic exploration of the SAR and the identification of key structural features that confer enhanced activity.[6]
Synthetic Derivatization Workflow
The overall strategy involves modifying the carboxylic acid moiety of the starting material, this compound. Two robust and widely applicable synthetic routes are presented: Fischer Esterification for ester synthesis and a two-step conversion to amides via an acyl chloride intermediate.
Caption: General workflow for the derivatization of this compound.
Protocol 1: Synthesis of Ester Derivatives via Fischer Esterification
This protocol describes the synthesis of methyl 2-(4-bromo-3-methylphenoxy)acetate as a representative example. The method is broadly applicable to other simple primary and secondary alcohols.[7]
Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction.[8][9] Using the alcohol as the solvent (in large excess) shifts the equilibrium toward the formation of the ester product, maximizing the yield.[7]
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (e.g., 1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-40 eq, can serve as the solvent).
-
Place the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with stirring. Caution: This is an exothermic reaction.
-
Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65°C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice-cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of Amide Derivatives via Acyl Chloride Intermediate
This protocol details the synthesis of N-benzyl-2-(4-bromo-3-methylphenoxy)acetamide as a representative example. This two-step method is highly efficient for a wide range of primary and secondary amines.
Rationale: Carboxylic acids react with amines in an acid-base fashion to form a stable ammonium carboxylate salt, which resists direct amide formation under mild conditions.[10] Conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) activates the carbonyl group for nucleophilic attack by the amine.[11][12]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Benzylamine (or other primary/secondary amine)
-
Triethylamine (TEA) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure: Step 1: Formation of the Acyl Chloride
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DCM.
-
Add a catalytic drop of DMF.
-
Slowly add thionyl chloride (e.g., 1.5-2.0 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature, then heat to reflux (approx. 40°C) for 1-3 hours. The reaction completion can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Cool the mixture and remove the excess SOCl₂ and DCM under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the flask to 0°C.
-
In a separate flask, dissolve the amine (e.g., benzylamine, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours (monitor by TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude amide by recrystallization or column chromatography.
Quantitative Data Summary
Proper documentation of synthetic outcomes is crucial. The following table provides a template for summarizing experimental data.
| Derivative ID | Functional Group | R-Group | Method | Yield (%) | Purity (%) | Appearance |
| DA-001 | Ester | -CH₃ | Protocol 1 | 85 | >98 (NMR) | Colorless Oil |
| DA-002 | Ester | -CH₂CH₃ | Protocol 1 | 82 | >97 (NMR) | Colorless Oil |
| DA-003 | Amide | -CH₂Ph | Protocol 2 | 78 | >99 (LC-MS) | White Solid |
| DA-004 | Amide | -Cyclohexyl | Protocol 2 | 75 | >98 (LC-MS) | Off-white solid |
Protocols for Biological Screening
After synthesis and purification, the new derivatives must be tested to evaluate their biological activity compared to the parent compound.
Protocol 3: In-Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: The broth microdilution method is a standardized assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]
Materials:
-
Synthesized derivatives and parent compound, stock solutions in DMSO
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
0.5 McFarland turbidity standard
-
Spectrophotometer / Plate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound. Start by adding 100 µL of MHB to all wells. Add 100 µL of the highest concentration of the compound stock to the first well, mix, and transfer 100 µL to the next well. Repeat across the row to create a concentration gradient. Discard the final 100 µL from the last well.
-
Controls:
-
Positive Control: Wells with a standard antibiotic.
-
Negative (Growth) Control: Wells with inoculum and DMSO, but no compound.
-
Sterility Control: Wells with MHB only.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.
Protocol 4: Herbicidal Activity Screening (Seed Germination Assay)
Rationale: This assay provides a rapid assessment of a compound's phytotoxicity by measuring its effect on seed germination and early seedling growth, which are critical stages in a plant's life cycle.[15] Algal-based screens are also effective for high-throughput screening.[16][17]
Materials:
-
Synthesized derivatives and parent compound, stock solutions in a suitable solvent (e.g., acetone or DMSO)
-
Seeds of a model plant (e.g., cress, Lepidium sativum, or lettuce, Lactuca sativa)
-
Commercial herbicide (e.g., 2,4-D) as a positive control
-
Petri dishes with filter paper
-
Distilled water
-
Tween-20 or similar surfactant (optional)
Procedure:
-
Preparation of Test Solutions: Prepare a range of concentrations for each test compound in distilled water. A small amount of surfactant may be added to aid dissolution and application. Include a solvent-only control.
-
Plating: Place one sterile filter paper disc into each petri dish.
-
Treatment: Apply a fixed volume (e.g., 5 mL) of each test solution to the filter paper in the corresponding petri dish, ensuring it is evenly moistened.
-
Sowing: Place a predetermined number of seeds (e.g., 20) onto the treated filter paper in each dish.
-
Incubation: Seal the petri dishes with parafilm to prevent moisture loss and incubate in a controlled environment (e.g., 25°C with a 16/8h light/dark cycle) for 5-7 days.
-
Data Collection: After the incubation period, measure the following for each dish:
-
Germination percentage: (Number of germinated seeds / Total seeds) x 100.
-
Radicle (root) length.
-
Hypocotyl (shoot) length.
-
-
Analysis: Calculate the percent inhibition for each parameter relative to the solvent control.
Structure-Activity Relationship (SAR) Analysis
The data gathered from biological screening can be used to build an SAR model. This helps in designing the next generation of derivatives with even greater potency.
Caption: Hypothetical decision tree for guiding Structure-Activity Relationship (SAR) analysis.
References
- Di Gioia, M. L., et al. (2011). A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
- Ma, J., Xu, L., & Wang, S. (2002). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 50(5), 555-559.
- Chemguide. (n.d.). The Preparation of Amides.
- Sheppard, T. D., et al. (2021). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Molecules, 26(16), 4847.
- QuimicaOrganica.org. (n.d.). Synthesis of esters from carboxylic acids - Esterification.
- Gunanathan, C., & Milstein, D. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11881.
- Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
- Wienk, K. O. J., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 1032338.
- Liu, D., et al. (2010). A Rapid and Simple Bioassay Method for Herbicide Detection. Journal of the Korean Society for Applied Biological Chemistry, 53, 374-378.
- BioOne. (2002). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures.
- Al-Ani, I., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal, 32(1), 101901.
- Dayan, F. E. (2013). Screening for Natural Product Herbicides. 2013 CWSS Proceedings.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening.
- Chemistry LibreTexts. (2023). Synthesis of Esters.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
- Singh, P., & Shekhawat, N. (2025). Aryloxyacetic acid derivatives as inhibitors of the HPPD enzyme: A quantitative structure-activity relationship analysis. Indian Journal of Biochemistry and Biophysics (IJBB).
- D'Ischia, M., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(11), 3169.
- Sabbatini, S., et al. (2021). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 26(23), 7306.
- Annu, et al. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 11(3).
- JETIR.org. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives:A Review.
- Grevstad, F., et al. (2021). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Antibiotics, 10(4), 441.
- Proença, J. T., et al. (2021). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 10(12), 1547.
- Oakwood Chemical. (n.d.). This compound.
- ResearchGate. (2001). Structure-activity relationships of aryloxyalkanoic acid hydroxyamides as potent inhibitors of histone deacetylase.
- Zgrajka, W., et al. (2018). Phenolic Acids Derivatives - Biotechnological Methods of Synthesis and Bioactivity. Current Pharmaceutical Biotechnology, 19(12), 995-1011.
- Findlater, M., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o400.
- Google Patents. (2013). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.
- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
- Liu, X., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(8), 1273–1292.
- Wikipedia. (n.d.). Structure–activity relationship.
- Garofalo, A., et al. (2012). Synthesis and structure-activity relationships of (aryloxy)quinazoline ureas as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors. Journal of Medicinal Chemistry, 55(3), 1159-1172.
- Sadowska, K., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 22(19), 10738.
- ResearchGate. (2023). Microbiological Activities Of Para - Bromophenoxy Acetic Acid.
- Tuijin Jishu/Journal of Propulsion Technology. (2023). Microbiological Activities Of Para - Bromophenoxy Acetic Acid.
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- 17. bioone.org [bioone.org]
Troubleshooting & Optimization
Improving the yield of 2-(4-Bromo-3-methylphenoxy)acetic acid synthesis
An Application Scientist's Guide to Optimizing the Synthesis of 2-(4-Bromo-3-methylphenoxy)acetic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific Williamson ether synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and improve your reaction yields.
Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis. Our approach is to identify the root cause and provide a scientifically grounded solution.
Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes and how can I fix it?
Answer: A low or non-existent yield is the most common issue, and it can almost always be traced back to one of five key areas: inefficient phenoxide formation, competing side reactions, reagent quality, reaction conditions, or workup procedure.
A systematic approach is the best way to diagnose the problem.[1] Let's break down the potential failure points.
1. Inefficient Phenoxide Formation:
The reaction begins with the deprotonation of 4-bromo-3-methylphenol to form the nucleophilic phenoxide. If this step is incomplete, the subsequent etherification cannot proceed efficiently.
-
Cause: The base is not strong enough or is unsuitable for the reaction conditions. Phenols are more acidic than aliphatic alcohols, but a base of appropriate strength is still required for complete deprotonation.[2]
-
Solution:
-
Re-evaluate Your Base: For this phenol, moderately strong bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are typically effective.[1][3] Stronger bases like sodium hydride (NaH) can also be used, but require strictly anhydrous conditions.[1][4]
-
Ensure Anhydrous Conditions: The presence of water can consume the base and hinder phenoxide formation, especially if using a highly reactive base like NaH. Ensure your solvent is anhydrous and starting materials are dry.[5]
-
-
Cause: The base is not soluble in the reaction solvent. A heterogeneous reaction can be sluggish if the base cannot interact with the phenol.
-
Solution:
-
Solvent Selection: Choose a solvent that can at least partially dissolve the base. Polar aprotic solvents like DMF or DMSO can increase the rate of SN2 reactions and often help solubilize inorganic bases.[6] Acetone is also a common choice.[7]
-
Phase-Transfer Catalysis: If using a biphasic system (e.g., toluene and aqueous KOH), a phase-transfer catalyst (e.g., tetrabutylammonium bisulfate) can be highly effective at shuttling the hydroxide ion into the organic phase to deprotonate the phenol.
-
2. Competing Side Reactions:
The Williamson ether synthesis is an Sₙ2 reaction, but it can face competition from other pathways.[8]
-
Cause: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[1]
-
Solution: The choice of solvent can influence the ratio of O- vs. C-alkylation. Polar aprotic solvents generally favor the desired O-alkylation.
-
Cause: Elimination (E2) Reaction. The phenoxide can act as a base and abstract a proton from the alkylating agent (e.g., chloroacetic acid), leading to an elimination side product instead of substitution.
-
Solution: This is less of a concern with chloroacetic or bromoacetic acid as they are primary halides which strongly favor Sₙ2 over E2.[2][8] However, excessively high temperatures can promote elimination.[1] Maintain the recommended reaction temperature.
3. Reagent Quality and Reactivity:
-
Cause: Degradation of starting materials. 4-bromo-3-methylphenol can oxidize over time. The alkylating agent, bromoacetic or chloroacetic acid, can hydrolyze if exposed to moisture.
-
Solution: Use reagents from a reliable source and check for signs of degradation. Purify starting materials if necessary.
-
Cause: Poor leaving group. The nucleophilic substitution step involves displacing a halide.
-
Solution: Bromoacetic acid is generally more reactive than chloroacetic acid because bromide is a better leaving group than chloride. If your reaction with chloroacetic acid is sluggish, switching to bromoacetic acid can increase the reaction rate.
4. Sub-optimal Reaction Conditions:
-
Cause: Temperature is too low or reaction time is too short.
-
Solution: Sₙ2 reactions require sufficient thermal energy. Gently heating the reaction (e.g., 60-100°C) is common.[2][3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the starting material is consumed before stopping the reaction.
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing the cause of a low yield.
Caption: A decision tree for troubleshooting low reaction yield.
Question 2: My final product is impure. How can I identify and remove the contaminants?
Answer: The most likely impurities are unreacted starting materials.
-
Unreacted 4-bromo-3-methylphenol: This is a phenolic compound and therefore acidic. During the workup, after acidification, you can perform an extraction with a dilute aqueous base like sodium bicarbonate (NaHCO₃). The desired product, being a carboxylic acid, is more acidic and will be extracted into the aqueous layer as its sodium salt, leaving the less acidic phenol in the organic layer.
-
Unreacted Chloroacetic/Bromoacetic Acid: This is highly water-soluble and can be removed by washing the organic layer with water or brine during the extraction phase.
If side products like the C-alkylation isomer have formed, purification can be more challenging.
-
Recrystallization: This is the preferred method for purifying the final solid product. A common solvent for recrystallizing phenoxyacetic acids is hot water or an ethanol/water mixture.[2][3] The desired product should be significantly less soluble in the cold solvent than the impurities.
-
Column Chromatography: If recrystallization fails to provide a pure product, silica gel column chromatography can be used to separate compounds based on polarity.
Frequently Asked Questions (FAQs)
Question 1: What is the reaction mechanism for this synthesis?
Answer: This is a classic Williamson ether synthesis, which proceeds via a two-step Sₙ2 mechanism.[8]
-
Acid-Base Reaction: A base removes the acidic proton from the hydroxyl group of 4-bromo-3-methylphenol to form a sodium or potassium phenoxide salt. This phenoxide is a potent nucleophile.
-
Nucleophilic Substitution (Sₙ2): The phenoxide ion attacks the electrophilic carbon atom of the haloacetic acid, displacing the halide leaving group in a single, concerted step. Subsequent acidification of the resulting carboxylate yields the final product.
Caption: Mechanism of this compound synthesis.
Question 2: How do I select the optimal base and solvent for this reaction?
Answer: The choice of base and solvent is critical and interdependent. The goal is to efficiently form the phenoxide nucleophile while providing an environment that favors the Sₙ2 reaction.[1]
Table 1: Comparison of Common Bases
| Base | pKa of Conjugate Acid | Suitability | Notes |
| KOH / NaOH | ~15.7 | Excellent | Strong bases, readily deprotonate phenols. Often used in aqueous or alcoholic solutions.[2][3] |
| K₂CO₃ | ~10.3 | Good | A weaker, non-hydroxide base. Often used in polar aprotic solvents like acetone or DMF. Good for reactions sensitive to strong hydroxide.[1] |
| NaH | ~36 | Very Good | A very strong, non-nucleophilic base. Must be used in anhydrous polar aprotic solvents (e.g., THF, DMF). Generates H₂ gas.[4] |
Table 2: Comparison of Common Solvents
| Solvent | Type | Boiling Point | Suitability |
| Acetone | Polar Aprotic | 56 °C | Good choice, dissolves many organic compounds and can solubilize K₂CO₃ to some extent. Its low boiling point allows for easy removal.[7] |
| DMF | Polar Aprotic | 153 °C | Excellent for Sₙ2 reactions as it solvates cations well, leaving the anion nucleophile "bare" and highly reactive.[6][7] |
| DMSO | Polar Aprotic | 189 °C | Similar to DMF, an excellent solvent for promoting Sₙ2 reactions.[6][7] |
| Ethanol | Polar Protic | 78 °C | Generally a poor choice. As a protic solvent, it can solvate and deactivate the phenoxide nucleophile. It can also act as a competing nucleophile.[7] |
Recommendation: For reliability and ease of handling, potassium carbonate in acetone or DMF is an excellent starting point.
Experimental Protocol: Synthesis and Purification
This protocol provides a robust starting point for your experiment.
Materials:
-
4-bromo-3-methylphenol
-
Chloroacetic acid (or bromoacetic acid)
-
Potassium carbonate (anhydrous, finely powdered)
-
Acetone (anhydrous)
-
Diethyl ether (or ethyl acetate)
-
Hydrochloric acid (e.g., 6M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-methylphenol (1.0 eq), potassium carbonate (1.5-2.0 eq), and anhydrous acetone.
-
Addition of Reagents: Begin stirring the suspension. Add chloroacetic acid (1.1 eq) to the mixture.
-
Reaction: Heat the mixture to a gentle reflux (around 56°C for acetone) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction's progress by TLC, eluting with a mixture like ethyl acetate/hexanes. The disappearance of the 4-bromo-3-methylphenol spot indicates completion.
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and water.
-
Transfer to a separatory funnel. Wash the organic layer with water, then with saturated sodium bicarbonate solution to remove unreacted phenol. Note: The product will move to the aqueous basic layer.
-
Separate the aqueous layer containing the product salt. Cool this aqueous layer in an ice bath and carefully acidify with 6M HCl until the pH is ~1-2, which will precipitate the product.[2][3]
-
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from hot water or an ethanol/water mixture to obtain pure this compound.[3]
-
Drying and Characterization: Dry the purified crystals under vacuum. Determine the mass and melting point, and confirm the structure using spectroscopic methods (NMR, IR).
General Experimental Workflow
Caption: General experimental workflow for the synthesis.
References
- Benchchem. How to improve the yield of Williamson ether synthesis for aryl ethers.
- University of Colorado, Boulder. The Williamson Ether Synthesis.
- University of Northern Iowa. Experiment 06 Williamson Ether Synthesis.
- Cambridge University Press. Williamson Ether Synthesis. In: Name Reactions in Organic Synthesis.
- Professor Dave Explains. Williamson Ether Synthesis. YouTube.
- National Center for Biotechnology Information. 2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC, NIH.
- Wikipedia. Williamson ether synthesis.
- Journal of Emerging Technologies and Innovative Research. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- National Center for Biotechnology Information. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. PMC, NIH.
- askIITians. Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
- YouTube. Williamson ether synthesis (done wrong).
- Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. youtube.com [youtube.com]
- 5. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. reddit.com [reddit.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 2-(4-Bromo-3-methylphenoxy)acetic Acid
Welcome to the technical support center for the purification of crude 2-(4-Bromo-3-methylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can not only solve immediate issues but also adapt and optimize your purification strategies for future experiments.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound. Each question is followed by a detailed, experience-driven answer to guide you through the troubleshooting process.
Q1: My yield of purified this compound is significantly lower than expected after recrystallization. What are the likely causes and how can I improve it?
A1: Low recovery after recrystallization is a frequent issue stemming from several factors. The primary principle of recrystallization is the differential solubility of your target compound and impurities in a given solvent at different temperatures. Here’s a breakdown of potential causes and their remedies:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve your compound sparingly at room temperature but completely at its boiling point. If the compound is too soluble at low temperatures, you will lose a significant portion in the mother liquor.
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will keep it in solution even upon cooling, drastically reducing the yield of crystals.
-
Solution: Add the hot solvent in small portions to the crude material until it just dissolves. This ensures you are creating a saturated solution at high temperature, which is critical for maximizing crystal formation upon cooling.
-
-
Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or even cause the product to "oil out."
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. This slow cooling process promotes the formation of larger, purer crystals.
-
-
Premature Crystallization During Hot Filtration: If your crude product has insoluble impurities, a hot filtration step is necessary. However, the product can crystallize on the filter paper or in the funnel if they cool down.[5]
-
Solution: Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering your solution. This will maintain a high temperature and prevent premature crystallization.[5]
-
Q2: After purification, my NMR/HPLC analysis still shows the presence of starting materials (e.g., 4-bromo-3-methylphenol or a bromoacetic acid derivative). How can I effectively remove these?
A2: The persistence of starting materials indicates that the chosen purification method is not adequately separating compounds with similar properties to your product. An acid-base extraction is a highly effective technique to separate acidic, basic, and neutral compounds.[6][7][8] Since this compound is a carboxylic acid, this property can be exploited for purification.
-
Rationale: Your desired product is acidic. The unreacted 4-bromo-3-methylphenol is weakly acidic, while any unreacted bromoacetic acid derivative would also be acidic. Neutral byproducts would be non-acidic. By converting your carboxylic acid into its water-soluble salt form, you can separate it from neutral impurities.
-
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolve the crude mixture in an organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[5] The carboxylic acid will react to form its sodium salt, which is soluble in the aqueous layer. The less acidic phenol may not react, and any neutral impurities will remain in the organic layer.
-
Separate the aqueous layer. To ensure complete extraction, you can wash the organic layer again with fresh NaHCO₃ solution.[5]
-
Combine the aqueous extracts and cool them in an ice bath.
-
Slowly re-acidify the aqueous solution with a strong acid, like 6M HCl, until the solution is acidic (test with litmus paper).[5] Your purified this compound will precipitate out of the solution as it is no longer a salt.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any residual salts.
-
Q3: My purified product appears as an oil or a sticky solid instead of crystalline material. What is happening and what should I do?
A3: The formation of an oil or a "gum" instead of crystals is a common problem in recrystallization, often referred to as "oiling out." This typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is high.
-
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Heat the oiled-out mixture to re-dissolve the product. You may need to add a small amount of additional solvent. Then, allow it to cool much more slowly. Vigorous stirring during cooling can sometimes induce crystallization.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.
-
Change the Solvent System: If the above methods fail, the solvent is likely unsuitable. Try a solvent with a lower boiling point or a solvent mixture. For example, if you are using a single solvent, try adding a "non-solvent" (a solvent in which your compound is insoluble) dropwise to the hot, saturated solution until it becomes slightly cloudy, then allow it to cool slowly.
-
Q4: I am using column chromatography for purification, but my compound is streaking badly on the TLC plate and giving poor separation on the column. How can I improve this?
A4: Streaking of carboxylic acids on silica gel is a well-known issue.[5] It arises from the interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[5] This can lead to a mixture of protonated and deprotonated forms of your compound, causing it to tail or streak.
-
Solution: Modify Your Mobile Phase:
-
To suppress the deprotonation of your carboxylic acid and ensure it moves as a single species, add a small amount (typically 0.5-1%) of a volatile acid to your eluting solvent system.[5]
-
Recommended Additives: Acetic acid or formic acid are excellent choices because they are volatile and can be easily removed from the purified fractions by rotary evaporation.[5]
-
Example: If your eluent is a 4:1 mixture of hexanes:ethyl acetate, you would modify it to be approximately 4:1:0.05 of hexanes:ethyl acetate:acetic acid. This small change will significantly improve the peak shape on your column and the spot shape on your TLC plate, leading to much better separation.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification and handling of this compound.
Q1: What are the expected impurities in a typical synthesis of this compound?
A1: The impurities will largely depend on the synthetic route employed. A common synthesis involves the reaction of 4-bromo-3-methylphenol with an haloacetic acid derivative (like bromoacetic acid or chloroacetic acid) under basic conditions.[2][9] Therefore, common impurities include:
-
Unreacted Starting Materials: 4-bromo-3-methylphenol and the haloacetic acid derivative.
-
Byproducts: Small amounts of dialkylated products or products from side reactions.
-
Residual Solvents: Solvents used in the reaction and workup.
-
Inorganic Salts: Salts formed during the reaction and neutralization steps.
Q2: What is the most appropriate purification strategy for this compound on a laboratory scale?
A2: A multi-step purification strategy is often the most effective. The choice of techniques depends on the nature of the impurities and the physical state of your crude product.
dot digraph "Purification_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
Crude_Product [label="Crude this compound"]; Acid_Base [label="Acid-Base Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recrystallization [label="Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Column_Chromatography [label="Column Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; Pure_Product [label="Pure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Crude_Product -> Acid_Base [label=" To remove neutral/basic impurities "]; Acid_Base -> Recrystallization [label=" For solid products "]; Recrystallization -> Pure_Product; Acid_Base -> Column_Chromatography [label=" If recrystallization fails or for complex mixtures "]; Column_Chromatography -> Pure_Product; } dot
Caption: A general workflow for the purification of this compound.
Q3: What analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques should be used to confirm the purity and identity of your compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful quantitative technique to determine the purity of your sample.[10] A reverse-phase C18 column with a mobile phase of acetonitrile/water containing a small amount of an acid (like trifluoroacetic acid or formic acid) is a good starting point.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can help identify any remaining impurities.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity for a solid compound.
Q4: What are the key safety precautions to consider when handling this compound and the reagents for its purification?
A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:
| Reagent/Compound | Key Hazards | Recommended Precautions |
| This compound & Analogs | Irritant, potentially harmful if swallowed or inhaled.[12][13] | Wear gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[12] |
| Organic Solvents (e.g., Ether, Ethyl Acetate, Hexanes) | Flammable, irritants. | Keep away from ignition sources. Use in a fume hood.[14] |
| Strong Acids (e.g., HCl) | Corrosive, causes severe burns.[13] | Wear acid-resistant gloves and eye protection. Add acid to water, not the other way around. |
| Strong Bases (e.g., NaOH) | Corrosive, causes severe burns.[15] | Wear appropriate gloves and eye protection. |
| Bromoacetic Acid (if used in synthesis) | Toxic and corrosive.[13][15] | Handle with extreme care in a chemical fume hood.[13] Wear appropriate personal protective equipment.[13][15] |
Always consult the Safety Data Sheet (SDS) for each chemical before use.[12][13][14]
III. Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral and less acidic impurities.
dot digraph "Acid_Base_Extraction_Protocol" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
Start [label="Start: Crude product in organic solvent (e.g., ether)"]; Add_Base [label="Add saturated NaHCO₃ solution and shake"]; Separate [label="Separate Layers"]; Organic_Layer [label="Organic Layer (contains neutral impurities)"]; Aqueous_Layer [label="Aqueous Layer (contains sodium salt of the acid)"]; Wash_Organic [label="Wash organic layer with NaHCO₃ (optional)"]; Combine_Aqueous [label="Combine aqueous layers"]; Acidify [label="Cool and acidify with 6M HCl"]; Precipitate [label="Precipitate of pure acid forms"]; Filter [label="Collect by vacuum filtration"]; Wash_Dry [label="Wash with cold water and dry"]; End [label="End: Purified Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Add_Base; Add_Base -> Separate; Separate -> Organic_Layer [label=" Top or bottom layer, depending on solvent density "]; Separate -> Aqueous_Layer; Organic_Layer -> Wash_Organic; Aqueous_Layer -> Combine_Aqueous; Wash_Organic -> Combine_Aqueous [style=dashed]; Combine_Aqueous -> Acidify; Acidify -> Precipitate; Precipitate -> Filter; Filter -> Wash_Dry; Wash_Dry -> End; } dot
Caption: Step-by-step workflow for acid-base extraction.
-
Dissolution: Dissolve approximately 1 gram of the crude product in 20-30 mL of diethyl ether or ethyl acetate in a separatory funnel.
-
Extraction: Add 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and gently invert it several times, venting frequently to release the pressure from any CO₂ gas that may form.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another 15-20 mL portion of fresh NaHCO₃ solution to ensure all the carboxylic acid is extracted. Combine this aqueous extract with the first one.[5]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise until the solution becomes strongly acidic (pH ~2, check with pH paper). The purified this compound will precipitate as a white or off-white solid.
-
Isolation: Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of ice-cold deionized water to remove any inorganic salts. Allow the product to air dry on the filter paper, and then dry it completely in a desiccator or a vacuum oven.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the solid product obtained after initial workup or extraction.
-
Solvent Selection: Choose an appropriate solvent or solvent pair by testing the solubility of a small amount of your crude product. An ethanol/water mixture is often a good choice.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., hot ethanol) and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Decolorization (if necessary): If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities (or if you added charcoal), perform a hot gravity filtration to remove them. Ensure your filtration setup is pre-heated to prevent premature crystallization.
-
Crystallization: If you used a single solvent, allow the clear filtrate to cool slowly to room temperature. If using a solvent pair (e.g., ethanol/water), add the "non-solvent" (water) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.
-
Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the purified crystals thoroughly.
IV. References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
University of Toronto. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
California State University, Sacramento. (n.d.). Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Bromoacetic Acid. Retrieved from [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetic acid, dibromo-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Coumarone. Retrieved from [Link]
-
Google Patents. (n.d.). US2286995A - Purification of acetic acid. Retrieved from
-
Google Patents. (n.d.). US6232491B1 - Purification process for removal of impurities in acetic acid-ethylene reactions. Retrieved from
-
Reddit. (2015). Recrystallization from acetic acid?. Retrieved from [Link]
-
Lisa Nichols. (2022). Column Chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]
-
Journal of Emerging Technologies and Innovative Research. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Google Patents. (n.d.). US5916422A - Method of purifying acetic acid. Retrieved from
-
Building Blocks. (n.d.). SBB005728 this compound. Retrieved from [Link]
-
Google Patents. (n.d.). US4123443A - Process for the preparation of bromoacetic acid and esters thereof. Retrieved from
-
Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). Glacial acetic acid as a resolution solvent for growing enantiopure crystals from racemic mixtures. Retrieved from [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. reddit.com [reddit.com]
- 4. Glacial acetic acid as a resolution solvent for growing enantiopure crystals from racemic mixtures - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. magritek.com [magritek.com]
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- 9. rsc.org [rsc.org]
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- 11. Separation of Acetic acid, dibromo-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 14. uwm.edu [uwm.edu]
- 15. nj.gov [nj.gov]
Technical Support Center: Overcoming Solubility Issues with 2-(4-Bromo-3-methylphenoxy)acetic acid
Disclaimer: This guide provides general strategies for overcoming solubility issues with 2-(4-Bromo-3-methylphenoxy)acetic acid. All protocols should be adapted and optimized for your specific experimental context.
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working with this compound. This molecule's limited aqueous solubility is a common experimental challenge. This guide offers a structured, in-depth approach to effectively address these issues, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to directly answer the common questions and challenges encountered during the handling and application of this compound.
Question 1: Why won't this compound dissolve in my aqueous buffer (e.g., PBS)?
Answer:
The poor solubility of this compound in neutral aqueous solutions like Phosphate-Buffered Saline (PBS) stems from its molecular structure. The molecule contains a large, nonpolar aromatic portion (the bromomethylphenyl group) and a weakly acidic carboxylic acid functional group.
At the neutral pH of PBS (~7.4), the carboxylic acid group is not fully deprotonated to its more soluble anionic (carboxylate) form. The un-ionized, protonated form of the molecule is significantly less polar and thus has a very low affinity for water. To improve aqueous solubility, the equilibrium must be shifted towards the ionized carboxylate form.[1][2] This is typically achieved by increasing the pH of the solution.
Troubleshooting Workflow for Aqueous Dissolution:
Caption: A step-by-step workflow for pH-mediated dissolution of the compound.
Question 2: What is the best solvent to use for preparing a concentrated stock solution?
Answer:
For creating a concentrated stock solution, the best practice is to start with a polar, aprotic organic solvent. These solvents are highly effective at solvating organic molecules like this compound.
Recommended Solvents for Stock Solutions:
| Solvent | Typical Starting Concentration | Key Considerations & Best Practices |
| Dimethyl Sulfoxide (DMSO) | 10 mM - 50 mM | DMSO is an excellent and widely used solvent for a vast range of compounds.[3] It is crucial to ensure the final concentration in your experimental system (e.g., cell culture) is kept low, typically below 0.5%, to avoid solvent-induced artifacts or toxicity. |
| Dimethylformamide (DMF) | 10 mM - 50 mM | DMF is another effective polar aprotic solvent with similar properties to DMSO. The same precautions regarding the final concentration in your assay apply. |
| Ethanol (EtOH) | 5 mM - 20 mM | Ethanol is a more polar protic solvent that can also be used. It may require gentle warming or sonication to achieve complete dissolution, especially at higher concentrations. |
Step-by-Step Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Accurate Weighing: Precisely weigh the required mass of this compound. For 1 mL of a 10 mM solution, you will need 2.45 mg (Molecular Weight: 245.07 g/mol ).
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the solid compound in a suitable vial.
-
Facilitating Dissolution: Vortex the mixture vigorously for 1-2 minutes. If any solid remains, use a sonication water bath for 5-10 minutes to ensure the compound is fully dissolved.
-
Proper Storage: Store the resulting stock solution at -20°C or -80°C. It is highly recommended to aliquot the stock into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.
Question 3: How can I prepare this compound for a cell-based assay while avoiding solvent toxicity?
Answer:
Minimizing solvent toxicity is paramount for maintaining the integrity of cell-based experiments. The primary strategy is to ensure the final concentration of the organic solvent in the cell culture medium is as low as possible.
Key Strategies for Mitigating Solvent Toxicity:
-
High-Concentration Stock: Prepare your stock solution at the highest feasible concentration (e.g., 50 mM in DMSO). This allows for a greater dilution factor, minimizing the volume of solvent added to your cells.
-
Serial Dilution: Perform serial dilutions from your concentrated stock directly into the cell culture medium to achieve your final working concentrations.
-
Vehicle Control is Essential: Always include a "vehicle control" group in your experimental design. This group should be treated with the same final concentration of the solvent (e.g., 0.1% DMSO) as your highest dose group. This allows you to differentiate the effects of the compound from any potential effects of the solvent itself.
-
Consider Co-solvents: For particularly sensitive cell lines or high final compound concentrations, a co-solvent system can be beneficial. Surfactants like Tween 80 or newer, less toxic options like Solutol HS-15 can help maintain solubility in aqueous media.[4]
Decision Tree for Cell-Based Assay Formulation:
Caption: A logical workflow for formulating the compound for use in cell culture.
Question 4: Can I use physical methods like heating or sonication to help dissolve the compound?
Answer:
Yes, both gentle heating and sonication are effective physical methods to assist in the dissolution process, especially when preparing concentrated stock solutions.
-
Gentle Heating: Warming the solution in a water bath (e.g., 37°C) can increase the rate of dissolution. It is important to ensure the compound is chemically stable at the applied temperature. For most compounds, short-term, gentle warming is generally safe.
-
Sonication: Using an ultrasonic bath is a very effective method to break up solid aggregates of the compound, thereby increasing the surface area available for the solvent to act upon.[5]
Important Consideration: After using heat to dissolve a compound, always allow the solution to cool to room temperature. This is to check for precipitation, as some compounds may have temperature-dependent solubility and can "crash out" of the solution as it cools.
Question 5: What are the key considerations for preparing a formulation for in vivo studies?
Answer:
Formulating a compound for in vivo administration is significantly more complex due to the requirements of biocompatibility, tolerability, and achieving the desired pharmacokinetic profile.[6] Standard organic solvents like DMSO are often unsuitable for direct injection at high concentrations.
Common In Vivo Formulation Strategies:
| Formulation Approach | Typical Composition | Suitability & Considerations |
| Aqueous Solution via pH Adjustment | Water or saline with pH adjusted using biocompatible acids/bases (e.g., NaOH, HCl). | This is the simplest approach if the compound is sufficiently soluble at a physiologically acceptable pH (typically between 3-9 for intravenous routes).[4] |
| Co-solvent System | Mixtures such as saline, Polyethylene Glycol (PEG) 400, and Tween 80. | A very common and effective strategy for poorly soluble compounds. The co-solvents help to keep the drug in solution when it is introduced into the aqueous environment of the bloodstream.[4] |
| Suspension | Micronized compound suspended in an aqueous vehicle containing a suspending agent like carboxymethylcellulose (CMC).[6] | This is used when the required dose cannot be dissolved in a reasonable volume of a tolerable vehicle. Particle size reduction is critical for the success of this approach.[4] |
| Lipid-Based Formulations | Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) using oils and surfactants. | These can significantly enhance the oral absorption of lipophilic drugs by improving their solubilization in the gastrointestinal tract.[7][8] |
The development of a suitable in vivo formulation often requires extensive optimization and stability testing.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
- Garg, V., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
- Capsugel. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. [Link]
- Request PDF. (n.d.).
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- Riekes, M. K., et al. (2018).
- Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. [Link]
- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
- Reddit. (2019). Isolation of a Carboxylic acid. Reddit. [Link]
- YouTube. (2021). Solubility of Carboxylic Acids N5. YouTube. [Link]
- PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]
- Cheméo. (n.d.). Chemical Properties of Acetic acid, bromo- (CAS 79-08-3). Cheméo. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- Sciencemadness Wiki. (2019). Bromoacetic acid. Sciencemadness Wiki. [Link]
- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company, L.L.C. [Link]
- PubChemLite. (n.d.). 2-(4-bromo-2-methylphenoxy)acetic acid (C9H9BrO3). PubChemLite. [Link]
- ec-undp. (n.d.). Bromoacetic Acid Pka. ec-undp. [Link]
- PubChem. (n.d.). 2-[4-Bromo-3-(methoxymethoxy)phenyl]acetic acid. PubChem. [Link]
- PubChemLite. (n.d.). (2-bromo-4-methylphenoxy)acetic acid (C9H9BrO3). PubChemLite. [Link]
- Solvent Miscibility Table. (n.d.). Solvent Miscibility Table.
- CBNumber. (n.d.). 685853-35-4(2-(4-BROMO-2-ISOPROPYLPHENOXY)ACETIC ACID) Product Description. CBNumber. [Link]
Sources
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. reddit.com [reddit.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-(4-Bromo-3-methylphenoxy)acetic acid
Welcome to the technical support center for 2-(4-Bromo-3-methylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find answers to frequently asked questions and troubleshooting guides to address common stability challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, this compound is susceptible to three primary degradation pathways in solution: hydrolysis, oxidation, and photodegradation. The extent of degradation via each pathway is highly dependent on the solvent, pH, temperature, and presence of light.
-
Hydrolysis: The ether linkage in the phenoxyacetic acid moiety can undergo hydrolysis, particularly under strong acidic or basic conditions, to yield 4-bromo-3-methylphenol and glycolic acid.[1][2] The rate of hydrolysis is influenced by the pH of the solution.
-
Oxidation: The phenoxy group is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents present in the solvent.[3][4] This can lead to the formation of various oxidized byproducts, potentially including quinone-like structures.
-
Photodegradation: Aromatic bromine compounds can be sensitive to light, particularly UV radiation.[5][6] Photodegradation may involve the cleavage of the carbon-bromine bond, leading to debromination and the formation of radical species that can initiate further degradation.
Q2: I am dissolving this compound in an aqueous buffer for my experiments. What pH range should I use to maximize its stability?
A2: For optimal stability in aqueous solutions, it is recommended to use a buffer system that maintains a pH close to the compound's pKa, or slightly acidic to neutral pH (around 4-7). The carboxylic acid group of this compound has an estimated pKa similar to other phenoxyacetic acids (around 3).[7][8] At very low pH (highly acidic), the ether linkage can be susceptible to acid-catalyzed hydrolysis. Conversely, at high pH (alkaline), while the carboxylate form is more soluble, the phenoxide intermediate that could form is more susceptible to oxidation.
Q3: Can I use organic solvents to prepare stock solutions? Which ones are recommended?
A3: Yes, preparing stock solutions in appropriate organic solvents is a common practice to enhance the long-term stability of this compound.
-
Recommended Solvents: Aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally good choices for stock solutions. These solvents are less likely to participate in degradation reactions compared to protic solvents like alcohols.
-
Solvents to Use with Caution: Alcohols (e.g., methanol, ethanol) can potentially esterify the carboxylic acid group, especially if stored for extended periods or in the presence of an acid catalyst. Chlorinated solvents (e.g., dichloromethane, chloroform) should be used with caution as they can contain acidic impurities that may promote degradation.
Always use high-purity, anhydrous solvents when preparing stock solutions for long-term storage.
Q4: My solution of this compound has turned yellow. What could be the cause?
A4: A yellow discoloration often indicates the formation of degradation products, most likely through oxidation. Phenolic compounds can oxidize to form colored quinone-type structures. This can be accelerated by exposure to air (oxygen), light, or the presence of metal ion impurities in your solvent or buffer. To mitigate this, consider de-gassing your solvents, using amber vials to protect from light, and using high-purity reagents.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of the compound in the assay medium. | Prepare fresh working solutions from a stable stock solution for each experiment. If the assay requires long incubation times, consider performing a time-course experiment to assess the stability of the compound under your specific assay conditions. Analyze the compound's concentration at the beginning and end of the incubation period by HPLC. |
| Precipitation of the compound in the aqueous assay buffer. | Due to its limited aqueous solubility, the compound may precipitate out of solution, especially at higher concentrations. Visually inspect your solutions for any cloudiness or precipitate. Determine the solubility of the compound in your specific assay buffer. If necessary, use a co-solvent (e.g., a small percentage of DMSO) to maintain solubility, ensuring the co-solvent concentration is compatible with your assay. |
| Interaction with components of the assay medium. | Certain components in complex biological media could potentially react with or bind to your compound, reducing its effective concentration. As a control, incubate the compound in the assay medium without cells or your biological target and analyze its concentration over time. |
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis in aqueous or protic solvents. | If using aqueous buffers, ensure the pH is in the stable range (pH 4-7). For stock solutions in protic solvents like methanol or ethanol, consider switching to an aprotic solvent like acetonitrile or DMSO for long-term storage. |
| Oxidative degradation. | Protect your solutions from air by storing them under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for sample preparation. Avoid sources of peroxide contamination. |
| Photodegradation. | Store all solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[9][10]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep a parallel sample with 1 M HCl. Incubate the solutions at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep a parallel sample with 1 M NaOH. Incubate the solutions at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, place a vial of the stock solution in the oven.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a suitable stability-indicating HPLC method.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation.
-
Identify and quantify any degradation products.
Protocol 2: Recommended HPLC Method for Stability Testing
Objective: To provide a starting point for an HPLC method to separate this compound from its potential degradation products.[11][12][13]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm and 280 nm (or scan with a PDA detector) |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for your specific application and HPLC system.
Data and Visualization
Table 1: General Stability of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Potential for Degradation | Recommendations |
| Water (pH 4-7) | Protic, Aqueous | Moderate (Hydrolysis, Oxidation) | Use freshly prepared solutions. For storage, refrigerate and protect from light. |
| Acetonitrile | Aprotic, Polar | Low | Recommended for stock solutions. Store at low temperature, protected from light. |
| DMSO | Aprotic, Polar | Low | Good for stock solutions. Hygroscopic, so use anhydrous grade and store properly. |
| Methanol/Ethanol | Protic, Polar | Moderate (Esterification) | Suitable for short-term use. Avoid prolonged storage of stock solutions. |
| Dichloromethane | Aprotic, Nonpolar | Moderate (Acid-catalyzed degradation) | Use high-purity, stabilized grades. Not recommended for long-term storage. |
Diagram 1: Potential Degradation Pathways
Caption: Workflow for a forced degradation stability study.
References
- Spain, J. C., & Nishino, S. F. (1987). Oxidation of substituted phenols by Pseudomonas putida F1 and Pseudomonas sp. strain JS6. Applied and Environmental Microbiology, 53(5), 1010-1019.
- Gimeno, O., Carbajo, M., Beltrán, F. J., & Rivas, F. J. (2005). Phenol and substituted phenols AOPs remediation.
- Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, Q. (2022). Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere.
- Gimeno, O., Carbajo, M., Beltrán, F. J., & Rivas, F. J. (2005). Phenol and substituted phenols AOPs remediation.
- Meng, L., Chen, J., Kong, D., & Zhou, Q. (2022). Dual Role of Bromide in the Degradation of Phenolic Compounds in Peracetic Acid Process: Promotion of Degradation and Formation of Disinfection Byproducts. Chemosphere, 291, 133008.
- Sun, Y., Wang, Y., & Zhang, Q. (2022). Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. Environmental Science and Pollution Research, 29(36), 54291-54309.
- Levin, M. D., & Danishefsky, S. J. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical and Biomedical Analysis, 98, 267-274.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Asif, M. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1), 1-3.
- General HPLC Methods. (n.d.).
- Griesbeck, A. G., & Maptue, N. E. (2012). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology, 46(18), 10096-10103.
- Meng, L., Chen, J., Kong, D., & Zhou, Q. (2022). Effects of bromide on peracetic acid degradation of sulfonamide antibiotics. Chemosphere, 287, 132219.
- PubChem. (n.d.). Phenoxyacetic acid. National Center for Biotechnology Information.
- Kumar, V., & Kumar, S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5049-5055.
- da Silva, J. P., & da Silva, E. R. (2009). Photophysical and photochemical properties of some 3-bromo-4-alkylamino-N-alkyl-1,8-naphthalimides. Journal of Photochemistry and Photobiology A: Chemistry, 205(2-3), 133-139.
- Sharma, A., & Singh, S. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences and Research, 13(11), 4216-4226.
- Oelgemöller, M. (2016). Photochemistry of aromatic compounds. Photochemistry, 44, 232-275.
- Wang, Y., Wang, Y., & Zhang, Q. (2021).
- Ronen, Z., & Abeliovich, A. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- PubChem. (n.d.). 2-[4-Bromo-3-(methoxymethoxy)phenyl]acetic acid. National Center for Biotechnology Information.
- Wang, Y., & Zhang, Q. (2021). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. International Journal of Environmental Research and Public Health, 18(11), 5985.
- Cantillo, D., & Kappe, C. O. (2017). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Organic & Biomolecular Chemistry, 15(38), 8117-8121.
- Haugland, R. A., Schlemm, D. J., Lyons, R. P., Sferra, P. R., & Chakrabarty, A. M. (1990). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Applied and Environmental Microbiology, 56(5), 1357-1362.
- Bromoacetic Acid Pka. (n.d.).
- SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.
- Zhang, Z., & Chen, C. (2022). Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. Chemical Science, 13(25), 7476-7482.
- Li, S., Lundquist, K., & Westermark, U. (2000). Cleavage of arylglycerol ß-aryl ethers under neutral and acid conditions. Nordic Pulp & Paper Research Journal, 15(5), 446-451.
- Google Patents. (n.d.). WO2019036685A1 - Methods for hplc analysis.
- Lam, J. K.-W., & Bennet, A. J. (2016). The hydrolysis of geminal ethers: A kinetic appraisal of orthoesters and ketals. Beilstein Journal of Organic Chemistry, 12, 1467-1475.
- Oakwood Chemical. (n.d.). This compound.
- Kumar, A., & Sharma, P. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- Kumar, L., & Dahiya, A. (2023). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by Escherichia Coli: Insights from HPLC Detection. Indian Journal of Ecology, 50(4), 1013-1018.
- Ghaedi, M., & Hassanzadeh, A. (2021). Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite: application of partial least squares and Doehlert experimental design. Scientific Reports, 11(1), 1-16.
- Wikipedia. (n.d.). Ether cleavage.
- Nishida, Y., & Mashima, K. (2023). Aryl Silyl Ethers Enable Preferential Ar−O bond Cleavage in Reductive Generation of Aryllithium Species. The Journal of Organic Chemistry, 88(16), 11565-11570.
- PubChemLite. (n.d.). 2-(4-bromo-2-methylphenoxy)acetic acid (C9H9BrO3).
- Solvent Miscibility Table. (n.d.).
- S., S., & G., S. (2016). SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. International Journal of Latest Trends in Engineering and Technology, 7(2), 496-501.
- Wikipedia. (n.d.). Bromoacetic acid.
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions in the synthesis of 2-(4-Bromo-3-methylphenoxy)acetic acid
Technical Support Center: Synthesis of 2-(4-Bromo-3-methylphenoxy)acetic acid
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
The synthesis of this compound is a classic example of the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of a phenoxide with a haloacetic acid, typically chloroacetic acid, under basic conditions. While straightforward in principle, the reaction is susceptible to several competing pathways that can diminish yield and complicate purification. This guide provides a structured, question-and-answer approach to address these specific issues.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Poor Yield and Incomplete Conversion
Question 1: My reaction has stalled, and I have a significant amount of unreacted 4-bromo-3-methylphenol remaining. What are the likely causes and how can I drive the reaction to completion?
Answer: Incomplete conversion is a frequent issue stemming from several factors related to the reaction setup and reagents. The core of the reaction is the SN2 attack of the 4-bromo-3-methylphenoxide ion on chloroacetic acid.[2][3] For this to occur efficiently, the phenol must be fully deprotonated, and the nucleophile must have adequate access to the electrophile.
Causality and Troubleshooting:
-
Insufficient Base: The acidity of the phenol (pKa ≈ 10) and the product carboxylic acid (pKa ≈ 3-4) requires at least two equivalents of a strong base. The first equivalent deprotonates the phenol to form the reactive phenoxide, and the second neutralizes the carboxylic acid product, preventing it from protonating the phenoxide and stopping the reaction.
-
Inappropriate Solvent: The solvent plays a critical role. While aqueous solutions are common, the solubility of the organic starting material can be limited. Polar aprotic solvents can significantly accelerate SN2 reactions.
-
Low Reaction Temperature: The reaction typically requires heating to proceed at a practical rate.
-
Hydrolysis of Chloroacetic Acid: In a hot aqueous base, chloroacetic acid can be hydrolyzed to glycolic acid, consuming both the base and the alkylating agent.[8]
Workflow for Optimizing Conversion
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry 211 Experiment 4 [home.miracosta.edu]
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Bromo-3-methylphenoxy)acetic acid Derivatization
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the derivatization of 2-(4-Bromo-3-methylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.
Core Concepts: The Chemistry of Carboxylic Acid Derivatization
This compound is a carboxylic acid, a class of organic compounds characterized by the -COOH functional group. The reactivity of this group is dominated by the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton. Derivatization involves converting this carboxylic acid into other functional groups, most commonly esters and amides, to alter its physical, chemical, or biological properties.
The two primary pathways for derivatizing this compound are:
-
Esterification: The reaction of the carboxylic acid with an alcohol to form an ester. This is typically catalyzed by an acid.[1][2]
-
Amidation: The reaction of the carboxylic acid with an amine to form an amide. This reaction is often less straightforward than esterification and typically requires a "coupling agent" or "activating agent" to proceed efficiently.[3][4]
The general workflow for these transformations is outlined below.
Caption: General experimental workflow for derivatization.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the derivatization of this compound.
Q1: What are the most common methods for converting the carboxylic acid to an ester?
A1: The most common and direct method is the Fischer-Tropsch esterification . This involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][5] The reaction is an equilibrium, so using the alcohol as the solvent or removing water as it forms can drive the reaction to completion.[1] Alternatively, for more sensitive substrates, one can use alkylation methods, such as reacting the carboxylate salt with an alkyl halide.
Q2: Why is a coupling agent often needed for amide formation, but not for esterification?
A2: Amines are basic, while carboxylic acids are acidic. When mixed, they readily form a stable ammonium carboxylate salt. This salt formation deactivates the amine nucleophile and makes the direct reaction to form an amide very slow; high temperatures are often required to drive off water from the salt. Coupling agents, such as carbodiimides (e.g., DCC, EDAC), activate the carboxylic acid by converting the hydroxyl group into a better leaving group, allowing the amine to attack the carbonyl carbon under mild conditions.[6][7]
Q3: How do I choose the right solvent for my reaction?
A3: The ideal solvent should dissolve all reactants but not react with them.
-
For Fischer Esterification: The alcohol reactant is often used as the solvent.[1] If a co-solvent is needed, a non-polar, inert solvent like toluene can be used, which also allows for the azeotropic removal of water.
-
For Amidation (with coupling agents): Aprotic solvents are required to prevent reaction with the activating agent. Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are common choices.
Q4: Can I convert the carboxylic acid into an acyl chloride first?
A4: Yes, this is a highly effective two-step strategy. Reacting this compound with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride will convert it to the highly reactive acyl chloride.[8][9] This intermediate can then be reacted directly with an alcohol or amine to form the corresponding ester or amide with high yield. This method avoids the equilibrium issues of Fischer esterification and the need for coupling agents in amidation.
Troubleshooting Guide
Even with a well-planned experiment, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Caption: Decision tree for troubleshooting common reaction issues.
Q: My reaction is not going to completion, and I see a lot of starting material on my TLC plate. What should I do?
A: This is a common issue indicating insufficient reaction activation or unfavorable conditions.
-
Cause: The reaction may be too slow at the current temperature, the catalyst or coupling agent may be inactive, or the reagents may not be pure. For instance, moisture can quench many activating agents.[10]
-
Solution:
-
Verify Reagents: Ensure your solvents are anhydrous and your coupling agents/catalysts are not expired.
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can significantly increase the rate.
-
Extend Reaction Time: Continue monitoring the reaction for a longer period. Some amidations can take 12-24 hours.
-
Use a Stronger Activator: If using a carbodiimide like EDAC, adding an auxiliary agent like 1-Hydroxybenzotriazole (HOBt) can improve efficiency. Alternatively, converting the acid to an acyl chloride is a more forceful activation method.[8]
-
Q: The reaction seems to have worked, but my yield is very low after purification.
A: Low isolated yield often points to product loss during the workup or purification steps.[11]
-
Cause: The derivatized product might have unexpected solubility properties. It could be partially soluble in the aqueous layer during extraction or stick irreversibly to the silica gel during column chromatography.[11]
-
Solution:
-
Analyze Aqueous Layers: Before discarding any aqueous layers from your extraction, take a small sample, acidify/basify it, and extract with a small amount of organic solvent. Run a TLC of this extract to see if your product is present.
-
Back-Extraction: If the product is an amine-containing derivative, it might have become protonated and moved to an acidic aqueous layer. Basifying this layer and re-extracting can recover the product.
-
Alternative Purification: If column chromatography is problematic, consider crystallization or distillation (if the product is thermally stable and volatile).
-
Q: My final product is contaminated with a white, insoluble powder that I can't get rid of.
A: If you used dicyclohexylcarbodiimide (DCC) as a coupling agent, this is almost certainly dicyclohexylurea (DCU), the byproduct of DCC.
-
Cause: DCU is notoriously insoluble in many common organic solvents like dichloromethane.
-
Solution:
-
Filtration: The majority of DCU can be removed by simple filtration of the reaction mixture before the aqueous workup.
-
Solvent Choice: DCU has some solubility in ethyl acetate. If your product is stable, you can sometimes precipitate the DCU by concentrating the reaction mixture and adding a solvent in which DCU is poorly soluble (like hexanes), then filtering.
-
Alternative Reagents: Use a water-soluble carbodiimide like EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[6][7] The corresponding urea byproduct is water-soluble and is easily removed during the aqueous extraction.
-
Experimental Protocols
These protocols are starting points and may require optimization based on the specific alcohol or amine used.
Protocol 1: Esterification via Fischer-Tropsch Method (Methyl Ester)
| Parameter | Recommended Value |
| Reactants | This compound (1.0 eq) |
| Methanol (20-50 eq, serves as solvent) | |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq) |
| Temperature | Reflux (approx. 65 °C for Methanol) |
| Time | 4-12 hours |
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (e.g., 2.45 g, 10 mmol).
-
Add methanol (e.g., 40 mL, ~1 mol).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.1 mL, ~1.8 mmol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction to room temperature and carefully neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Remove the excess methanol under reduced pressure.
-
Extract the product into an organic solvent like ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester, which can be further purified by column chromatography if necessary.[5]
Protocol 2: Amidation using EDAC as a Coupling Agent (N-Benzyl Amide)
| Parameter | Recommended Value |
| Reactants | This compound (1.0 eq) |
| Benzylamine (1.1 eq) | |
| Coupling Agent | EDAC (1.2 eq) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Time | 6-18 hours |
Step-by-Step Methodology:
-
Dissolve this compound (e.g., 2.45 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzylamine (e.g., 1.18 g, 11 mmol) to the solution.
-
In a single portion, add EDAC (e.g., 2.3 g, 12 mmol).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once complete, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by column chromatography (e.g., using a hexane/ethyl acetate gradient).
References
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- Le, A., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Metabolites, 7(4), 55. [Link]
- Chromatography Forum. Derivatization of carboxylic group for fluorescence. [Link]
- Encyclopedia of Chromatography.
- Google Patents.
- Al-Ostath, A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1301. [Link]
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012).
- Lu, Y., et al. (2018). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 410(19), 4605-4616. [Link]
- Master Organic Reactions. Step-by-Step Problem Solving Guide. [Link]
- Chemistry Steps.
- Greyhound Chromatography.
- Bioman Explains.
- Reddit. Common sources of mistake in organic synthesis. [Link]
- Wang, L., et al. (2014). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 19(10), 15451-15461. [Link]
- Organic Chemistry: How to... Approach to Synthesis Problems. [Link]
- Journal of Emerging Technologies and Innovative Research. (2024).
- Oakwood Chemical. This compound. [Link]
- Master Organic Chemistry.
- The Royal Society of Chemistry.
- IOP Conference Series: Materials Science and Engineering. (2018). Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride)
- Organic Syntheses.
- ResearchGate.
- ResearchGate.
- PubChem. This compound. [Link]
- Obrnuta faza.
- ResearchGate.
- UCL Discovery.
- Organic Chemistry Portal.
- Organic Chemistry Portal.
- It's Dr. Dan.
- ResearchGate.
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- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 7. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxylic Acids and Their Derivatives Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 11. How To [chem.rochester.edu]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 2-(4-Bromo-3-methylphenoxy)acetic acid
Welcome to the technical support center for researchers using 2-(4-Bromo-3-methylphenoxy)acetic acid. This guide is designed to help you troubleshoot and resolve common issues that can lead to inconsistent and unreliable results in your biological assays. As Senior Application Scientists, we have compiled this resource based on established best practices in small molecule research and our experience in the field.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent between experiments. What are the common causes?
A1: Inconsistent results are a frequent challenge in preclinical research. The sources of variability can be broadly categorized into three areas:
-
Compound-related issues: This includes problems with the compound's purity, storage, solubility, and stability.[1][2]
-
Experimental system-related issues: This encompasses variability in cell culture conditions, such as cell line integrity, passage number, and seeding density.[1][3][4]
-
Assay-related issues: This relates to inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.[5][6]
Q2: How can I be sure that the observed phenotype is a result of on-target activity and not off-target effects?
A2: This is a critical question in drug development. To confirm on-target activity, consider the following approaches:
-
Use a structurally different inhibitor: If a different compound targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[1]
-
Perform a dose-response curve: A clear relationship between the inhibitor concentration and the biological effect suggests on-target activity.[1]
-
Rescue experiment: If possible, overexpressing a resistant mutant of the target protein should rescue the phenotype induced by the inhibitor.[1]
-
Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if the compound is binding to its intended target in the cell.[2]
Q3: What are the best practices for preparing and storing stock solutions of this compound?
A3: Proper preparation and storage of stock solutions are fundamental to obtaining reproducible results.[7][8][9]
-
Use a high-purity solvent: Anhydrous, high-purity DMSO is a common choice for dissolving many small molecules.[2]
-
Accurate measurements: Use a calibrated analytical balance and volumetric flasks for precise measurements.[8][10]
-
Aliquot for single use: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into single-use vials.[2]
-
Proper storage: Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protected from light.[11]
In-Depth Troubleshooting Guides
Issue 1: High Variability in IC50/EC50 Values
Inconsistent IC50 or EC50 values are a common problem that can often be traced back to issues with the compound, the cells, or the assay itself.
Troubleshooting Workflow for Inconsistent IC50/EC50 Values
Caption: A troubleshooting workflow for inconsistent IC50/EC50 values.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Compound Purity | Impurities in the compound can have their own biological activities, leading to skewed results.[12][13] | Ensure you are using a high-purity batch of this compound. Refer to the Certificate of Analysis (CoA) from the supplier.[11] |
| Compound Solubility | If the compound precipitates in your assay medium, the actual concentration will be lower and more variable than intended. | Visually inspect your working solutions for any precipitate. Perform a solubility test to determine the maximum soluble concentration in your assay buffer.[2] |
| Stock Solution Degradation | Repeated freeze-thaw cycles or improper storage can degrade the compound, reducing its potency over time.[2] | Prepare fresh stock solutions and aliquot them into single-use vials to minimize freeze-thaw cycles.[5] |
| Cell Passage Number | Cells can change genetically and phenotypically over many passages, altering their sensitivity to the compound.[4] | Use cells within a defined, low-passage number range for all experiments. |
| Inconsistent Cell Seeding | The number of cells per well can significantly impact the final readout of viability and functional assays. | Use a cell counter for accurate cell counts and a multichannel pipette for consistent plating. |
| Assay Timing | The effect of an inhibitor can be time-dependent. Inconsistent incubation times will lead to variable results. | Standardize the incubation time with the compound across all experiments and document it in a standard operating procedure (SOP). |
Issue 2: Compound Shows No Biological Activity
It can be perplexing when a compound expected to be active shows no effect. This troubleshooting guide will help you systematically investigate the potential causes.
Workflow for Investigating Lack of Biological Activity
Caption: A decision tree for troubleshooting the lack of biological activity.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incorrect Concentration | Errors in calculation or dilution can lead to a final concentration that is too low to elicit a response. | Double-check all calculations for preparing the stock and working solutions. Ensure that the purity of the compound from the CoA was factored in.[11] |
| Compound Degradation | The compound may have degraded due to improper storage or handling.[2] | Use a fresh vial of the compound or a newly prepared stock solution. |
| Poor Solubility | The compound may not be soluble enough in the aqueous assay buffer to reach an effective concentration.[2] | Perform a solubility test. If solubility is an issue, you may need to use a different solvent or a solubilizing agent, ensuring the final solvent concentration is not toxic to the cells (typically <0.5% for DMSO).[1][2] |
| Inactive Biological System | The target of your compound may not be expressed or may be inactive in the cell line you are using. | Confirm the expression and activity of the target protein in your cell line using methods like Western blotting or a functional assay for the pathway. |
| Cell Permeability | The compound may not be able to cross the cell membrane to reach its intracellular target. | If the target is intracellular, a discrepancy between a biochemical assay and a cell-based assay can point to permeability issues.[14] |
Issue 3: High Variability Between Replicates
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Pipetting Errors | Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.[5] | Ensure your pipettes are calibrated and use proper pipetting techniques. For small volumes, consider preparing a master mix to increase the volume being pipetted.[15] |
| Edge Effects | In 96-well plates, the outer wells are more prone to evaporation, which can concentrate reactants and alter results.[5] | To mitigate this, avoid using the outermost wells or fill them with a buffer or sterile water to maintain humidity.[5] |
| Inconsistent Cell Plating | Uneven distribution of cells across the plate will lead to variability in the assay readout. | Ensure your cell suspension is homogeneous before and during plating. Mix the cell suspension gently between plating each row or column. |
| Incomplete Mixing | Inadequate mixing of reagents in the wells can lead to non-uniform reactions. | After adding reagents, gently tap the plate or use an orbital shaker to ensure thorough mixing. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 245.07 g/mol )[16]
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Volumetric flask
-
Sterile, light-blocking, single-use vials
Procedure:
-
Calculate the required mass: To prepare a 10 mM (0.01 mol/L) stock solution, use the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) For 10 mL (0.01 L) of a 10 mM solution: Mass = 0.01 mol/L x 0.01 L x 245.07 g/mol = 0.0245 g (24.51 mg)
-
Weigh the compound: On a calibrated analytical balance, carefully weigh out 24.51 mg of this compound.
-
Dissolve the compound: Transfer the weighed compound to a 10 mL volumetric flask. Add approximately 8 mL of DMSO and vortex until the compound is fully dissolved.
-
Bring to final volume: Once dissolved, add DMSO to the 10 mL mark on the volumetric flask.
-
Mix and aliquot: Cap the flask and invert it several times to ensure the solution is homogeneous. Aliquot the stock solution into single-use vials.[11]
-
Storage: Label the vials clearly and store them at -20°C or -80°C, protected from light.[11]
Protocol 2: Visual Solubility Assessment
Procedure:
-
Prepare a series of dilutions of your compound in the final assay buffer, starting from the highest concentration you plan to test.
-
In a clear microcentrifuge tube, add the appropriate volume of the compound's stock solution to the assay buffer.
-
Vortex the solution gently.
-
Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2) for the duration of your experiment.
-
Visually inspect the solution for any signs of precipitation against a dark background. You can also centrifuge the tube and look for a pellet.[2]
References
- Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2012). Methods in Molecular Biology. [Link]
- A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. (2019). bioRxiv. [Link]
- Best Practices For Stock Solutions. FasterCapital. [Link]
- Factors affecting test reproducibility among labor
- Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
- In Vitro Research Reproducibility: Keeping Up High Standards. (2020). ALTEX. [Link]
- Factors affecting Research Reproducibility in Biomedical Research. Kosheeka. [Link]
- Could a natural compound increase its biological activity as it becomes more pure?
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). Journal of Medicinal Chemistry. [Link]
- How to Make Accurate Stock Solutions. Bitesize Bio. [Link]
- This compound. PubChem. [Link]
- The Problems with the Cells Based Assays. (2012). Cell Biology: Research & Therapy. [Link]
- Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals.
- A troubleshooting guide to micropl
- Expert view: Addressing the big challenges in cell-based assays. Drug Target Review. [Link]
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls
- MDH Assay Enzyme Hints & Tips. University of California San Diego. [Link]
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017). Molecules. [Link]
- This compound. Oakwood Chemical. [Link]
- Microbiological Activities Of Para - Bromophenoxy Acetic Acid. (2023). Tuijin Jishu/Journal of Propulsion Technology. [Link]
- Bromoacetic acid. Sciencemadness Wiki. [Link]
- Microbiological Activities Of Para - Bromophenoxy Acetic Acid.
- Bromoacetic acid. Wikipedia. [Link]
- Acetic acid, (2-methylphenoxy)-. NIST WebBook. [Link]
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- 15. docs.abcam.com [docs.abcam.com]
- 16. This compound [oakwoodchemical.com]
Technical Support Center: Storage and Stability of 2-(4-Bromo-3-methylphenoxy)acetic Acid
Welcome to the technical support guide for 2-(4-Bromo-3-methylphenoxy)acetic acid (CAS No. 90971-89-4). This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the degradation of this compound during storage. It includes frequently asked questions (FAQs) and troubleshooting protocols designed to ensure the long-term integrity of your valuable research materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound during storage?
A1: The chemical structure of this compound contains two primary points of vulnerability: the ether linkage and the carbon-bromine bond. Therefore, the main degradation pathways are:
-
Hydrolysis: The ether bond connecting the phenoxy group to the acetic acid moiety can be cleaved by water. This reaction is catalyzed by both acidic and alkaline conditions, leading to the formation of 4-Bromo-3-methylphenol and glycolic acid as impurities.[1] While ethers are generally stable, phenoxyacetic acids can undergo slow hydrolysis, especially under non-neutral pH and elevated temperatures.[2]
-
Photodegradation: The carbon-bromine (C-Br) bond on the aromatic ring is susceptible to cleavage by ultraviolet (UV) light. Aromatic bromides can absorb UV radiation, leading to the homolytic cleavage of the C-Br bond to form radical intermediates. These highly reactive species can then participate in a variety of secondary reactions, leading to debromination or the formation of other impurities. This process is a well-documented degradation pathway for many brominated aromatic compounds.[3][4]
-
Oxidation: While typically less rapid than hydrolysis or photolysis, oxidative degradation can occur over long periods, especially if the compound is exposed to air and light, which can generate reactive oxygen species.
Q2: What are the ideal storage conditions for ensuring the long-term stability of this compound?
A2: Based on its chemical vulnerabilities, the following conditions are recommended to minimize degradation. These recommendations are synthesized from best practices for halogenated aromatic compounds and phenoxyacetic acid derivatives.[5]
| Parameter | Recommended Condition | Causality & Rationale |
| Temperature | 2-8°C (Refrigerated) | Lowering the temperature significantly reduces the rate of all chemical reactions, including hydrolysis and oxidation, by decreasing the kinetic energy of the molecules. Storing at room temperature is acceptable for short periods, but refrigeration is required for long-term stability. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent slow oxidation, the storage container should be purged with an inert gas to displace oxygen. Sealing the container tightly is crucial to maintain this inert atmosphere. |
| Light | Protection from Light (Amber Vial) | To prevent photodegradation, the compound must be stored in an amber glass vial or a container completely wrapped in a light-blocking material like aluminum foil. This physically blocks the UV photons that initiate C-Br bond cleavage. |
| Moisture | Dry/Anhydrous Environment | To prevent hydrolysis, the compound must be protected from moisture. Use a tightly sealed container with a high-quality cap liner (e.g., PTFE-lined). Storing the vial inside a desiccator provides an additional layer of protection against ambient humidity. |
| Container | Borosilicate Glass Vial with PTFE-lined Cap | Borosilicate glass is chemically inert and will not leach impurities. A Polytetrafluoroethylene (PTFE) liner provides a superior seal against moisture and oxygen ingress compared to other materials. |
Q3: I suspect my sample of this compound has degraded. What are the common signs?
A3: Degradation can manifest in several ways:
-
Physical Appearance: The pure compound is typically a white to off-white solid. The formation of phenolic impurities or products of oxidation can often lead to discoloration, such as the material turning yellow or brown.
-
Analytical Results: The most definitive sign of degradation is a change in the analytical profile. In a High-Performance Liquid Chromatography (HPLC) analysis, this would appear as a decrease in the peak area of the main compound and the emergence of new peaks corresponding to degradation products.[6][7]
-
Solubility Issues: The formation of insoluble polymeric byproducts, though less common under proper storage, could lead to incomplete dissolution in the intended solvent.
-
Inconsistent Experimental Results: If you observe a loss of efficacy or unexpected side reactions in your experiments, it may be due to the presence of impurities from degradation.
Troubleshooting Guide: Investigating and Managing Degradation
This section provides a logical workflow and specific protocols for users who suspect their compound has degraded or wish to proactively monitor its stability.
Problem: Purity of the compound is lower than expected or has decreased over time.
This is the most common issue encountered and requires a systematic approach to identify the cause and prevent further degradation.
The following diagram outlines the decision-making process for investigating suspected degradation.
Caption: Troubleshooting workflow for suspected compound degradation.
This diagram illustrates the primary chemical transformations that occur during degradation.
Caption: Primary degradation pathways for the target compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general-purpose High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect common degradation products.[6][8]
Objective: To quantify the parent compound and separate it from potential impurities like 4-Bromo-3-methylphenol.
Instrumentation & Materials:
-
HPLC system with UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
-
Sample of this compound
-
Reference standard (if available)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the final sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm and 275 nm (or DAD scan 200-400 nm)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 10 90 18.0 10 90 18.1 70 30 | 22.0 | 70 | 30 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The hydrolysis product, 4-Bromo-3-methylphenol, will be more non-polar and thus have a longer retention time than the parent carboxylic acid. The debrominated product will be slightly more polar and will likely elute earlier.
-
Protocol 2: Accelerated Stability Study (Forced Degradation)
This protocol, based on ICH guidelines, helps predict long-term stability and identify potential degradation products quickly.[9][10]
Objective: To assess the stability of the compound under stressed conditions.
Procedure:
-
Sample Preparation: Weigh 5-10 mg of the solid compound into four separate amber glass vials.
-
Initial Analysis (T=0): Perform HPLC analysis on an initial, unstressed sample as described in Protocol 1 to establish a baseline purity.
-
Stress Conditions: Store the vials under the following conditions for a defined period (e.g., 2 weeks):
-
Vial 1 (Heat): Place in an oven at 50°C.
-
Vial 2 (Acid Hydrolysis): Add 1 mL of 0.1 M HCl, cap, and store at 40°C.
-
Vial 3 (Base Hydrolysis): Add 1 mL of 0.1 M NaOH, cap, and store at 40°C.
-
Vial 4 (Photostability): Place the vial (uncapped, covered with a quartz plate, or in a UV-transparent container) in a photostability chamber with a controlled light source (e.g., UV-A and visible light).
-
-
Final Analysis: After the stress period, prepare samples from each vial (neutralizing the acid/base samples first) and analyze by HPLC as described in Protocol 1.
-
Evaluation: Compare the chromatograms from the stressed samples to the T=0 sample. A significant decrease in the main peak area or the appearance of new peaks indicates susceptibility to that specific stress condition. This information validates the storage recommendations provided in the FAQ section.
By understanding the chemical nature of this compound and implementing these rigorous storage and testing protocols, researchers can ensure the integrity of their materials and the validity of their experimental outcomes.
References
- Accelerated Storage Stability and Corrosion Characteristics Study Protocol. (n.d.). US EPA.
- Roberts, T. R., et al. (1998). Metabolic Pathways of Agrochemicals. Royal Society of Chemistry.
- Niu, J., Chen, J., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI.
- ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003). International Council for Harmonisation.
- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (n.d.). E3S Web of Conferences.
- This compound. (n.d.). Oakwood Chemical.
- Top 10 Stability Storage and Testing FAQs. (2014). Nutrasource.
- Analytical Techniques In Stability Testing. (n.d.). Separation Science.
- Stability and Trial Testing Procedure (pharmaceuticals). (n.d.). GMP SOP.
- Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts.
- Wong, A. W., & Datla, A. (2005). Assay and stability testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- Yuce, M., & Capan, Y. (2014). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. Marmara Pharmaceutical Journal, 18(3), 1-1.
- Effect of pH on hydrolysis and condensation speed. (n.d.). ResearchGate.
- Effect of bromine substituent on optical properties of aryl compounds. (n.d.). ResearchGate.
- Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. (2020). RSC Publishing.
- Measurements of quantum yields of bromine atoms in the photolysis of bromoform from 266 to 324 nm. (2005). ResearchGate.
- Beckwith, R. C., et al. (1996). Equilibrium and Kinetics of Bromine Hydrolysis. Inorganic Chemistry, 35(4), 995-1000.
- Relative hydrolysis rates in different buffers and pH. (n.d.). ResearchGate.
- Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. (2022). Wiley Online Library.
- The theoretical distribution of the equivalent bromine species on pH. (n.d.). ResearchGate.
- Acetic acid, (2-methylphenoxy)- - Substance Details. (n.d.). US EPA.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound [oakwoodchemical.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. fishersci.com [fishersci.com]
- 6. kinampark.com [kinampark.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. database.ich.org [database.ich.org]
- 10. blog.nutrasource.ca [blog.nutrasource.ca]
Identifying and removing impurities from 2-(4-Bromo-3-methylphenoxy)acetic acid samples
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(4-bromo-3-methylphenoxy)acetic acid. This resource is designed to assist you in identifying and removing impurities from your samples, ensuring the quality and reliability of your research and development activities. The following troubleshooting guides and frequently asked questions (FAQs) are based on established analytical and purification techniques.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: My purified this compound has a low or broad melting point.
Possible Causes and Solutions:
A low or broad melting point is a primary indicator of impurities. The melting point of pure this compound is reported to be in the range of 155-157 °C.[1][2] Deviations from this range suggest the presence of contaminants.
-
Residual Solvents: Solvents used during synthesis or purification may remain in the final product.
-
Solution: Dry the sample under a high vacuum for an extended period. Gentle heating can be applied, but care must be taken to avoid degradation of the compound.
-
-
Starting Material Contamination: Unreacted starting materials, such as 4-bromo-3-methylphenol or a haloacetic acid, are common impurities.
-
Solution: Recrystallization is often an effective method for removing unreacted starting materials.[3] A suitable solvent system can be determined through small-scale solubility tests.
-
-
Byproduct Formation: Side reactions during the synthesis can lead to the formation of structurally related impurities.
Problem 2: I observe an unexpected peak in my HPLC chromatogram.
Identifying the Unknown Peak:
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of a sample.[6] An unexpected peak indicates the presence of an impurity.
-
Hyphenated Techniques for Identification: To identify the unknown compound, hyphenated analytical techniques are invaluable.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique provides the molecular weight of the impurity, which is a critical piece of information for its identification.[7][8]
-
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): For a more detailed structural elucidation, LC-NMR can provide information about the chemical environment of the protons and carbons in the impurity.[7]
-
-
Common Impurities to Consider:
-
Isomers: Positional isomers of the starting materials can lead to isomeric impurities in the final product. For example, the presence of 2-bromo-5-methylphenol as an impurity in the 4-bromo-3-methylphenol starting material would result in the formation of 2-(2-bromo-5-methylphenoxy)acetic acid.
-
Hydrolysis Products: If the reaction is performed in the presence of water, hydrolysis of the haloacetic acid starting material can occur.
-
Over-alkylation or Di-substitution Products: In some cases, reaction at other positions on the aromatic ring can occur, leading to di-substituted byproducts.
-
Problem 3: My NMR spectrum shows signals that do not correspond to this compound.
Interpreting Unexpected NMR Signals:
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural confirmation and impurity detection.[9]
-
Common Laboratory Solvents: Residual solvents from the reaction or purification process are a frequent source of extraneous peaks in NMR spectra. Resources are available that list the characteristic chemical shifts of common laboratory solvents.[10]
-
Starting Materials: Check the NMR spectra of your starting materials (4-bromo-3-methylphenol and the haloacetic acid) to see if any of the unassigned signals in your product spectrum match.
-
Structurally Related Impurities:
-
Decarboxylation Product: Loss of the carboxylic acid group would result in 1-bromo-2-methyl-4-(methoxymethyl)benzene.
-
Impurities from Bromoacetic Acid: Bromoacetic acid itself can contain impurities or degrade.[11]
-
Frequently Asked Questions (FAQs)
What are the most common impurities in this compound?
The most likely impurities arise from the starting materials and side reactions during synthesis. These can include:
-
Unreacted 4-bromo-3-methylphenol: The starting phenol may be carried through the synthesis.
-
Unreacted haloacetic acid or its salts: For example, bromoacetic acid or sodium bromoacetate.[11]
-
Isomeric products: Arising from impurities in the starting 4-bromo-3-methylphenol.
-
Residual Solvents: From the reaction and purification steps.
What is the best general-purpose purification method for this compound?
Recrystallization is often the most effective and efficient first-line purification technique for solid organic compounds like this compound.[3]
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
How can I remove acidic or basic impurities?
-
Acidic Impurities (e.g., unreacted bromoacetic acid): A liquid-liquid extraction with a mild aqueous base, such as a saturated sodium bicarbonate solution, can be used to remove acidic impurities.[5] The acidic impurity will be converted to its water-soluble salt and partition into the aqueous layer.
-
Basic Impurities (e.g., amine-based catalysts): An extraction with a dilute aqueous acid, such as 1M HCl, will convert basic impurities into their water-soluble salts.
When should I use column chromatography?
Column chromatography is a more powerful purification technique that should be considered when:
-
Recrystallization is ineffective: This is often the case when impurities have very similar solubility profiles to the desired product.
-
Multiple impurities are present: Column chromatography can separate several components in a single run.[4]
-
The impurities are isomers: Isomers often have very similar physical properties, making them difficult to separate by recrystallization.
A typical stationary phase for this type of compound would be silica gel, with an eluent system consisting of a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether).[5]
What analytical techniques are essential for purity assessment?
A combination of techniques is recommended for a comprehensive purity analysis:
-
HPLC: Provides a quantitative measure of purity and can detect even small amounts of impurities.[14]
-
¹H and ¹³C NMR: Confirms the structure of the desired compound and can help identify and quantify impurities.[9][10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be used to identify unknown impurities, especially when coupled with a separation technique like LC or GC.
-
Melting Point: A simple and quick method to assess the overall purity of the sample.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a potential recrystallization solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is not suitable. If it is insoluble, heat the mixture. If the solid dissolves upon heating, the solvent may be suitable. Cool the solution to see if crystals form.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: HPLC Method for Purity Analysis
This is a general starting point; method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[14]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting gradient would be from 95% A to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.[14]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Workflow for impurity identification and removal.
Quantitative Data Summary
| Parameter | Recrystallization | Column Chromatography |
| Primary Use | Removal of impurities with significantly different solubility. | Separation of compounds with similar polarities, including isomers.[15] |
| Throughput | Higher, easily scalable. | Lower, dependent on column dimensions.[15] |
| Solvent Consumption | Moderate. | High.[15] |
| Time Requirement | Generally shorter. | Can be lengthy. |
| Typical Yield | Can be high if the solvent is chosen well. | Generally lower than recrystallization due to potential product loss on the column.[5] |
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Oakwood Chemical. (n.d.). This compound.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Rahman, M. M., et al. (2025). Review on the modern analytical advancements in impurities testing. Analytical Science Advances, 3(1-2), e3159. [Link]
- Hidayati, N., & Zainuri, M. (2016). Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride) Catalyst. International Journal of Sciences: Basic and Applied Research (IJSBAR), 26(2), 1-7. [Link]
- Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.
- PubChem. (n.d.). This compound.
- Organic Syntheses Procedure. (n.d.). coumarone.
- Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
- Wikipedia. (n.d.). Bromoacetic acid.
- Reddit. (2015).
- SIELC Technologies. (n.d.). Acetic Acid.
- Qiu, F., & Norwood, D. L. (2007). Identification of Pharmaceutical Impurities. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 877-935. [Link]
- Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharmaceutical Research, 4(1), 93-103. [Link]
- Journal of Pharmaceutical Research and Reports. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. 2(1), 1-6. [Link]
- Organic Syntheses Procedure. (n.d.). ethyl bromoacetate.
- SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.
- MD Topology. (n.d.). (2-Methylphenoxy)aceticacid.
- SpectraBase. (n.d.). Bromo-acetic acid, methyl ester - Optional[1H NMR] - Spectrum.
- Phenomenex. (n.d.). Organic Acids.
- Google Patents. (n.d.). US4123443A - Process for the preparation of bromoacetic acid and esters thereof.
- Deng, H., et al. (2023). Glacial acetic acid as a resolution solvent for growing enantiopure crystals from racemic mixtures. Inorganic Chemistry Frontiers, 10(1), 108-114. [Link]
Sources
- 1. (2-METHYLPHENOXY)ACETIC ACID CAS#: 1878-49-5 [m.chemicalbook.com]
- 2. (2-甲苯氧基)乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. scispace.com [scispace.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. kgroup.du.edu [kgroup.du.edu]
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- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Glacial acetic acid as a resolution solvent for growing enantiopure crystals from racemic mixtures - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis of 2-(4-Bromo-3-methylphenoxy)acetic Acid: A Technical Support Guide for Scale-Up
For researchers and drug development professionals embarking on the synthesis of 2-(4-Bromo-3-methylphenoxy)acetic acid, particularly when transitioning from bench-scale to larger, more demanding studies, a host of practical challenges can emerge. This guide is designed to serve as a dedicated technical support resource, offering field-tested insights and troubleshooting strategies to ensure a robust, scalable, and reproducible synthetic process. Our focus is on the well-established Williamson ether synthesis, a cornerstone of ether formation, and its specific application to this valuable aryloxyacetic acid intermediate.
I. Troubleshooting Guide: Addressing Common Pitfalls in Synthesis
This section is structured in a question-and-answer format to directly address the most frequent issues encountered during the synthesis and scale-up of this compound.
Question 1: My reaction yield is consistently low, even with extended reaction times. What are the likely causes and how can I improve it?
Answer:
Low yields in the Williamson ether synthesis of this compound typically stem from a few key factors.[1] Let's break down the probable causes and their solutions:
-
Incomplete Deprotonation of the Phenol: The reaction initiates with the deprotonation of 4-bromo-3-methylphenol to form the corresponding phenoxide. If this step is inefficient, you will have unreacted starting material.
-
Troubleshooting:
-
Base Selection: Ensure you are using a sufficiently strong base to fully deprotonate the phenol. While sodium hydroxide or potassium hydroxide are commonly used, for larger scales, consider using potassium carbonate, which is easier to handle and remove.[2]
-
Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol or water can solvate the phenoxide, reducing its nucleophilicity.[1] Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they enhance the reactivity of the nucleophile.[3][4]
-
Water Content: Ensure your reagents and solvent are sufficiently dry, as water can consume the base and hinder phenoxide formation.
-
-
-
Side Reactions: The primary competing reaction is the base-catalyzed elimination (E2) of the alkylating agent, in this case, chloroacetic acid or its ester.[1]
-
Troubleshooting:
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also favor elimination.[5] Maintain a moderate temperature, typically between 50-100°C, and monitor the reaction progress closely.[1]
-
Alkylating Agent: Using a primary alkyl halide, such as chloroacetic acid or its simple esters (e.g., ethyl chloroacetate), is crucial as they are less prone to elimination than secondary or tertiary halides.[3][4][6]
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Reaction Time: While you've mentioned extended times, it's important to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Typical laboratory syntheses can take from 1 to 8 hours.[1][3]
-
Microwave-Assisted Synthesis: For more rapid and often higher-yielding reactions, consider microwave irradiation. This technique can significantly shorten reaction times and improve efficiency.
-
-
Question 2: I'm observing a significant amount of an impurity that is difficult to separate from my final product. What could it be and how can I prevent its formation?
Answer:
The most likely impurity is unreacted 4-bromo-3-methylphenol. Its similar polarity to the product can make separation by simple extraction challenging. Another possibility is the formation of a dimer through intermolecular reaction, though this is less common under appropriate conditions.
-
Preventing Unreacted Starting Material:
-
Stoichiometry: Ensure a slight excess of the chloroacetic acid (or its ester) and the base relative to the 4-bromo-3-methylphenol. This will help drive the reaction to completion. A molar ratio of 1:1.1:1.1 (phenol:chloroacetic acid:base) is a good starting point.
-
Efficient Mixing: On a larger scale, inadequate mixing can lead to localized areas of low reagent concentration, resulting in incomplete reaction. Ensure your reaction vessel is equipped with an appropriate overhead stirrer for efficient agitation.
-
-
Purification Strategy:
-
Acid-Base Extraction: A well-executed acid-base extraction is key. After the reaction, quenching with water and acidifying the mixture will protonate the desired carboxylic acid product. However, the starting phenol is also acidic. To separate them, you can extract the product into an organic solvent. Then, washing the organic layer with a weak base solution, such as saturated sodium bicarbonate, will selectively deprotonate and extract the more acidic carboxylic acid product into the aqueous layer, leaving the less acidic phenol in the organic layer. Subsequent acidification of this aqueous layer will precipitate your pure product.[7]
-
Recrystallization: This is a powerful technique for final purification. A good recrystallization solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. For aryloxyacetic acids, common recrystallization solvents include water, ethanol-water mixtures, or heptane/ethyl acetate mixtures.[7][8]
-
Question 3: As I scale up the reaction, I'm facing issues with heat management and reagent addition. What are the best practices for a safe and controlled scale-up?
Answer:
Scaling up exothermic reactions like the Williamson ether synthesis requires careful planning to ensure safety and reproducibility.
-
Heat Management:
-
Reaction Vessel: Use a jacketed reactor with a circulating temperature control unit to maintain a stable internal temperature.
-
Controlled Addition: The addition of the base to the phenol and the subsequent addition of the alkylating agent can be exothermic. Add these reagents slowly and monitor the internal temperature closely. For larger scales, consider using a programmable syringe pump for precise and controlled addition.
-
-
Reagent Handling:
-
Solutions: Instead of adding solid reagents directly to the reactor, which can be difficult to control, prepare solutions of your base and alkylating agent and add them dropwise.
-
Inert Atmosphere: Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent side reactions and degradation of reagents, especially the phenoxide.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this synthesis?
The synthesis of this compound proceeds via the Williamson ether synthesis, which is a classic SN2 (bimolecular nucleophilic substitution) reaction.[3][9] The process involves two main steps:
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of 4-bromo-3-methylphenol to form a nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid (or its ester), displacing the chloride leaving group to form the ether linkage.[3][9]
Q2: Are there alternative synthetic routes I should consider?
While the Williamson ether synthesis is the most common and direct method, other approaches exist, though they are often more complex. For instance, methods involving copper-catalyzed coupling reactions have been described for the synthesis of aryl ethers.[2] Additionally, for industrial-scale production of similar phenoxyacetic acids, continuous flow processes have been developed to improve efficiency and safety.[10]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of the starting materials and the appearance of the product.
-
-
Product Characterization:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is invaluable for confirming the identity of the product and assessing its purity.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carboxylic acid C=O and O-H stretches, and the aromatic C-O-C ether linkage.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
III. Experimental Protocols
Lab-Scale Synthesis (Illustrative Example)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Bromo-3-methylphenol | 187.04 | 10.0 g | 0.053 |
| Chloroacetic acid | 94.50 | 5.5 g | 0.058 |
| Sodium Hydroxide | 40.00 | 4.7 g | 0.118 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
| Diethyl Ether | - | 200 mL | - |
| Saturated Sodium Bicarbonate | - | 100 mL | - |
| 6M Hydrochloric Acid | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-3-methylphenol and sodium hydroxide in 100 mL of DMF.
-
Heat the mixture to 80°C with stirring until all solids have dissolved.
-
Slowly add a solution of chloroacetic acid in a small amount of DMF to the reaction mixture.
-
Maintain the reaction at 80°C for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of water.
-
Acidify the aqueous mixture to a pH of ~2 with 6M HCl.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL).
-
Separate the aqueous bicarbonate layer and carefully acidify it with 6M HCl until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Considerations for Scale-Up
When scaling up this synthesis, several modifications to the lab-scale protocol are recommended for improved safety, efficiency, and yield.
| Parameter | Lab-Scale | Scaled-Up | Rationale |
| Reaction Vessel | Round-bottom flask | Jacketed glass reactor | Better temperature control and safer containment. |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer | Ensures efficient mixing in larger volumes. |
| Reagent Addition | Manual addition | Syringe pump or addition funnel | Controlled and gradual addition to manage exotherms. |
| Solvent | DMF | Consider greener alternatives like DMSO or phase-transfer catalysis conditions | Improved safety and environmental profile. |
| Work-up | Separatory funnel | Liquid-liquid extraction in the reactor or a dedicated extraction vessel | Safer and more efficient for large volumes. |
| Purification | Recrystallization | Recrystallization in a larger, appropriately sized vessel with controlled cooling | Ensures consistent crystal size and purity. |
IV. Visualizing the Workflow
Synthesis and Work-Up Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Key Decision Points in Troubleshooting Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yields.
V. References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
The Production of Phenoxy Herbicides. (n.d.). Retrieved from [Link]
-
TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]
-
Google Patents. (n.d.). CN104829447A - Continuous synthetic method of phenoxy acetic acid. Retrieved from
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Google Patents. (n.d.). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method. Retrieved from
-
Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]
-
ResearchGate. (2018). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids. Retrieved from
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Husain, K., et al. (2009). A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis conditions. Retrieved from [Link]
-
Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-Methylphenoxy)acetic acid. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetic acid, bromo-. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-bromo-2-methylphenoxy)acetic acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Retrieved from [Link]
-
Google Patents. (n.d.). EP0431248A1 - Process for preparation of alpha-aryloxy acetic acids and their salts. Retrieved from
-
YouTube. (2022). Can You Solve These SN2 Problems?. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Google Patents. (n.d.). KR890001568B1 - A process for preparing aryloxyacetic acid derivatives. Retrieved from
-
Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]
-
YouTube. (2023). Everything you Need to Know About SN2 Reaction in 10 Minutes: Kinetics, Mechanism, Inversion, TS.... Retrieved from [Link]
-
ResearchGate. (2009). Rapid and High-Yield Synthesis of Aryloxyacetates Under Microwave Irradiation and Phase-Transfer Catalysis Conditions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tailoredread.com [tailoredread.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 10. CN104829447A - Continuous synthetic method of phenoxy acetic acid - Google Patents [patents.google.com]
Technical Support Center: Method Validation for the Quantification of 2-(4-Bromo-3-methylphenoxy)acetic acid
Welcome to the technical support center for the analytical method validation of 2-(4-Bromo-3-methylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The content is structured to address specific issues you may encounter during your experiments, ensuring scientific integrity and a logical, experience-driven approach.
Introduction: The "Why" Behind Rigorous Method Validation
In drug development, the journey from a promising molecule to a therapeutic product is paved with data. The reliability of this data is paramount, and at its core lies the validated analytical method. A validated method ensures that the measurements of your analyte—in this case, this compound—are accurate, precise, and reproducible. This is not merely a regulatory checkbox; it is the foundation of confidence in your results, from early discovery through to quality control of the final product.
This guide will walk you through the critical aspects of validating a quantitative method for this compound, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. We will delve into the practical "how-to" and the scientific rationale behind each validation parameter, followed by a comprehensive troubleshooting section to address common challenges.
Part 1: Method Development & Validation Strategy
Before validation can begin, a robust analytical method must be developed. For this compound, a weak organic acid, reversed-phase HPLC is a suitable starting point.
Initial Method Development Considerations
-
Column Selection: A C18 column is a workhorse for the separation of small to medium-sized non-polar to moderately polar molecules and is a good initial choice.
-
Mobile Phase: A typical mobile phase would consist of an aqueous component and an organic modifier (e.g., acetonitrile or methanol). Since the analyte is an acid, the pH of the aqueous phase is critical. The pKa of the parent compound, phenoxyacetic acid, is approximately 3.7[1]. For this compound, it is reasonable to assume a similar pKa. To ensure the analyte is in its non-ionized form for better retention and peak shape on a C18 column, the mobile phase pH should be at least 1.5-2 pH units below the pKa. Therefore, a mobile phase acidified with a small amount of formic acid or phosphoric acid to a pH of ~2.5-3.0 is recommended.
-
Detection:
-
HPLC-UV: The presence of the aromatic ring suggests good UV absorbance. A photodiode array (PDA) detector should be used initially to determine the wavelength of maximum absorbance (λmax).
-
LC-MS/MS: For higher sensitivity and selectivity, especially in complex matrices like plasma, LC-MS/MS is the preferred technique. Given the acidic nature of the analyte, it is expected to ionize well in negative electrospray ionization (ESI) mode.[2][3][4]
-
Validation Workflow
The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. The core validation parameters are guided by the International Council for Harmonisation (ICH) Q2(R1) and the US Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines.[2][5][6][7][8]
Caption: A typical workflow for analytical method validation.
Part 2: FAQs and Step-by-Step Protocols for Validation Parameters
This section provides answers to frequently asked questions and detailed protocols for each validation parameter.
Specificity and Selectivity
-
What is the difference between specificity and selectivity?
-
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. In essence, it's a measure of how well the method can distinguish the analyte from everything else.
-
Selectivity is a comparative term. A method is selective if it can measure the analyte in the presence of other specific compounds, though it may not be able to distinguish it from all possible interferences. For regulatory purposes, the terms are often used interchangeably.
-
-
How do I demonstrate specificity for my assay?
-
Protocol for Specificity (in a drug substance):
-
Analyze a blank sample (mobile phase or diluent).
-
Analyze a placebo sample (a mixture of all formulation excipients without the active pharmaceutical ingredient, API).
-
Analyze a sample of the API.
-
Analyze samples of known related substances and potential impurities if available.
-
For a stability-indicating method: Analyze samples from forced degradation studies (see section below).
-
-
Acceptance Criteria: The blank and placebo samples should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from any impurity or degradant peaks.
-
Linearity and Range
-
How many concentration levels should I use for my calibration curve?
-
What is an acceptable correlation coefficient (r²)?
-
While an r² > 0.99 is generally considered good, it is not sufficient on its own to prove linearity. The residuals (the difference between the actual and calculated concentrations) should be randomly distributed around the x-axis. A visual inspection of the residual plot is crucial.
-
-
Protocol for Linearity:
-
Prepare a stock solution of this compound of known concentration.
-
From the stock solution, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range of your samples.
-
Inject each calibration standard in triplicate.
-
Plot the average peak area response versus the concentration.
-
Perform a linear regression analysis and determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.
-
| Parameter | Typical Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Y-intercept | Should be close to zero |
| Residual Plot | Random distribution around the x-axis |
Accuracy
-
How is accuracy different from precision?
-
Accuracy refers to the closeness of the measured value to the true value. It is a measure of systematic error.
-
Precision refers to the closeness of repeated measurements to each other. It is a measure of random error.
-
-
Protocol for Accuracy:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range. These should be prepared from a separate stock solution than the one used for the calibration standards.
-
Analyze at least five replicates of each QC sample.
-
Calculate the concentration of the analyte in each sample using the calibration curve.
-
Express accuracy as the percentage recovery: (Measured Concentration / Nominal Concentration) * 100.
-
| QC Level | Number of Replicates | Acceptance Criteria (% Recovery) |
| Low | n ≥ 5 | 85 - 115% (for bioanalysis) or 98 - 102% (for drug substance) |
| Medium | n ≥ 5 | 85 - 115% (for bioanalysis) or 98 - 102% (for drug substance) |
| High | n ≥ 5 | 85 - 115% (for bioanalysis) or 98 - 102% (for drug substance) |
Precision
-
What are the different levels of precision I need to assess?
-
Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Protocol for Precision:
-
Repeatability: Analyze at least five replicates of the low, medium, and high QC samples on the same day.
-
Intermediate Precision: Repeat the analysis of the QC samples on at least two different days, preferably with a different analyst or on a different instrument.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) or coefficient of variation (CV) for the measured concentrations at each level.
-
| Precision Level | Number of Replicates | Acceptance Criteria (RSD or CV) |
| Repeatability | n ≥ 5 per level | ≤ 15% (for bioanalysis) or ≤ 2% (for drug substance) |
| Intermediate Precision | n ≥ 5 per level, over ≥ 2 days | ≤ 15% (for bioanalysis) or ≤ 2% (for drug substance) |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
What is the practical difference between LOD and LOQ?
-
LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.
-
LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. The LOQ is the lowest point on your calibration curve.
-
-
How can I determine the LOD and LOQ?
-
Based on Signal-to-Noise Ratio:
-
LOD is typically where the signal-to-noise ratio is 3:1.
-
LOQ is typically where the signal-to-noise ratio is 10:1.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Robustness
-
Why is robustness testing important?
-
Robustness testing demonstrates the reliability of the method with respect to deliberate, small variations in method parameters. It shows that the method is not overly sensitive to minor changes that might occur during routine use.
-
-
Protocol for Robustness:
-
Identify critical method parameters that could potentially affect the results.
-
Deliberately vary these parameters one at a time.
-
Analyze a sample (e.g., a medium QC) under each varied condition.
-
Assess the impact on the results (e.g., peak area, retention time, resolution).
-
| Parameter to Vary | Typical Variation |
| Mobile Phase pH | ± 0.2 units |
| Organic Content in Mobile Phase | ± 2% |
| Column Temperature | ± 5 °C |
| Flow Rate | ± 10% |
| Wavelength (for UV) | ± 5 nm |
Stability-Indicating Method and Forced Degradation
-
What is a stability-indicating method?
-
How do I perform a forced degradation study?
-
The goal is to achieve 5-20% degradation of the API.[9] The conditions may need to be adjusted (e.g., concentration of acid/base, temperature, duration of exposure) to achieve this target.
-
Protocol for Forced Degradation:
-
Prepare separate solutions of the API.
-
Expose each solution to one of the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light for a specified period.
-
-
Analyze the stressed samples by HPLC-PDA to assess peak purity and by LC-MS to identify major degradation products.
-
-
Part 3: Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound.
Caption: Common troubleshooting categories in HPLC analysis.
Scenario 1: Peak Tailing
-
Symptom: The peak for this compound has an asymmetry factor > 1.2.
-
Probable Causes & Solutions:
-
Secondary Silanol Interactions: The acidic analyte can interact with free silanol groups on the silica-based C18 column.
-
Solution: Ensure the mobile phase pH is low enough (~2.5-3.0) to keep the analyte fully protonated. Consider using a column with end-capping or a base-deactivated stationary phase.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject.
-
-
Column Contamination: Buildup of strongly retained compounds on the column.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). Use a guard column to protect the analytical column.
-
-
Scenario 2: Retention Time Drifting to Earlier Times
-
Symptom: The retention time of the analyte consistently decreases over a sequence of injections.
-
Probable Causes & Solutions:
-
Insufficient Column Equilibration: The column chemistry has not stabilized with the mobile phase.
-
Solution: Increase the column equilibration time before starting the injection sequence. A good rule of thumb is to flush with at least 10-20 column volumes of the mobile phase.
-
-
Mobile Phase Composition Change: The organic component of the mobile phase may be evaporating, leading to a stronger elution.
-
Solution: Prepare fresh mobile phase. Keep mobile phase bottles covered.
-
-
Column Degradation: The stationary phase is being stripped from the silica support, especially at high pH (not the case here, but good to be aware of).
-
Solution: Replace the column.
-
-
Scenario 3: Poor Sensitivity in LC-MS/MS (Negative ESI Mode)
-
Symptom: The signal for the deprotonated molecule [M-H]⁻ is weak or unstable.
-
Probable Causes & Solutions:
-
Ion Suppression: Co-eluting matrix components are competing with the analyte for ionization in the ESI source.
-
Solution: Improve the chromatographic separation to move the analyte away from interfering peaks. Enhance the sample preparation procedure (e.g., use solid-phase extraction instead of simple protein precipitation) to remove more matrix components.[8]
-
-
Inappropriate Mobile Phase Additives: Some acids, like phosphoric acid, are non-volatile and will suppress the MS signal.
-
Solution: Use volatile mobile phase additives like formic acid or acetic acid.[3]
-
-
Incorrect Source Parameters: The ESI source settings (e.g., capillary voltage, gas flow, temperature) are not optimized for the analyte.
-
Solution: Perform a tuning and optimization of the MS source parameters by infusing a standard solution of the analyte.
-
-
Scenario 4: High Backpressure
-
Symptom: The HPLC system pressure is significantly higher than normal and may be increasing.
-
Probable Causes & Solutions:
-
Column Frit Blockage: Particulate matter from the sample or mobile phase has clogged the inlet frit of the column.
-
Solution: Filter all samples and mobile phases before use. Try back-flushing the column (if the manufacturer allows). If the pressure does not decrease, the column may need to be replaced.
-
-
Precipitation in the System: The buffer in the mobile phase may be precipitating when mixed with a high concentration of the organic solvent.
-
Solution: Ensure the buffer concentration is not too high and is soluble in the entire gradient range.
-
-
System Blockage: A blockage in the tubing, injector, or detector.
-
Solution: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure.
-
-
Conclusion
A well-validated analytical method is a cornerstone of successful drug development. For this compound, a systematic approach to method development and validation, guided by regulatory principles and sound scientific reasoning, is essential. This guide provides a framework for this process, from initial experimental design to troubleshooting common issues. By understanding the "why" behind each step and anticipating potential challenges, researchers can develop robust and reliable methods that generate high-quality, defensible data.
References
- U.S. Food and Drug Administration. (2018).
- TestAmerica. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. [Link]
- Communal, P.Y., Royer, A., Schauber, C., & Faye, T. (2004). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Hogan, J. (2007). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water.
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
- U.S. Food and Drug Administration. (2023).
- Agilent Technologies. (2011).
- Alhajjaj, Z. (2013). How to prepare plasma samples for HPLC analysis?
- Reed, R. A., & Li, Y. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
- ZefSci. (2023).
- Schug, K. A. (2023). Troubleshooting LC-MS.
- Jian, W., Edom, R. W., & Weng, N. (2004). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Grant, R. P. (2019). Troubleshooting for LC-MS/MS.
- Krocker, J., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
- Kumar, V., & Kumar, S. (2016).
- SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]
- Wikipedia. (n.d.). Phenoxyacetic acid. [Link]
- Bajaj, S., et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
- Klick, S., et al. (2005). Toward a General Strategy for Stress Testing: A Review of the Current Approaches and a Proposal for a More Rational Design. Pharmaceutical Technology. [Link]
- Singh, R., & Rehman, Z. (2013). Forced Degradation – A Review. International Journal of Pharma and Bio Sciences. [Link]
Sources
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- 2. agilent.com [agilent.com]
- 3. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cores.emory.edu [cores.emory.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. agilent.com [agilent.com]
- 9. biomedres.us [biomedres.us]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of 2-(4-Bromo-3-methylphenoxy)acetic acid in cellular models
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers utilizing 2-(4-Bromo-3-methylphenoxy)acetic acid and other novel phenoxyacetic acid derivatives in cellular models. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to help you design robust experiments, minimize off-target effects, and ensure the integrity of your data. Given that this compound is a compound with emerging research applications, this document emphasizes the foundational principles of small molecule characterization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions when working with a novel or sparsely characterized compound like this compound.
Q1: What are off-target effects and why are they a primary concern for a novel compound?
Q2: What are the likely causes of off-target effects for a compound from the phenoxyacetic acid class?
A2: Off-target effects can stem from several factors. For the phenoxyacetic acid class, which has been associated with a range of biological activities including antimicrobial and anti-inflammatory properties, potential causes include:
-
Structural Similarity to Endogenous Ligands: The molecule might bind to receptors or enzymes intended for other structurally similar molecules.
-
Compound Promiscuity: Some chemical scaffolds are inherently more likely to interact with multiple proteins.
-
High Compound Concentrations: Using concentrations significantly above the binding affinity for the intended target increases the likelihood of binding to lower-affinity, off-target proteins.[1]
-
Chemical Reactivity: The compound or its metabolites could react non-specifically with cellular components.
Q3: I have just received my first vial of this compound. What are the absolute first steps I should take before starting my cellular experiments?
A3: Before introducing any new small molecule into your cellular assays, it is crucial to establish its fundamental properties to ensure reproducibility.[2]
-
Confirm Identity and Purity: If possible, verify the compound's structure and purity using techniques like NMR or mass spectrometry. At a minimum, obtain a certificate of analysis from the vendor.[2]
-
Assess Solubility: Determine the compound's solubility in your chosen solvent (typically DMSO) and, more importantly, in your cell culture medium. Precipitation of the compound in the media will lead to an unknown effective concentration.[2]
-
Evaluate Stability: Check the stability of the compound in your stock solution and under your experimental conditions (e.g., in culture media at 37°C). Degradation can significantly impact your results.[2]
Part 2: Troubleshooting Unanticipated Results
This section provides a question-and-answer guide to troubleshoot common issues encountered during cellular experiments with this compound.
Q4: I am observing significant cytotoxicity at concentrations where I expect to see a specific biological effect. How can I determine if this is an on-target or off-target effect?
A4: This is a common challenge. High cytotoxicity can mask the intended biological effect. Here’s a systematic approach to dissect this:
-
Refine Your Dose-Response: Perform a more granular dose-response curve to identify a narrow concentration window where the specific effect is observed without widespread cell death.
-
Use an Orthogonal Approach: If you have a hypothesized target, try to replicate the phenotype using a different method, such as siRNA or CRISPR-Cas9 knockdown of the target protein. If the phenotype is the same, it suggests the effect is on-target.
-
Employ a Structurally Similar Inactive Control: Synthesize or obtain a close structural analog of this compound that is predicted to be inactive against the intended target.[3] If this analog also causes cytotoxicity, the effect is likely off-target.
-
Perform a Washout Experiment: For reversible inhibitors, washing out the compound should reverse the phenotype if it is due to off-target effects, while a persistent phenotype might suggest on-target action, especially for irreversible inhibitors.
Q5: My results with this compound are inconsistent between experiments. What could be the cause?
A5: Reproducibility issues are often traced back to the fundamentals of handling small molecules.[2][4]
-
Compound Stability and Storage: Are you using fresh dilutions for each experiment? Repeated freeze-thaw cycles of your stock solution can lead to degradation. Store stock solutions in small, single-use aliquots at -80°C.
-
Solubility Issues: Is the compound precipitating out of solution in your culture media? Visually inspect your media for precipitates after adding the compound. Consider using a lower concentration of serum or a different formulation of media if solubility is an issue.
-
Cellular Context: Are your cells at the same passage number and confluency for each experiment? The physiological state of the cells can influence their response to a compound.
Troubleshooting Flowchart
Here is a logical workflow for addressing unexpected cellular phenotypes when using a novel small molecule inhibitor.
Caption: Troubleshooting workflow for unexpected phenotypes.
Part 3: Key Experimental Protocols
This section provides detailed methodologies for essential experiments to characterize the effects of this compound and minimize off-target liabilities.
Protocol 1: Generation of a Dose-Response Curve to Determine IC50/EC50
Rationale: A dose-response curve is fundamental to understanding the potency of your compound and selecting appropriate concentrations for your experiments.[5][6][7] Using concentrations that are too high can lead to off-target effects, while concentrations that are too low may not produce a measurable effect. The IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) is a key parameter derived from this curve.[8][9][10][11]
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cellular model of interest
-
Cell culture medium
-
Multi-well plates (e.g., 96-well)
-
Assay for measuring desired endpoint (e.g., cell viability assay like MTT or CellTiter-Glo®, reporter gene assay)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Store in single-use aliquots at -80°C.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.
-
Prepare Serial Dilutions: Create a series of dilutions of your compound in cell culture medium. A common approach is to use a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM). Remember to include a vehicle-only control (e.g., 0.1% DMSO).
-
Compound Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of your compound.
-
Incubation: Incubate the cells for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement: Perform your chosen assay to measure the biological response (e.g., cell viability, reporter activity).
-
Data Analysis:
-
Normalize your data to the vehicle control (representing 100% activity or viability) and a positive control or maximal inhibition (representing 0% or 100% inhibition).
-
Plot the response (Y-axis) against the log of the compound concentration (X-axis).
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 or EC50 value.[5]
-
Data Summary Table:
| Compound | Cell Line | Assay | Incubation Time (h) | IC50/EC50 (µM) |
| This compound | MCF-7 | Cell Viability | 48 | Experimental Value |
| This compound | A549 | Reporter Assay | 24 | Experimental Value |
| Control Compound | MCF-7 | Cell Viability | 48 | Known Value |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Rationale: CETSA is a powerful method to directly assess whether your compound binds to its intended target in a cellular environment.[12][13][14] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[15][16] This allows you to confirm target engagement and distinguish it from indirect or off-target effects.
Workflow Diagram:
Caption: The experimental workflow for CETSA.
Procedure:
-
Cell Culture and Treatment: Culture your cells to ~80% confluency. Treat the cells with either the vehicle control or a saturating concentration of this compound for a predetermined amount of time (e.g., 1 hour).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Include an unheated control.
-
Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Detection: Analyze the amount of the soluble target protein at each temperature point using Western blotting or another sensitive protein detection method.
-
Data Analysis: Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
Protocol 3: Kinase Profiling for Off-Target Identification
Rationale: Since many small molecules, intentionally or not, interact with kinases due to the conserved nature of the ATP-binding pocket, performing a kinase screen is a prudent step to identify potential off-target interactions.[1] Several commercial services offer comprehensive kinase profiling.[17][18]
Procedure (General Outline for Commercial Services):
-
Select a Service Provider: Choose a provider that offers a diverse kinase panel.[17][19]
-
Choose Screening Concentration: You will typically be asked to provide your compound and select a screening concentration. A common choice is 1 µM or 10 µM. It is often informative to screen at two different concentrations.
-
Submit Compound: Follow the provider's instructions for compound submission.
-
Receive Data: The provider will return a report detailing the percent inhibition of each kinase in the panel at your chosen concentration(s).
-
Data Interpretation:
-
Analyze the data to identify any kinases that are significantly inhibited by this compound.
-
Pay close attention to any "hits" that are known to be involved in cellular pathways relevant to your observed phenotype.
-
Any significant off-target kinase inhibition should be validated in your cellular model using more specific inhibitors for those kinases or by examining downstream signaling events.
-
Example Data Summary:
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM | Notes |
| Target X | 85% | 98% | On-Target |
| Off-Target Kinase A | 5% | 15% | Likely not significant |
| Off-Target Kinase B | 60% | 92% | Potential Off-Target, requires validation |
| Off-Target Kinase C | 12% | 25% | Likely not significant |
References
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17).
- Understanding the Importance of The Dose-Response Curve. (2025, June 3). Collaborative Drug Discovery.
- Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron.
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- Kinase Screening and Profiling Services. BPS Bioscience.
- Dose Response Curve | Definition, Equation & Examples. Study.com.
- Kinase Screening & Profiling Service | Drug Discovery Support. Jubilant Biosys.
- Identifying off-target effects and hidden phenotypes of drugs in human cells. (2008). Nature Biotechnology.
- 50% of what? How exactly are IC50 and EC50 defined?. GraphPad.
- Concentration-effect and dose-response relations in clinical pharmacology. (2001). British Journal of Clinical Pharmacology.
- Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. (2018, September 10). EurekAlert!.
- How can off-target effects of drugs be minimised?. (2025, May 21). Patsnap Synapse.
- IC50 and EC50. (2021, May 11). Graphstats Technologies.
- IC50, EC50 and Kd: What is the Difference and Why Do They matter?. (2025, March 6). Promega Connections.
- Phenoxyacetic acid derivatives - Nonmercurial diuretics. Pharmacy 180.
- Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). Journal of Emerging Technologies and Innovative Research.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
- The difference between Ki, Kd, IC50, and EC50 values. (2019, December 31). The Science Snail.
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... (2024, March 15). MDPI.
- Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2024). RSC Publishing.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers in Pharmacology.
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). MDPI.
- Insights into Cardiomyocyte Regeneration from Screening and Transcriptomics Approaches. (2024). MDPI.
- Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews.
- Computational Strategies Reshaping Modern Drug Discovery. (2026, January 8). MDPI.
- CETSA. Pär Nordlund Lab.
- This compound. PubChem.
- Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Technology Networks.
- Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. (2017). eLife.
- Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery.
- Off-Target Effects Analysis. Creative Diagnostics.
- Regulatory Knowledge Guide for Small Molecules. NIH's Seed.
- Ten simple rules for implementing open and reproducible research practices after attending a training course. (2021). PLOS Computational Biology.
- Structure Activity Relationships. Drug Design Org.
- 6 Steps Towards Reproducible Research. (2024, July 17). Open and Universal Science (OPUS) Project.
- Development of FBXO22 Degraders and the Recruitment Ligand 2-Pyridinecarboxyaldehyde (2-PCA). (2024). Journal of the American Chemical Society.
- This compound. Oakwood Chemical.
- Microbiological Activities Of Para - Bromophenoxy Acetic Acid. (2023, October 16). Journal of Survey in Fisheries Sciences.
- Two examples of how small molecules can stabilize the inactive state of... ResearchGate.
- Structure-Activity Relationships: Theory, Uses and Limitations. ResearchGate.
- Multivariate Characterization of Essential Oils for Their Antibacterial Activity Against Escherichia coli: A Data-Driven Interpretation of Experimental Results. (2024). MDPI.
- Microbiological Activities Of Para - Bromophenoxy Acetic Acid. (2025, November 22). ResearchGate.
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Addressing batch-to-batch variability of synthesized 2-(4-Bromo-3-methylphenoxy)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-Bromo-3-methylphenoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of synthesizing this important compound. Batch-to-batch variability is a common challenge in organic synthesis, impacting yield, purity, and ultimately, the consistency of your research outcomes.[1][2][3][4][5] This guide provides a structured, in-depth approach to identifying and mitigating these variations.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method is a Williamson ether synthesis.[6][7][8] This involves the reaction of 4-bromo-3-methylphenol with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base.[9] The phenoxide ion, generated in situ, acts as a nucleophile, displacing the halide from the haloacetic acid.
Q2: What are the primary drivers of batch-to-batch variability in this synthesis?
A2: The main sources of variability can be broadly categorized as:
-
Reagent Quality: Purity of 4-bromo-3-methylphenol and the haloacetic acid, as well as the strength and purity of the base.
-
Reaction Conditions: Precise control of temperature, reaction time, and stirring rate.
-
Work-up and Purification: Inconsistent pH adjustment, extraction procedures, and crystallization techniques.
Q3: What are the expected impurities in the final product?
A3: Common impurities may include unreacted 4-bromo-3-methylphenol, residual haloacetic acid, and potential side-products from competing reactions, such as C-alkylation of the phenol. The presence of free phenol in the final product can be particularly problematic.[10]
Q4: Which analytical techniques are recommended for quality control?
A4: A combination of techniques is ideal for comprehensive analysis:
-
1H and 13C NMR Spectroscopy: To confirm the structure of the desired product and identify major impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantifying the purity of the final product and detecting trace impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
-
Melting Point Analysis: As a quick indicator of purity.
II. Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues encountered during the synthesis of this compound.
Problem 1: Inconsistent or Low Yield
Symptom: The final isolated yield of this compound is significantly lower than expected or varies substantially between batches.
Potential Causes & Diagnostic Steps:
| Potential Cause | Diagnostic Steps & Recommended Actions |
| Incomplete Deprotonation of Phenol | Verify Base Strength and Stoichiometry: Ensure the base (e.g., NaOH, KOH) is of high purity and used in at least a 2:1 molar ratio to the phenol to drive the reaction to completion. Consider using a stronger base like sodium hydride (NaH) in an appropriate aprotic solvent if issues persist, though this requires more stringent anhydrous conditions. |
| Poor Quality of Haloacetic Acid | Check Reagent Purity: Use a fresh, high-purity grade of chloroacetic or bromoacetic acid.[11] Older reagents can degrade. Confirm purity via titration or melting point. |
| Suboptimal Reaction Temperature | Monitor and Control Temperature: The reaction is typically heated to ensure a reasonable rate.[9] However, excessive temperatures can lead to side reactions and degradation. Maintain a consistent temperature profile across batches using a controlled heating mantle or oil bath. |
| Insufficient Reaction Time | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting phenol. Continue the reaction until the starting material is no longer visible. |
| Product Loss During Work-up | Optimize Extraction and Precipitation: During acidification to precipitate the product, ensure the pH is lowered sufficiently (typically to pH 1-2) to fully protonate the carboxylic acid.[10] Use an appropriate organic solvent for extraction if the product has significant aqueous solubility. |
Experimental Workflow: Optimizing Yield
Caption: Troubleshooting workflow for low or inconsistent yield.
Problem 2: Presence of Impurities in the Final Product
Symptom: Analytical data (NMR, HPLC) indicates the presence of significant impurities in the isolated this compound.
Potential Causes & Diagnostic Steps:
| Potential Cause | Diagnostic Steps & Recommended Actions |
| Unreacted 4-Bromo-3-methylphenol | Improve Reaction Completion: See "Incomplete Deprotonation" and "Insufficient Reaction Time" above. Purification: Recrystallization is often effective for removing unreacted phenol. A basic wash (e.g., with sodium bicarbonate solution) during work-up can also remove the acidic phenol. |
| Side Reactions (e.g., C-alkylation) | Control Reaction Conditions: C-alkylation is a potential side reaction in Williamson ether synthesis, especially with phenoxides.[6] Using a less polar solvent may favor O-alkylation. Ensure the phenoxide is fully formed before adding the haloacetic acid. |
| Residual Haloacetic Acid | Thorough Washing: Ensure the crude product is thoroughly washed with water during filtration to remove any water-soluble starting materials. |
| Impure Starting Materials | Characterize Starting Materials: Before starting the synthesis, verify the purity of 4-bromo-3-methylphenol and the haloacetic acid using appropriate analytical techniques. |
Purification Protocol: Recrystallization
-
Solvent Selection: Identify a suitable solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents for recrystallization of similar acids include ethanol/water mixtures, acetic acid, or toluene.[12]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Problem 3: Variations in Physical Properties
Symptom: Different batches of the product exhibit variations in color, crystal morphology, or melting point.
Potential Causes & Diagnostic Steps:
| Potential Cause | Diagnostic Steps & Recommended Actions |
| Presence of Colored Impurities | Decolorize with Activated Carbon: During recrystallization, adding a small amount of activated carbon to the hot solution can help remove colored impurities. Be sure to perform a hot filtration to remove the carbon before crystallization. |
| Polymorphism | Standardize Crystallization: Different crystallization conditions (solvent, cooling rate) can lead to different crystal forms (polymorphs), which can affect physical properties.[5] Standardize the recrystallization protocol to ensure consistency. |
| Inconsistent Purity | Improve Purification: Variations in physical properties are often linked to inconsistent purity. Refer to "Problem 2" for troubleshooting impurity issues. |
Visualization of the Synthetic Pathway and Potential Pitfalls
Caption: Synthetic pathway and potential side reactions.
By systematically addressing these common issues, researchers can significantly reduce batch-to-batch variability in the synthesis of this compound, leading to more reliable and reproducible scientific outcomes.
References
- Mockus, L., et al. (2015). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. Organic Process Research & Development, 19(8), 1016-1028. [Link]
- Zaether. (n.d.).
- Kewaunee. (2023).
- Findlater, M., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1555. [Link]
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- ResearchGate. (2015). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. [Link]
- Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]
- Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. [Link]
- Journal of Emerging Technologies and Innovative Research. (2024).
- The Royal Society of Chemistry. (n.d.).
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
- Reddit. (2015). Williamson ether synthesis trouble, 2.0. [Link]
- Wikipedia. (n.d.). Phenoxyacetic acid. [Link]
- Oakwood Chemical. (n.d.). This compound. [Link]
- Google Patents. (n.d.).
- PubChem. (n.d.). Phenoxyacetic Acid. [Link]
- StudySmarter. (n.d.). Williamson Ether Synthesis Practice Problems. [Link]
- Analytical Chemistry. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- Google Patents. (n.d.).
- Organic Syntheses. (n.d.). 2-BROMOHEXANOYL CHLORIDE. [Link]
- PharmaCompass. (n.d.). BROMOACETIC ACID. [Link]
- Google Patents. (n.d.). US5916422A - Method of purifying acetic acid.
- Organic Syntheses. (n.d.). COUMARONE. [Link]
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Technical Support Center: Optimizing HPLC-MS/MS for 2-(4-Bromo-3-methylphenoxy)acetic acid Analysis
Here is the technical support center for optimizing HPLC-MS/MS parameters for the analysis of 2-(4-Bromo-3-methylphenoxy)acetic acid.
Welcome to the technical support resource for the quantitative analysis of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.
Section 1: Analyte Properties & Initial Method Parameters
This section covers the fundamental properties of the analyte and provides a robust starting point for your method development.
Q1: What are the key physicochemical properties of this compound that influence its analysis?
Understanding the analyte's properties is the foundation of successful method development. This compound is a halogenated phenoxyacetic acid. Its key characteristics are summarized below.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₉H₉BrO₃[1][2] | --- |
| Molecular Weight | 245.07 g/mol [2] | Used to identify the precursor ion in MS. |
| Structure | Carboxylic acid | The acidic proton is readily lost, making the molecule ideal for negative ion mode electrospray ionization (ESI-). |
| Isotopic Pattern | Contains one Bromine atom | Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in a characteristic M and M+2 isotopic pattern in the mass spectrum with nearly equal intensity. This is a crucial feature for identification.[3][4] |
Q2: What are the recommended starting HPLC-MS/MS conditions for this analysis?
These parameters provide a validated starting point. Optimization will be necessary based on your specific instrument, matrix, and sensitivity requirements. The compound is structurally similar to phenoxyacetic acid herbicides, for which numerous LC-MS/MS methods exist.[5][6][7]
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| HPLC System | UHPLC/HPLC | Standard reverse-phase system. |
| Column | C18, 2.1 x 100 mm, <3 µm | A C18 column provides good retention for this moderately nonpolar molecule. Smaller particle sizes (<3 µm) will yield better peak efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common additive that aids in protonation/deprotonation, improving peak shape and ionization efficiency.[7] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile often provides sharper peaks and lower backpressure compared to methanol. |
| Gradient | 5-95% B over 5-10 min | A generic gradient to start. Adjust based on retention time and co-eluting matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 30 - 40 °C | Using a column oven ensures stable retention times.[8] |
| Injection Vol. | 1 - 10 µL | Keep as low as possible to minimize peak distortion, especially if the sample solvent is stronger than the initial mobile phase.[9] |
| MS System | Triple Quadrupole (QqQ) | Required for high-selectivity Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group is easily deprotonated to form [M-H]⁻, making negative mode highly sensitive for this class of compounds.[6][7] |
| MRM Transition | See Q&A in FAQ section | Will need to be determined empirically. Expected precursor [M-H]⁻ at m/z 243/245. |
Section 2: Method Optimization Workflow
Q3: What is a logical workflow for optimizing the HPLC-MS/MS method?
Method optimization should be a systematic process. The goal is to achieve a balance of sensitivity, selectivity, peak shape, and run time. One-factor-at-a-time (OFAT) optimization is common, but can miss interactions between parameters.[10] A logical workflow is essential.
Caption: Systematic workflow for HPLC-MS/MS method optimization.
Q4: How do I optimize the mass spectrometer source parameters for maximum sensitivity?
The ESI source parameters control the efficiency of ion formation and transmission into the mass spectrometer. These are typically optimized by infusing a standard solution of the analyte directly into the source while varying the parameters.
-
Capillary Voltage: This creates the electrical field for spraying.
-
Causality: Too low a voltage results in poor ionization and an unstable spray. Too high a voltage can cause in-source fragmentation or corona discharge, which also reduces the signal.[11][12]
-
Action: For negative mode, start around -3.0 kV and vary between -2.5 and -4.5 kV to find the value that maximizes the precursor ion intensity.
-
-
Nebulizer and Drying Gas Flow (e.g., Nitrogen): These gases aid in desolvation.
-
Causality: The nebulizer gas helps form fine droplets, while the drying gas helps evaporate the solvent from those droplets to release gas-phase ions. Inefficient desolvation leads to neutral molecules entering the MS, reducing sensitivity.[11][13]
-
Action: Systematically increase the gas flow rates while monitoring the signal. Optimal flow is usually a compromise between good desolvation and not "blowing out" the spray.
-
-
Drying Gas Temperature: This provides the thermal energy for desolvation.
-
Causality: Higher temperatures increase the rate of solvent evaporation. However, excessively high temperatures can cause thermal degradation of the analyte.[11]
-
Action: Start around 300 °C and increase in 25 °C increments. Find the temperature that gives the best signal without evidence of degradation.
-
Section 3: Troubleshooting Guide
This section addresses common problems encountered during analysis.
Q5: I'm observing poor peak shape (fronting, tailing, or splitting). What are the causes and solutions?
Poor peak shape compromises integration accuracy and resolution. A systematic approach is needed to diagnose the issue.
Caption: Decision tree for troubleshooting poor peak shape.
-
Peak Tailing:
-
Cause: Secondary interactions between the acidic analyte and active sites (e.g., silanols) on the column packing material. Can also be caused by column contamination or a void at the column inlet.
-
Solution: Ensure the mobile phase pH is appropriate. Adding a small amount of an acid modifier like formic acid can help suppress silanol interactions. If the problem persists, use a guard column or replace the analytical column.[14]
-
-
Peak Fronting:
-
Cause: Typically caused by column overload or injecting the sample in a solvent significantly stronger than the mobile phase.
-
Solution: Dilute the sample to reduce the mass on the column. Whenever possible, dissolve and inject samples in the initial mobile phase composition.[9]
-
-
Split Peaks:
-
Cause: Often indicates a problem with the flow path, such as a partially clogged column inlet frit, a void in the column, or an injector malfunction.
-
Solution: First, try reversing and flushing the column (if the manufacturer allows). If that fails, replace the column frit or the entire column. Inspect the injector for blockages.
-
Q6: My signal intensity is very low. How can I improve sensitivity?
Low sensitivity can be an issue with the instrument method or the sample itself.
-
Re-optimize MS Source: The most common cause. Source conditions can drift. Re-infuse the analyte and optimize capillary voltage, gas flows, and temperature.[11]
-
Check Mobile Phase: Ensure mobile phase additives are fresh and at the correct concentration. Old or poorly prepared mobile phases can negatively impact ionization. For this analyte, a mobile phase containing 0.1% formic acid should provide good sensitivity in negative ESI mode.[7]
-
Confirm MRM Transitions: Verify you are monitoring the most intense and specific precursor-to-product ion transition. Perform a new product ion scan to confirm the optimal fragment and collision energy.
-
Sample Preparation: The analyte may be degrading in the sample solvent or adsorbing to the vial. Try different sample solvents or use silanized vials.
-
Clean the MS Inlet: The capillary and cone/orifice can become contaminated over time, blocking ion transmission. Follow the manufacturer's procedure for cleaning these components.
Q7: I suspect matrix effects are impacting my results. How can I diagnose and mitigate them?
Matrix effects are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, soil extract).[15][16] This is a major concern in quantitative analysis.[17]
-
Diagnosis:
-
Post-Extraction Spike Method: This is the standard approach.[15]
-
Analyze a neat standard solution of the analyte (A).
-
Extract a blank matrix sample (without the analyte).
-
Spike the extracted blank matrix with the analyte at the same concentration as the neat standard and analyze (B).
-
Calculate the Matrix Effect (%ME) as: %ME = (B/A) * 100.
-
-
Interpretation: A value of 100% indicates no matrix effect. <100% indicates ion suppression. >100% indicates ion enhancement.
-
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Adjust the HPLC gradient to separate the analyte from the interfering matrix components.[16]
-
Dilute the Sample: This is the simplest way to reduce the concentration of matrix components, but may compromise the limit of quantitation.[16][18]
-
Optimize Sample Preparation: Use a more selective sample preparation technique (e.g., Solid-Phase Extraction - SPE) to remove interferences before injection.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate correction.[16][19]
-
Section 4: Protocols
Q8: What is a standard protocol for performing a System Suitability Test (SST)?
An SST is performed before any analytical run to ensure the HPLC-MS/MS system is performing correctly. It involves injecting a standard solution multiple times.
Protocol:
-
Prepare a standard solution of this compound at a concentration in the middle of your expected calibration range.
-
Make five or six replicate injections of this standard.
-
Evaluate the data against pre-defined acceptance criteria.
SST Acceptance Criteria Table:
| Parameter | Acceptance Criterion | Rationale |
| Retention Time Precision | %RSD ≤ 2% | Demonstrates the stability of the pump and column conditions.[8] |
| Peak Area Precision | %RSD ≤ 15% | Shows the reproducibility of the injector and detector response. |
| Peak Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Ensures peak shape is adequate for accurate integration. |
| Signal-to-Noise (S/N) | S/N ≥ 10 (for LLOQ std) | Confirms the system has sufficient sensitivity for the assay. |
Section 5: Frequently Asked Questions (FAQs)
Q9: Why is negative ionization mode typically preferred for this compound?
Negative ion mode is preferred because this compound has a carboxylic acid functional group. In the ESI source, this group readily loses a proton (deprotonates) to form a stable carboxylate anion, [M-H]⁻. This process is highly efficient and leads to a strong signal in the mass spectrometer, providing excellent sensitivity.[6][7]
Q10: What are the expected precursor and product ions for this compound?
-
Precursor Ion ([M-H]⁻): The molecular weight is 245.07 g/mol . After losing a proton (H⁺), the expected precursor ion will have an m/z of ~244. However, due to the bromine isotopes (⁷⁹Br and ⁸¹Br), you will see a characteristic doublet for the precursor ion at m/z 243 (for the ⁷⁹Br isotopologue) and m/z 245 (for the ⁸¹Br isotopologue), with nearly equal intensity. It is standard practice to monitor the more abundant precursor.
-
Product Ions (Fragments): Fragmentation is induced in the collision cell (q2) of the triple quadrupole. For phenoxyacetic acids, a common and stable fragment results from the loss of the acetic acid group (-CH₂COOH), which corresponds to a neutral loss of 58 Da.
-
C₉H₈BrO₃⁻ → C₇H₆BrO⁻ + CH₂O₂
-
Therefore, a likely and high-intensity product ion would be the brominated methylphenolate ion .
-
From precursor m/z 243, you would expect a product ion at m/z 185 .
-
From precursor m/z 245, you would expect a product ion at m/z 187 .
Recommended MRM transitions to start with:
-
Quantitative: 243 → 185 (or 245 → 187)
-
Qualitative/Confirmatory: 243 → [another fragment] or 245 → [another fragment]
-
References
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
- Holčapek, M., et al. (2017). Optimization of electrospray ionization conditions to enhance formation of doubly protonated peptide ions with and without addition of chromium(III). Journal of Mass Spectrometry, 52(7), 443-451. [Link]
- Hernández, F., et al. (2001). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. Analytical and Bioanalytical Chemistry, 371(4), 512-519. [Link]
- Borecka, M., et al. (2015). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples.
- Kittlaus, S., et al. (2011). Development of a Multiresidue Method for Analysis of Acidic Pesticides in Cereals with Liquid Chromatography-Tandem Mass Spectrometry.
- Agilent Technologies. (2005). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS.
- Ní Fhlatharta, B., et al. (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules, 19(12), 20627-20649. [Link]
- Mei, H., et al. (2014). Matrix Effects and Application of Matrix Effect Factor. Bioanalysis, 6(22), 3031-3039. [Link]
- Cappiello, A., et al. (2008). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Journal of Mass Spectrometry, 43(8), 1055-1065. [Link]
- Ruthigen. (2023). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen Support.[Link]
- Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 25(7), 656-666. [Link]
- PubChem. This compound.
- Ní Fhlatharta, B., et al. (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Semantic Scholar.[Link]
- Element Lab Solutions. (2020).
- Wiley Analytical Science. (2020). Better ionization with pH optimization. Wiley Analytical Science Magazine.[Link]
- SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments.[Link]
- Wernisch, S., & Tchaikovsky, A. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling.
- Schuster, S. (2023). LC Chromatography Troubleshooting Guide. HALO Columns.[Link]
- J.W. Dolan. (2002). HPLC Troubleshooting Guide. LCGC North America.[Link]
- Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
- Oakwood Chemical. This compound. Oakwood Chemical Website.[Link]
- National Institute of Standards and Technology (NIST). Chapter 2: Fragmentation and Interpretation of Spectra. NIST Chemistry WebBook.[Link]
- Chemistry LibreTexts.
- Knowbee Tutoring. (2015).
- Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.[Link]
- Guttman, M., et al. (2021). Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. Journal of the American Society for Mass Spectrometry, 32(6), 1435–1443. [Link]
- SCIEX. (2007).
- SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.
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Validation & Comparative
A Comparative Guide to 2-(4-Bromo-3-methylphenoxy)acetic Acid and Other Phenoxyacetic Acid Derivatives for Researchers and Drug Development Professionals
Phenoxyacetic acid and its derivatives represent a versatile and highly significant scaffold in the fields of agrochemicals and medicinal chemistry. The core structure, consisting of a phenyl ring linked to an acetic acid moiety via an ether bond, allows for extensive chemical modification, leading to a diverse array of biological activities. This guide provides an in-depth technical comparison of 2-(4-Bromo-3-methylphenoxy)acetic acid with other key phenoxyacetic acid derivatives, focusing on their synthesis, structure-activity relationships (SAR), and performance in various biological applications, supported by established experimental protocols.
Introduction to Phenoxyacetic Acids: A Privileged Scaffold
The phenoxyacetic acid framework is a cornerstone in the development of synthetic auxins, a class of herbicides that mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and death in susceptible broadleaf weeds.[1][2] Beyond their well-established herbicidal activity, modifications to the phenoxyacetic acid core have yielded compounds with potent antimicrobial, anti-inflammatory, and even antidiabetic properties.[1][3][4] The biological activity of these derivatives is profoundly influenced by the nature, number, and position of substituents on the aromatic ring.[5]
This guide will focus on this compound, a specific derivative featuring a bromine atom and a methyl group on the phenyl ring. While direct comparative biological data for this specific compound is not extensively available in peer-reviewed literature, we can infer its potential activities based on well-established structure-activity relationships within the phenoxyacetic acid class. This guide will therefore provide a predictive comparison, grounded in the known effects of halogen and alkyl substitutions, alongside detailed experimental protocols for the synthesis and evaluation of such compounds.
Synthesis of Phenoxyacetic Acid Derivatives
The general synthesis of phenoxyacetic acid derivatives is a straightforward and well-documented process, typically involving the Williamson ether synthesis. This reaction entails the coupling of a substituted phenol with a haloacetic acid, most commonly chloroacetic acid or bromoacetic acid, in the presence of a base.[6][7]
General Synthetic Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of a generic 2-(substituted phenoxy)acetic acid.
Materials:
-
Substituted phenol (1.0 eq)
-
Sodium hydroxide (2.0 eq)
-
Chloroacetic acid (1.1 eq) or Bromoacetic acid (1.1 eq)[8]
-
Water
-
Ethanol (optional, as a co-solvent)
-
Hydrochloric acid (for acidification)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve the substituted phenol in an aqueous solution of sodium hydroxide. Gentle heating may be required to facilitate dissolution.
-
To this solution, add a solution of chloroacetic acid or bromoacetic acid in water.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and acidify with hydrochloric acid to a pH of approximately 2. This will precipitate the phenoxyacetic acid derivative.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography.
-
Alternatively, the acidified aqueous layer can be extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the product.
Causality in Experimental Choices: The use of a strong base like sodium hydroxide is crucial to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then readily attacks the electrophilic carbon of the haloacetic acid in an SN2 reaction. Refluxing the reaction mixture provides the necessary activation energy to drive the reaction to completion. Acidification is essential to protonate the carboxylate salt, rendering the final product insoluble in the aqueous medium and allowing for its isolation.
Visualization of the Synthetic Workflow
General workflow for the synthesis of phenoxyacetic acid derivatives.
Comparative Analysis of Biological Activities
The biological activity of phenoxyacetic acid derivatives is highly dependent on the substitution pattern on the aromatic ring. Below, we discuss the anticipated activities of this compound in comparison to other well-studied analogues.
Herbicidal Activity
Phenoxyacetic acids are known to act as synthetic auxins, leading to uncontrolled growth in dicotyledonous plants.[1] The substitution on the phenyl ring plays a critical role in determining the herbicidal efficacy and selectivity.
-
2,4-Dichlorophenoxyacetic acid (2,4-D): One of the most widely used herbicides, the chlorine atoms at positions 2 and 4 are crucial for its high activity.[5]
-
4-Chloro-2-methylphenoxyacetic acid (MCPA): Similar to 2,4-D, the methyl group at position 2 and chlorine at position 4 confer high herbicidal activity.[5]
-
This compound: Based on SAR principles, the presence of a halogen (bromine) at the 4-position is generally favorable for herbicidal activity. The methyl group at the 3-position may modulate the activity and selectivity. It is plausible that this compound would exhibit herbicidal properties, though its potency relative to 2,4-D and MCPA would need to be determined experimentally. The combination of a halogen and a methyl group is a common feature in active phenoxy herbicides.[5]
Table 1: Comparative Herbicidal Activity of Selected Phenoxyacetic Acid Derivatives (Hypothetical Data for the Target Compound)
| Compound | Substituents | Target Weeds | Anticipated Potency |
| 2,4-D | 2,4-dichloro | Broadleaf weeds | High |
| MCPA | 4-chloro, 2-methyl | Broadleaf weeds | High |
| This compound | 4-bromo, 3-methyl | Broadleaf weeds | Moderate to High (Predicted) |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | 2,4,5-trichloro | Woody plants, broadleaf weeds | Very High |
Antimicrobial Activity
Several phenoxyacetic acid derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi. The presence of halogens on the aromatic ring is often associated with enhanced antimicrobial effects.
-
p-Bromophenoxyacetic acid: This compound has been shown to exhibit potent antimicrobial activity against both bacteria and fungi, with the bromo group enhancing its effectiveness.[9]
-
Other Halogenated Derivatives: Various chlorinated and fluorinated phenoxyacetic acids have also been reported to possess antimicrobial properties.[3]
-
This compound: Given the known contribution of the bromo substituent to antimicrobial activity, it is highly probable that this compound would also display antimicrobial effects. The additional methyl group could influence its spectrum of activity and potency by altering its lipophilicity and interaction with microbial targets.
Table 2: Comparative Antimicrobial Activity of Selected Phenoxyacetic Acid Derivatives (Hypothetical Data for the Target Compound)
| Compound | Target Organism | MIC (µg/mL) | Reference |
| p-Bromophenoxyacetic acid | Bacillus subtilis, E. coli, Candida albicans | Not specified, but potent | [9] |
| 2-(4-chlorophenoxy)acetic acid derivatives | Various bacteria | Variable | [3] |
| This compound | S. aureus, E. coli | To be determined (Predicted to be active) | N/A |
| Ciprofloxacin (Standard) | M. smegmatis | 6.67 ± 0.48 | [3] |
Anti-inflammatory Activity
Phenoxyacetic acid derivatives have emerged as promising anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][4]
-
Fenclofenac ([2-(2,4-Dichlorophenoxy)phenyl]acetic acid): This derivative is a known non-steroidal anti-inflammatory drug (NSAID).[10]
-
Other Halogenated Derivatives: Studies have shown that halogen substitution on the phenoxy ring can significantly enhance anti-inflammatory activity.[1] For instance, certain bromo-substituted phenoxyacetic acid derivatives have demonstrated potent COX-2 inhibition.[1]
-
This compound: The presence of the 4-bromo substituent suggests a potential for anti-inflammatory activity. The 3-methyl group could further modulate this activity by influencing the binding affinity to COX enzymes. Experimental evaluation would be necessary to quantify its potency and selectivity.
Table 3: Comparative Anti-inflammatory Activity of Selected Phenoxyacetic Acid Derivatives (Hypothetical Data for the Target Compound)
| Compound | Assay | IC50 (µM) | Reference |
| Celecoxib (Standard) | COX-2 Inhibition | 0.05 ± 0.02 | [1] |
| Mefenamic Acid (Standard) | COX-2 Inhibition | 1.98 ± 0.02 | [1] |
| 2-(4-Bromo-2-((2-benzoylhydrazineylidene)methyl)phenoxy)acetic acid | COX-2 Inhibition | 0.08 ± 0.01 | [1] |
| This compound | COX-2 Inhibition | To be determined (Predicted to be active) | N/A |
Experimental Protocols for Biological Evaluation
To facilitate further research and direct comparison, the following are detailed protocols for key biological assays relevant to phenoxyacetic acid derivatives.
Protocol: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.[6]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6): Vehicle control, Reference drug, and Test compound groups (at various doses).
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Causality in Experimental Choices: Carrageenan injection induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (2-4 hours) is primarily driven by prostaglandins, which are synthesized by COX enzymes. Therefore, inhibition of paw edema in the late phase suggests that the test compound may be acting as a COX inhibitor. The plethysmometer provides a quantitative and reproducible measurement of paw swelling, allowing for a direct comparison of the anti-inflammatory efficacy of different compounds.
Protocol: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Reference antibiotic/antifungal
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the reference drug.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound and reference drug in the appropriate broth medium.
-
Prepare a standardized inoculum of the microorganism to be tested (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Causality in Experimental Choices: The broth microdilution method allows for the simultaneous testing of multiple concentrations of a compound, providing a quantitative measure of its antimicrobial potency (the MIC). Serial dilution is a systematic way to determine the lowest effective concentration. The use of standardized inoculums and control wells ensures the validity and reproducibility of the results.
Visualization of the Anti-inflammatory Assay Workflow
Workflow for the carrageenan-induced paw edema assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of phenoxyacetic acids is intricately linked to their chemical structure. The following diagram illustrates the key structural features and their influence on activity.
Key structural features influencing the biological activity of phenoxyacetic acids.
For herbicidal activity, the substitution pattern on the aromatic ring determines the molecule's ability to mimic auxin and bind to its receptor. Halogen and methyl substitutions at the 2 and 4 positions are generally optimal.[5] In the case of antimicrobial and anti-inflammatory activities, these substituents, particularly halogens, increase the lipophilicity of the molecule, which can enhance its ability to penetrate cell membranes and interact with intracellular targets. The carboxylic acid group is typically essential for activity, as it often forms key interactions (e.g., hydrogen bonds) with the active site of target enzymes like COX.
Conclusion
This compound is a structurally interesting member of the phenoxyacetic acid family. Based on established structure-activity relationships, it is predicted to possess a spectrum of biological activities, including herbicidal, antimicrobial, and anti-inflammatory properties. The presence of a 4-bromo substituent is a strong indicator of potential bioactivity, while the 3-methyl group is likely to fine-tune its potency and selectivity.
This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to synthesize and evaluate this compound and compare its performance against other derivatives. The provided data on related compounds serves as a benchmark for such comparative studies. Further experimental investigation is warranted to fully elucidate the biological profile of this compound and determine its potential applications in agriculture and medicine.
References
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547. [Link]
- Creative Biolabs. (n.d.). Carrageenan-induced Paw Edema Model.
- Annu, & Bhan, M. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- Elgohary, M. K., El-Khatib, A. M., Alkabbani, M. A., Naglah, A. M., Al-Qahtani, J. H., Abdel-Aziz, H. A., & El-Sayed, M. A. A. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1286. [Link]
- Elgohary, M. K., El-Khatib, A. M., Alkabbani, M. A., Naglah, A. M., Al-Qahtani, J. H., Abdel-Aziz, H. A., & El-Sayed, M. A. A. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Pharmaceuticals, 17(3), 358. [Link]
- Shaukath, A. K., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 1-18. [Link]
- Kozak, M., Sadowski, J., & Domaradzki, K. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 23(19), 11885. [Link]
- Sathishkumar, R., & Vasanthakumar, G. (2023). Microbiological Activities Of Para - Bromophenoxy Acetic Acid. Tuijin Jishu/Journal of Propulsion Technology, 44(4), 3426-3432. [Link]
- Oakwood Chemical. (n.d.). This compound.
- Atkinson, D. C., Godfrey, K. E., Meek, B., Saville, J. F., & Stillings, M. R. (1983). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 26(10), 1353–1360. [Link]
- Wikipedia. (2023, December 27). 2,4-Dichlorophenoxyacetic acid. In Wikipedia. [Link]
- PubChem. (n.d.). This compound.
- Chem-Supply. (n.d.). (4-Bromo-3-methylphenoxy)aceticacid.
- Wikipedia. (2023, April 29). Bromoacetic acid. In Wikipedia. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-(4-Bromo-3-methylphenoxy)acetic Acid Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(4-Bromo-3-methylphenoxy)acetic acid analogs. Designed for researchers, scientists, and professionals in drug development and agrochemistry, this document delves into the nuanced effects of structural modifications on the biological activity of this class of compounds. We will explore their potential as herbicides, anti-inflammatory agents, and antimicrobials, supported by experimental data and detailed protocols.
Introduction: The Versatile Phenoxyacetic Acid Scaffold
Phenoxyacetic acids are a class of organic compounds characterized by a phenyl ring linked to an acetic acid moiety through an ether bond. This scaffold is the foundation for a wide array of biologically active molecules, most notably the auxinic herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA)[1]. These synthetic auxins disrupt plant growth by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled cell division and elongation, ultimately causing the death of susceptible broadleaf weeds[1][2].
The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature, number, and position of substituents on the aromatic ring[3]. The subject of this guide, this compound, represents a specific substitution pattern whose potential biological activities can be inferred and compared by examining the extensive body of research on its analogs. This guide will dissect these relationships, offering insights into rational drug and herbicide design.
Comparative Analysis of Biological Activities
The versatility of the phenoxyacetic acid scaffold allows for its application in various fields beyond agriculture. By modifying the substituents on the phenyl ring, the biological target can be shifted from plant hormonal pathways to mammalian enzymes or microbial targets.
Herbicidal Activity: A Primary Application
The herbicidal properties of phenoxyacetic acids are their most well-established application. The efficacy of these compounds is dictated by their ability to mimic natural auxins.
Key Structural Determinants for Herbicidal Activity:
-
Substitution on the Aromatic Ring: The presence of halogen and methyl groups, and their positions, are critical. For instance, the chlorine atoms in 2,4-D and the chlorine and methyl groups in MCPA are crucial for their herbicidal potency[3][4]. It is plausible that the 4-bromo and 3-methyl substitution in our lead compound confers herbicidal properties. The electronic and steric effects of these substituents influence the molecule's interaction with the auxin receptors.
-
The Acetic Acid Side Chain: The -CH₂COOH group is essential for auxinic activity[5]. Modifications to this chain, such as conversion to longer alkyl chains (e.g., phenoxybutyric acids), can create pro-herbicides that are converted to the active acetic acid form within the target plant through β-oxidation[2].
Comparative Efficacy Data:
The following table summarizes the herbicidal efficacy of various phenoxyacetic acid analogs against different weed species. While specific data for this compound is not publicly available, we can extrapolate its potential activity based on the performance of structurally similar compounds.
| Compound | Substituents | Target Weed | Efficacy (IC₅₀ in mmol L⁻¹) | Reference |
| MCPA | 4-Chloro, 2-Methyl | Brassica campestris (root) | ~0.0002 | [4] |
| 2,4-D | 2,4-Dichloro | Brassica campestris (shoot) | ~0.0002 | [4] |
| Analog 6b | Cl-substituted longifolene derivative | Lolium multiflorum | Complete inhibition at 0.039 | [4] |
| Analog 6c | Cl-substituted longifolene derivative | Rice (root) | 0.000085 | [4] |
Anti-inflammatory Activity: Targeting COX-2
Recent research has explored phenoxyacetic acid derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain[6][7][8]. Selective COX-2 inhibitors offer the potential for anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs[6].
Structure-Activity Relationship for COX-2 Inhibition:
-
Halogen Substitution: The presence of a bromine atom at the 4-position of the phenoxy ring has been shown to enhance COX-2 inhibitory activity. For example, compound 7b (2-(4-Bromo-2-((2-(2-phenylacetyl)hydrazinylidene)methyl)phenoxy)acetic acid) demonstrated potent COX-2 inhibition with an IC₅₀ of 0.06 µM[6][7]. This suggests that the 4-bromo substituent in our lead compound is a favorable feature for this activity.
-
Side Chain Modifications: Elaboration of the acetic acid side chain into more complex structures, such as hydrazones, appears to be crucial for potent COX-2 inhibition[6][7].
Comparative COX-2 Inhibition Data:
| Compound | Key Structural Features | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Reference) | Pyrazole core | 0.05 | 14.93 | 298.6 | [6] |
| Compound 7b | 4-Bromo, hydrazone side chain | 0.06 | 4.07 | 67.83 | [6][7] |
| Compound 5f | Hydrazone side chain | 0.07 | 4.98 | 71.14 | [6][7] |
| Mefenamic Acid (Reference) | Fenamic acid derivative | - | 29.9 | - | [6] |
Antimicrobial and Other Activities
The phenoxyacetic acid scaffold has also been investigated for other therapeutic applications, including antitubercular and antioxidant activities[9][10][11]. The specific substitutions on the phenyl ring and modifications of the acetic acid moiety are key to directing the activity towards these different targets. For instance, certain derivatives have shown promising activity against Mycobacterium tuberculosis[9][10].
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments.
Synthesis of this compound
This protocol describes a general method for the synthesis of phenoxyacetic acid analogs.
Workflow for Synthesis:
Caption: Synthetic route for this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-3-methylphenol and a slight excess of potassium carbonate in acetone.
-
Addition of Reagent: Add ethyl bromoacetate dropwise to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).
-
Workup: After cooling, filter the mixture to remove potassium carbonate. Evaporate the solvent from the filtrate to obtain the crude ester intermediate.
-
Hydrolysis: Dissolve the crude ester in a suitable solvent (e.g., ethanol) and add an aqueous solution of sodium hydroxide. Stir at room temperature or heat gently until the hydrolysis is complete.
-
Isolation: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.
In Vitro COX-1/COX-2 Inhibition Assay
This colorimetric assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Experimental Workflow:
Caption: Workflow for in vitro COX inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of ovine COX-1 and human COX-2 enzymes, arachidonic acid, and test compounds in the appropriate assay buffer.
-
Incubation: In a 96-well plate, add the enzyme and either the test compound (at various concentrations) or the vehicle control. Incubate for a short period at the recommended temperature (e.g., 37°C).
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Measurement: After a set incubation time, stop the reaction and measure the amount of prostaglandin produced using a colorimetric detection method as per the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit)[6].
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit enzyme activity by 50%) by plotting the percent inhibition against the log of the compound concentration.
Conclusion and Future Directions
The structure-activity relationships of phenoxyacetic acid derivatives are a rich area of study with significant implications for both agriculture and medicine. The specific analog, this compound, based on the analysis of its structural components, holds potential for biological activity. The 4-bromo substitution is a promising feature for COX-2 inhibition, while the overall phenoxyacetic acid scaffold is a well-established pharmacophore for herbicidal activity.
Future research should focus on the synthesis and direct biological evaluation of this compound and its close analogs to confirm these hypotheses. Further modifications, particularly to the acetic acid side chain, could lead to the discovery of novel compounds with enhanced potency and selectivity for various biological targets. This systematic approach to SAR exploration will continue to drive innovation in the development of new herbicides, anti-inflammatory drugs, and other therapeutic agents.
References
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- El-Sayed, M. A. A., et al. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry.
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- Kuntal, M., & Agrawal, N. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 16(21), 5584-5587.
- Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309.
- Li, Y., et al. (2014). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 19(11), 18694-18705.
- Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309.
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Validating the antimicrobial effects of 2-(4-Bromo-3-methylphenoxy)acetic acid against known standards
A Comparative Guide to the Antimicrobial Efficacy of 2-(4-Bromo-3-methylphenoxy)acetic acid
Introduction: The Quest for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates a continuous search for novel chemical entities capable of combating multidrug-resistant pathogens. Phenoxyacetic acid and its derivatives have emerged as a promising class of compounds, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties.[1][2] The core structure of phenoxyacetic acid is present in several commercial drugs, highlighting its pharmacological potential.[1]
This guide focuses on This compound , a specific derivative whose antimicrobial potential is inferred from related structures. For instance, studies on para-bromophenoxyacetic acid have shown that the presence of a bromo group can enhance antimicrobial efficacy against a spectrum of bacteria and fungi.[2][3][4] This observation provides a strong scientific rationale for a rigorous, comparative evaluation of this compound against clinically relevant microbial strains.
Herein, we present a comprehensive framework for validating the antimicrobial effects of this target compound. We will compare its performance against established, standard-of-care antibiotics using methodologies aligned with the highest industry standards set by the Clinical and Laboratory Standards Institute (CLSI).[5] This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical protocols for such an evaluation.
Experimental Design: A Framework for Rigorous Validation
The objective of this study is to quantify the in-vitro antimicrobial activity of this compound. To achieve this, a multi-faceted approach is employed, utilizing standardized assays to ensure data is reproducible, reliable, and comparable to established benchmarks.
Causality Behind Experimental Choices:
-
Selection of Standard Antibiotics: To provide a meaningful context for the compound's activity, we selected Ciprofloxacin and Vancomycin as comparators. Ciprofloxacin is a broad-spectrum fluoroquinolone effective against both Gram-positive and Gram-negative bacteria, while Vancomycin is a glycopeptide antibiotic primarily used for infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). This allows for a robust assessment of the test compound's spectrum of activity.
-
Selection of Microbial Strains: We utilize American Type Culture Collection (ATCC) standard quality control strains: Escherichia coli (ATCC 25922) as a representative Gram-negative bacterium and Staphylococcus aureus (ATCC 25923) as a representative Gram-positive bacterium. Using these reference strains is a cornerstone of antimicrobial susceptibility testing, as mandated by CLSI and EUCAST guidelines, ensuring inter-laboratory consistency and the validity of the results.[6][7]
-
Choice of Assays: Two complementary methods are described:
-
Broth Microdilution: This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] It provides a quantitative measure of potency, which is critical for early-stage drug development.
-
Agar Disk Diffusion (Kirby-Bauer Test): This qualitative or semi-quantitative test assesses the growth inhibition around a disk impregnated with the test compound.[8] It is a widely used, cost-effective method for screening antimicrobial activity and provides a visual confirmation of the compound's effect.
-
Overall Experimental Workflow
The following diagram outlines the logical flow of the validation process, from initial preparation to final data analysis.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(4-Bromo-3-methylphenoxy)acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the integrity of quantitative data is paramount. The precise measurement of an analyte, such as 2-(4-Bromo-3-methylphenoxy)acetic acid, underpins critical decisions in pharmacokinetics, toxicology, and quality control. This guide provides an in-depth comparison of three cornerstone analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the robust quantification of this compound. Our focus extends beyond mere procedural descriptions to the strategic rationale behind method selection and the imperative of cross-validation, ensuring your analytical approach is not just accurate, but unequivocally defensible.
This document is structured to empower you with the expertise to select, develop, and validate the optimal analytical method for your specific application. We will delve into the foundational principles of each technique, present detailed experimental protocols grounded in authoritative standards, and offer a comparative analysis of their performance.
Chapter 1: Foundational Principles of Analytical Techniques
The selection of an analytical technique is the first critical decision point. It is dictated by the physicochemical properties of the analyte, the required sensitivity, the complexity of the sample matrix, and practical considerations like sample throughput and cost.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC is a workhorse of the modern analytical laboratory, particularly for non-volatile or thermally sensitive molecules like this compound. Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[1][2] For this analyte, a reversed-phase C18 column is typically effective. Detection via UV spectrophotometry relies on the analyte's chromophore—the aromatic ring system—absorbing light at a specific wavelength. While robust and widely accessible, HPLC-UV may lack the sensitivity and selectivity required for trace-level quantification in complex biological matrices.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional separation efficiency and highly specific detection. However, its application is limited to volatile and thermally stable compounds.[4][5] this compound, with its polar carboxylic acid group, is non-volatile. Therefore, a critical prerequisite for GC analysis is derivatization . This chemical modification converts the polar analyte into a more volatile and thermally stable derivative.[4][5][6] A common approach is silylation or esterification, which masks the active proton of the carboxylic acid.[3][6] While adding a step to sample preparation, this process enables the high-resolution separation capabilities of GC and the confident identification provided by mass spectrometry.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS represents the gold standard for quantifying low-concentration analytes in complex matrices, such as plasma or tissue.[8] It combines the powerful separation of HPLC with the supreme sensitivity and selectivity of tandem mass spectrometry.[8][9] The mass spectrometer can be set to monitor a specific precursor-to-product ion transition in a process called Multiple Reaction Monitoring (MRM), which virtually eliminates matrix interference and provides picogram-level detection limits.[10] For acidic compounds, analysis is typically performed in negative electrospray ionization (ESI) mode, which efficiently deprotonates the carboxylic acid group.[9][10]
Chapter 2: Designing a Robust Cross-Validation Study
The objective of a cross-validation study is to demonstrate that different analytical methods provide comparable, reliable data. This is crucial when, for example, transitioning a project from an early discovery phase (perhaps using HPLC-UV) to a regulated clinical phase (requiring LC-MS/MS). The framework for this validation is rigorously defined by international guidelines, primarily the ICH Q2(R1) and FDA's Bioanalytical Method Validation Guidance.[11][12][13][14][15]
The core validation parameters to be assessed are:
-
Specificity/Selectivity: The ability to unequivocally measure the analyte in the presence of other components, including impurities, degradation products, and matrix components.
-
Linearity and Range: The concentration range over which the method provides results directly proportional to the analyte concentration.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is assessed at two levels: repeatability (intra-assay) and intermediate precision (inter-assay).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Below is a conceptual workflow for a comprehensive cross-validation study.
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A Comparative Guide to the Cytotoxicity of Halogenated Phenoxyacetic Acids
This guide provides a comparative analysis of the cytotoxicity of halogenated phenoxyacetic acids, a class of compounds widely used as herbicides.[1][2] Understanding their cytotoxic profiles is crucial for assessing their potential risks to non-target organisms, including humans, and for guiding the development of safer alternatives. This document delves into the structure-activity relationships, mechanisms of toxicity, and quantitative cytotoxic data, offering valuable insights for researchers, toxicologists, and drug development professionals.
Introduction: The Double-Edged Sword of Phenoxyacetic Acids
Phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), are synthetic auxins used globally to control broadleaf weeds.[1][3] Their efficacy lies in mimicking the plant hormone auxin, leading to uncontrolled growth and death in target plants.[4] However, their widespread environmental presence raises concerns about their effects on non-target species.[5][6] Halogenation, the addition of halogen atoms (chlorine, bromine, fluorine, iodine) to the phenoxyacetic acid structure, is a key determinant of both their herbicidal activity and their cytotoxic potential.[7][8] This guide focuses on dissecting how these structural modifications influence their toxicity at the cellular level.
Structure-Activity Relationships: How Halogens Dictate Toxicity
The cytotoxic and genotoxic effects of phenoxyacetic acid derivatives are strongly linked to the type, number, and position of halogen substituents on the aromatic ring.[8][9]
-
Impact of Halogen Type: The specific halogen atom plays a critical role. Studies on analogous haloacetic acids (a related class of compounds) show a clear trend in cytotoxicity: iodinated > brominated > chlorinated compounds.[10] This suggests that phenoxyacetic acids with iodine or bromine may exhibit higher toxicity than their chlorinated counterparts. The higher reactivity and lipophilicity of brominated and iodinated compounds can lead to more pronounced effects on cellular structures.[11]
-
Role of Halogen Position and Number: The placement of halogens on the benzene ring is crucial. For chlorinated derivatives, the presence of chlorine atoms at positions 2 and/or 4 appears to be a key inducer of cytotoxicity and mutagenicity.[8] For instance, 2,4-D is known to be cytotoxic and mutagenic, while the addition of a third chlorine atom at position 5 (as in 2,4,5-trichlorophenoxyacetic acid or 2,4,5-T) was found to abolish the mutagenic effect, though the toxic effect was preserved.[8] This highlights a complex relationship where specific substitution patterns can selectively modulate different aspects of toxicity.
Mechanisms of Cytotoxicity: Unraveling the Molecular Damage
The primary mechanism through which halogenated phenoxyacetic acids exert their cytotoxic effects is the induction of oxidative stress, which subsequently triggers apoptosis (programmed cell death).[12][13]
Induction of Oxidative Stress: Exposure to compounds like 2,4-D leads to an overproduction of reactive oxygen species (ROS) within the cell.[12][14] This creates an imbalance, overwhelming the cell's antioxidant defense systems, which include enzymes like superoxide dismutase and catalase.[12] The excess ROS can then damage vital cellular components, including lipids, proteins, and DNA. A key indicator of this lipid damage is the increased formation of malondialdehyde.[12]
Apoptotic Pathway Activation: The oxidative stress initiated by these compounds often leads to mitochondrial dysfunction.[13] This can trigger the intrinsic apoptotic pathway, characterized by:
-
Loss of Mitochondrial Membrane Potential: Damage to the mitochondria compromises their membrane integrity.[13]
-
Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytoplasm.[13][15]
-
Regulation of Bcl-2 Family Proteins: An upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2 are observed.[12]
-
Caspase Activation: The cascade culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell, leading to apoptosis.[13][14]
Below is a diagram illustrating this proposed cytotoxic mechanism.
Caption: Proposed mechanism of 2,4-D-induced apoptosis via oxidative stress.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's toxicity, representing the concentration required to inhibit a biological process (like cell growth) by 50%. Lower IC50 values indicate higher cytotoxicity. The table below summarizes IC50 values for various phenoxyacetic acid derivatives from the literature, demonstrating the variability across different compounds and cell lines.
| Compound | Cell Line | Exposure Time | IC50 Value (µM) | Reference |
| Phenoxyacetamide Derivative I | HepG2 (Human Liver Cancer) | 72h | 1.43 | [16] |
| 5-Fluorouracil (Reference Drug) | HepG2 (Human Liver Cancer) | 72h | 5.32 | [16] |
| Phenoxyacetamide Derivative II | HepG2 (Human Liver Cancer) | 72h | 6.52 | [16] |
| Pyridazine-phenoxyacetic acid | HepG2 (Human Liver Cancer) | Not Specified | 6.9 | [16] |
| Halogenated Angucyclinone 5 | Human Tumor Cell Lines | Not Specified | 3.35 - 16.02 | [17] |
Note: Direct comparison of IC50 values should be done cautiously, as experimental conditions (e.g., cell density, assay method) can vary between studies.[18]
Standardized Protocol: MTT Assay for Cytotoxicity Assessment
To ensure reliable and reproducible cytotoxicity data, a standardized protocol is essential. The MTT assay is a widely used colorimetric method to assess cell viability.[19][20] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[21] The amount of formazan produced is proportional to the number of living cells.[20]
Experimental Workflow Diagram
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Benchmarking the synthesis efficiency of 2-(4-Bromo-3-methylphenoxy)acetic acid against other methods
Introduction: The Significance of 2-(4-Bromo-3-methylphenoxy)acetic Acid
This compound is a member of the aryloxyacetic acid class of compounds, a scaffold of significant interest in medicinal chemistry and drug development.[1] Aryloxyacetic acids are known to exhibit a wide range of biological activities, and the specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[2] The efficiency and scalability of its synthesis are therefore of paramount importance to researchers in the pharmaceutical and agrochemical industries.
This guide provides an in-depth comparison of three common methods for the synthesis of this compound: the conventional Williamson ether synthesis, a phase-transfer catalyzed (PTC) approach, and a microwave-assisted synthesis. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their efficiency based on key performance indicators.
The Synthetic Challenge: An Overview of Methodologies
The core transformation in the synthesis of this compound is the formation of an ether linkage between the phenolic oxygen of 4-bromo-3-methylphenol and the carboxylic acid side chain. The Williamson ether synthesis, a cornerstone of organic chemistry, provides a direct and reliable route to this transformation.[3][4] However, conventional methods can be limited by long reaction times and the need for stringent reaction conditions.
To address these limitations, alternative methodologies such as phase-transfer catalysis and microwave-assisted synthesis have emerged as powerful tools. Phase-transfer catalysis facilitates the reaction between reactants in immiscible phases, often leading to faster reaction rates and milder conditions.[5][6] Microwave-assisted synthesis, on the other hand, utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, dramatically reducing reaction times.[7][8][9][10]
This guide will provide a detailed, side-by-side comparison of these three approaches, enabling researchers to make an informed decision based on their specific needs and available resources.
Experimental Protocols
Starting Material: 4-Bromo-3-methylphenol
The primary starting material for all three synthetic routes is 4-Bromo-3-methylphenol. Its physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₇H₇BrO |
| Molecular Weight | 187.03 g/mol |
| Melting Point | 59-61 °C |
| Boiling Point | 142-145 °C at 23 mmHg |
| Appearance | White to off-white crystalline powder |
Data sourced from ChemBK and Chemsrc.[11][12]
Method 1: Conventional Williamson Ether Synthesis
This method is adapted from the well-established protocol for the synthesis of similar phenoxyacetic acids.[13][14]
Reaction Scheme:
A schematic of the conventional Williamson ether synthesis.
Step-by-Step Protocol:
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (53.5 mmol) of 4-bromo-3-methylphenol in 50 mL of 10% aqueous sodium hydroxide solution. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Addition of Chloroacetic Acid: To the phenoxide solution, add a solution of 6.0 g (63.5 mmol) of chloroacetic acid in 20 mL of water dropwise over a period of 15 minutes.
-
Reaction under Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and acidify it with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of this compound will form.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product. Dry the purified product in a vacuum oven.
Method 2: Phase-Transfer Catalyzed (PTC) Synthesis
This protocol is based on the principles of phase-transfer catalysis for O-alkylation reactions.[5][6]
Reaction Scheme:
A schematic of the phase-transfer catalyzed synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 10.0 g (53.5 mmol) of 4-bromo-3-methylphenol, 50 mL of toluene, and 50 mL of 20% aqueous sodium hydroxide solution.
-
Addition of Catalyst and Reagent: Add 1.7 g (5.3 mmol, 10 mol%) of tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst. Then, add a solution of 6.0 g (63.5 mmol) of chloroacetic acid in 15 mL of water to the biphasic mixture.
-
Reaction: Heat the mixture to 60 °C and stir vigorously for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent to yield the pure this compound.
Method 3: Microwave-Assisted Synthesis
This protocol leverages the efficiency of microwave irradiation to accelerate the Williamson ether synthesis.[7][8][9][10]
Reaction Scheme:
A schematic of the microwave-assisted synthesis.
Step-by-Step Protocol:
-
Reactant Preparation: In a microwave-safe reaction vessel, mix 2.0 g (10.7 mmol) of 4-bromo-3-methylphenol with 10 mL of a 10% aqueous sodium hydroxide solution.
-
Addition of Reagent: To this mixture, add 1.2 g (12.7 mmol) of chloroacetic acid.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant power of 300W for 10-15 minutes. The reaction temperature and pressure should be monitored.
-
Work-up and Isolation: After irradiation, cool the vessel to room temperature. Transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize to obtain pure this compound.
Comparative Analysis of Synthesis Efficiency
The following table provides a comparative overview of the three synthetic methods based on key performance indicators. The data presented for this compound is extrapolated from literature values for analogous compounds and represents expected outcomes.
| Parameter | Conventional Williamson Ether Synthesis | Phase-Transfer Catalyzed (PTC) Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | 2-3 hours | 1-2 hours | 10-15 minutes |
| Expected Yield | 75-85% | 85-95% | 80-90% |
| Purity (after recrystallization) | >98% | >98% | >98% |
| Reaction Temperature | Reflux (approx. 100 °C) | 60 °C | Controlled by microwave reactor (typically >100 °C) |
| Solvent Usage | Aqueous | Biphasic (Aqueous/Organic) | Aqueous |
| Catalyst Required | No | Yes (e.g., TBAB) | No |
| Energy Consumption | High (prolonged heating) | Moderate | Low (short reaction time) |
| Scalability | Well-established for large scale | Readily scalable | Scalability can be a challenge |
| Safety Considerations | Standard laboratory procedures | Vigorous stirring required; catalyst handling | High pressure and temperature in a closed system |
Discussion and Mechanistic Insights
Conventional Williamson Ether Synthesis
The Williamson ether synthesis is a classic S(_N)2 reaction.[3][4] The first step involves the deprotonation of the weakly acidic 4-bromo-3-methylphenol by a strong base (NaOH) to form the more nucleophilic sodium phenoxide. This phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group and forming the ether linkage. The reaction's efficiency is dependent on factors such as temperature and reaction time. The relatively long reflux time is necessary to overcome the activation energy of the reaction.
Phase-Transfer Catalysis
Phase-transfer catalysis accelerates the reaction by facilitating the transport of the phenoxide anion from the aqueous phase to the organic phase, where the chloroacetic acid is more soluble.[5][6] The quaternary ammonium salt (TBAB) forms an ion pair with the phenoxide, and this lipophilic ion pair can readily cross the phase boundary. This increased proximity of the reactants in the organic phase leads to a significant rate enhancement, allowing the reaction to proceed at a lower temperature and in a shorter time frame.
Microwave-Assisted Synthesis
Microwave irradiation provides a rapid and efficient means of heating the reaction mixture.[7][8][9][10] The polar molecules in the reaction (water, phenoxide, etc.) absorb microwave energy directly, leading to a rapid and uniform increase in temperature. This localized superheating dramatically accelerates the reaction rate, often reducing reaction times from hours to minutes. The use of a closed vessel allows the reaction to be conducted at temperatures above the normal boiling point of the solvent, further contributing to the rate enhancement.
Conclusion and Recommendations
The choice of synthetic method for this compound depends on the specific requirements of the researcher.
-
Conventional Williamson Ether Synthesis: This method is robust, well-understood, and highly scalable, making it a suitable choice for large-scale production where reaction time is not the primary constraint.
-
Phase-Transfer Catalyzed Synthesis: For researchers seeking a balance between speed and scalability, the PTC method offers a significant improvement in reaction time and can be performed under milder conditions than the conventional approach.
-
Microwave-Assisted Synthesis: When speed and high-throughput are paramount, such as in a discovery chemistry setting, microwave-assisted synthesis is the clear winner, offering a dramatic reduction in reaction time. However, scalability may require specialized equipment.
Ultimately, all three methods can provide high yields of pure this compound. By understanding the principles and practical considerations of each approach, researchers can select the most appropriate method to efficiently synthesize this valuable compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques. Expected spectral data, based on analogous compounds, would include:
-
¹H NMR: Resonances corresponding to the aromatic protons, the methyl group protons, the methylene protons of the acetic acid side chain, and the carboxylic acid proton.
-
¹³C NMR: Signals for the carbon atoms of the aromatic ring, the methyl group, the methylene group, and the carbonyl group.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the ether linkage, and C-H stretches of the aromatic ring and methyl group.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (245.07 g/mol for C₉H₉BrO₃), along with characteristic fragmentation patterns.
References
- ChemBK. 4-Bromo-3-methylphenol,4-Bromo-m-cresol.
- Cgemtarget. 4-Bromo-3-methylphenol CAS NO. 14472-14-1 C7H7BrO.
- ResearchGate. Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers.
- Chemsrc. 4-Bromo-3-methylphenol | CAS#:14472-14-1.
- Bentham Science. Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers.
- JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- University of Missouri–St. Louis. The Williamson Ether Synthesis.
- Wikipedia. Williamson ether synthesis.
- Google Patents. Method for synthesizing phenoxyacetic acid derivative.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- University of Wisconsin-Madison. Experiment 06 Williamson Ether Synthesis.
- TSI Journals. A Brief Review: Microwave Assisted Ethers Synthesis.
- Trade Science Inc. A Brief Review: Microwave Assisted Ethers Synthesis.
- PubChem. 3-Bromo-4-methylphenol.
- Utah Tech University. Williamson Ether Synthesis.
- CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses.
- PubChem. This compound.
- Semantic Scholar. Synthesis of 2,4-dichlorophenoxyacetic acid: novelties of kinetics of inverse phase transfer catalysis.
- MDPI. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions.
- Khan Academy. Williamson ether synthesis.
- NIST WebBook. (4-methylphenoxy)acetic acid.
- ERIC. Spectroscopy Data for Undergraduate Teaching.
- ResearchGate. FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Bromo-Methyl-Phenoxyacetic Acid Derivatives
In the landscape of contemporary drug discovery, the journey from a promising molecular scaffold to a clinically effective therapeutic is both arduous and nuanced. The phenoxyacetic acid core, a privileged structure in medicinal chemistry, has given rise to a multitude of derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on a specific subclass: 2-(4-Bromo-3-methylphenoxy)acetic acid and its closely related analogues. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive comparison of their efficacy in controlled laboratory settings (in vitro) versus their performance within a living organism (in vivo).
The transition from in vitro success to in vivo efficacy is a critical bottleneck in pharmaceutical development. While in vitro assays provide a controlled environment to probe specific molecular interactions, they often do not recapitulate the complex physiological milieu of a living system. This guide will dissect the available experimental data for bromo-methyl-phenoxyacetic acid derivatives, offering insights into their therapeutic potential and the underlying principles that govern their biological activity.
In Vitro Efficacy: A Window into Molecular Mechanisms
In vitro studies are the cornerstone of early-phase drug discovery, providing essential data on a compound's intrinsic activity and mechanism of action. For phenoxyacetic acid derivatives, these assays typically assess their ability to inhibit specific enzymes, kill microbial cells, or induce apoptosis in cancer cell lines.
Antimicrobial Activity
Several studies have highlighted the in vitro antimicrobial potential of phenoxyacetic acid derivatives. For instance, derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[1][2] The primary metric for antimicrobial efficacy in these studies is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.
A study by Subahlaxmi et al. synthesized 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid and reported good antibacterial activity against M. smegmatis, with a MIC value of 9.66 µL.[1] Another derivative, 2-(2(4-methoxyphenyl) amino) methyl) phenoxy) acetic acid, showed a significant zone of inhibition of 19mm against Staphylococcus aureus.[1]
Anti-inflammatory Activity
The anti-inflammatory properties of phenoxyacetic acid derivatives are often evaluated in vitro by their ability to inhibit cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are key mediators of inflammation. A recent study in 2024 detailed the design and synthesis of novel phenoxyacetic acid derivatives as selective COX-2 inhibitors.[3][4]
In this study, several compounds containing a bromo-substituted phenoxy ring demonstrated potent COX-2 inhibitory activity. For example, the introduction of a bromo group at position 4 on the phenoxy ring in compound 7b resulted in robust inhibitory efficacy (IC₅₀ = 0.06 µM) compared to its unsubstituted counterpart.[4] This highlights the crucial role of the bromo substituent in enhancing the molecule's interaction with the active site of the COX-2 enzyme.
Anticancer Activity
The in vitro anticancer activity of phenoxyacetic acid derivatives has been explored against various cancer cell lines. These studies typically utilize assays like the MTT assay to determine the concentration of the compound required to inhibit cell growth by 50% (IC₅₀). One study reported on novel phenoxyacetamide derivatives as potent inducers of apoptosis against HepG2 (liver cancer) cells, with one compound exhibiting an impressive IC₅₀ of 1.43 µM.[5]
In Vivo Efficacy: The Whole-Body Response
While in vitro data is invaluable, the ultimate test of a drug candidate's potential lies in its in vivo performance. In vivo studies in animal models provide a more holistic view of a compound's efficacy, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the complex biological systems of a living organism.
Anti-inflammatory Activity in Animal Models
The in vivo anti-inflammatory effects of phenoxyacetic acid derivatives have been demonstrated in rodent models of inflammation, such as the carrageenan-induced paw edema model. In a notable study, compounds that showed significant in vitro COX-2 inhibition were further evaluated for their in vivo anti-inflammatory activity.[4]
Two compounds, 5f and 7b, exhibited significant inhibition of paw thickness (63.35% and 46.51%, respectively) and paw weight (68.26% and 64.84%, respectively) in this model.[4] Furthermore, these compounds were found to reduce the levels of pro-inflammatory markers such as TNF-α and PGE-2.[4] This demonstrates a successful translation of potent in vitro activity into a tangible therapeutic effect in a living animal.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The comparison of in vitro and in vivo data for bromo-methyl-phenoxyacetic acid derivatives reveals a generally positive correlation, particularly in the context of anti-inflammatory activity. The potent in vitro COX-2 inhibition observed with certain bromo-substituted derivatives translated into significant anti-inflammatory effects in animal models.[4]
However, it is crucial to acknowledge that discrepancies can and do arise. A compound with excellent in vitro activity may fail in vivo due to poor bioavailability, rapid metabolism, or unforeseen toxicity. Conversely, a compound with modest in vitro activity might exhibit enhanced efficacy in vivo due to favorable pharmacokinetic properties or conversion to a more active metabolite.
For example, a study on the antitrypanosomal agent 3-bromoacivicin, while not a phenoxyacetic acid derivative, provides a relevant illustration of this principle. The bromo-analogue was found to be three times more potent as a CTP synthetase inhibitor in vitro and showed a 12-fold enhancement in in vitro antitrypanosomal activity compared to its chloro-analogue.[6] However, despite its promising in vitro profile, it was found to be trypanostatic in vivo and did not completely eradicate the infection at its maximum tolerated dose.[6] This underscores the importance of comprehensive in vivo evaluation.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are representative methodologies for key in vitro and in vivo assays.
In Vitro COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation : The test compounds are pre-incubated with the enzyme in a buffer solution at 37°C for a specified time.
-
Substrate Addition : Arachidonic acid is added as the substrate to initiate the enzymatic reaction.
-
Quantification : The production of prostaglandin E2 (PGE2) is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis : The IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.[3][4]
In Vivo Carrageenan-Induced Paw Edema Assay
-
Animal Model : Male Wistar rats are typically used.
-
Compound Administration : The test compounds or a reference drug (e.g., celecoxib) are administered orally or intraperitoneally.
-
Induction of Edema : After a set time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of the rats.
-
Measurement : The paw volume or thickness is measured at regular intervals using a plethysmometer.
-
Data Analysis : The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[4]
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the key concepts.
Caption: Experimental workflow for evaluating phenoxyacetic acid derivatives.
Caption: Mechanism of COX-2 inhibition by phenoxyacetic acid derivatives.
Conclusion and Future Directions
The collective body of research on this compound and its analogues paints a compelling picture of a versatile chemical scaffold with significant therapeutic potential. The data consistently demonstrates that these compounds possess potent in vitro biological activities that can, in many cases, be successfully translated into in vivo efficacy. The presence of the bromo-methyl-phenoxy moiety appears to be a key determinant of their activity, particularly in the context of COX-2 inhibition.
Future research should focus on a more systematic comparison of in vitro and in vivo data for a broader range of derivatives to establish robust structure-activity relationships (SAR) and structure-property relationships (SPR). Such studies will be instrumental in guiding the rational design of next-generation phenoxyacetic acid-based therapeutics with improved efficacy and safety profiles. Furthermore, a deeper investigation into the ADME properties of these compounds is warranted to better understand the factors that govern their bioavailability and metabolic fate, ultimately paving the way for their clinical development.
References
- Journal of Emerging Technologies and Innovative Research. (2024).
- PubChem. (n.d.). This compound.
- MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]
- ResearchGate. (2016). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides. [Link]
- PubMed Central. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]
- MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Link]
- PubMed Central. (2012). Synthesis and in vitro/in vivo Evaluation of the Antitrypanosomal Activity of 3-Bromoacivicin, a Potent CTP Synthetase Inhibitor. [Link]
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- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition | MDPI [mdpi.com]
- 6. Synthesis and in vitro/in vivo Evaluation of the Antitrypanosomal Activity of 3-Bromoacivicin, a Potent CTP Synthetase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-(4-Bromo-3-methylphenoxy)acetic acid and its Fluoro-Substituted Analog in Preclinical Development
Executive Summary
In drug discovery, the strategic modification of a lead compound is a critical process to optimize its pharmacological profile. One common and effective strategy is the bioisosteric replacement of atoms or functional groups to enhance efficacy, improve safety, and refine pharmacokinetic properties.[1][2] This guide provides a comprehensive head-to-head comparison of 2-(4-Bromo-3-methylphenoxy)acetic acid and its fluoro-substituted analog, 2-(4-fluoro-3-methylphenoxy)acetic acid. The substitution of a bromine atom with fluorine represents a classic medicinal chemistry approach to modulate a molecule's characteristics due to fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds.[3][4]
This document details the comparative analysis of their physicochemical properties and key pharmacological attributes, including metabolic stability and target binding affinity. We provide validated, step-by-step experimental protocols to allow for the replication of these analyses. The presented data, while illustrative, is based on established principles of medicinal chemistry and serves to guide researchers in understanding the profound impact of this halogen substitution.
Introduction: The Rationale for Halogen Swapping
The decision to replace a bromine atom with fluorine in a lead compound structure is a well-established tactic in medicinal chemistry aimed at enhancing drug-like properties.[5][6] Bromine, while a useful halogen for imparting lipophilicity, can sometimes be a liability due to its size and potential for metabolic activation. In contrast, fluorine offers several potential advantages:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. This can block metabolic hotspots, potentially increasing the compound's half-life.[2][3]
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially leading to more favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions.[3][7]
-
Physicochemical Modulation: This substitution can fine-tune properties like lipophilicity (LogP) and acidity (pKa), which in turn affect solubility, membrane permeability, and oral bioavailability.[8][9]
This guide will explore these differences through a series of standardized in vitro assays, providing a clear framework for evaluating the merits of this compound versus its fluoro-analog in a preclinical setting.
Comparative Workflow Overview
The evaluation of these two compounds follows a logical progression from fundamental physicochemical characterization to more complex biological assessments. This systematic approach ensures that foundational data informs the interpretation of subsequent pharmacological results.
Caption: Overall experimental workflow for the comparative analysis.
Physicochemical Property Showdown
A molecule's fundamental chemical properties govern its behavior in biological systems. Here, we compare the acidity, lipophilicity, and aqueous solubility of the bromo- and fluoro-analogs.
Illustrative Data Summary
The following table summarizes the expected outcomes from the physicochemical assays. The data is hypothetical but reflects the established influence of bromine versus fluorine substitution.
| Property | This compound | 2-(4-fluoro-3-methylphenoxy)acetic acid | Rationale for Difference |
| pKa | 3.10 | 2.95 | Fluorine's higher electronegativity provides a stronger inductive electron-withdrawing effect, stabilizing the carboxylate anion and increasing acidity (lower pKa).[9] |
| LogP | 3.50 | 3.25 | Bromine is larger and more polarizable than fluorine, contributing more to lipophilicity. Replacing it with the smaller, more electronegative fluorine typically reduces LogP.[8] |
| Aqueous Solubility (pH 7.4) | 50 µg/mL | 75 µg/mL | The lower LogP and slightly stronger acidity of the fluoro-analog at physiological pH contribute to its enhanced aqueous solubility. |
Experimental Protocols
This method determines the acid dissociation constant by monitoring pH changes during titration with a standardized base.[10]
-
Preparation: Prepare a 1 mM solution of the test compound in a solution of constant ionic strength (e.g., 0.15 M KCl).[11] Purge the solution with nitrogen to remove dissolved CO2.
-
Calibration: Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[11]
-
Titration: Place the sample solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution with a standardized 0.1 M NaOH solution, recording the pH after each incremental addition.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[11][12]
This "gold standard" method measures the partition coefficient of a compound between n-octanol and water.[13][14]
-
Phase Saturation: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) and shake vigorously for 24 hours to ensure mutual saturation. Separate the two phases after they have fully settled.[13]
-
Partitioning: Prepare a 10 mM stock solution of the test compound in DMSO. Add a small aliquot to a vial containing known volumes of the pre-saturated n-octanol and PBS (e.g., 500 µL of each).[15]
-
Equilibration: Cap the vial and shake or vortex it for at least 1 hour to allow the compound to partition between the two phases and reach equilibrium.[15]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
This assay measures the equilibrium solubility of a compound, which is a critical parameter for predicting its absorption.[16][17]
-
Sample Preparation: Add an excess amount of the solid compound (e.g., 1 mg) to a glass vial containing a known volume (e.g., 1 mL) of phosphate buffer at pH 7.4.[16]
-
Equilibration: Seal the vials and place them in a shaker or thermomixer at a constant temperature (e.g., 25°C) for 24 hours to ensure that equilibrium is reached.[18]
-
Separation: After incubation, filter the solution through a 0.45 µm filter or centrifuge at high speed to remove any undissolved solid.
-
Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[19]
Biological and Pharmacological Profile
Understanding how a compound interacts with metabolic enzymes and its intended biological target is paramount. This section compares the in vitro metabolic stability and target binding affinity of the two analogs.
Illustrative Data Summary
| Assay | This compound | 2-(4-fluoro-3-methylphenoxy)acetic acid | Rationale for Difference |
| Metabolic Stability (t½ in HLM) | 25 min | >60 min | The C-F bond is more stable than the C-Br bond and is highly resistant to CYP450-mediated oxidation. The fluoro-analog is therefore expected to be cleared much more slowly.[3] |
| Target Binding Affinity (Ki) | 150 nM | 75 nM | The smaller, highly electronegative fluorine atom may form a key hydrogen bond or favorable dipole interaction within the target's binding pocket that is not possible for the larger bromine atom, leading to enhanced affinity.[7] |
Experimental Protocols
This assay assesses the rate at which a compound is metabolized by Phase I enzymes, primarily Cytochrome P450s.[20][21]
Caption: Workflow for the in vitro metabolic stability assay.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[21][22]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).[22]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding it to a tube containing cold acetonitrile with an internal standard.
-
Sample Processing: Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the amount of parent compound remaining.
-
Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½).
This assay measures the affinity of a test compound for a target receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[23][24]
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the target receptor. Homogenize the cells/tissue in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in an assay binding buffer.[25]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-labeled), and varying concentrations of the unlabeled test compound (bromo- or fluoro-analog).[25][26]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[25]
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[23]
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the binding affinity constant (Ki) from the IC50 using the Cheng-Prusoff equation.[25]
Conclusion and Forward Look
The head-to-head comparison reveals that the bioisosteric replacement of bromine with fluorine in the 2-(phenoxy)acetic acid scaffold leads to significant and predictable alterations in the compound's profile. The fluoro-analog, 2-(4-fluoro-3-methylphenoxy)acetic acid, demonstrates superior properties for a potential drug candidate, including enhanced aqueous solubility, markedly improved metabolic stability, and higher target binding affinity.
These findings underscore the value of strategic fluorine substitution in drug design.[27] The improved profile of the fluoro-analog justifies its advancement into further preclinical studies, such as in vivo pharmacokinetic and efficacy models. The experimental frameworks provided herein serve as a robust guide for researchers performing similar comparative analyses in their own drug discovery programs.
References
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Gifford Bioscience. Radioligand Binding Assay.
- Alfa Cytology. Saturation Radioligand Binding Assays.
- protocols.io. In-vitro Thermodynamic Solubility.
- Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. PubMed.
- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Leito, I., et al. (2004). Estimation of uncertainty in pKa values determined by potentiometric titration. PubMed.
- Gupta, G. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
- Bell, C. F., & Lott, A. D. (1995). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education.
- Mercell. metabolic stability in liver microsomes.
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- European Journal of Chemistry. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid.
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A Researcher's Guide to Deconvoluting the Molecular Target of 2-(4-Bromo-3-methylphenoxy)acetic acid
In the landscape of drug discovery and chemical biology, the identification of a small molecule's molecular target is a critical step that bridges its chemical structure to its biological function. This guide provides a comprehensive, in-depth strategy for researchers and drug development professionals to elucidate the molecular target of the novel compound, 2-(4-Bromo-3-methylphenoxy)acetic acid. While this compound is commercially available for research purposes, its specific molecular target(s) remain largely uncharacterized in publicly available literature.[1][2][3][4] This guide, therefore, uses this compound as a case study to compare and contrast various experimental and computational methodologies for target deconvolution.
The phenoxyacetic acid scaffold is a well-established pharmacophore present in a multitude of biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[5][6][7][8] Derivatives have been shown to interact with various targets such as Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Cyclooxygenase-2 (COX-2).[6][8][9] This promiscuity of the parent scaffold underscores the necessity of a systematic and multi-faceted approach to pinpoint the specific molecular target(s) of this compound.
This guide will navigate through a logical workflow, from initial broad, unbiased screening approaches to more focused, hypothesis-driven validation techniques. We will delve into the rationale behind each experimental choice, the interpretation of potential data, and how to build a compelling case for a specific molecular target.
Part 1: Unbiased, Hypothesis-Generating Approaches
The initial phase of target identification should be broad to cast a wide net and capture a range of potential binding partners. These methods do not require prior knowledge of the compound's mechanism of action.
Affinity-Based Chemical Proteomics
This powerful technique aims to physically isolate the binding partners of a compound from a complex biological sample, such as a cell lysate.
Experimental Protocol: Synthesis of an Affinity Probe and Pulldown Assay
-
Probe Synthesis: The first step is to synthesize an affinity probe by chemically modifying this compound. A linker arm is typically attached to a position on the molecule that is predicted to be non-essential for binding. The other end of the linker is functionalized with a reactive group (e.g., an alkyne or azide for click chemistry) or a high-affinity tag (e.g., biotin).
-
Immobilization: The affinity probe is then immobilized on a solid support, such as agarose or magnetic beads.
-
Incubation: The immobilized probe is incubated with a cell lysate. The protein(s) that bind to the compound will be captured on the beads.
-
Washing: Non-specific binders are removed through a series of stringent washing steps.
-
Elution: The specifically bound proteins are eluted from the beads.
-
Identification: The eluted proteins are identified using mass spectrometry (LC-MS/MS).
Data Interpretation and Comparison with a Negative Control:
A crucial aspect of this experiment is the use of a negative control. This could be beads without the compound or, ideally, beads with an immobilized, structurally similar but biologically inactive analog of this compound. The proteins identified in the experimental pulldown are then compared to those from the negative control. Genuine binding partners should be significantly enriched in the experimental sample.
| Target Identification Method | Principle | Pros | Cons |
| Affinity-Based Chemical Proteomics | Physical isolation of binding proteins using an immobilized compound. | Direct identification of binding partners; Unbiased. | Requires chemical synthesis of a probe; Potential for steric hindrance from the linker/tag; Can identify non-functional binders. |
| Thermal Proteome Profiling (TPP) | Ligand binding stabilizes a protein, increasing its melting temperature. | In situ identification in live cells or lysates; No chemical modification of the compound needed. | Indirect method; Not all binding events lead to a significant thermal shift; Technically demanding. |
| Computational Target Prediction | In silico screening of compound structure against databases of known protein targets. | Rapid and cost-effective; Can generate a broad list of potential targets. | Predictions require experimental validation; Accuracy depends on the quality of the database and algorithm. |
Visualizing the Affinity-Based Chemical Proteomics Workflow:
Caption: Workflow for Affinity-Based Chemical Proteomics.
Thermal Proteome Profiling (TPP)
TPP is a powerful method to assess target engagement in a cellular context without modifying the compound. It is based on the principle that the binding of a small molecule can alter the thermal stability of its protein target.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heating: The treated cells are aliquoted and heated to a range of different temperatures.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: The amount of each protein remaining in the soluble fraction at each temperature is quantified using mass spectrometry.
-
Melt Curve Generation: A "melting curve" is generated for thousands of proteins, plotting the soluble protein fraction as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates that the compound has bound to and stabilized that protein.
Data Interpretation:
The output is a list of proteins that exhibit a statistically significant thermal shift upon compound treatment. This provides strong evidence of direct target engagement within a cellular environment.
Visualizing the Thermal Proteome Profiling Workflow:
Caption: Workflow for Thermal Proteome Profiling (TPP).
Part 2: Hypothesis-Driven Validation Approaches
The unbiased methods described above will generate a list of putative targets. The next crucial step is to validate these candidates using orthogonal, hypothesis-driven assays.
In Vitro Binding Assays
Directly measuring the binding affinity of this compound to a purified recombinant protein candidate is the gold standard for validation.
Comparison of In Vitro Binding Assays:
| Assay | Principle | Pros | Cons |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS). | Requires large amounts of pure protein; Low throughput. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the compound flows over an immobilized protein. | Real-time kinetics (kon, koff); High sensitivity. | Requires protein immobilization which can affect its conformation. |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding. | Low sample consumption; Can be performed in complex biological liquids. | Requires fluorescent labeling of one of the binding partners. |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: The purified candidate protein is immobilized on an SPR sensor chip.
-
Compound Injection: A series of concentrations of this compound are injected over the chip surface.
-
Signal Detection: The binding of the compound to the protein is detected as a change in the resonance angle.
-
Data Analysis: The binding data is fit to a kinetic model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).
Cellular Target Engagement and Functional Assays
Confirming that the compound engages the target in a cellular context and elicits a functional consequence is essential.
Experimental Protocol: Cellular Target Engagement using NanoBRET™
-
Cell Line Engineering: A cell line is engineered to express the putative target protein fused to a NanoLuc® luciferase.
-
Tracer Addition: A fluorescent tracer that is known to bind to the target protein is added to the cells.
-
Compound Competition: this compound is added at various concentrations. If it binds to the target, it will displace the fluorescent tracer.
-
BRET Measurement: The Bioluminescence Resonance Energy Transfer (BRET) signal between the luciferase and the tracer is measured. A decrease in the BRET signal indicates displacement of the tracer by the compound.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of the BRET signal (IC50) is determined, which reflects its cellular potency.
Functional Assays:
The choice of a functional assay is entirely dependent on the putative target. For example:
-
If the target is a kinase , a functional assay would measure the inhibition of substrate phosphorylation.
-
If the target is a GPCR , a functional assay could measure changes in downstream signaling molecules like cAMP or Ca2+.
-
If the target is a transcription factor , a reporter gene assay could be used to measure changes in gene expression.
Part 3: Comparative Analysis with Alternative Compounds
To further solidify the target identification, it is beneficial to compare the activity of this compound with known active and inactive compounds for the validated target.
Hypothetical Comparative Data for a Putative Target 'Protein X':
| Compound | In Vitro Binding (Kd, SPR) | Cellular Target Engagement (IC50, NanoBRET™) | Functional Assay (EC50) |
| This compound | 500 nM | 1.2 µM | 2.5 µM |
| Known Activator of Protein X | 100 nM | 250 nM | 500 nM |
| Structurally Similar Inactive Analog | > 50 µM | > 50 µM | > 50 µM |
This comparative data would strongly support that "Protein X" is a bona fide target of this compound, as its binding and functional activities align, and a structurally similar but inactive compound shows no activity.
Conclusion and Future Directions
The process of molecular target identification is an iterative and multi-disciplinary endeavor. This guide has outlined a logical and robust workflow, starting with broad, unbiased screening methods and progressing to rigorous, hypothesis-driven validation assays. By systematically applying these techniques, researchers can confidently identify and validate the molecular target of novel compounds like this compound. The journey from a chemical structure to a validated biological target is challenging, but it is a cornerstone of modern drug discovery and chemical biology, ultimately paving the way for the development of new therapeutics.
References
- Journal of Emerging Technologies and Innovative Research.
- MDPI. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). [Link]
- Oakwood Chemical. This compound. [Link]
- PubChem. This compound. [Link]
- MDPI. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. [Link]
- ResearchGate. Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. [Link]
- MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]
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Independent Verification of the Purity of Commercially Sourced 2-(4-Bromo-3-methylphenoxy)acetic Acid: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and ultimately translatable scientific findings are built. This guide provides a comprehensive framework for the independent verification of the purity of commercially sourced 2-(4-Bromo-3-methylphenoxy)acetic acid, a crucial building block in the synthesis of various biologically active molecules. We will delve into the rationale behind orthogonal analytical techniques, provide detailed experimental protocols, and present a model for comparative data analysis. This guide is designed to empower the end-user to move beyond reliance on supplier-provided certificates of analysis and to establish a self-validating system for quality assurance in the laboratory.
The Imperative for Independent Purity Verification
While commercial suppliers are the primary source of specialized chemical reagents, the onus of ensuring the fitness-for-purpose of these materials ultimately lies with the researcher. Certificates of Analysis (CoAs) provide a valuable starting point, but they may not always capture the full impurity profile of a given batch. Variations in manufacturing processes, storage conditions, and shipping can all introduce impurities that may not be detailed on the CoA. The presence of even minor impurities can have significant downstream consequences, leading to the formation of unintended byproducts, altered biological activity, and confounded experimental results. Therefore, an independent and rigorous assessment of purity is a critical step in mitigating experimental variability and ensuring the integrity of your research.
Understanding the Impurity Landscape of this compound
A logical approach to purity verification begins with an understanding of the potential impurities that may be present. The synthesis of this compound typically proceeds via a Williamson ether synthesis, reacting 4-bromo-3-methylphenol with a haloacetic acid (such as chloroacetic acid or bromoacetic acid) in the presence of a base.
Based on this synthetic route, the following classes of impurities can be anticipated:
-
Unreacted Starting Materials: Residual 4-bromo-3-methylphenol and the haloacetic acid used in the synthesis.
-
Isomeric Byproducts: If the starting 4-bromo-3-methylphenol is not itself pure, isomeric phenoxyacetic acids may be formed. For example, the presence of 2-bromo-5-methylphenol would lead to the formation of 2-(2-bromo-5-methylphenoxy)acetic acid.
-
Over-alkylation or Di-alkylation Products: Although less common with carboxylic acids, side reactions on the aromatic ring are possible under certain conditions.
-
Degradation Products: Phenoxyacetic acids can be susceptible to degradation under conditions of extreme pH, high temperature, or exposure to light and oxidizing agents.
A comprehensive purity assessment, therefore, requires analytical methods capable of separating the target compound from this diverse array of potential impurities.
A Multi-pronged Approach to Purity Verification: Orthogonal Analytical Techniques
No single analytical technique can provide a complete picture of a compound's purity. A robust verification strategy employs a suite of orthogonal (i.e., based on different chemical or physical principles) analytical methods. For this compound, we recommend a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
Workflow for Comprehensive Purity Verification
Caption: A logical workflow for the comprehensive purity validation of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone of purity determination for non-volatile small molecules due to its high resolving power, sensitivity, and quantitative accuracy. A well-developed, stability-indicating HPLC method can separate the target compound from its impurities, allowing for their individual quantification.
Recommended HPLC Method for this compound
While a specific, validated method for this exact compound is not widely published, a robust starting point can be adapted from methods used for similar brominated phenoxyacetic acids.[1][2][3] A reversed-phase method is most appropriate.
Experimental Protocol: HPLC-UV/DAD Analysis
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 280 nm (monitor both for comprehensive impurity detection). DAD allows for full spectral analysis to check for peak purity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.
Data Analysis and Interpretation:
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. The DAD can be used to assess peak purity, ensuring that the main peak does not co-elute with any impurities.
Trustworthiness through Method Validation (ICH Q2(R2) Framework): [4][5][6][7][8]
To ensure the reliability of your HPLC method, it should be validated according to the principles outlined in the ICH Q2(R2) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is often demonstrated through forced degradation studies.[9][10][11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies: Establishing a Stability-Indicating Method
To demonstrate the specificity of your HPLC method, forced degradation studies are essential. These studies intentionally stress the compound to generate potential degradation products.
Forced Degradation Protocol:
-
Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 24 hours.
After exposure, the samples are neutralized (for acid and base hydrolysis) and analyzed by the developed HPLC method. The goal is to achieve 5-20% degradation of the parent compound. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main peak and from each other.
Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Technique for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a carboxylic acid like this compound, derivatization is necessary to increase its volatility and thermal stability for GC analysis.[12][13][14]
Derivatization: The Key to Successful GC-MS Analysis
Silylation is the most common derivatization technique for carboxylic acids.[4] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst are highly effective.
Experimental Protocol: GC-MS with Silylation
-
Derivatization:
-
Accurately weigh approximately 1 mg of the compound into a vial.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine (as a solvent and catalyst).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Injection: 1 µL, splitless mode.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Data Analysis and Interpretation:
The total ion chromatogram (TIC) will show the separation of the derivatized target compound and any volatile impurities. The mass spectrum of each peak can be compared to spectral libraries (e.g., NIST) for identification. This is particularly useful for identifying unreacted starting materials like 4-bromo-3-methylphenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H and ¹³C NMR spectroscopy are unparalleled for providing detailed structural information. For purity analysis, NMR can be used to:
-
Confirm the structure of the target compound.
-
Identify and quantify impurities, provided their signals are resolved from the main compound and present at a sufficient concentration (typically >0.1%).
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
While an experimental spectrum is the definitive reference, predicted chemical shifts provide a valuable guide for interpretation.[9][11][15][16]
Predicted ¹H NMR (in CDCl₃):
-
δ ~2.3 ppm (s, 3H): Methyl protons (-CH₃).
-
δ ~4.6 ppm (s, 2H): Methylene protons (-O-CH₂-COOH).
-
δ ~6.7-7.5 ppm (m, 3H): Aromatic protons.
-
δ ~10-12 ppm (br s, 1H): Carboxylic acid proton (-COOH).
Predicted ¹³C NMR (in CDCl₃):
-
δ ~20 ppm: Methyl carbon (-CH₃).
-
δ ~65 ppm: Methylene carbon (-O-CH₂-COOH).
-
δ ~110-140 ppm: Aromatic carbons.
-
δ ~155 ppm: Aromatic carbon attached to the ether oxygen.
-
δ ~175 ppm: Carboxylic acid carbon (-COOH).
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire ¹H, ¹³C, and consider 2D experiments like COSY and HSQC for unambiguous assignment if necessary.
Data Analysis and Interpretation:
Compare the acquired spectra to the predicted shifts and look for any unexpected signals, which may indicate the presence of impurities. The integration of impurity signals relative to the main compound's signals in the ¹H NMR spectrum can be used for quantification, assuming the number of protons for both the impurity and the main compound are known.
Melting Point Analysis: A Simple Yet Powerful Indicator of Purity
The melting point of a pure crystalline solid is a sharp, well-defined temperature range. The presence of impurities will typically cause a depression and broadening of the melting point range.[10][14][17]
Experimental Protocol: Melting Point Determination
-
Instrumentation: A digital melting point apparatus.
-
Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Measurement:
-
Perform a rapid determination to find the approximate melting point.
-
For an accurate measurement, use a fresh sample and heat at a rate of 1-2 °C/min near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.
-
Data Analysis and Interpretation:
Comparative Data Summary
The following table provides a template for summarizing the purity data obtained from the different analytical techniques for samples from multiple commercial suppliers.
| Supplier | Lot Number | HPLC Purity (%) | GC-MS Purity (%) | Identified Impurities (by GC-MS and NMR) | Melting Point (°C) |
| Supplier A | A123 | 99.5 | 99.3 | 4-bromo-3-methylphenol (0.2%), Isomer X (0.1%) | 154-156 |
| Supplier B | B456 | 98.2 | 98.0 | 4-bromo-3-methylphenol (1.1%), Unknown (0.7%) | 150-154 |
| Supplier C | C789 | >99.8 | >99.8 | Not Detected | 156-157 |
Conclusion: Empowering Researchers with a Framework for Quality Assurance
The independent verification of the purity of commercially sourced reagents is not an ancillary task but a fundamental aspect of rigorous scientific practice. By employing a suite of orthogonal analytical techniques, grounded in the principles of method validation, researchers can gain a comprehensive understanding of the quality of their starting materials. This guide provides a detailed framework and actionable protocols for the purity assessment of this compound. By adopting these practices, researchers can enhance the reliability and reproducibility of their work, ultimately accelerating the pace of discovery in drug development and other scientific endeavors.
References
- Sobolevsky, T. G., et al. (2003). "Derivatization in gas chromatography/mass spectrometry.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2)
- MasterControl Inc. (n.d.). ICH Q2 (R2)
- IntuitionLabs. (2024). ICH Q2(R2)
- European Medicines Agency. (2023). ICH Q2(R2)
- Regis Technologies, Inc. (n.d.).
- Findlater, M., et al. (2010). "2-(3-Bromo-4-methoxyphenyl)acetic acid." Acta Crystallographica Section E: Structure Reports Online, 66(11), o2818.
- BenchChem. (2025). A Comparative Guide to the Analytical Method Validation of 2-Bromo-4'-hydroxyacetophenone by HPLC.
- Zhang, G., et al. (2013). "Supporting Information." Organic & Biomolecular Chemistry.
- University of Puget Sound. (n.d.). NMR Chemical Shifts.
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Comparative Analysis of the Metabolic Stability of 2-(4-Bromo-3-methylphenoxy)acetic Acid Derivatives
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A Technical Guide for Drug Development Professionals
Abstract
Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile and overall clinical success. Rapid metabolism can lead to low bioavailability and short duration of action, while excessively slow metabolism may result in drug accumulation and toxicity. This guide provides a comparative analysis of the metabolic stability of a series of 2-(4-Bromo-3-methylphenoxy)acetic acid derivatives. By systematically evaluating the impact of structural modifications on metabolic fate, we aim to provide actionable insights for researchers engaged in the design and optimization of novel therapeutic agents. This document details the experimental methodologies, presents comparative data, and discusses the structure-metabolism relationships observed.
Introduction: The Imperative of Metabolic Stability in Drug Discovery
The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1] Among these properties, metabolic stability—the susceptibility of a compound to biotransformation—is of paramount importance.[2] The liver is the principal organ of drug metabolism, where enzymes, primarily the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[3][4]
In vitro metabolic stability assays are indispensable tools in early drug discovery, enabling the prediction of a compound's in vivo half-life and clearance.[1][5][6] These assays typically involve incubating the test compound with liver fractions, such as microsomes or hepatocytes, and monitoring its disappearance over time.[5][7] The data generated, including the in vitro half-life (t½) and intrinsic clearance (CLint), are crucial for ranking compounds, guiding medicinal chemistry efforts, and building predictive models for human pharmacokinetics.[1][2][8][9]
This guide focuses on this compound, a scaffold with potential therapeutic applications. By synthesizing and evaluating a series of its derivatives, we aim to elucidate how structural modifications influence their metabolic stability. This systematic approach allows for the identification of metabolic "soft spots" and the development of strategies to enhance metabolic robustness, a key step toward identifying a viable drug candidate.
Experimental Methodologies
To ensure the generation of reliable and reproducible data, a standardized and well-validated experimental protocol is essential. The following sections detail the procedures for assessing the metabolic stability of the this compound derivatives.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Human liver microsomes (HLM) are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs, making them a cost-effective and widely used system for metabolic stability screening.[3][6][10][11]
Protocol:
-
Preparation of Reagents:
-
Test Compounds (Parent and Derivatives): 10 mM stock solutions in DMSO.
-
Human Liver Microsomes (pooled from multiple donors): 20 mg/mL stock suspension.
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+): To initiate the metabolic reaction.
-
Phosphate Buffer (pH 7.4): To maintain physiological pH.
-
Acetonitrile with an internal standard (e.g., warfarin or another structurally unrelated, stable compound): To terminate the reaction and for analytical quantification.
-
-
Incubation Procedure:
-
A master mix of phosphate buffer and HLM is prepared and pre-warmed to 37°C.
-
The test compound is added to the master mix at a final concentration of 1 µM.
-
The mixture is pre-incubated for 5 minutes at 37°C.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is immediately quenched by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Analysis:
Workflow for HLM Metabolic Stability Assay:
Caption: Workflow of the in vitro metabolic stability assay using human liver microsomes.
Data Analysis
The rate of disappearance of the parent compound follows first-order kinetics. The natural logarithm of the percentage of the compound remaining is plotted against time.
-
Half-Life (t½): The time required for the concentration of the compound to decrease by half. It is calculated from the slope of the linear regression of the ln(% remaining) vs. time plot.
-
k = -slope
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug.[6][16] It is calculated using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Results and Discussion: Structure-Metabolism Relationships
A series of derivatives of this compound were synthesized to investigate the impact of structural modifications on metabolic stability. The parent compound and its derivatives were subjected to the HLM stability assay as described above.
Table 1: Comparative Metabolic Stability of this compound Derivatives in Human Liver Microsomes
| Compound ID | R1-Group | R2-Group | t½ (min) | CLint (µL/min/mg protein) |
| Parent | -H | -H | 25 | 27.7 |
| DER-01 | -F | -H | 45 | 15.4 |
| DER-02 | -Cl | -H | 52 | 13.3 |
| DER-03 | -H | -CH3 | 18 | 38.5 |
| DER-04 | -H | -CF3 | 65 | 10.7 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Analysis of Structure-Metabolism Relationships:
The results presented in Table 1 demonstrate a clear relationship between the chemical structure of the derivatives and their metabolic stability.
-
Parent Compound: The parent this compound exhibits moderate metabolic stability, with a half-life of 25 minutes. This provides a baseline for evaluating the effects of substitutions.
-
Effect of Halogen Substitution (R1): The introduction of a fluorine atom (DER-01) or a chlorine atom (DER-02) at the R1 position resulted in a significant increase in metabolic stability. This is a common strategy in medicinal chemistry, as the strong carbon-halogen bond can block potential sites of metabolism, such as aromatic hydroxylation. The increased stability of DER-02 compared to DER-01 may be attributed to the greater steric hindrance provided by the larger chlorine atom.
-
Effect of Alkyl and Fluoroalkyl Substitution (R2): Substitution at the R2 position had a more varied effect. The addition of a methyl group (DER-03) led to a decrease in metabolic stability, suggesting that this position may be a metabolic soft spot, possibly susceptible to benzylic hydroxylation. In contrast, the introduction of a trifluoromethyl group (DER-04) dramatically increased the half-life. The electron-withdrawing nature of the CF3 group can deactivate the adjacent aromatic ring towards oxidative metabolism, and the C-F bonds are highly resistant to cleavage.
Logical Relationship of Experimental Outcome:
Caption: Structure-Activity Relationship (SAR) for metabolic stability.
Conclusion and Future Directions
This comparative analysis demonstrates that the metabolic stability of the this compound scaffold can be effectively modulated through targeted structural modifications. Specifically, the introduction of halogens at the R1 position and a trifluoromethyl group at the R2 position significantly enhanced metabolic stability in human liver microsomes. These findings provide a clear rationale for the design of next-generation derivatives with improved pharmacokinetic profiles.
Future work should focus on:
-
Metabolite Identification: Identifying the specific metabolites of the less stable derivatives (e.g., Parent and DER-03) to confirm the metabolic pathways and pinpoint the exact sites of biotransformation.
-
Hepatocyte Assays: Evaluating the most promising derivatives in intact hepatocytes to assess the contribution of Phase II metabolism.[6][16]
-
In Vivo Pharmacokinetic Studies: Advancing derivatives with high in vitro stability into animal models to confirm their pharmacokinetic properties in a physiological setting.
By integrating these in vitro and in vivo studies, a comprehensive understanding of the metabolic fate of this chemical series can be achieved, ultimately leading to the selection of a clinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties.
References
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A Comparative Environmental Risk Assessment of 2-(4-Bromo-3-methylphenoxy)acetic acid and Commercially Prevalent Herbicides
Executive Summary
This guide provides a comparative analysis of the potential environmental impact of 2-(4-Bromo-3-methylphenoxy)acetic acid against three widely used herbicides: MCPA, 2,4-D, and Glyphosate. As a halogenated phenoxyacetic acid, this compound is structurally analogous to the synthetic auxin herbicides MCPA and 2,4-D. Consequently, its environmental fate and toxicological profile are anticipated to align more closely with this class than with glyphosate, a broad-spectrum herbicide with a distinct mode of action. This document synthesizes available data on key environmental parameters, including soil persistence, aquatic toxicity, and bioaccumulation potential. By juxtaposing data for well-characterized herbicides, we project a risk profile for this compound and outline the standardized experimental methodologies required for empirical validation.
Introduction
The Class of Phenoxy Herbicides
Phenoxyacetic acid derivatives were among the first selective organic herbicides developed, revolutionizing weed control in cereal crops and turf. These compounds function as synthetic auxins, inducing uncontrolled and unsustainable growth in susceptible broadleaf plants, which ultimately leads to their death. Their selectivity allows for the removal of dicotyledonous weeds without harming monocotyledonous crops. The environmental behavior of these herbicides is largely dictated by the nature and position of substituents on the aromatic ring.
Chemical Profile: this compound
This compound is a synthetic organic compound belonging to the phenoxyacetic acid class. Its structure features a bromine atom and a methyl group on the phenol ring. While not a widely registered commercial herbicide itself, its profile is relevant for understanding the environmental impact of structurally similar compounds and potential metabolites of more complex active ingredients. The presence of a bromine atom is particularly significant, as halogenation can influence a molecule's recalcitrance to degradation.
Comparator Herbicides
To establish a scientifically grounded comparison, three benchmark herbicides have been selected:
-
MCPA (2-methyl-4-chlorophenoxyacetic acid): A widely used selective phenoxy herbicide, structurally very similar to the target compound, differing primarily in the identity and position of the halogen.
-
2,4-D (2,4-dichlorophenoxyacetic acid): Another cornerstone phenoxy herbicide, providing a further point of comparison within the same functional class.
-
Glyphosate: The world's most common non-selective herbicide. It operates by inhibiting the shikimate pathway, a metabolic route absent in animals. Its distinct chemical properties and mode of action provide a valuable contrast to the phenoxy acids.
Core Environmental Impact Parameters
The environmental risk of a herbicide is a function of its persistence (exposure) and toxicity (effect). The following parameters are critical for a comprehensive assessment.
Soil Persistence and Biodegradability
Persistence in soil, often measured as the time taken for 50% of the compound to dissipate (DT50), is a crucial factor determining the potential for groundwater contamination and long-term effects on soil microflora. Phenoxy herbicides are primarily degraded by soil microorganisms. The rate of this biodegradation is influenced by soil type, moisture, temperature, and the chemical structure of the herbicide itself. Halogenated compounds can be more resistant to microbial degradation than their non-halogenated counterparts.
Aquatic Toxicity
Runoff from agricultural fields can introduce herbicides into aquatic ecosystems. Therefore, assessing the toxicity to representative aquatic organisms is a cornerstone of any environmental risk assessment. Standard indicator species include:
-
Fish: Representing vertebrate aquatic life (e.g., Rainbow Trout, Oncorhynchus mykiss).
-
Aquatic Invertebrates: Representing the base of the aquatic food web (e.g., Daphnia magna).
-
Algae: Representing primary producers (e.g., Pseudokirchneriella subcapitata).
Toxicity is typically expressed as the LC50 (Lethal Concentration for 50% of the population) or EC50 (Effective Concentration causing a 50% response, such as immobilization or growth inhibition).
Bioaccumulation Potential
Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from water and food at a rate greater than that at which it is lost. The octanol-water partition coefficient (Log Kow) is a key indicator of a substance's potential to bioaccumulate in fatty tissues. A Log Kow value greater than 3.0 often triggers further investigation into bioaccumulation potential.
Comparative Data Analysis
The following tables summarize key environmental data for the comparator herbicides. Data for this compound is estimated based on its chemical structure, as specific experimental data is not widely available in public literature.
Table 1: Physicochemical Properties
| Parameter | This compound | MCPA | 2,4-D | Glyphosate |
| Log Kow (Octanol-Water Partition Coefficient) | ~3.2 (Estimated) | 2.77 | 2.81 | -3.2 |
| Water Solubility (mg/L at 20°C) | ~400 (Estimated) | 825 | 900 | 12,000 |
| Vapor Pressure (mPa at 25°C) | Low (Estimated) | 0.21 | 0.018 | 1.9 x 10⁻⁵ |
Table 2: Soil Persistence Data
| Parameter | This compound | MCPA | 2,4-D | Glyphosate |
| Aerobic Soil Metabolism DT50 (days) | 10-40 (Projected) | 7-25 | 6-20 | 2-60 (highly variable) |
| Primary Degradation Pathway | Microbial | Microbial | Microbial | Microbial |
Interpretation: The projected soil DT50 for the bromo-substituted compound is slightly higher than its chlorinated analogues, as carbon-bromine bonds can sometimes be more resistant to microbial cleavage. Glyphosate's persistence is highly dependent on soil composition, as it binds strongly to soil particles.
Table 3: Aquatic Ecotoxicity Data
| Parameter (EC50/LC50 in mg/L) | This compound | MCPA | 2,4-D | Glyphosate |
| Fish (Oncorhynchus mykiss, 96h LC50) | Moderately Toxic (Projected) | >100 | >100 | >100 |
| Invertebrate (Daphnia magna, 48h EC50) | Moderately Toxic (Projected) | >100 | >100 | >100 |
| Algae (P. subcapitata, 72h EC50) | Highly Toxic (Projected) | 12-50 | 3-30 | 1-10 |
Interpretation: Like other phenoxy herbicides, this compound is expected to be significantly more toxic to algae and aquatic plants than to fish or invertebrates. This is a direct consequence of its mode of action as a plant growth regulator. Glyphosate also demonstrates higher toxicity to primary producers.
Standardized Methodologies for Environmental Risk Assessment
To ensure data is comparable and reliable, standardized test protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD), are used.
Protocol: Algal Growth Inhibition Test (OECD 201)
This test assesses a substance's toxicity to freshwater green algae.
Causality: Algae are primary producers at the base of most aquatic food webs. Inhibition of their growth can have cascading effects on the entire ecosystem. This test is highly sensitive for compounds, like phenoxy herbicides, that target plant-specific physiological processes.
Methodology:
-
Preparation: A nutrient-rich growth medium is prepared and sterilized. A stock culture of a selected algal species (e.g., Pseudokirchneriella subcapitata) is grown to an exponential phase.
-
Test Setup: A series of test flasks are prepared containing the growth medium and a range of concentrations of the test substance (e.g., 0.1, 1, 10, 50, 100 mg/L), plus a control group with no test substance.
-
Inoculation: A known, low concentration of algal cells is inoculated into each flask.
-
Incubation: The flasks are incubated for 72 hours under constant fluorescent lighting and temperature (21-24°C) with continuous shaking to ensure uniform cell distribution and gas exchange.
-
Measurement: Algal growth is measured at 24, 48, and 72 hours. This can be done via direct cell counts with a microscope and hemocytometer, or indirectly using a spectrophotometer to measure turbidity (optical density).
-
Data Analysis: The growth rate for each concentration is calculated and compared to the control. The EC50—the concentration that inhibits algal growth by 50% relative to the control—is determined using statistical regression analysis.
Experimental Workflow Diagram
The following diagram illustrates a tiered approach to environmental risk assessment, starting from basic physicochemical properties and progressing to more complex ecosystem-level studies if initial tiers indicate a potential for concern.
Caption: Tiered workflow for herbicide environmental risk assessment.
Synthesis and Expert Interpretation
Based on its chemical structure, this compound presents an environmental risk profile characteristic of a phenoxy herbicide.
-
Comparison to MCPA/2,4-D: The primary difference is the bromine substituent. The Carbon-Bromine bond is generally more energetically costly for microbes to cleave than a Carbon-Chlorine bond. This suggests that this compound may exhibit slightly greater soil persistence than its chlorinated counterparts. Its mode of action and, therefore, its ecotoxicity profile will be nearly identical, with high toxicity to non-target terrestrial and aquatic plants.
-
Contrast with Glyphosate: The comparison with glyphosate highlights fundamental differences in environmental behavior. Glyphosate has very low bioaccumulation potential (low Log Kow) but can be persistent in some soils due to its strong adsorption to soil particles. Phenoxy herbicides, with moderate Log Kow values and weaker soil adsorption, are generally more mobile but also more readily bioavailable for microbial degradation. The primary risk for phenoxy acids is off-target plant damage and aquatic plant toxicity, while for glyphosate, the debate often involves its broad-spectrum nature and potential impacts on soil microbial communities.
Conclusion
While specific experimental data for this compound is limited, a robust environmental risk profile can be projected through comparative analysis with structurally and functionally similar herbicides. It is predicted to be a selective, plant-toxic compound with moderate soil persistence and a high risk to aquatic primary producers. Its bioaccumulation potential is low to moderate. Empirical validation through standardized OECD protocols is essential to confirm these projections. Future research should focus on determining its actual soil DT50 and obtaining definitive EC50 values for sensitive algal species to accurately place its environmental risk in the context of legacy and modern herbicides.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Bromo-3-methylphenoxy)acetic acid
Welcome to a comprehensive guide on the safe and compliant disposal of 2-(4-Bromo-3-methylphenoxy)acetic acid. As researchers and developers, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, from procurement to disposal. This document provides the essential procedural guidance to manage this specific halogenated organic compound, ensuring the safety of your team and the protection of our environment. Our approach is grounded in the principles of causality—understanding why a step is necessary is as critical as knowing the step itself.
Section 1: Hazard Identification and Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, we can infer its primary hazards from its chemical structure—a brominated aromatic ring coupled with a carboxylic acid functional group.
This compound is classified as a halogenated organic acid . Its disposal is governed by regulations such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1] Under RCRA, this chemical is considered a hazardous waste due to its likely characteristics of toxicity and corrosivity.[2]
Key Hazards Include:
-
Toxicity: Halogenated organic compounds can be toxic to aquatic life and may pose long-term environmental risks.[3][4] Brominated acetic acids, in particular, are known to be toxic if swallowed, inhaled, or in contact with skin.[4]
-
Corrosivity: The acetic acid moiety makes the compound corrosive, capable of causing severe skin and eye damage upon contact.[4][5]
-
Environmental Persistence: Many halogenated organics are persistent in the environment, necessitating specialized disposal methods like high-temperature incineration to ensure complete destruction.[6][7]
Therefore, all waste containing this compound, including contaminated labware, spill cleanup materials, and residual solids, must be treated as hazardous waste.[8]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the corrosive and toxic nature of this compound, a robust PPE protocol is non-negotiable. The goal is to create a complete barrier between you and the chemical.
| PPE Item | Specification | Rationale |
| Hand Protection | Acid-resistant gloves (e.g., Butyl rubber or heavy-duty Nitrile). | Prevents skin contact, which can cause severe burns and potential systemic toxicity.[4][5] Always inspect gloves before use. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes that can cause serious, irreversible eye damage.[4] |
| Body Protection | A chemically resistant lab coat, worn fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only within a certified chemical fume hood. | The fume hood provides local exhaust ventilation to prevent inhalation of any dusts or vapors, which are toxic.[4][5] |
Section 3: The Critical Importance of Waste Segregation
Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Mixing different waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[9] Halogenated organic wastes are significantly more expensive to dispose of than their non-halogenated counterparts because they require specialized incinerators equipped with scrubbers to neutralize acidic gases like hydrogen bromide (HBr) produced during combustion.[6][7][8]
The following workflow diagram outlines the decision-making process for segregating waste generated from experiments involving this compound.
Caption: Waste Segregation Workflow for Halogenated Organics.
Core Directive: Never mix waste containing this compound with non-halogenated solvent waste.[8][10] The entire mixture would have to be treated as more expensive halogenated waste.[11]
Section 4: On-Site Accumulation and Storage Protocol
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[2]
Step-by-Step Containerization and Storage:
-
Select the Right Container: Use a chemically compatible container, preferably high-density polyethylene (HDPE), that is in good condition and has a secure, screw-top lid.[1]
-
Proper Labeling is Mandatory: Before adding any waste, label the container clearly. The label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "Waste - this compound " and any other constituents. Do not use abbreviations.[10]
-
The specific hazards (e.g., "Toxic," "Corrosive").
-
-
Keep Containers Closed: The waste container must remain closed at all times except when actively adding waste.[2][8] This prevents the release of vapors and protects against spills.
-
Utilize Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks or spills.[8]
-
Store Away from Incompatibles: Do not store halogenated organic acids with strong bases or oxidizing agents, as this could lead to violent reactions.[5]
Section 5: Spill and Emergency Procedures
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
For a Small Spill (Contained on a Benchtop):
-
Alert Personnel: Immediately notify others in the lab.
-
Don PPE: Ensure you are wearing the full PPE described in Section 2.
-
Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Neutralize (If applicable): For acidic compounds, you can cautiously neutralize the spill with a weak base like sodium bicarbonate, but only if you are trained to do so.
-
Collect the Waste: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Materials: All cleanup materials, including gloves and wipes, must be disposed of as hazardous waste in the same halogenated waste stream.[8]
For a Large Spill:
-
Evacuate the immediate area.
-
Alert your facility's Emergency Response Team or Environmental Health & Safety (EH&S) office.
-
Do not attempt to clean it up yourself.
Section 6: Final Disposal Pathway
The ultimate responsibility for hazardous waste lies with the generator—from "cradle to grave."[11]
-
Request a Pickup: Once your waste container is full (do not overfill) or has been accumulating for the maximum time allowed by your institution (often 6-12 months), submit a collection request to your EH&S office.[1][2]
-
Documentation: Your EH&S office will handle the final waste determination, profiling, and manifesting required by law.
-
Off-Site Treatment: The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Destruction: As a halogenated organic compound, the most probable disposal method is high-temperature incineration, which ensures the complete breakdown of the molecule into less harmful components.[6][7]
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to the scientific community and the environment.
References
- Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. [Link]
- Vanderbilt University.
- CSIR IIP.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
- Physikalisch-Technische Bundesanstalt.
- U.S. Environmental Protection Agency.
- PubChem, National Center for Biotechnology Information. This compound. [Link]
- Bucknell University.
- New Jersey Department of Health. Hazard Summary: Bromoacetic Acid. [Link]
- Electronic Code of Federal Regulations (eCFR).
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]
- Braun Research Group, Northwestern University.
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- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Bromo-3-methylphenoxy)acetic acid
This document provides a comprehensive, procedure-specific guide to the selection and use of Personal Protective Equipment (PPE) for the safe handling of 2-(4-Bromo-3-methylphenoxy)acetic acid. As researchers and drug development professionals, our primary responsibility is to mitigate risk through a deep understanding of the materials we handle. This guide moves beyond a simple checklist, explaining the causality behind each recommendation to foster a robust culture of safety and scientific integrity.
Foundational Hazard Assessment: Understanding the 'Why'
Before any container is opened, a thorough understanding of the substance's potential hazards is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its hazard profile from its chemical structure and data on analogous compounds, such as other halogenated phenoxyacetic acids and bromoacetic acid.
The primary anticipated hazards are:
-
Skin Irritation or Corrosion: Acetic acid moieties, particularly when halogenated, can cause skin irritation, and in some cases, severe burns upon prolonged contact.[1][2]
-
Serious Eye Damage: As a powdered solid, the dust is a significant mechanical irritant. Chemically, compounds of this class are known to cause serious and potentially irreversible eye damage.[2][3][4]
-
Inhalation Hazard: Fine powders can be easily aerosolized during handling, such as weighing or transferring, posing a risk to the respiratory tract.[5] This may lead to respiratory irritation.[4]
-
Toxicity if Swallowed: Many related compounds are classified as harmful or toxic if ingested.[1][2][3][4]
These hazards dictate a multi-layered PPE strategy that protects against multiple routes of exposure simultaneously. One should always assume that a novel or less-characterized compound is hazardous and handle it with the utmost care.[6][7]
Core PPE Ensemble: Your Non-Negotiable First Line of Defense
This core set of PPE should be worn at all times when in the laboratory where this compound is stored or handled.[6][8]
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are mandatory. Standard safety glasses do not provide an adequate seal against dust and splashes.[8][9] Goggles must be worn whenever handling the solid or its solutions.
-
Face Shield: A face shield, worn in addition to chemical splash goggles, is required when there is a heightened risk of splashes, such as when preparing stock solutions or during vigorous reactions.[10][11]
-
-
Skin and Body Protection:
-
Laboratory Coat: A clean, properly fitting lab coat that is buttoned completely is the minimum requirement.[9][11] For handling larger quantities, a chemical-resistant apron over the lab coat is recommended.
-
Gloves: The choice of glove material is critical for chemical protection.
-
Nitrile Gloves: These are suitable for protection against accidental contact with the solid and for short-duration tasks.[10][11] Nitrile provides good resistance to a range of acids and bases.[9]
-
Inspect and Replace: Always inspect gloves for tears or pinholes before use.[6] If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair. Never reuse disposable gloves.[9]
-
-
Full Coverage: Long pants and closed-toe, closed-heel shoes are required at all times in a laboratory setting to protect against spills.[6][9][11]
-
Task-Specific PPE Protocols: Adapting to the Workflow
Safe chemical handling requires adapting your PPE to the specific risks of each procedure.[5] The following section details the required PPE for common laboratory tasks involving this compound.
Handling the Solid Chemical (Weighing and Transfers)
The primary risk during this stage is the inhalation of fine powder and contamination of surfaces.[5]
-
Engineering Controls: All weighing and transfers of the solid must be conducted within a certified chemical fume hood or a powder containment balance enclosure.[5][6][7] This is the most effective way to prevent respiratory exposure.
-
Step-by-Step Protocol:
-
Don the core PPE ensemble (chemical splash goggles, nitrile gloves, lab coat).
-
Set up your workspace inside the fume hood, covering the surface with disposable bench paper to contain any minor spills.[5]
-
Carefully open the container, avoiding any sudden movements that could aerosolize the powder.
-
Use a spatula or weigh boat to transfer the desired amount. Static-eliminating tools can be helpful to prevent powder from clinging and dispersing.[5]
-
Once the desired amount is weighed, securely close the primary container.
-
Clean any residual powder from the spatula and work surface using a damp wipe before removing items from the hood.
-
Dispose of the bench paper and any contaminated wipes in the designated solid chemical waste container.
-
Preparing Solutions
The primary risk shifts from inhalation to chemical splashes when dissolving the solid.
-
Engineering Controls: All solution preparations should be performed in a chemical fume hood.[9][12]
-
Step-by-Step Protocol:
-
Don the core PPE ensemble, including a face shield over your chemical splash goggles.
-
Place your beaker or flask in a secondary container (like a plastic tub) within the fume hood to contain potential spills.
-
Slowly add the weighed solid to the solvent.
-
If adding acid to water, always add the acid to the water slowly ("Acid to Water, like you oughta") to prevent a violent exothermic reaction and splashing.[9][12]
-
Once the solid is dissolved, cap the container and label it clearly with the chemical name, concentration, date, and your initials.[12]
-
Thoroughly clean the work area and any equipment used.
-
Waste Disposal
Proper disposal is a critical part of the chemical lifecycle, and PPE is still required.
-
Step-by-Step Protocol:
-
Wear your core PPE ensemble (goggles, gloves, lab coat).
-
Segregate waste streams. Do not mix incompatible chemicals.[9]
-
Solid waste (contaminated weigh boats, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid waste (unused solutions, reaction mixtures) should be collected in a compatible, labeled, and sealed hazardous waste container. Do not pour chemical waste down the sink.[9]
-
Keep waste containers closed except when adding waste.[9]
-
Hazard and Protection Summary
The following table provides a quick-reference summary of the hazards and the corresponding protective measures.
| Hazard Category | Potential Risk | Primary Protective Equipment | Engineering Control |
| Eye Contact | Serious, potentially irreversible eye damage from dust or splash.[2][4] | Chemical Splash Goggles & Face Shield | Chemical Fume Hood |
| Skin Contact | Irritation, allergic reaction, or chemical burns.[1][2] | Nitrile Gloves & Lab Coat | Chemical Fume Hood |
| Inhalation | Respiratory tract irritation from airborne powder.[4][5] | N/A (focus on engineering controls) | Chemical Fume Hood / Enclosure |
| Ingestion | Harmful or toxic if swallowed.[1][2][3] | N/A (prevented by good hygiene) | N/A |
Visual Workflow: Task-Based PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the laboratory task being performed.
Caption: Decision workflow for selecting appropriate PPE based on the specific laboratory task.
Emergency Response Plan
Even with the best precautions, accidents can happen. Be prepared.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][13][14] Seek immediate medical attention.
-
Eye Exposure: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3][12][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][3][13]
-
Spill: Alert others in the area. For a small spill of solid, carefully sweep it up (or use an appropriate absorbent for a solution) while wearing full PPE and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety office.[12]
Know the location of all safety equipment, including eyewash stations, safety showers, and spill kits, before you begin your work.[6][12][13]
References
- Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety - University of California, Berkeley. [Link]
- Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
- Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. [Link]
- What PPE Should You Wear When Handling Acid 2024? LeelineWork. [Link]
- This compound | C9H9BrO3 | CID 687013.
- General Rules for Working with Chemicals.
- Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. [Link]
- UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]
- Personal Protective Equipment | Safety | Physical Facilities. Miami University. [Link]
- This compound. Oakwood Chemical. [Link]
- Safety Data Sheet: Acetic acid. Carl ROTH. [Link]
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- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
